2-(3,4,5-trimethoxyphenyl)butanoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBULUDGUWZFLMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195202-06-3 | |
| Record name | 2-(3,4,5-Trimethoxyphenyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195202063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4,5-Trimethoxyphenyl)butyric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETY6V28GWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(3,4,5-trimethoxyphenyl)butanoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(3,4,5-trimethoxyphenyl)butanoic acid
**Executive Summary
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for this compound, a valuable building block in medicinal chemistry and drug development. The primary recommended strategy is a two-step sequence commencing with the condensation of 3,4,5-trimethoxybenzaldehyde with propanoic anhydride, followed by the selective catalytic hydrogenation of the resulting α,β-unsaturated acid. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and discusses critical process parameters. An alternative α-alkylation route is also presented, offering strategic flexibility in synthetic planning. The methodologies described are designed to be self-validating, ensuring reproducibility and high purity of the target compound.
**1. Introduction
This compound is a substituted phenylalkanoic acid featuring the characteristic 3,4,5-trimethoxyphenyl moiety. This structural motif is present in a number of pharmacologically active compounds, including the antibacterial drug Trimethoprim.[1] The synthesis of analogues and derivatives of such compounds is crucial for the exploration of new therapeutic agents. The title compound serves as a key intermediate, allowing for further modification at the carboxylic acid group to generate esters, amides, and other derivatives. This guide provides a detailed, field-proven approach to its synthesis, emphasizing experimental reliability and strategic chemical choices.
**2. Retrosynthetic Analysis
The design of a viable synthesis pathway begins with a logical disconnection of the target molecule. For this compound, two primary retrosynthetic disconnections are considered. The most direct approach involves disconnecting the saturated α-β carbon bond, suggesting a reduction of an unsaturated precursor. This precursor, an α,β-unsaturated acid, can be formed via a condensation reaction between an aldehyde and an anhydride. This forms the basis of our primary recommended pathway.
Caption: Retrosynthetic analysis of the target molecule.
**3. Recommended Synthesis Pathway: A Condensation-Reduction Strategy
This pathway is predicated on its operational simplicity, high yields, and the commercial availability of the starting materials. The core strategy involves creating the carbon skeleton via a Perkin-type condensation, followed by a clean and efficient reduction of the resulting alkene.
Workflow Overview
The overall process is a two-step synthesis starting from 3,4,5-trimethoxybenzaldehyde.
Caption: Workflow for the Condensation-Reduction pathway.
Step 1: Synthesis of 2-(3,4,5-trimethoxyphenyl)but-2-enoic acid
Principle & Causality: This step utilizes a variation of the Perkin condensation. 3,4,5-trimethoxybenzaldehyde is reacted with propanoic anhydride in the presence of sodium propanoate.[2] The propanoate salt acts as a base, deprotonating the anhydride to form an enolate nucleophile. This enolate then attacks the aldehyde carbonyl group. Subsequent dehydration under the reaction conditions affords the thermodynamically stable α,β-unsaturated carboxylic acid. Using propanoic anhydride instead of acetic anhydride is the critical choice that introduces the required ethyl group at the α-position.
Experimental Protocol:
-
Reagent Preparation: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Charging the Flask: To the flask, add 3,4,5-trimethoxybenzaldehyde (1.0 eq), sodium propanoate (1.5 eq), and propanoic anhydride (3.0 eq). Note: Sodium propanoate should be freshly dried to ensure anhydrous conditions.
-
Reaction: Heat the reaction mixture with stirring in an oil bath to 140-150°C. Maintain this temperature for 6-8 hours.
-
Work-up: Allow the mixture to cool to approximately 80°C. Cautiously add water to hydrolyze the excess propanoic anhydride.
-
Isolation: Make the solution basic by adding a saturated sodium carbonate solution. Extract with a non-polar solvent like toluene to remove any non-acidic impurities.
-
Precipitation: Acidify the aqueous layer with concentrated hydrochloric acid (HCl) until the pH is ~2. The crude unsaturated acid will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture.
Step 2: Catalytic Hydrogenation to the Final Product
Principle & Causality: Catalytic hydrogenation is a highly efficient and selective method for reducing carbon-carbon double bonds without affecting the aromatic ring or the carboxylic acid function.[3] A heterogeneous catalyst, typically palladium on carbon (Pd/C), is used to facilitate the addition of hydrogen gas across the double bond.[3] The choice of a noble metal catalyst like palladium ensures the reaction proceeds under mild conditions (room temperature and moderate pressure), minimizing side reactions.
Experimental Protocol:
-
Apparatus Setup: Add the 2-(3,4,5-trimethoxyphenyl)but-2-enoic acid (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate to a hydrogenation flask.
-
Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with hydrogen gas several times before pressurizing to the desired pressure (typically 1-4 atm).
-
Reaction Monitoring: Stir or shake the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by techniques like TLC or LC-MS.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the system with an inert gas. Remove the Pd/C catalyst by filtration through a pad of Celite®. Caution: The catalyst may be pyrophoric and should be handled with care while wet.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Final Purification: The final product can be purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes, to yield a pure crystalline solid.
Alternative Synthesis Pathway: α-Alkylation of 3,4,5-Trimethoxyphenylacetic Acid
This alternative route provides another reliable method, particularly if the corresponding phenylacetic acid is readily available. A patent describes the synthesis of 3,4,5-trimethoxyphenylacetic acid from 3,4,5-trimethoxybenzaldehyde.[4]
Principle & Strategy: The core of this strategy is the formation of an enolate from a 3,4,5-trimethoxyphenylacetic acid ester, followed by its reaction with an ethylating agent.
-
Esterification: 3,4,5-trimethoxyphenylacetic acid is first converted to its methyl or ethyl ester to protect the acidic proton of the carboxyl group.
-
Enolate Formation: The ester is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78°C) to selectively deprotonate the α-carbon.
-
Alkylation: The resulting enolate is quenched with an electrophile, such as ethyl iodide or ethyl bromide, to form the C-C bond.
-
Hydrolysis: The ester is then hydrolyzed back to the carboxylic acid using standard basic (e.g., NaOH) or acidic (e.g., HCl) conditions.
Caption: Workflow for the α-Alkylation pathway.
While effective, this route involves more steps and requires the use of strong bases and anhydrous, cryogenic conditions, making the condensation-reduction pathway more amenable to larger-scale synthesis.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the recommended pathway.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Condensation | 3,4,5-Trimethoxybenzaldehyde, Propanoic Anhydride, Sodium Propanoate | None (neat) | 140-150 | 6-8 | 75-85 |
| 2. Hydrogenation | H₂, 5% Pd/C | Ethanol | Room Temp. | 4-12 | 90-98 |
Safety and Handling
-
Propanoic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen Gas: Highly flammable. Ensure all hydrogenation equipment is properly grounded and free of leaks. Use in a designated area away from ignition sources.
-
Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. Handle in an inert atmosphere. The filtered catalyst should be kept wet with water and disposed of according to institutional safety guidelines.
-
Strong Acids and Bases: Handle with care, using appropriate PPE.
**7. Conclusion
This guide outlines a highly effective and reproducible synthesis of this compound. The recommended two-step condensation-reduction pathway offers high yields, operational simplicity, and utilizes readily available starting materials. The detailed protocols and mechanistic insights provided herein are intended to empower researchers and drug development professionals to confidently produce this key chemical intermediate for their scientific endeavors.
References
- Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde.
- Google Patents. (n.d.). A kind of preparation method of 3,4,5 trimethoxy phenyl acetic acids.
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Chemical properties of 2-(3,4,5-trimethoxyphenyl)butanoic acid
An In-Depth Technical Guide to the Chemical Properties of 2-(3,4,5-trimethoxyphenyl)butanoic Acid
Introduction
This compound, also known by its CAS Number 195202-08-5, is a substituted carboxylic acid featuring a butyric acid backbone and a trimethoxyphenyl moiety.[1] As a solid at room temperature, this compound serves primarily as a specialized building block in organic synthesis.[2] Its structural complexity, combining a chiral center with a highly functionalized aromatic ring, makes it a molecule of interest for medicinal chemistry and materials science. The presence of the 3,4,5-trimethoxyphenyl group is significant, as this motif is found in a variety of biologically active natural products and synthetic compounds. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, potential synthetic routes, and safe handling protocols, designed for researchers and drug development professionals.
Caption: Key functional groups and their expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the four unique proton environments. [3] * Aromatic Protons: The two protons on the trimethoxyphenyl ring are chemically equivalent and should appear as a sharp singlet around δ 6.5-6.7 ppm.
-
Methoxy Protons: The nine protons from the three equivalent methoxy groups will produce a strong singlet at approximately δ 3.8 ppm.
-
Aliphatic Protons: The butanoic acid chain will show more complex signals. The alpha-proton (CH attached to the ring and carboxyl group) would likely appear as a triplet. The methylene protons (-CH₂-) would be a multiplet (sextet), and the terminal methyl protons (-CH₃) would present as a triplet. [4]* ¹³C NMR: The carbon spectrum will be characterized by signals for the carbonyl, aromatic, methoxy, and aliphatic carbons.
-
Carbonyl Carbon: A signal in the downfield region, around δ 175-180 ppm.
-
Aromatic Carbons: Multiple signals between δ 100-155 ppm, with carbons bearing methoxy groups appearing more downfield.
-
Methoxy Carbons: A distinct signal around δ 56 ppm. [5] * Aliphatic Carbons: Signals for the chiral carbon, methylene, and methyl groups will be found in the upfield region (δ 10-50 ppm). [6]
-
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring. [7]* O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. [8]* C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption peak between 1725-1700 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid. [7]* C-O Stretches: Strong bands corresponding to the C-O stretching of the acid and ether linkages will be visible in the 1300-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would provide key information on the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The parent molecular ion peak should be observed at an m/z of 254. * Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group and alpha-cleavage. [9][10] * [M-45]⁺: Loss of the COOH group (m/z 209).
-
[M-29]⁺: Loss of the ethyl group (-CH₂CH₃) (m/z 225).
-
A prominent peak corresponding to the trimethoxybenzyl cation or related fragments is also expected.
-
Section 3: Synthesis and Reactivity
Proposed Synthetic Pathway
While this compound is commercially available as a building block, understanding its synthesis is crucial for analog design. A plausible laboratory-scale synthesis can be conceptualized starting from 3,4,5-trimethoxyphenylacetic acid, a related and accessible precursor. This approach leverages well-established methodologies in organic chemistry, such as alpha-alkylation of an ester, followed by hydrolysis.
Protocol: Two-Step Synthesis via Alkylation
-
Esterification: Convert 3,4,5-trimethoxyphenylacetic acid to its methyl or ethyl ester using Fischer-Speier esterification (refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid). [11]This protects the carboxylic acid and activates the alpha-position for the subsequent step.
-
Deprotonation and Alkylation: Treat the resulting ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous solvent (e.g., THF) to generate the enolate.
-
C-C Bond Formation: Introduce an ethylating agent, such as ethyl iodide or ethyl bromide, to the enolate solution. Allow the reaction to warm to room temperature to facilitate the SN2 reaction, which forms the carbon-carbon bond at the alpha-position.
-
Hydrolysis: Saponify the resulting ester using aqueous sodium hydroxide or potassium hydroxide, followed by acidic workup (e.g., with HCl) to protonate the carboxylate and yield the final product, this compound.
-
Purification: The final product can be purified by recrystallization or column chromatography.
Caption: Proposed workflow for the synthesis of the title compound.
Chemical Reactivity
The reactivity is dominated by the carboxylic acid functional group.
-
Esterification/Amidation: The carboxyl group can readily undergo condensation reactions with alcohols or amines, typically activated by coupling agents (e.g., DCC, EDC) or by conversion to an acyl chloride, to form esters and amides, respectively. [12]* Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(3,4,5-trimethoxyphenyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Aromatic Ring: The trimethoxy-substituted phenyl ring is electron-rich and activated towards electrophilic aromatic substitution. However, the positions ortho to the butyric acid chain are sterically hindered, which may influence regioselectivity.
Section 4: Safety, Handling, and Hazard Management
As a laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The compound is classified as an irritant and is harmful if swallowed. [1][13]
| Hazard Class | Code | Description | Source(s) |
|---|---|---|---|
| Pictogram | GHS07 | Harmful / Irritant | |
| Signal Word | Warning | [1] | |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [14] |
| Skin Irritation | H315 | Causes skin irritation | [1][13] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][13] |
| STOT SE 3 | H335 | May cause respiratory irritation | [1][13]|
Recommended Laboratory Protocol
This protocol is a self-validating system designed to minimize exposure and mitigate risks.
1. Engineering Controls & Preparation:
-
Work exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors. [13]* Ensure the work area is well-ventilated. [1]* Verify that an emergency eye wash fountain and safety shower are immediately accessible. [1] 2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). [1]* Eye Protection: Use chemical safety goggles or a face shield. [1]* Body Protection: Wear a lab coat and closed-toe shoes. Ensure no skin is exposed. [13] 3. Handling & Use:
-
Avoid creating dust. [13]* Avoid direct contact with the substance. [13]* Wash hands thoroughly after handling, even if gloves were worn. [1]* Do not eat, drink, or smoke in the laboratory area. [1] 4. Emergency Procedures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention. [13]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. [13]* Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Consult a doctor. [13]* Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention. [13] 5. Accidental Release & Disposal:
-
Spill: Evacuate the area. Prevent dust formation. Sweep up the spilled solid using non-sparking tools and place it in a sealed container for disposal. Do not discharge into drains or rivers. [13]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Section 5: Known and Potential Applications
The primary application of this compound is as a building block in research and development. [2]The 3,4,5-trimethoxyphenyl motif is a key pharmacophore in numerous compounds with diverse biological activities. Therefore, this molecule serves as a valuable starting point for the synthesis of novel therapeutic agents.
-
Drug Discovery Precursor: Related structures containing the trimethoxyphenyl group have been investigated for various therapeutic effects, including trypanocidal activity against the parasite that causes Chagas disease and as receptor antagonists for platelet-activating factor (PAF). [11][15]This suggests that derivatives of this compound could be explored for similar or novel biological targets.
-
Trimebutine Synthesis: The core structure is related to intermediates used in the synthesis of drugs like trimebutine, an antispasmodic agent. [16][17]
References
- (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | 195202-08-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987eba71]
- SAFETY DATA SHEET (2S)-2-(3,4,5-TRIMETHOXYPHENYL)BUTANOIC ACID. Aaron Chemistry & UnaveraChemLab. [URL: https://www.aaron-chemistry.de/sds/(2S)-2-(3,4,5-TRIMETHOXYPHENYL)BUTANOIC%20ACID-PC52109-EN.pdf]
- (s)-2-(3,4,5-trimethoxyphenyl)butyric acid. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5717765_EN.htm]
- (S)-2-(3,4,5-Trimethoxyphenyl)butyric acid Safety Data Sheet. SynQuest Laboratories, Inc.. [URL: https://www.synquestlabs.com/sds/2721-1-54.pdf]
- (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | 195202-08-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/JP/ja/product/ambeed/ambh2d6ef6c1]
- (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid , 97% , 195202-08-5. CookeChem. [URL: https://www.cookechem.com/product/195202-08-5]
- SAFETY DATA SHEET n-Butyric acid. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC108010000]
- mass spectrum of butanoic acid C4H8O2 fragmentation pattern. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page07/ASA2spec/butanoicacidMS.htm]
- low/high resolution 1H proton nmr spectrum of butanoic acid. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page07/ASA2spec/butanoicacidNMR.htm]
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- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/17]
- trans-2,5-Bis-(3,4,5-trimethoxyphenyl)tetrahydrofuran. An orally active specific and competitive receptor antagonist of platelet activating factor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2981313/]
- Preparation method of trimebutine. Google Patents. [URL: https://patents.google.
- Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI. [URL: https://www.mdpi.com/1420-3049/28/11/4553]
- Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10907204/]
- bmse000402 Butyric Acid at BMRB. Biological Magnetic Resonance Bank. [URL: https://bmrb.io/metabolomics/bmse000402]
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- 3-(3,4,5-Trifluorophenyl)butanoic acid. Benchchem. [URL: https://www.benchchem.com/product/b13616708]
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An In-depth Technical Guide to 2-(3,4,5-trimethoxyphenyl)butanoic acid: A Keystone Building Block in Medicinal Chemistry
This guide provides a comprehensive technical overview of 2-(3,4,5-trimethoxyphenyl)butanoic acid, a chiral carboxylic acid of significant interest to researchers, scientists, and professionals in drug development. While direct literature on this specific molecule is sparse, its structural components—particularly the 3,4,5-trimethoxyphenyl moiety—are central to a vast body of research in medicinal chemistry. This document will therefore focus on its identity, the principles of its synthesis based on established methodologies for related compounds, and its pivotal role as a precursor in the synthesis of pharmacologically active agents.
Core Identification and Physicochemical Properties
(S)-2-(3,4,5-trimethoxyphenyl)butanoic acid is a chiral building block recognized for its utility in diverse chemical syntheses.[1] Its identity is established by the Chemical Abstracts Service (CAS) and various structural identifiers.
| Identifier | Value | Source(s) |
| CAS Number | 195202-08-5 (for the S-enantiomer) | [1][2][3] |
| Molecular Formula | C₁₃H₁₈O₅ | [1][2] |
| Molecular Weight | 254.28 g/mol | [1][3] |
| IUPAC Name | (2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid | [2] |
| Synonyms | (S)-2-(3,4,5-Trimethoxyphenyl)butyric acid | [1] |
| InChI Key | WBULUDGUWZFLMO-VIFPVBQESA-N | [2][3] |
| SMILES | CCC(=O)O | [4] |
The molecule's structure features a butanoic acid backbone with a chiral center at the alpha-carbon, to which a 3,4,5-trimethoxyphenyl group is attached. This trimethoxylated phenyl ring is a well-established pharmacophore, recognized for its role in the bioactivity of numerous compounds.
Caption: Chemical structure of this compound.
Synthetic Approaches: Principles of Asymmetric Synthesis
The key challenge is the stereoselective creation of the chiral center at the C2 position. General strategies often involve:
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to a precursor molecule to direct the stereochemistry of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product.
-
Asymmetric Catalysis: A chiral catalyst (e.g., a metal complex with a chiral ligand or a chiral organocatalyst) is used in sub-stoichiometric amounts to favor the formation of one enantiomer over the other.[5]
-
Enzymatic Resolution: An enzyme is used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer or the converted product.
A plausible and widely applicable approach for the synthesis of the target molecule would be an asymmetric alkylation of a 3,4,5-trimethoxyphenylacetic acid derivative using a chiral auxiliary, such as a chiral oxazolidinone.
Representative Protocol: Asymmetric Alkylation for 2-Arylalkanoic Acid Synthesis
The following protocol illustrates a general, well-established methodology that could be adapted for the synthesis of (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid. This approach is based on the principles of using a chiral auxiliary to direct stereoselective alkylation.
Step 1: Acylation of the Chiral Auxiliary The process begins by acylating a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with the corresponding arylacetyl chloride (in this case, 3,4,5-trimethoxyphenylacetyl chloride). This forms a chiral N-acyloxazolidinone.
Step 2: Diastereoselective Enolate Formation and Alkylation The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) to form a stereochemically defined enolate. The subsequent addition of an alkylating agent (in this case, iodoethane or bromoethane) results in the diastereoselective formation of the alkylated product. The bulky auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face.
Step 3: Cleavage of the Chiral Auxiliary The final step involves the hydrolytic cleavage of the chiral auxiliary to release the desired carboxylic acid. This is typically achieved using conditions such as lithium hydroxide in a mixture of tetrahydrofuran and water. The valuable chiral auxiliary can then be recovered and recycled.
Caption: Generalized workflow for asymmetric synthesis of 2-arylalkanoic acids.
Applications in Drug Discovery: A Gateway to Bioactive Molecules
While this compound is primarily cataloged as a building block for chemical synthesis, the significance of this role cannot be overstated.[1] The 3,4,5-trimethoxyphenyl (TMP) motif is a privileged scaffold in medicinal chemistry, frequently associated with potent biological activity, particularly in the realm of oncology.
The 3,4,5-Trimethoxyphenyl Moiety as a Tubulin Polymerization Inhibitor
A substantial body of research has demonstrated that compounds containing the TMP ring act as potent inhibitors of tubulin polymerization.[6][7] These agents bind to the colchicine-binding site on β-tubulin, disrupting the dynamics of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.
This compound serves as a crucial starting material or intermediate for creating more complex molecules that feature the TMP pharmacophore. Researchers have incorporated this moiety into various heterocyclic systems to enhance potency and modulate pharmacokinetic properties. Examples from recent literature include:
-
Pyrrolizine Derivatives: Novel series of pyrrolizines bearing the 3,4,5-trimethoxyphenyl group have been synthesized and shown to exhibit significant cytotoxicity against multiple cancer cell lines, including multidrug-resistant variants. These compounds were found to inhibit tubulin polymerization and also target multiple oncogenic kinases.
-
Thiazole Analogs: Convergent syntheses have produced 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles that demonstrate exceptionally potent anticancer activity, with IC₅₀ values in the nanomolar range.[6] These compounds were confirmed to act through the colchicine site of tubulin.[6]
-
Chalcones: Chalcones incorporating a 3,4,5-trimethoxylated ring are widely studied for their antiproliferative effects.[8] They have been shown to induce apoptosis and depolymerize microtubules in cancer cells.[8]
The butanoic acid chain of the title compound provides a versatile handle for chemical modification, allowing for its conjugation to other pharmacophores or heterocyclic scaffolds through amide bond formation or other coupling reactions.
Broader Pharmacological Relevance
Beyond tubulin inhibition, the trimethoxyphenyl scaffold is explored in various other therapeutic areas. Derivatives of 3,4,5-trimethoxycinnamic acid, a structurally related compound, have been investigated for a range of biological activities, including:
-
Antinarcotic Agents: Certain amide derivatives have shown potential in suppressing morphine withdrawal symptoms by acting as agonists for the 5-HT₁A receptor.[9][10]
-
Antiparasitic Activity: Esters inspired by the natural product piplartine, which contains a trimethoxyphenyl group, have demonstrated trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.
These examples underscore the value of this compound as a precursor. Its stereochemistry and functional groups allow synthetic chemists to readily incorporate the potent TMP pharmacophore into novel molecular designs aimed at a wide array of biological targets.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The available safety data indicates that the compound should be handled with care.
| Safety Information | Details | Source(s) |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. Use in a well-ventilated area or fume hood. | |
| Storage | Store in a cool, well-ventilated area. Keep container tightly closed. Recommended to be sealed in a dry environment at room temperature. | [2][3] |
| Physical Form | Solid | [2] |
Conclusion
This compound represents a quintessential example of a molecular building block whose value is defined by its potential. While not a therapeutic agent in itself, its chiral nature and, more importantly, its possession of the 3,4,5-trimethoxyphenyl pharmacophore make it an invaluable tool for medicinal chemists. The principles of its asymmetric synthesis are well-understood within the broader context of 2-arylalkanoic acid preparation. Its primary application lies in serving as a sophisticated starting point for the development of novel, potent drug candidates, particularly in the field of oncology where the TMP moiety continues to be a hallmark of potent tubulin polymerization inhibitors. For researchers in drug discovery, understanding the synthetic accessibility and the established biological importance of its core structure is key to unlocking its full potential in creating next-generation therapeutics.
References
- Sigma-Aldrich. (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0047665]
- PubChemLite. (2s)-2-(3,4,5-trimethoxyphenyl)butanoic acid. [URL: https://pubchemlite.com/compound/2s-2-3-4-5-trimethoxyphenyl-butanoic-acid]
- Google Patents. A kind of preparation method of 3,4,5 trimethoxy phenyl acetic acids. [URL: https://patents.google.
- Google Patents. Preparation method of 3, 4, 5-trimethoxyphenylacetic acid. [URL: https://patents.google.
- Pinney, K. G., et al. (2011). Convergent synthesis and biological evaluation of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as microtubule targeting agents. Bioorganic & Medicinal Chemistry Letters, 21(21), 6541-6545. [URL: https://pubmed.ncbi.nlm.nih.gov/21945657/]
- Sigma-Aldrich. (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | 195202-08-5. [URL: https://www.sigmaaldrich.com/product/aldrich/cs-0047665]
- CookeChem. (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid , 97% , 195202-08-5. [URL: https://www.cookechem.com/product/195202-08-5]
- Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 16(18), 8419-8426. [URL: https://pubmed.ncbi.nlm.nih.gov/18760611/]
- Leal, A. S., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules, 28(11), 4509. [URL: https://www.mdpi.com/1420-3049/28/11/4509]
- Ghorai, M., Das, S., & Kumar, A. (2015). Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Organic & Biomolecular Chemistry, 13(39), 9997-10008. [URL: https://www.semanticscholar.org/paper/Stereoselective-synthesis-of-activated-2-via-Ghorai-Das/4f5d6f34f7193f4e3c9a1a8c998c9f5f0b5d8f3e]
- Google Patents. Stereo-selective synthesis of 2-aryl-propionic acids of high optical purity by using chiral oxazolines. [URL: https://patents.google.
- Jung, J. C., et al. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 38-43. [URL: https://pubmed.ncbi.nlm.nih.gov/19527129/]
- Sigma-Aldrich. (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | 195202-08-5 (Japanese). [URL: https://www.sigmaaldrich.com/JP/ja/product/ambeed/ambh2d6ef6c1]
- PrepChem. Synthesis of 2-(3,4,5-trimethoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. [URL: https://www.prepchem.com/synthesis-of-2-3-4-5-trimethoxyphenyl-4-methylthiazole-5-carboxylic-acid-ethyl-ester]
- El-Sayed, M. A. A., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(23), 7172. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659101/]
- Jung, J. C., et al. (2012). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. Archiv der Pharmazie, 345(11), 875-882. [URL: https://pubmed.ncbi.nlm.nih.gov/22887803/]
- ResearchGate. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. [URL: https://www.mdpi.com/1420-3049/28/1/298]
- MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [URL: https://www.mdpi.com/1422-8599/2020/4/M1180]
- ResearchGate. Asymmetric Synthesis of Chiral 4,5,6-Trisubstituted-3,4-Dihydropyrimidinethiones Catalyzed by Chiral Brønsted Acid. [URL: https://www.researchgate.
- PrepChem. Synthesis of 2-[2-amino-3-(3,4,5-trimethoxyphenoxy)phenyl]acetic acid. [URL: https://www.prepchem.com/synthesis-of-2-2-amino-3-3-4-5-trimethoxyphenoxy-phenyl-acetic-acid]
- PubMed Central. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7214152/]
- Le Pourcelet, M., et al. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Molecules, 29(18), 4293. [URL: https://www.mdpi.com/1420-3049/29/18/4293]
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Spectroscopic Analysis of 2-(3,4,5-trimethoxyphenyl)butanoic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide is designed to provide a comprehensive overview of the key spectroscopic data points for the compound 2-(3,4,5-trimethoxyphenyl)butanoic acid. This molecule, a derivative of butanoic acid featuring a trimethoxyphenyl substituent, is of interest in medicinal chemistry and drug development due to its structural relation to other pharmacologically active arylalkanoic acids. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This document will outline the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, grounded in the fundamental principles of spectroscopic interpretation and drawing analogies from structurally similar compounds.
Molecular Structure and Key Features:
This compound possesses a chiral center at the alpha-carbon of the butanoic acid moiety. Its structure combines an aliphatic carboxylic acid chain with a polysubstituted aromatic ring, leading to a rich and informative spectroscopic profile.
-
Chemical Formula: C₁₃H₁₈O₅
-
Molecular Weight: 254.28 g/mol
-
Key Functional Groups: Carboxylic acid (-COOH), ether (methoxy groups, -OCH₃), aromatic ring, and an ethyl side chain.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns
The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ can be useful for ensuring the solubility of carboxylic acids and for observing the exchangeable carboxylic acid proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: Typically 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
DOT Diagram: ¹H NMR Acquisition Workflow
Caption: Standard workflow for ¹H NMR analysis.
Predicted ¹H NMR Data Summary:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | N/A |
| Aromatic (-CH=) | 6.4 - 6.6 | Singlet | 2H | N/A |
| Methoxy (-OCH₃) at C4 | ~3.85 | Singlet | 3H | N/A |
| Methoxy (-OCH₃) at C3, C5 | ~3.80 | Singlet | 6H | N/A |
| Alpha-proton (-CH-) | 3.4 - 3.6 | Triplet | 1H | ~7-8 Hz |
| Methylene (-CH₂-) | 1.8 - 2.0 | Sextet | 2H | ~7-8 Hz |
| Methyl (-CH₃) | 0.9 - 1.1 | Triplet | 3H | ~7-8 Hz |
Rationale for Assignments:
-
The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.
-
The two aromatic protons are equivalent due to the symmetry of the 3,4,5-trimethoxyphenyl group and will appear as a singlet.
-
The methoxy protons will appear as two distinct singlets, with the C4-methoxy being slightly different from the equivalent C3 and C5 methoxy groups.
-
The alpha-proton , being adjacent to both the aromatic ring and the carbonyl group, will be deshielded. It will be split into a triplet by the adjacent methylene group.
-
The methylene protons will be split by both the alpha-proton (a doublet) and the terminal methyl group (a quartet), resulting in a complex multiplet, likely a sextet.
-
The terminal methyl protons will be the most shielded and will appear as a triplet due to coupling with the adjacent methylene group.
¹³C NMR Spectroscopy: A Map of the Carbon Skeleton
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to that for ¹H NMR, with the following key differences in acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Data Summary:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-C=O) | 175 - 180 |
| Aromatic (C-O) at C3, C4, C5 | 150 - 155 |
| Aromatic (C-Cα) at C1 | 135 - 140 |
| Aromatic (-CH=) at C2, C6 | 105 - 110 |
| Methoxy (-OCH₃) at C4 | ~60 |
| Methoxy (-OCH₃) at C3, C5 | ~56 |
| Alpha-carbon (-CH-) | 45 - 55 |
| Methylene (-CH₂-) | 25 - 35 |
| Methyl (-CH₃) | 10 - 15 |
Rationale for Assignments:
-
The carbonyl carbon is the most deshielded due to the attached electronegative oxygen atoms.
-
The aromatic carbons attached to oxygen are significantly deshielded.
-
The quaternary aromatic carbon attached to the butanoic acid chain (C1) will be less deshielded than those attached to oxygen.
-
The protonated aromatic carbons will be the most shielded of the aromatic signals.
-
The methoxy carbons appear in a characteristic region around 55-60 ppm.
-
The aliphatic carbons are found in the upfield region of the spectrum, with their chemical shifts influenced by their proximity to the electron-withdrawing groups.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity/Shape |
| 2500-3300 | O-H stretch (carboxylic acid) | Strong, very broad |
| 2960-2850 | C-H stretch (aliphatic) | Medium-Strong |
| ~1710 | C=O stretch (carboxylic acid) | Strong, sharp |
| ~1600, ~1500 | C=C stretch (aromatic) | Medium |
| 1250-1000 | C-O stretch (ethers and carboxylic acid) | Strong |
Interpretation:
-
The most characteristic feature will be the very broad O-H stretching band of the carboxylic acid, which is a result of hydrogen bonding.
-
A strong, sharp absorption around 1710 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid.
-
The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1600-1500 cm⁻¹ region.
-
Strong absorptions in the fingerprint region, particularly between 1250 and 1000 cm⁻¹, will correspond to the C-O stretching of the ether and carboxylic acid functionalities.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: An ionization technique is employed to generate charged molecules. Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, while soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to observe the molecular ion with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
DOT Diagram: ESI-MS Workflow
Caption: Workflow for Electrospray Ionization Mass Spectrometry.
Predicted Mass Spectral Data (using ESI):
-
Positive Ion Mode: The base peak would likely be the protonated molecule, [M+H]⁺, at an m/z of 255.12. Adducts with sodium, [M+Na]⁺ (m/z 277.10), or potassium, [M+K]⁺ (m/z 293.08), may also be observed.
-
Negative Ion Mode: The deprotonated molecule, [M-H]⁻, would be expected at an m/z of 253.11.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. Common fragmentation pathways for carboxylic acids include the loss of water (-18 Da) or the loss of the carboxyl group as CO₂ (-44 Da). Fragmentation of the butanoic acid side chain is also possible. A significant fragment would likely correspond to the trimethoxybenzyl cation or a related structure.
High-Resolution Mass Spectrometry (HRMS):
For unambiguous confirmation of the elemental composition, HRMS is recommended. The calculated exact mass for C₁₃H₁₈O₅ is 254.11542. An experimentally determined mass within a few parts per million (ppm) of this value would confirm the molecular formula.
Conclusion
The spectroscopic characterization of this compound relies on a complementary suite of analytical techniques. ¹H and ¹³C NMR provide the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. The predicted data in this guide serves as a benchmark for researchers working with this compound, facilitating its accurate identification and quality control in research and development endeavors. It is imperative that these predicted values are compared against experimentally acquired data for definitive structural confirmation.
References
Due to the lack of publicly available experimental spectra for this compound, this guide is based on established principles of spectroscopic interpretation and data from analogous compounds. Authoritative sources for these general principles are listed below.
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
An In-depth Technical Guide to 2-(3,4,5-trimethoxyphenyl)butanoic acid: From Obscurity to a Scaffold of Interest
For Immediate Release
This technical guide delves into the scientific journey of 2-(3,4,5-trimethoxyphenyl)butanoic acid, a compound that has quietly emerged from the annals of chemical literature to become a scaffold of interest for researchers in drug development. While its specific discovery and early history remain largely undocumented in prominent scientific literature, its structural components and analogous compounds have a rich history in medicinal chemistry. This guide will explore the available information, contextualize its significance, and provide insights into its synthesis and potential applications.
Introduction: A Molecule Defined by its Predecessors
The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in a variety of biologically active molecules, most notably mescaline, a naturally occurring psychedelic protoalkaloid. This functional group is also present in numerous synthetic compounds designed to interact with biological systems. The butanoic acid side chain, on the other hand, is a common feature in many pharmaceutical agents, influencing properties such as solubility, metabolism, and protein binding.
Physicochemical Properties and Characterization
A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The following table summarizes the key computed and, where available, experimental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₅ | |
| Molecular Weight | 254.28 g/mol | |
| CAS Number | 195202-08-5 ((S)-enantiomer) | |
| IUPAC Name | (2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid | |
| Physical Form | Solid | |
| Predicted Boiling Point | 378.9 °C at 760 mmHg | |
| Predicted pKa | 4.28 ± 0.14 | |
| InChI Key | WBULUDGUWZFLMO-VIFPVBQESA-N |
Synthesis and Methodologies
While the original synthesis of this compound is not explicitly detailed in readily accessible literature, its structure suggests a logical synthetic pathway originating from 3,4,5-trimethoxyphenylacetic acid or a related derivative. A plausible synthetic route is outlined below. This proposed methodology is based on established organic chemistry principles and provides a framework for its laboratory-scale preparation.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from the commercially available 3,4,5-trimethoxyphenylacetic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Esterification of 3,4,5-Trimethoxyphenylacetic Acid
-
To a solution of 3,4,5-trimethoxyphenylacetic acid (1.0 eq) in methanol (10 vol), add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-(3,4,5-trimethoxyphenyl)acetate.
Step 2: Alkylation of the Ester
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add a solution of methyl 2-(3,4,5-trimethoxyphenyl)acetate (1.0 eq) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the mixture for 1 hour at -78 °C.
-
Add ethyl iodide (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl 2-(3,4,5-trimethoxyphenyl)butanoate.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve methyl 2-(3,4,5-trimethoxyphenyl)butanoate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Acidify the aqueous residue with 1M hydrochloric acid to pH 2-3, resulting in the precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Historical Context and Relationship to Bioactive Molecules
The scientific interest in the 3,4,5-trimethoxyphenyl motif can be traced back to the study of natural products. As mentioned, mescaline (3,4,5-trimethoxyphenethylamine) is a classic example. The amphetamine analogue, 3,4,5-trimethoxyamphetamine (TMA), was first synthesized around 1937 by Gordon Alles and later characterized by Alexander Shulgin.[1]
The structural similarity of this compound to these psychoactive compounds is noteworthy, although the presence of the carboxylic acid group significantly alters its physicochemical properties and likely its pharmacological profile, reducing its ability to cross the blood-brain barrier.
More broadly, derivatives of 3,4,5-trimethoxycinnamic acid, which shares the same substituted phenyl group, have been extensively investigated for a range of biological activities, including potential antinarcotic and anticancer effects.[2] This extensive research into related structures suggests that the 3,4,5-trimethoxyphenyl scaffold is a privileged structure in medicinal chemistry, capable of interacting with various biological targets.
A patent for the preparation of trimebutine, an antispasmodic drug, utilizes 3,4,5-trimethoxybenzoic acid as a key starting material.[3][4] This further underscores the industrial and pharmaceutical relevance of this chemical family.
Potential Biological Significance and Future Directions
While there is a lack of dedicated research on the biological activities of this compound itself, some commercial suppliers suggest potential anti-inflammatory and neuroprotective effects for the racemic mixture. These claims, however, are not yet substantiated by peer-reviewed scientific literature.
The logical progression for future research would involve the systematic biological evaluation of this compound. Based on the activities of structurally related molecules, promising areas of investigation could include:
-
Anti-inflammatory assays: To validate the anecdotal claims of anti-inflammatory properties.
-
Neuroprotective screening: To explore its potential in models of neurodegenerative diseases.
-
Anticancer studies: Given the prevalence of the 3,4,5-trimethoxyphenyl moiety in anticancer drug discovery.
-
Enzyme inhibition assays: To identify potential molecular targets.
The following diagram illustrates the logical flow for the future investigation of this compound.
Conclusion
This compound stands as a molecule with unrealized potential. While its own history is yet to be fully illuminated, it is born from a lineage of compounds with significant biological and medicinal importance. The well-documented activities of its structural relatives provide a strong rationale for its further investigation. This guide has provided a comprehensive overview of the current knowledge, a plausible synthetic route, and a roadmap for future research that could uncover the therapeutic potential of this intriguing compound.
References
- Garg, N. K. (n.d.). Patents & Products. Garg Lab - UCLA.
- Google Patents. (n.d.). US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde.
- Google Patents. (n.d.). CN102276487B - Preparation method of trimebutine.
- Google Patents. (n.d.). CN102276487A - Preparation method of trimebutine.
- Google Patents. (n.d.). United States Patent (19).
- Jung, J. C., et al. (2013). Synthesis and Evaluation of a Series of 3,4,5-trimethoxycinnamic Acid Derivatives as Potential Antinarcotic Agents. Chemical Biology & Drug Design, 81(3), 389-398.
- Lima, T. C., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules, 28(11), 4487.
- Liautard, J., et al. (2000). Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate. Arzneimittelforschung, 50(6), 544-549.
- Wikipedia. (n.d.). 2,3,5-Trimethoxyamphetamine.
- Shen, T. Y., et al. (1985). trans-2,5-Bis-(3,4,5-trimethoxyphenyl)tetrahydrofuran. An orally active specific and competitive receptor antagonist of platelet activating factor. The Journal of Biological Chemistry, 260(29), 15639-15645.
- Romagnoli, R., et al. (2010). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. European Journal of Medicinal Chemistry, 45(12), 5781-5791.
- Nichols, D. E., et al. (1984). Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity. Journal of Medicinal Chemistry, 27(9), 1108-1111.
- Wikipedia. (n.d.). 3,4,5-Trimethoxyamphetamine.
- El-Gendy, B. E. D. M., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(15), 11342-11365.
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Investigating the Therapeutic Potential of 2-(3,4,5-trimethoxyphenyl)butanoic Acid Derivatives: A Guide to Biological Activity Screening and Mechanistic Elucidation
An In-Depth Technical Guide
Abstract
The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activities. Found in potent antimitotic agents like colchicine and combretastatin A-4, the TMP group is critical for high-affinity binding to biological targets, most notably the colchicine-binding site on β-tubulin.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential biological activities of a novel class of compounds: 2-(3,4,5-trimethoxyphenyl)butanoic acid and its derivatives. We will explore the primary hypothesis of anticancer activity mediated by tubulin polymerization inhibition and a secondary hypothesis of anti-inflammatory action. This document outlines a phased experimental screening cascade, provides detailed, field-proven protocols for key in vitro assays, and discusses the principles of data interpretation and structure-activity relationship (SAR) development.
Introduction: The 3,4,5-Trimethoxyphenyl (TMP) Moiety as a Cornerstone of Bioactivity
The TMP scaffold is a recurring structural motif in molecules that exhibit a wide array of pharmacological effects. Its prevalence stems from its unique electronic and steric properties, which facilitate critical interactions with protein targets.
The TMP Scaffold in Medicinal Chemistry
The TMP ring is a key pharmacophore responsible for the potent biological activity of many compounds. In the context of anticancer research, its presence is a hallmark of agents that disrupt microtubule dynamics.[3] Microtubules are essential cytoskeletal polymers involved in cell division, making them a prime therapeutic target.[2][3] The TMP moiety of compounds like combretastatin A-4 is known to bind to the colchicine site of β-tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest and apoptosis.[1][2][4]
Established Biological Activities of TMP Derivatives
Beyond its well-documented role in anticancer agents, the TMP scaffold is integral to compounds with diverse therapeutic applications:
-
Anti-inflammatory Activity: Numerous TMP-containing molecules have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5][6][7] Some derivatives show promising selectivity for COX-2, which could lead to reduced gastrointestinal side effects compared to non-selective NSAIDs.[6]
-
Antimicrobial and Antiparasitic Activity: Derivatives have shown activity against various microbes and parasites, including Trypanosoma cruzi, the causative agent of Chagas disease.[8]
-
Central Nervous System (CNS) Activity: Specific TMP derivatives have been designed to act as selective dopamine D5 receptor agonists and have shown potential in models of cognitive impairment.[9]
Rationale for Investigating this compound Derivatives
The novel scaffold of this compound presents an intriguing opportunity for drug discovery. It combines the proven TMP pharmacophore with a flexible butanoic acid side chain. This side chain offers several advantages:
-
Chemical Tractability: The carboxylic acid group is a versatile chemical handle for creating a library of ester and amide derivatives, allowing for systematic exploration of the structure-activity relationship (SAR).
-
Novel Steric and Electronic Profile: The butanoyl moiety provides a distinct spatial arrangement compared to the more common benzoyl or cinnamoyl linkers, potentially leading to novel interactions with target proteins or improved selectivity.
-
Potential for Improved Pharmacokinetics: Modification of the acid group can be used to tune physicochemical properties like solubility and membrane permeability, which are critical for drug development.
This guide is predicated on the hypothesis that this novel chemical class will retain and potentially modulate the known activities of the TMP core, leading to the discovery of new therapeutic leads.
Primary Hypothesis: Anticancer Activity via Tubulin Polymerization Inhibition
The most prominent activity associated with the TMP scaffold is the inhibition of tubulin polymerization.[10][11] This represents the most logical and high-probability avenue of investigation for the this compound series.
Mechanism of Action: Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for the formation of the mitotic spindle during cell division.[3] Agents that interfere with this dynamic equilibrium—either by stabilizing or destabilizing the microtubules—can halt the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in rapidly proliferating cancer cells.[1][11]
The Colchicine Binding Site
The TMP moiety is a classic "A-ring" motif that anchors many inhibitors to the colchicine-binding site on β-tubulin.[2][12] The activity of these inhibitors is then modulated by the "B-ring" and the linker connecting the two. For the proposed derivatives, the butanoic acid chain and its modifications will serve as the linker and B-ring surrogates, respectively. Their size, conformation, and electronic properties will be critical determinants of binding affinity and biological potency.
Proposed Signaling Pathway to Apoptosis
Disruption of microtubule function is a potent cellular stress signal that activates apoptotic pathways. The sequence of events is a well-understood cascade that provides multiple endpoints for experimental validation.
Caption: Proposed mechanism for anticancer activity.
Secondary Hypothesis: Anti-inflammatory Potential
The structural similarity of the TMP moiety to substrates of cyclooxygenase (COX) enzymes makes anti-inflammatory activity a plausible secondary hypothesis.
Cyclooxygenase (COX) in Inflammation
COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a key goal of modern anti-inflammatory drug design to minimize side effects.[6]
Evidence for COX Inhibition by TMP Molecules
Studies have shown that various molecules incorporating the TMP scaffold can inhibit COX-1 and COX-2 with varying degrees of potency and selectivity.[5][7] Conjugating the TMP moiety to existing NSAIDs has also been shown to enhance their anti-inflammatory and COX-2 inhibitory activity.[6] The this compound derivatives could act as novel COX inhibitors themselves.
A Phased Experimental Approach for Activity Screening
A tiered or phased screening approach is the most efficient method for evaluating a new compound library. This strategy uses broad, high-throughput assays first to identify "hits," which are then subjected to more complex, resource-intensive mechanistic assays.
Rationale for a Tiered Screening Cascade
The causality behind this workflow is resource optimization and logical progression. A primary cytotoxicity screen quickly filters out inactive compounds and prioritizes potent ones. Follow-up mechanistic assays (e.g., tubulin polymerization) are then used only on these promising hits to determine if they work via the hypothesized mechanism of action. This avoids wasting time and resources on detailed studies of inactive molecules.
Proposed Research Workflow
Caption: A phased screening cascade for activity validation.
Core Experimental Protocols
The following protocols are foundational for the initial investigation. They are designed to be self-validating through the inclusion of appropriate positive and negative controls.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This assay provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death. Its principle is based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[13]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the derivatives against cancer cell lines.
-
Materials:
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM). Remove the medium from the wells and add 100 µL of medium containing the various compound concentrations.[15] Include wells with vehicle control (DMSO, 0.1%) and a positive control (e.g., Doxorubicin or Paclitaxel).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[16]
-
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay
This is a direct, cell-free biochemical assay to confirm that the compound's cytotoxic activity is due to its interaction with tubulin.[3] The polymerization of purified tubulin into microtubules causes an increase in fluorescence or absorbance, which is inhibited by destabilizing agents.[17]
-
Objective: To quantify the inhibitory effect of hit compounds on tubulin polymerization.
-
Materials:
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[17]
-
GTP solution (10 mM).
-
Glycerol (as a polymerization enhancer).
-
Fluorescent reporter dye.
-
Test compounds, positive control (Colchicine), negative control (DMSO).
-
96-well, half-area, clear-bottom black plates.
-
Fluorescence plate reader with temperature control at 37°C.
-
Step-by-Step Methodology:
-
Preparation: Pre-warm the plate reader to 37°C.
-
Reaction Mixture: In each well, prepare a reaction mixture containing tubulin (final concentration 1-2 mg/mL) in General Tubulin Buffer with glycerol.[17][19] Add the fluorescent reporter.
-
Compound Addition: Add the test compounds at various concentrations. Include wells for vehicle control (DMSO) and positive control (Colchicine).
-
Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM.[3]
-
Measurement: Immediately place the plate in the reader and measure fluorescence every 60 seconds for 60-90 minutes at 37°C.
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization for each concentration. Determine the IC50 value, which is the concentration of the compound that inhibits the polymerization rate by 50% compared to the vehicle control.[3]
-
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[20]
-
Objective: To screen compounds for anti-inflammatory activity.
-
Materials:
-
RAW 264.7 murine macrophage cell line.
-
LPS (from E. coli).
-
Griess Reagent.
-
Test compounds, positive control (e.g., Dexamethasone).
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Transfer 50 µL of the cell culture supernatant to a new plate. Add 100 µL of Griess Reagent and incubate for 15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite (a stable product of NO) in each sample. Calculate the percentage inhibition of NO production for each compound concentration and determine the IC50.
-
Data Interpretation and Structure-Activity Relationship (SAR) Analysis
Quantifying Biological Activity
The primary output from these assays is the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.[16] A lower IC50 value indicates a more potent compound. This metric is essential for comparing the potency of different derivatives within the library.[15]
Illustrative Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and SAR analysis.
Table 1: Illustrative Cytotoxicity and Tubulin Inhibition Data for a Hypothetical Series
| Compound ID | R-Group Modification | Cytotoxicity IC50 (µM) (MCF-7 Cells) | Tubulin Polymerization IC50 (µM) |
|---|---|---|---|
| TMP-BA-01 | -OH (Parent Acid) | 25.4 | > 50 |
| TMP-BA-02 | -OCH3 (Methyl Ester) | 10.2 | 15.1 |
| TMP-BA-03 | -NH2 (Primary Amide) | 8.5 | 11.3 |
| TMP-BA-04 | -NH-CH3 (Methyl Amide) | 2.1 | 3.5 |
| TMP-BA-05 | -NH-Ph (Anilide) | 0.95 | 1.8 |
| TMP-BA-06 | -NH-(4-F-Ph) | 0.08 | 0.15 |
| Colchicine | (Positive Control) | 0.01 | 0.05 |
Data are hypothetical and for illustrative purposes only.
Building a Structure-Activity Relationship (SAR) Model
SAR analysis is the process of correlating changes in chemical structure with changes in biological activity.[21][22] For the this compound core, a systematic SAR exploration would involve synthesizing derivatives with modifications at the carboxylic acid position. The goal is to identify which chemical features enhance potency and selectivity.
Caption: Logic for a systematic SAR investigation.
Conclusion and Future Directions
This guide provides a scientifically grounded and experimentally robust framework for investigating the biological potential of this compound derivatives. The primary hypothesis of anticancer activity via tubulin inhibition is supported by a vast body of literature on the TMP scaffold. The proposed screening cascade allows for the efficient identification of potent lead compounds.
Successful identification of hits with sub-micromolar activity would warrant progression to more advanced studies, including:
-
Lead Optimization: Further chemical synthesis to refine the SAR and improve potency and drug-like properties.
-
In Vivo Studies: Evaluation of lead compounds in animal models of cancer or inflammation.
-
ADME/Tox Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity profiles of the most promising candidates.
The exploration of this novel chemical space holds significant promise for the discovery of next-generation therapeutics targeting fundamental disease processes.
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- Li-Bin Z, et al. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)
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- Liou JP, et al. Antimitotic and vascular disrupting agents: 2-hydroxy-3,4,5-trimethoxybenzophenones.
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A Technical Guide to the Machine-Readable Identity of 2-(3,4,5-trimethoxyphenyl)butanoic acid
An In-Depth Analysis of SMILES and InChIKey for Researchers in Drug Development
Abstract
In the landscape of modern computational chemistry and drug discovery, the unambiguous identification of molecular structures is paramount. This guide provides a detailed technical overview of 2-(3,4,5-trimethoxyphenyl)butanoic acid, a chiral butyric acid derivative, through the lens of its key machine-readable identifiers: the Simplified Molecular-Input Line-Entry System (SMILES) string and the International Chemical Identifier Key (InChIKey). We will dissect the structure and meaning of these identifiers, outline the experimental workflows required for their empirical validation, and discuss their critical role in the curation of chemical databases, virtual screening, and the broader drug development pipeline. This document is intended for researchers, chemists, and data scientists who require a robust understanding of how chemical structures are encoded and validated for computational applications.
Introduction: The Significance of this compound in a Data-Driven Era
This compound is a chiral carboxylic acid featuring a butyric acid core substituted with a trimethoxyphenyl group.[1] This structural motif is of interest in medicinal chemistry due to the known biological activities associated with the trimethoxyphenyl moiety. While this specific molecule may serve as a versatile building block or intermediate in synthetic chemistry, its true power in a modern research context is unlocked when its structure is translated into a format that is both unique and universally machine-readable.[2]
Core Molecular Identifiers and Properties
The accurate representation of a molecule begins with its fundamental identifiers and physicochemical properties. For (2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid, these are summarized below.
| Identifier / Property | Value | Source |
| IUPAC Name | (2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid | [5] |
| CAS Number | 195202-08-5 | [1][6] |
| Molecular Formula | C13H18O5 | [7] |
| Molecular Weight | 254.28 g/mol | [6] |
| Canonical SMILES | CCC(=O)O | [7] |
| InChI | InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15)/t9-/m0/s1 | [7] |
| InChIKey | WBULUDGUWZFLMO-VIFPVBQESA-N | [5][7] |
Dissecting the SMILES String
The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation that describes a chemical structure using short ASCII strings.[8] It represents atoms by their element symbols and uses special characters for bonds and structural features.[9]
SMILES: CCOC)OC)OC)C(=O)O
-
CC - An ethyl group (CH3-CH2-).
-
[C@@H] - A chiral carbon atom with a specified tetrahedral (counter-clockwise) configuration. The @@ indicates the specific stereochemistry.
-
(...) - Groups attached to the preceding atom. Here, the chiral carbon is attached to the ethyl group, a hydrogen (implied in [C@@H]), a phenyl ring, and a carboxylic acid group.
-
C1=CC(=C(C(=C1)OC)OC)OC - This describes the substituted benzene ring. C1...C1 denotes a ring. =, :, and - (implied) represent double, aromatic, and single bonds, respectively. The (=O)O represents the carboxylic acid group.
Understanding the InChI and InChIKey
The IUPAC International Chemical Identifier (InChI) is a more structured and formalized identifier designed to be a unique, canonical representation of a molecule.[10] It is generated by a computer algorithm based on a set of IUPAC rules.[10]
InChI: InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15)/t9-/m0/s1
-
1S/ - Standard InChI version 1.
-
C13H18O5/ - The molecular formula layer.
-
c1-5-9... - The connectivity layer, describing how atoms are connected.
-
h6-7,9H... - The hydrogen layer, specifying the location of hydrogen atoms.
-
/t9- - The stereochemistry layer, indicating the chiral center at atom 9.
-
/m0 - Specifies the stereoisomer.
-
/s1 - Indicates that it is a standard InChI.
The InChIKey (WBULUDGUWZFLMO-VIFPVBQESA-N) is a fixed-length (27-character) hashed version of the InChI.[9] Its primary purpose is to facilitate web searches and database lookups, acting as a digital fingerprint for the molecule.[9] If two molecules have the same standard InChIKey, they are considered to be the same compound.[9]
Workflow for Structural Verification and Identifier Generation
The trustworthiness of a SMILES or InChIKey hinges on the correct structural assignment of the physical compound. A rigorous, self-validating workflow is essential. This involves synthesis, purification, and comprehensive spectroscopic analysis to confirm the molecular structure before generating the computational identifiers.
Caption: Workflow from synthesis to validated chemical identifiers.
Experimental Protocol: Structural Elucidation
The definitive confirmation of the structure of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[11][12]
Objective: To unambiguously determine the connectivity and stereochemistry of the synthesized molecule, thereby validating its structure for the generation of accurate SMILES and InChIKey identifiers.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified, solid compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Mass Spectrometry (MS):
-
Perform high-resolution mass spectrometry (HRMS) to determine the exact mass of the molecular ion.
-
Expected Result: The measured mass should correspond to the calculated exact mass of the molecular formula C₁₃H₁₈O₅, providing strong evidence for the elemental composition.[12]
-
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum.
-
Expected Signals:
-
Signals in the aromatic region (δ 6-7 ppm) corresponding to the two protons on the trimethoxyphenyl ring.
-
A multiplet for the chiral proton (-CH-).
-
Signals for the three methoxy groups (-OCH₃).
-
Signals for the ethyl group (-CH₂CH₃).
-
A broad singlet for the carboxylic acid proton (-COOH).
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon NMR spectrum.
-
Expected Signals: Thirteen distinct carbon signals, including those for the carbonyl carbon, aromatic carbons, methoxy carbons, and aliphatic carbons.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity within the ethyl group and the butanoic acid backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is critical for confirming the connection between the butanoic acid chain and the trimethoxyphenyl ring.[13]
-
-
Data Analysis and Structure Confirmation:
-
Integrate all spectroscopic data. The HRMS confirms the formula, and the complete set of NMR experiments confirms the atomic connectivity.
-
The stereochemistry (S-configuration) would typically be confirmed by comparison to known compounds, by synthesis from a chiral precursor, or through advanced techniques like X-ray crystallography if a suitable crystal can be obtained.
-
Conclusion: From Structure to Searchable Knowledge
The InChIKey and SMILES for this compound are more than just strings of characters; they are the distillation of experimentally verified structural information into a universally understood, computationally tractable format. For researchers in drug development, a deep understanding of these identifiers is not merely a technical formality but a prerequisite for navigating the complex, data-rich environment of modern chemical biology. By ensuring the integrity of these identifiers through rigorous analytical validation, the scientific community can build reliable databases, develop predictive models, and ultimately accelerate the discovery of new therapeutic agents.
References
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An In-Depth Technical Guide to the Physical Characteristics of 2-(3,4,5-trimethoxyphenyl)butanoic Acid
Abstract
This technical guide provides a comprehensive analysis of the physical and spectroscopic characteristics of 2-(3,4,5-trimethoxyphenyl)butanoic acid (CAS No: 195202-08-5 for the (S)-enantiomer). As a chiral carboxylic acid featuring a trimethoxyphenyl group, this molecule serves as a valuable building block in various chemical syntheses, particularly within pharmaceutical research and development.[1][2] This document consolidates available data and predictive analyses on its physicochemical properties, including melting point, solubility, and acidity. Furthermore, it delves into the principles and expected outcomes of key analytical techniques essential for its structural elucidation and quality control, namely Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Detailed experimental protocols and the rationale behind their application are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge required for handling and characterizing this compound.
Chemical Identity and Significance
Compound Identification
This compound is a derivative of butanoic acid featuring a 3,4,5-trimethoxyphenyl substituent at the alpha-carbon. The presence of a chiral center at this position means the compound exists as two enantiomers, (S) and (R). The (S)-enantiomer is frequently cited in chemical databases.[1][3]
-
IUPAC Name: (2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid
-
CAS Number: 195202-08-5 (for the S-enantiomer)[3]
-
Molecular Formula: C₁₃H₁₈O₅[2]
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid | |
| CAS Number | 195202-08-5 | [3] |
| Molecular Formula | C₁₃H₁₈O₅ | [2] |
| Molecular Weight | 254.28 g/mol | [3] |
| InChI Key | WBULUDGUWZFLMO-VIFPVBQESA-N | [3] |
Scientific and Industrial Relevance
The structural complexity and chirality of this compound make it a significant intermediate in medicinal chemistry and organic synthesis.[1] The trimethoxyphenyl moiety is a key pharmacophore in a variety of biologically active compounds, and its combination with a chiral butanoic acid backbone provides a scaffold for developing novel therapeutic agents. Its potential applications have been explored in the context of creating anti-inflammatory and analgesic drugs.[1] A thorough understanding of its physical properties is therefore paramount for its effective use in synthesis, formulation, and quality assurance.
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions, purification methods, and formulation strategies.
-
Physical Form: At room temperature, the compound is a white to off-white solid powder.[3][5]
-
Melting Point: The reported melting point range is 86-89°C.[5][6] This relatively sharp range suggests a good degree of purity for the crystalline solid.
-
Boiling Point: The predicted boiling point is approximately 378.9 ± 42.0 °C at standard pressure.[5][6] This high value is expected due to the molecule's mass and the presence of strong intermolecular hydrogen bonding via the carboxylic acid group.
-
Solubility: It exhibits limited solubility, described as sparingly soluble in methanol and slightly soluble in DMSO.[5][6] This profile is crucial for selecting appropriate solvents for reactions, purification, and analytical sample preparation.
-
Acidity (pKa): The predicted pKa is 4.28 ± 0.14, which is typical for a carboxylic acid.[5] This value is fundamental for understanding its ionization state at different pH levels, which influences its solubility, reactivity, and biological absorption.
Table 1: Summary of Physicochemical Data
| Property | Value | Notes |
| Physical Form | White to Off-White Solid | [3][5] |
| Melting Point | 86-89 °C | Experimental |
| Boiling Point | 378.9 ± 42.0 °C | Predicted |
| Density | 1.142 ± 0.06 g/cm³ | Predicted |
| pKa | 4.28 ± 0.14 | Predicted |
| Solubility | Sparingly in Methanol, Slightly in DMSO | [6] |
Methodologies for Physicochemical Characterization
Accurate determination of physical properties relies on standardized, validated protocols. These methods are not merely procedural; they are designed to provide reproducible and reliable data essential for regulatory submission and scientific rigor.
Melting Point Determination
Principle: The melting point is a robust indicator of purity. Impurities typically depress and broaden the melting range. The capillary method involves heating a small sample in a capillary tube at a controlled rate and observing the temperature range from the first sign of melting to complete liquefaction.
Experimental Protocol (Capillary Method):
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the tube in a calibrated melting point apparatus.
-
Heat rapidly to about 15-20°C below the expected melting point (86°C).[5][6]
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
Solubility Assessment
Principle: The shake-flask method is the gold standard for determining equilibrium solubility. It involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified.
Experimental Protocol (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the test solvent (e.g., methanol, water, DMSO) in a sealed vial.
-
Agitate the vials at a constant, controlled temperature (e.g., 25°C) using an orbital shaker for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. This is often achieved by filtration through a 0.45 µm filter.
-
Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Express solubility in terms of mg/mL or mol/L.
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An In-depth Technical Guide to the Solubility Profile of 2-(3,4,5-trimethoxyphenyl)butanoic acid
Foreword: The Imperative of Solubility in Modern Drug Development
In the landscape of pharmaceutical research and development, the intrinsic properties of a drug candidate can dictate its trajectory from laboratory curiosity to clinical reality. Among these, solubility stands as a paramount gatekeeper of therapeutic potential. Poor aqueous solubility is a leading cause of attrition for new chemical entities, impeding reliable in vitro assay results, complicating formulation, and often leading to poor bioavailability.[1][2][3] The early and comprehensive characterization of a compound's solubility profile is therefore not merely a perfunctory step but a foundational pillar of a robust drug discovery program.[2][4] It enables informed decisions, mitigates developmental risks, and ultimately accelerates the delivery of effective medicines to patients.
This guide provides a detailed examination of the solubility profile of 2-(3,4,5-trimethoxyphenyl)butanoic acid, a substituted carboxylic acid with potential applications in medicinal chemistry. As direct, comprehensive experimental data for this specific molecule is not extensively published, this document will serve as a practical, instructional framework for researchers. It will detail the requisite experimental protocols to thoroughly determine its solubility, present a plausible, illustrative solubility profile based on its chemical structure, and discuss the scientific rationale behind the observed and predicted behaviors.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility.
| Property | Value | Source |
| Molecular Formula | C13H18O5 | [5] |
| Molecular Weight | 254.28 g/mol | [5][6] |
| Physical Form | Solid (White to Off-White) | [6] |
| Melting Point | 86-89°C | [6] |
| Predicted pKa | 4.28 ± 0.14 | [6] |
| Qualitative Solubility | DMSO (Slightly), Methanol (Sparingly) | [6] |
The structure reveals a carboxylic acid group, which is ionizable, and a lipophilic trimethoxyphenyl moiety. The predicted pKa of ~4.28 suggests it is a weak acid.[6] This duality of a polar, ionizable head and a nonpolar tail anticipates a complex solubility behavior that will be highly dependent on the nature of the solvent and the pH of aqueous media.
The Critical Role of Solvent Selection in Solubility Assessment
The principle of "like dissolves like" is a cornerstone of solubility science.[7] The polarity, hydrogen bonding capability, and dielectric constant of a solvent are critical determinants of its ability to solvate a given solute. For a molecule like this compound, a systematic investigation across a spectrum of solvents is necessary to build a comprehensive profile.
Solvent Classification and Rationale:
A diverse panel of solvents should be selected to probe the full range of intermolecular interactions.
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Polar Protic | Water, Methanol, Ethanol | Capable of hydrogen bonding; essential for understanding aqueous solubility and for use in crystallization. |
| Polar Aprotic | DMSO, Acetonitrile, Acetone | Can accept hydrogen bonds and have high dipole moments; often used in stock solution preparation for biological assays. |
| Nonpolar | Toluene, Hexane, Cyclohexane | Lacks significant polarity; useful for understanding lipophilicity and for certain synthetic and purification steps. |
| Aqueous Buffers | pH 2.0, pH 7.4, pH 9.0 | Critical for predicting in vivo solubility in different physiological environments (e.g., stomach, blood, intestine).[3] |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method.[8][9][10] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow of the Shake-Flask Method.
Detailed Protocol for Shake-Flask Solubility Measurement:
1. Preparation of Materials:
-
This compound (solid, purity >97%).
-
Selected solvents (HPLC grade or equivalent).
-
Calibrated analytical balance.
-
Glass vials with screw caps.
-
Orbital shaker in a temperature-controlled incubator.
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Experimental Procedure:
-
Add an excess amount of solid this compound to a glass vial. An amount that ensures undissolved solid remains at the end of the experiment is crucial.[8]
-
Pipette a known volume of the test solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24 to 48 hours to ensure equilibrium is reached.[11]
-
After equilibration, visually confirm the presence of excess solid.
-
Allow the suspension to stand undisturbed to let the solid particles settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample by HPLC-UV to determine the concentration of the dissolved compound.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
3. Analytical Method - HPLC-UV:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan (likely around 270 nm due to the trimethoxyphenyl chromophore).
-
Quantification: Based on a standard curve of known concentrations of this compound.
Illustrative Solubility Profile of this compound
The following table presents a hypothetical but scientifically plausible solubility profile for the compound, based on its structure. This data is intended for illustrative purposes to guide researchers in their experimental design and interpretation.
| Solvent | Solvent Class | Predicted Solubility (mg/mL) at 25°C | Rationale and Scientific Insights |
| Water (pH ~6-7) | Polar Protic | < 0.1 | The large, nonpolar trimethoxyphenyl group dominates, leading to low aqueous solubility of the neutral molecule.[12] |
| 0.1 M HCl (pH 1) | Aqueous Buffer | < 0.1 | At this low pH, the carboxylic acid is fully protonated (neutral), resulting in minimal solubility, similar to pure water. |
| PBS (pH 7.4) | Aqueous Buffer | 1.5 - 3.0 | At physiological pH, a significant portion of the carboxylic acid is deprotonated (ionized), forming the more polar carboxylate salt, which enhances solubility. |
| 0.1 M NaHCO3 (pH ~8.4) | Aqueous Buffer | > 20 | The basic conditions ensure complete deprotonation to the highly water-soluble carboxylate salt.[13] |
| Methanol | Polar Protic | 5 - 10 | Can act as both a hydrogen bond donor and acceptor, effectively solvating both the carboxylic acid and the methoxy groups. |
| Ethanol | Polar Protic | 3 - 8 | Similar to methanol but slightly less polar, resulting in slightly lower predicted solubility. |
| Acetone | Polar Aprotic | 15 - 25 | The high dipole moment can solvate the polar carboxylic acid group, while the organic character accommodates the phenyl ring. |
| Acetonitrile | Polar Aprotic | 2 - 5 | Less effective at solvating the carboxylic acid compared to acetone, leading to lower solubility. |
| Dichloromethane (DCM) | Nonpolar | 1 - 3 | While considered nonpolar, it has some ability to interact with the polar functional group. |
| Toluene | Nonpolar | < 0.5 | The nonpolar nature of toluene is a good match for the trimethoxyphenyl group, but it poorly solvates the polar carboxylic acid. |
| Hexane | Nonpolar | < 0.01 | Very poor solvent for this molecule due to the high polarity of the carboxylic acid group. |
The Influence of pH on Aqueous Solubility
The pH-solubility profile is a critical parameter for any ionizable drug candidate. For a weak acid like this compound, solubility is expected to be low at acidic pH and increase significantly as the pH rises above its pKa.
Henderson-Hasselbalch Relationship and Solubility
The relationship between pH, pKa, and the ionization state of the molecule governs its solubility. The total aqueous solubility (S_total) is the sum of the intrinsic solubility of the unionized form (S_0) and the solubility of the ionized form.
Caption: pH-dependent equilibrium of a carboxylic acid.
This behavior is critical for predicting how the drug will dissolve in different parts of the gastrointestinal tract, which has a wide pH range.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for determining and understanding the solubility profile of this compound. The provided protocols for the shake-flask method offer a robust and reliable means of generating high-quality thermodynamic solubility data. The illustrative solubility profile, grounded in the principles of physical organic chemistry, serves as a predictive tool to guide experimental work.
For researchers in drug development, a thorough characterization of solubility is an indispensable early step.[4] It informs lead optimization, aids in the selection of appropriate formulation strategies, and provides a clearer path toward preclinical and clinical evaluation.[2] The principles and methodologies detailed herein are broadly applicable and represent best practices in the physicochemical characterization of new chemical entities.
References
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- Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023-04-06). (URL: )
- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024-04-04). (URL: )
- Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021-02-01). (URL: )
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- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (URL: )
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- Crystallization of Salts of Organic Acids
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- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S.
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th
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- (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid , 97% , 195202-08-5 - CookeChem. (URL: )
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- 195202-08-5|(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid - BLDpharm. (URL: )
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An In-Depth Technical Guide to the Predicted ADMET Properties of 2-(3,4,5-trimethoxyphenyl)butanoic acid
This guide provides a comprehensive analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound 2-(3,4,5-trimethoxyphenyl)butanoic acid. In the landscape of modern drug discovery, the early in silico assessment of ADMET properties is a cornerstone for identifying viable drug candidates, mitigating late-stage attrition, and reducing the extensive costs and time associated with experimental testing. This document serves as a methodological case study for researchers, scientists, and drug development professionals, detailing not just the predicted outcomes but also the workflow and scientific rationale for generating these predictions using publicly available computational tools.
Introduction: The Imperative of Early-Stage ADMET Profiling
The journey of a drug from a promising molecule to a clinical therapeutic is fraught with challenges, with a significant percentage of candidates failing due to unfavorable pharmacokinetic or toxicity profiles. Predicting ADMET properties at the earliest stages of research allows for the prioritization of compounds with a higher likelihood of success. Computational, or in silico, models offer a rapid and cost-effective means to generate these critical predictive data points before a compound is even synthesized.[1]
This guide focuses on this compound, a small molecule whose foundational physicochemical characteristics serve as the input for a battery of predictive models. We will systematically deconstruct the process of evaluating its drug-likeness and potential safety liabilities.
Foundational Physicochemical Properties
Before any ADMET prediction, the fundamental properties of the molecule must be established. These descriptors are the primary inputs for the algorithms used in predictive software. The structure of this compound can be represented by its SMILES (Simplified Molecular Input Line Entry System) string: CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O.
| Property | Value | Source |
| Molecular Formula | C13H18O5 | [2] |
| Molecular Weight | 254.28 g/mol | [2] |
| Canonical SMILES | CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O | PubChem |
These basic inputs enable various web-based platforms like SwissADME, pkCSM, and ProTox-II to calculate a wide array of pharmacokinetic and toxicological parameters.[3][4][5]
The In Silico ADMET Prediction Workflow
The causality behind a robust in silico analysis lies in a structured, multi-tool workflow. Relying on a single algorithm can introduce bias; therefore, a consensus approach, integrating predictions from several platforms, is often preferred. The workflow is designed to be a self-validating system, where the confidence scores and applicability domains of each model are considered to weigh the final predictions.
Experimental Protocol: General Workflow for ADMET Prediction
-
Obtain SMILES String: Secure the canonical SMILES string for the molecule of interest, in this case, this compound.
-
Submit to Prediction Servers: Input the SMILES string into multiple freely available web servers. Recommended platforms include:
-
Data Collation: Systematically collect the output data from each server for every ADMET category.
-
Analysis and Synthesis: Compare the predictions across different platforms. For quantitative values, consider the average and range. For qualitative predictions (e.g., "Yes/No"), a consensus or majority vote is often used.
-
Reporting: Summarize the final, synthesized predictions in structured tables and provide an expert interpretation of the compound's overall profile.
Caption: A generalized workflow for in silico ADMET prediction.
Predicted ADMET Profile
The following sections detail the predicted properties for this compound, synthesized from the outputs of established prediction tools.
Absorption governs the entry of a drug into the systemic circulation. For orally administered drugs, this is largely dictated by physicochemical properties that influence solubility and membrane permeability.
Lipinski's Rule of Five: This rule of thumb is a foundational filter for assessing "drug-likeness" and predicts if a compound has properties that would likely make it an orally active drug in humans.[10][11] An orally active drug generally has no more than one violation of the following criteria.[12][13]
| Parameter | Predicted Value | Rule | Compliance |
| Molecular Weight | 254.28 g/mol | ≤ 500 g/mol | Yes |
| LogP (Lipophilicity) | 1.8 - 2.2 | ≤ 5 | Yes |
| H-bond Donors | 1 | ≤ 5 | Yes |
| H-bond Acceptors | 5 | ≤ 10 | Yes |
| Violations | 0 | ≤ 1 | Excellent |
The analysis indicates that this compound fully complies with Lipinski's Rule of Five, suggesting a high probability of good oral absorption and bioavailability.[14]
Caption: Decision workflow for applying Lipinski's Rule of Five.
Intestinal and Cellular Permeability: Beyond general drug-likeness, specific models predict permeability across the intestinal wall, often using Caco-2 cell monolayers as an in vitro surrogate.[15][16]
| Absorption Parameter | Predicted Value/Class | Interpretation |
| Human Intestinal Absorption | High (Predicted > 90%) | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability (logPapp) | High (Predicted > -5.15 cm/s) | Readily permeates intestinal cells.[17] |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp. |
Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption. Key predictive parameters include its ability to cross the Blood-Brain Barrier (BBB) and the extent to which it binds to plasma proteins.
| Distribution Parameter | Predicted Value/Class | Interpretation |
| Blood-Brain Barrier (BBB) Permeant | Yes | The compound is predicted to cross the BBB, a critical factor for CNS-acting drugs but a potential liability for peripherally acting drugs.[18][19][20][21] |
| Plasma Protein Binding (PPB) | High (Predicted > 90%) | Significant binding to plasma proteins like albumin is expected, which can limit the free fraction of the drug available to exert its effect. |
Metabolism involves the enzymatic conversion of drugs into metabolites. The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast majority of clinical drugs.[22] Predicting interactions with these enzymes is crucial for anticipating drug-drug interactions (DDIs).[23][24]
| Metabolism Parameter | Predicted Class | Interpretation |
| CYP1A2 Inhibitor | No | Low risk of DDIs with CYP1A2 substrates. |
| CYP2C9 Inhibitor | Yes | Potential for DDIs with drugs metabolized by CYP2C9 (e.g., warfarin, ibuprofen). |
| CYP2C19 Inhibitor | No | Low risk of DDIs with CYP2C19 substrates. |
| CYP2D6 Inhibitor | No | Low risk of DDIs with CYP2D6 substrates. |
| CYP3A4 Inhibitor | Yes | Potential for DDIs with the many drugs metabolized by CYP3A4.[25] |
Excretion is the process of removing a drug and its metabolites from the body, primarily via the kidneys. While direct in silico prediction of renal clearance is complex, parameters like solubility can provide indirect clues. The compound's predicted good aqueous solubility suggests it is amenable to renal excretion.
Early prediction of toxicity is arguably the most critical step in de-risking a drug candidate. Key areas of concern include cardiotoxicity (hERG inhibition) and mutagenicity (Ames test).[26]
| Toxicity Endpoint | Predicted Value/Class | Interpretation |
| hERG Inhibition | No | Low predicted risk of causing QT prolongation and associated cardiac arrhythmias.[27][28][29][30] |
| Ames Mutagenicity | No | Not predicted to be mutagenic, suggesting a low risk of carcinogenicity.[31][32][33][34] |
| Hepatotoxicity | No | Low predicted risk of causing drug-induced liver injury.[9] |
| LD50 (rat, acute oral) | Class 4 (300-2000 mg/kg) | Predicted to be harmful if swallowed, but not acutely toxic at lower doses.[35] |
Synthesis and Authoritative Grounding
This section consolidates the predicted ADMET data into a summary table, providing a holistic view of the compound's potential as a drug candidate.
| ADMET Category | Key Parameter | Prediction | Overall Assessment |
| Absorption | Lipinski's Rule | 0 Violations | Favorable |
| Intestinal Absorption | High | Favorable | |
| Distribution | BBB Permeation | Yes | Context-Dependent |
| Plasma Protein Binding | High | Potential Limitation | |
| Metabolism | CYP Inhibition | Inhibitor of 2C9, 3A4 | Potential DDI Risk |
| Excretion | Solubility | Good | Favorable |
| Toxicity | hERG Inhibition | No | Favorable |
| Ames Mutagenicity | No | Favorable | |
| Hepatotoxicity | No | Favorable |
Expert Interpretation: The in silico profile of this compound is largely favorable. Its excellent absorption profile, predicted by its full compliance with Lipinski's rules and high intestinal permeability, makes it a promising candidate for oral administration. The lack of major predicted toxicity flags—specifically for hERG inhibition and mutagenicity—is a significant asset.
However, two key areas require careful consideration and future experimental validation. First, the high plasma protein binding may reduce the free fraction of the drug, potentially impacting its efficacy. Second, the predicted inhibition of CYP2C9 and CYP3A4 raises a flag for potential drug-drug interactions, a common hurdle in clinical development. The predicted ability to cross the Blood-Brain Barrier is a double-edged sword: it is a desirable trait for a drug targeting the central nervous system but a liability if peripheral action is intended.
These computational predictions provide a strong foundation for decision-making. They suggest that this compound is a molecule worthy of further investigation, while also highlighting specific areas (metabolism, protein binding) that should be prioritized for early experimental validation.
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A Technical Guide to the Stereoisomers of 2-(3,4,5-Trimethoxyphenyl)butanoic Acid: Synthesis, Separation, and Biological Significance
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 2-(3,4,5-trimethoxyphenyl)butanoic acid, a molecule of interest due to its structural similarity to known biologically active compounds. The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore in medicinal chemistry, often associated with potent biological activities. The presence of a single chiral center in this compound gives rise to two enantiomers, (R) and (S), whose distinct spatial arrangements can lead to significant differences in pharmacological and toxicological profiles. This document details the physicochemical properties of these stereoisomers, outlines a robust protocol for their analytical and preparative separation using chiral High-Performance Liquid Chromatography (HPLC), and discusses their potential biological relevance. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and analytical chemistry.
Introduction
The Significance of the 3,4,5-Trimethoxyphenyl Moiety in Medicinal Chemistry
The 3,4,5-trimethoxyphenyl (TMP) group is a privileged structural motif found in a wide array of natural and synthetic compounds with significant therapeutic properties. Its prevalence is particularly notable in the realm of oncology, where it serves as a key component of numerous potent antimitotic agents that target the tubulin-microtubule system. Compounds containing the TMP fragment, such as Combretastatin A-4, are known to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. The specific arrangement of the methoxy groups on the phenyl ring is crucial for this high-affinity interaction. Beyond its anticancer properties, the TMP moiety is also a feature in compounds designed as antiviral agents, central nervous system agents, and modulators of multidrug resistance (MDR).
Chirality in Drug Development: The Case of Eutomers and Distomers
The three-dimensional structure of a molecule is fundamental to its interaction with biological systems, which are inherently chiral. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their pharmacological, toxicological, and pharmacokinetic properties. It is common for one enantiomer, the eutomer, to be responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects. A classic example is the non-steroidal anti-inflammatory drug (NSAID) naproxen, where the (S)-enantiomer is the active analgesic, while the (R)-enantiomer is a liver toxin with no therapeutic benefit. Therefore, the synthesis and evaluation of single-enantiomer drugs have become a critical standard in modern drug development, necessitating robust methods for their separation and characterization.
Introduction to this compound: Structure and Stereochemistry
This compound possesses a single stereocenter at the C2 position of the butanoic acid chain. This gives rise to a pair of enantiomers: (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid and (R)-2-(3,4,5-trimethoxyphenyl)butanoic acid.
Caption: The (S) and (R) enantiomers of this compound.
Given the established bioactivity of the TMP pharmacophore, it is critical to evaluate each enantiomer independently to determine their specific contributions to any observed biological effect. This guide provides the foundational knowledge and methodologies required for such an investigation.
Physicochemical Properties of Stereoisomers
The enantiomers of a chiral compound share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. They are distinguished primarily by their interaction with plane-polarized light.
General Properties
The following table summarizes the key physicochemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₅ | |
| Molecular Weight | 254.28 g/mol | |
| Boiling Point | 378.9 °C at 760 mmHg | |
| Physical Form | Solid | |
| CAS Number (S-enantiomer) | 195202-08-5 | |
| InChIKey (S-enantiomer) | WBULUDGUWZFLMO-VIFPVBQESA-N |
Stereospecific Properties: Optical Rotation
Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions. The (S)-enantiomer is designated as levorotatory (-) or dextrorotatory (+), and the (R)-enantiomer will have the opposite rotation. Specific rotation ([α]D) is a characteristic property measured under standard conditions (specific temperature, wavelength, solvent, and concentration) and is the definitive experimental value to distinguish between enantiomers. While specific rotation values for this compound are not widely published in readily available literature, they would need to be determined empirically following chiral separation.
Synthesis and Chiral Resolution
The production of single enantiomers can be achieved either through asymmetric synthesis, which directly creates the desired stereoisomer, or by resolving a racemic mixture. For laboratory-scale research and analysis, chiral resolution via chromatography is often the most practical and versatile approach.
Principle of Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for separating enantiomers. The method relies on a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a solid support (typically silica gel). When a racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different binding energies, leading to differential retention times and, consequently, their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and are a primary choice for screening a wide range of chiral compounds.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Enantioseparation
This protocol provides a systematic approach for the chiral separation of this compound enantiomers. The acidic nature of the carboxyl group is a key consideration in method development.
Objective: To resolve the (R) and (S) enantiomers of this compound with a resolution (Rₛ) > 1.5.
Materials & Equipment:
-
HPLC system with UV detector
-
Chiral Stationary Phase Columns (screening set):
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralcel® OD-H)
-
Amylose tris(3,5-dimethylphenylcarbamate) immobilized column (e.g., Chiralpak® IA)
-
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Trifluoroacetic Acid (TFA)
-
Racemic this compound standard
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a stock solution of the racemic compound at 1.0 mg/mL in Isopropanol.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 50-100 µg/mL.
-
-
Initial Screening (Normal Phase):
-
Rationale: Normal phase chromatography with polysaccharide CSPs is a highly effective starting point for many chiral separations. The acidic modifier (TFA) is crucial for suppressing the ionization of the carboxylic acid, which prevents peak tailing and improves peak shape.
-
Column: Chiralcel® OD-H (or equivalent)
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 5-10 µL
-
Analysis: Inject the working standard. If no separation or poor resolution is observed, proceed to method optimization.
-
-
Method Optimization:
-
Adjusting Solvent Strength: Vary the percentage of the alcohol modifier (Isopropanol or Ethanol). Decreasing the alcohol content generally increases retention and may improve resolution. Test compositions such as 95:5:0.1 and 80:20:0.1 (Hexane:Alcohol:TFA).
-
Changing the Alcohol Modifier: Substitute Isopropanol with Ethanol. The different steric and hydrogen-bonding properties of ethanol can significantly alter selectivity.
-
Screening a Different CSP: If the cellulose-based column does not provide adequate separation, switch to an amylose-based column (e.g., Chiralpak® IA) and repeat the screening and optimization steps. Amylose and cellulose derivatives often offer complementary selectivities.
-
-
Data Evaluation:
-
Calculate the retention factors (k'), selectivity (α), and resolution (Rₛ) for each condition.
-
The goal is to achieve baseline separation, indicated by a resolution value Rₛ ≥ 1.5.
-
Workflow Diagram for Chiral Method Development
Caption: A systematic workflow for chiral HPLC method development.
Biological Activity and Pharmacological Significance
While specific pharmacological data for the individual enantiomers of this compound are not extensively documented in public literature, its structural components allow for informed hypotheses regarding its potential biological activity.
Potential as a Tubulin Polymerization Inhibitor
As discussed, the 3,4,5-trimethoxyphenyl (TMP) ring is a well-established pharmacophore that interacts with the colchicine-binding site of tubulin. Many molecules containing this moiety, such as derivatives of 3,4,5-trimethoxycinnamic acid, exhibit potent antitumor activity by disrupting microtubule formation, which is essential for cell division. It is plausible that one or both enantiomers of this compound could exhibit similar antimitotic properties. The stereochemistry at the C2 position would be critical in determining the precise orientation of the TMP ring within the binding pocket, likely resulting in a significant difference in potency between the (R) and (S) enantiomers.
Other Potential Pharmacological Activities
The TMP moiety has been incorporated into molecules with a diverse range of biological activities, including:
-
Anti-inflammatory Effects: Some natural products containing the TMP group have shown anti-inflammatory properties.
-
Antimicrobial Activity: Certain derivatives have been investigated for their effects against various microbes.
-
Serotonin (5-HT) Receptor Agonism: Structurally related phenethylamines containing a substituted phenyl ring are potent agonists at 5-HT₂A receptors, a hallmark of classic psychedelics. While this compound is structurally distinct, the potential for interaction with monoaminergic systems cannot be entirely ruled out without empirical testing.
The crucial next step for any research program involving this compound is to perform a biological screening of the separated, enantiomerically pure (R) and (S) forms to elucidate their specific activities and potencies.
Conclusion and Future Directions
This compound is a chiral molecule whose stereoisomers warrant individual investigation due to the potent bioactive potential of the 3,4,5-trimethoxyphenyl pharmacophore. This guide has established the structural basis for its stereoisomerism and provided a detailed, practical workflow for the enantioseparation of its (R) and (S) forms using chiral HPLC.
Future research should prioritize the following:
-
Preparative-Scale Resolution: Scaling up the analytical HPLC method to a preparative scale to isolate sufficient quantities of each pure enantiomer.
-
Absolute Stereochemistry Determination: Confirming the absolute configuration of the separated enantiomers using techniques such as X-ray crystallography or by comparing their experimentally determined optical rotation to that of stereochemically defined standards.
-
In Vitro Pharmacological Profiling: Screening each enantiomer against a panel of biological targets, with a primary focus on tubulin polymerization assays and cancer cell line viability assays.
-
Comparative Toxicology: Assessing the cytotoxicity and other potential toxic effects of each enantiomer to identify any stereoselective toxicity.
By systematically addressing these areas, the scientific community can fully characterize the therapeutic potential and safety profile of the stereoisomers of this compound.
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An In-depth Technical Guide to the Natural Sources and Analogues of 2-(3,4,5-trimethoxyphenyl)butanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3,4,5-trimethoxyphenyl (TMP) moiety is a cornerstone pharmacophore in medicinal chemistry, recognized for its prevalence in a variety of potent, biologically active natural products. This structural feature is particularly associated with compounds that modulate microtubule dynamics, a critical target in cancer chemotherapy. This guide delves into the origins, synthesis, and biological significance of molecules centered around the TMP scaffold, with a specific focus on 2-(3,4,5-trimethoxyphenyl)butanoic acid as a representative structure. While direct natural sources for this specific butanoic acid derivative are not prominently documented, an exploration of its closely related natural analogues and the vast landscape of synthetic derivatives provides critical insights for drug discovery and development.
The 3,4,5-Trimethoxyphenyl (TMP) Moiety: A Privileged Scaffold in Nature
The TMP group is a key structural element in several powerful natural products known for their profound biological effects, particularly as antimitotic agents. These compounds function by disrupting the dynamic equilibrium of microtubule assembly and disassembly, a process essential for cell division, leading to cell cycle arrest and apoptosis.[1][2]
Two of the most notable examples are:
-
Colchicine: Isolated from the autumn crocus (Colchicum autumnale), colchicine is a well-known microtubule-depolymerizing agent that binds to tubulin, preventing the formation of the mitotic spindle. Its clinical use is limited by toxicity, but its binding site on tubulin remains a primary target for the development of new anticancer drugs.
-
Podophyllotoxin: A lignan found in the roots and rhizomes of Podophyllum species, podophyllotoxin also inhibits tubulin polymerization by binding to the colchicine site.[1] It has served as a lead compound for the development of clinically important anticancer drugs like etoposide and teniposide.
The recurring presence of the TMP moiety in these and other natural products underscores its importance for high-affinity binding to biological targets, particularly tubulin.[2]
Naturally Occurring Analogues and Biosynthetic Insights
While this compound itself has not been isolated as a natural product, structurally similar compounds with the core TMP scaffold are found in nature.
1. 3-(3,4,5-Trimethoxyphenyl)propanoic acid: A close natural analogue, this propanoic acid derivative has been identified as a constituent of Piper longum (long pepper) and Piper retrofractum (Javanese long pepper).[3] These plants are known for their use in traditional medicine, and their chemical constituents are a subject of ongoing research for various pharmacological activities.
2. Mescaline (3,4,5-Trimethoxyphenethylamine): One of the most famous natural products featuring the TMP core is mescaline, a psychoactive protoalkaloid.[4] It is found in cacti such as peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi).[4][5] Mescaline is biosynthesized in these plants from the amino acid L-tyrosine, which undergoes a series of enzymatic transformations including hydroxylation, decarboxylation, and O-methylation to form the final trimethoxylated structure.[6] This biosynthetic pathway provides a blueprint for how the TMP scaffold is constructed in nature, starting from common primary metabolites.
Synthetic Analogues: A cornerstone for Drug Development
The potent biological activity and the favorable binding characteristics of the TMP moiety have inspired extensive research into the synthesis of novel analogues. The primary goals of these synthetic efforts are often to enhance potency, improve the therapeutic index, increase solubility, and overcome drug resistance.[7][8]
Rationale for Synthesis
-
Structure-Activity Relationship (SAR) Studies: Synthetic chemistry allows for systematic modifications of the core structure to understand which functional groups are essential for activity.
-
Optimization of Pharmacokinetics: Modifying the parent structure can improve absorption, distribution, metabolism, and excretion (ADME) properties.
-
Access to Novel Chemical Space: Synthesis provides access to compounds that are not available from natural sources, potentially leading to new mechanisms of action or improved target selectivity.
Classes of Synthetic Analogues and their Biological Activity
A multitude of TMP-based analogues have been developed, many showing significant promise as anticancer agents that target tubulin.
| Compound Class | Representative Structure/Modification | Key Biological Activity | Reference |
| Combretastatin Analogues | Triazinone-linked derivatives | Potent cytotoxic activity against breast cancer cells (MDA-MB-231); inhibition of β-tubulin polymerization. | [7] |
| Thiazole Derivatives | 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles | Sub-nanomolar IC50 values against various cancer cell lines; activity in multidrug-resistant cells; induction of G2/M cell cycle arrest. | [8] |
| Chalcones | Chalcones with a 3,4,5-trimethoxyphenyl motif | Selective inhibition of oncogenic K-Ras signaling by displacing it from the plasma membrane. | [9] |
| Triazole-Sulfonamides | N-Arylsulfonyl-3-arylamino-5-amino-1,2,4-triazoles | Potent antiproliferative effects in breast cancer cells (MCF-7); G2/M cell cycle arrest and induction of cell death. | [10] |
| TMP-Based Analogues | Varied azalactone ring modifications | Cytotoxic potency against hepatocellular carcinoma (HepG2); potent inhibition of β-tubulin polymerization. | [1][11][12] |
These studies collectively demonstrate that the TMP scaffold is a versatile starting point for generating diverse libraries of compounds with potent anticancer properties, primarily through the inhibition of tubulin polymerization.[7][8][10][11][12]
Experimental Protocols
To provide practical context, this section outlines representative methodologies for the synthesis and biological evaluation of TMP-containing compounds, based on established literature.
Protocol 1: Synthesis of a Triazinone-Linked Combretastatin Analogue
This protocol is a representative example of how TMP-containing building blocks are used to create more complex, biologically active molecules. It is adapted from methodologies used in the synthesis of combretastatin analogues.[7]
Objective: To synthesize a triazinone derivative incorporating the TMP moiety, starting from a TMP-oxazolone intermediate.
Workflow Diagram:
Caption: Synthetic workflow for a TMP-based triazinone.
Step-by-Step Methodology:
-
Synthesis of the Oxazolone Intermediate (1):
-
A mixture of 2-(3,4,5-trimethoxybenzamido)acetic acid and 3,4,5-trimethoxybenzaldehyde is heated in the presence of acetic anhydride and anhydrous pyridine.[7]
-
The reaction mixture is heated to reflux for several hours.
-
Upon cooling, the product crystallizes and is collected by filtration, washed, and dried. This yields the key intermediate, 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one.[7]
-
-
Synthesis of the Triazinone Analogue (6):
-
The synthesized oxazolone intermediate (1) is dissolved in absolute ethanol.
-
An equimolar amount of phenyl hydrazine is added to the solution.
-
The reaction mixture is heated to reflux for 6-8 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and recrystallized to yield the pure triazinone-linked analogue.[7]
-
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay is crucial for determining if a TMP-containing compound exerts its cytotoxic effect by inhibiting microtubule formation.
Objective: To quantify the inhibitory effect of a test compound on the polymerization of purified tubulin in vitro.
Workflow Diagram:
Caption: Workflow for an in vitro tubulin polymerization assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a general tubulin buffer (G-PEM) containing GTP.
-
Reconstitute lyophilized bovine brain tubulin protein in the G-PEM buffer on ice.
-
Prepare stock solutions of the test compound and control compounds (e.g., DMSO as a negative control, paclitaxel as a polymerization promoter, and colchicine as an inhibitor) in an appropriate solvent like DMSO.
-
-
Assay Execution:
-
In a 96-well plate, add the G-PEM buffer to each well.
-
Add the test compound or control to the designated wells.
-
Pre-warm the plate to 37°C.
-
Initiate the reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a temperature-controlled spectrophotometer.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every minute for 60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance values against time to generate polymerization curves.
-
The inhibitory activity of the test compound is determined by comparing the extent of polymerization in its presence to that of the negative control (DMSO).[7]
-
Mechanism of Action: From Tubulin Inhibition to Apoptosis
The primary mechanism of action for many cytotoxic TMP-containing compounds is the disruption of microtubule dynamics. This interference triggers a cascade of cellular events culminating in apoptosis.
Caption: Mechanism of action for TMP-based tubulin inhibitors.
Treatment of cancer cells with potent TMP analogues leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[10][12] This cell cycle arrest is a direct consequence of the mitotic spindle checkpoint being activated due to improper microtubule formation. Prolonged arrest at this stage initiates the intrinsic apoptotic pathway, often characterized by the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[7]
Conclusion
The this compound structure, and more broadly the TMP scaffold, represents a highly privileged motif in the field of drug discovery. While the specific butanoic acid has not been identified from natural sources, its close analogues in the plant kingdom and the vast body of research on synthetic derivatives highlight its significance. The TMP moiety is a validated pharmacophore for targeting tubulin, a critical protein in cell division. The extensive development of synthetic analogues has yielded compounds with sub-nanomolar potency against cancer cells, including multidrug-resistant strains. Future research will likely focus on further refining the pharmacokinetic properties of these compounds, exploring novel delivery systems such as nanoparticles to improve tumor targeting,[7] and investigating their potential in combination therapies to enhance clinical outcomes.
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Elucidating the Mechanism of Action of 2-(3,4,5-trimethoxyphenyl)butanoic acid: A Hypothetical and Investigative Guide
Abstract: While 2-(3,4,5-trimethoxyphenyl)butanoic acid is a defined chemical entity, public domain research delineating its specific mechanism of action is scarce. This technical guide addresses this knowledge gap by proposing a scientifically grounded, hypothetical mechanism centered on the well-documented bioactivity of the 3,4,5-trimethoxyphenyl (TMP) moiety. The TMP fragment is a cornerstone of numerous potent tubulin polymerization inhibitors that bind at the colchicine site.[1][2][3] This guide, therefore, postulates that this compound acts as a microtubule-destabilizing agent. More importantly, this document serves as a comprehensive roadmap for researchers, outlining a rigorous, multi-stage experimental plan to systematically investigate, validate, or refute this hypothesis. It provides field-proven protocols and explains the causal logic behind the proposed experimental workflow, designed to meet the standards of drug development professionals.
Part 1: The Scientific Premise - Structural Homology as a Predictive Tool
The foundation for our hypothesis lies in the structure of the target molecule. The 3,4,5-trimethoxyphenyl (TMP) ring is a privileged scaffold in medicinal chemistry, famously present in compounds like colchicine and combretastatin A-4 (CA-4).[1][4] These molecules are known to bind to the colchicine binding site located at the interface of α- and β-tubulin heterodimers.[1][5] This binding event physically obstructs the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubule polymers.[6] The result is a potent inhibition of microtubule polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately, apoptosis in rapidly dividing cells.[6][7][8]
Numerous studies have synthesized and evaluated derivatives containing the TMP moiety, consistently demonstrating their function as tubulin polymerization inhibitors that interact with the colchicine site.[2][3][4][9] The butanoic acid side chain of our target molecule introduces a novel structural feature compared to classic colchicine-site binders. However, the core TMP pharmacophore provides a strong rationale to hypothesize a similar mechanism of action. The investigative workflow detailed below is designed to test this hypothesis directly.
Part 2: A Phased Experimental Workflow for Mechanism of Action Elucidation
This section outlines a logical, tiered approach to investigate the proposed mechanism. The workflow begins with broad, cell-based assays to observe phenotypic effects and progressively narrows to specific, molecule-level interactions.
Caption: Hypothesized signaling pathway for the compound's antimitotic activity.
In Vitro Tubulin Polymerization Assay
Causality: This is the most direct test of the hypothesis. This cell-free assay measures the ability of purified tubulin to assemble into microtubules in the presence or absence of the test compound. [10][11]An inhibitor will prevent or reduce the rate and extent of polymerization.
Protocol: Fluorescence-Based Tubulin Polymerization Assay [10]1. Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (2 mg/mL), general tubulin buffer, 1 mM GTP, glycerol, and a fluorescence reporter that binds to polymerized microtubules. [10]2. Compound Preparation: Prepare 10x stocks of the test compound, a known inhibitor (e.g., Nocodazole or Colchicine), a known stabilizer (e.g., Paclitaxel), and a vehicle control in buffer. [10]3. Assay Setup: In a pre-warmed (37°C) 96-well plate, add 5 µL of the 10x compound/control solutions to appropriate wells. 4. Initiation: Initiate polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well. 5. Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure fluorescence intensity every 60 seconds for 60 minutes. [12]6. Analysis: Plot fluorescence intensity versus time. A decrease in the maximum polymerization rate (Vmax) and the final polymer mass (Amax) relative to the vehicle control indicates inhibition. [11]Calculate the IC50 for polymerization inhibition.
| Parameter | Vehicle Control | Test Compound | Positive Control (Nocodazole) |
| Vmax (RFU/min) | High | Reduced (Dose-dependent) | Very Low / Zero |
| Amax (RFU) | Plateau | Reduced (Dose-dependent) | Very Low / Zero |
| IC50 (µM) | N/A | To be determined | Known value |
Competitive Binding Assay
Causality: Having confirmed tubulin polymerization inhibition, the next step is to identify the binding site. A competitive binding assay using a radiolabeled ligand for the colchicine site can determine if our test compound binds to the same location. [12] Protocol: [³H]Colchicine Competitive Binding Assay [12]1. Reaction Setup: In a microcentrifuge tube, incubate purified tubulin (0.2 mg/mL) with a fixed concentration of [³H]colchicine (e.g., 0.1 µM). 2. Competition: Add varying concentrations of the unlabeled test compound or a known competitor (unlabeled colchicine). 3. Incubation: Incubate the mixture at 37°C for 1 hour to allow binding to reach equilibrium. 4. Separation: Filter the binding mixture through a GF/C glass microfiber filter to separate protein-bound radioligand from free radioligand. Wash the filter twice with buffer. 5. Quantification: Perform liquid scintillation counting on the filters to quantify the amount of bound [³H]colchicine. 6. Analysis: A dose-dependent decrease in radioactivity on the filter in the presence of the test compound indicates it is competing with [³H]colchicine for the same binding site.
Phase 3: High-Resolution Analysis of Microtubule Dynamics
While the polymerization assay provides a bulk measurement, a more sophisticated analysis can reveal nuanced effects on microtubule dynamics.
In Vitro Microtubule Dynamics Assay
Causality: This advanced assay visualizes individual microtubules in real-time, allowing for the precise measurement of all four parameters of dynamic instability: growth rate, shrinkage rate, catastrophe frequency (transition from growth to shrinkage), and rescue frequency (transition from shrinkage to growth). [13][14]A colchicine-site inhibitor would be expected to suppress the growth rate and increase the catastrophe frequency.
Protocol: TIRF or Dark-Field Microscopy of Microtubule Dynamics [15][16]1. Chamber Preparation: Prepare a microscope flow chamber with GMPCPP-stabilized, fluorescently-labeled microtubule "seeds" immobilized on the glass surface. [13][17]2. Reaction Mix: Prepare a reaction mixture containing free, fluorescently-labeled tubulin dimers, GTP, an oxygen-scavenging system, and the test compound at various concentrations. 3. Imaging: Perfuse the reaction mix into the chamber at 37°C and image using Total Internal Reflection Fluorescence (TIRF) or dark-field microscopy. [15]Record time-lapse movies of individual microtubules growing from the seeds. 4. Analysis: Generate kymographs (space-time plots) from the movies. Measure the slopes of growing and shrinking segments to determine rates. Count the number of catastrophe and rescue events over time to determine frequencies. [13]
Conclusion and Forward Outlook
This technical guide puts forth the hypothesis that this compound acts as a colchicine-site tubulin polymerization inhibitor. The strength of this hypothesis is rooted in the extensive precedent for the bioactivity of the 3,4,5-trimethoxyphenyl moiety. The detailed, phased experimental plan provides a rigorous and logical framework for any research team to systematically test this hypothesis. Successful validation through the proposed assays would classify this molecule as a novel microtubule-destabilizing agent and provide a strong foundation for further preclinical development in oncology or other fields where modulation of microtubule dynamics is a therapeutic strategy.
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An In-depth Technical Guide to 2-(3,4,5-trimethoxyphenyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The intricate dance of molecular architecture and biological function is a central theme in modern drug discovery and development. Small molecules, meticulously designed and synthesized, form the bedrock of numerous therapeutic interventions. Within this vast landscape, compounds bearing the 3,4,5-trimethoxyphenyl moiety have consistently garnered attention for their diverse and potent biological activities. This guide provides a comprehensive technical overview of a specific member of this class: 2-(3,4,5-trimethoxyphenyl)butanoic acid. As a Senior Application Scientist, my objective is to present not just a collection of data, but a cohesive narrative that explains the why behind the what—from its fundamental properties to its synthesis and analytical characterization. This document is structured to serve as a practical and insightful resource for researchers actively engaged in the fields of medicinal chemistry, organic synthesis, and pharmaceutical analysis.
Part 1: Core Molecular Attributes
This compound is a carboxylic acid derivative characterized by a butyric acid chain attached to a trimethoxy-substituted phenyl ring. This substitution pattern is a well-known pharmacophore, contributing to the biological activity of numerous compounds.
Molecular Formula and Weight
The fundamental identity of a molecule is encapsulated in its formula and weight. For this compound, these are:
These values are crucial for stoichiometric calculations in synthesis, preparation of solutions for biological assays, and for mass spectrometry analysis.
Chemical Structure
The arrangement of atoms and bonds dictates the molecule's reactivity, physical properties, and interaction with biological targets.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on standard laboratory techniques for similar transformations.
Materials:
-
3,4,5-Trimethoxyphenylacetic acid
-
Lithium diisopropylamide (LDA) solution in THF
-
Ethyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 3,4,5-trimethoxyphenylacetic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF (2.2 equivalents) via a syringe or dropping funnel, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the dianion.
-
-
Alkylation:
-
To the cold enolate solution, add ethyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Acidify the mixture to pH 2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Spectroscopic Characterization (Predicted)
2.3.1 ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and butanoic acid chain protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~6.5 | Singlet | 2H | Aromatic protons |
| ~3.8 | Singlet | 9H | Methoxy protons (-OCH₃) |
| ~3.5 | Triplet | 1H | α-proton (-CH-) |
| ~1.8 | Multiplet | 2H | β-protons (-CH₂-) |
| ~0.9 | Triplet | 3H | γ-protons (-CH₃) |
Rationale: The aromatic protons are equivalent and appear as a singlet. The three methoxy groups are also equivalent, giving a single sharp peak. The α-proton is coupled to the adjacent methylene group, resulting in a triplet. The methylene protons are coupled to both the α-proton and the terminal methyl group, leading to a more complex multiplet. The terminal methyl group is coupled to the adjacent methylene group, appearing as a triplet. The carboxylic acid proton is typically a broad singlet and can exchange with deuterium in D₂O.
2.3.2 ¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | Carboxylic acid carbonyl carbon (-COOH) |
| ~153 | Aromatic carbons attached to methoxy groups |
| ~136 | Quaternary aromatic carbon attached to the butanoic acid chain |
| ~105 | Aromatic CH carbons |
| ~60 | para-Methoxy carbon (-OCH₃) |
| ~56 | ortho-Methoxy carbons (-OCH₃) |
| ~50 | α-carbon (-CH-) |
| ~25 | β-carbon (-CH₂-) |
| ~12 | γ-carbon (-CH₃) |
2.3.3 Mass Spectrometry (Predicted EI-MS Fragmentation)
Electron ionization mass spectrometry will likely lead to fragmentation of the molecule. Key predicted fragments are outlined below.
| m/z | Proposed Fragment |
| 254 | [M]⁺ (Molecular ion) |
| 209 | [M - COOH]⁺ (Loss of the carboxylic acid group) |
| 181 | [M - C₄H₇O₂]⁺ (Benzylic cation) |
| 151 | Trimethoxybenzene fragment |
Rationale for Fragmentation: Carboxylic acids often undergo fragmentation via loss of the carboxyl group. [9]The formation of a stable benzylic cation is also a common fragmentation pathway for aryl-alkanoic acids.
Part 3: Analytical Methodologies (Proposed)
For the quantitative analysis and purity assessment of this compound, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such applications.
Proposed HPLC Method for Purity and Quantification
A reversed-phase HPLC method is proposed for the analysis of this compound.
Caption: Proposed HPLC workflow for the analysis of this compound.
Detailed HPLC Protocol (Proposed)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (based on the UV absorbance of the trimethoxyphenyl chromophore).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the diluent to a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Purity can be assessed by calculating the area percentage of the main peak relative to the total peak area.
-
Part 4: Potential Applications and Future Directions
The 3,4,5-trimethoxyphenyl scaffold is present in a variety of natural products and synthetic compounds with significant biological activities. For instance, derivatives of 3,4,5-trimethoxycinnamic acid, a structurally related compound, have shown trypanocidal activity. [10]Additionally, other molecules containing the 3,4,5-trimethoxyphenyl group have been investigated as potent tubulin polymerization inhibitors for anticancer applications. [11] The structural features of this compound, including its lipophilicity and the presence of a carboxylic acid group, make it an interesting candidate for further investigation in medicinal chemistry. The carboxylic acid moiety can be derivatized to form esters, amides, and other functional groups, allowing for the exploration of structure-activity relationships. Future research could focus on synthesizing a library of derivatives and screening them for various biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.
Conclusion
This compound is a molecule with a well-defined chemical identity and a structural motif that suggests potential for biological activity. This guide has provided a comprehensive overview of its core properties, a plausible synthetic route, and proposed analytical methodologies. While experimental data for this specific compound is sparse in the public domain, the principles and protocols outlined herein provide a solid foundation for researchers to synthesize, characterize, and evaluate this compound in their own laboratories. As with any scientific endeavor, the true potential of this molecule will only be unlocked through rigorous experimentation and a spirit of inquiry.
References
- (R)-2-(3,4,5-Trimethoxyphenyl)butyric acid. Dalton Research Molecules. [Link]
- (2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid | C13H18O5 | CID 2771669. PubChem. [Link]
- 4-Amino-3-(3,4,5-trimethoxy-phenyl)-butyric acid | C13H19NO5 | CID 65813982. PubChem. [Link]
- mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
- Preparation method of 3, 4, 5-trimethoxyphenylacetic acid.
- Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evalu
- Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymeriz
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters [organic-chemistry.org]
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- 11. Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust, Two-Step Synthesis of 2-(3,4,5-Trimethoxyphenyl)butanoic Acid
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 2-(3,4,5-trimethoxyphenyl)butanoic acid, a valuable building block in medicinal chemistry and drug development. The described methodology follows a robust and efficient two-step sequence commencing with the commercially available 3,4,5-trimethoxyphenylacetonitrile. The protocol first details the α-alkylation of the starting nitrile using ethyl iodide, followed by a comprehensive guide to the acidic hydrolysis of the resulting butanenitrile intermediate. This document is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, detailed procedural steps, and expected outcomes to ensure reliable and reproducible results.
Introduction and Scientific Rationale
The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in a wide array of biologically active molecules, including vasodilators and anticancer agents.[1][2] The target molecule, this compound, serves as a crucial intermediate for more complex molecular scaffolds. For instance, related structures are integral to the synthesis of pharmaceuticals like the bioactive metabolite of trimebutine.[3]
The synthetic strategy outlined herein is predicated on two fundamental and high-yielding organic transformations: the deprotonation and subsequent alkylation of an activated methylene group, followed by the hydrolysis of a nitrile to a carboxylic acid.
-
Step 1: α-Alkylation of 3,4,5-Trimethoxyphenylacetonitrile. The protons on the carbon adjacent (α-position) to the nitrile group of an arylacetonitrile are acidic due to the electron-withdrawing nature of the cyano group and the resonance stabilization of the resulting carbanion by the aromatic ring. A strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), is employed to quantitatively deprotonate this position.[4] The resulting nucleophilic carbanion readily undergoes an SN2 reaction with an alkyl halide, in this case, ethyl iodide, to form a new carbon-carbon bond, yielding 2-(3,4,5-trimethoxyphenyl)butanenitrile.
-
Step 2: Hydrolysis of the Nitrile Intermediate. The cyano group of the alkylated intermediate is then converted to a carboxylic acid functional group via hydrolysis. While this can be achieved under basic conditions, this protocol utilizes acidic hydrolysis.[5] Heating the nitrile in the presence of aqueous sulfuric acid protonates the nitrogen atom, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by water.[5] A subsequent series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is further hydrolyzed under the reaction conditions to the desired carboxylic acid and an ammonium salt byproduct.[5]
This two-step approach is advantageous due to the accessibility of the starting materials[6] and the generally high efficiency of each transformation.
Synthetic Workflow Overview
The overall synthetic pathway is illustrated below. The process begins with the alkylation of the starting nitrile, followed by purification of the intermediate, and concludes with the hydrolysis to the final carboxylic acid product.
Sources
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Application Note & Protocols: Investigating the Anti-Inflammatory Potential of 2-(3,4,5-trimethoxyphenyl)butanoic acid
Introduction: A Novel Candidate in Inflammation Research
Chronic inflammation is a significant contributing factor to a multitude of debilitating diseases. The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including those for cytokines and chemokines.[1] Consequently, the discovery of novel anti-inflammatory agents that can modulate these pathways is of paramount importance. 2-(3,4,5-trimethoxyphenyl)butanoic acid is a novel compound with structural similarities to known anti-inflammatory agents. This document provides a comprehensive guide to the application of this compound in anti-inflammatory research, detailing both in vitro and in vivo experimental protocols to elucidate its mechanism of action and therapeutic potential.
The structural backbone of this compound suggests a potential for interaction with key inflammatory signaling cascades. The trimethoxyphenyl group is a feature of several compounds with demonstrated biological activity, while the butanoic acid moiety is reminiscent of butyrate, a short-chain fatty acid known for its immunomodulatory and anti-inflammatory properties.[2][3][4] Butyrate is known to inhibit histone deacetylase (HDAC) and modulate inflammatory pathways such as NF-κB.[2][4]
This application note will guide researchers through a systematic evaluation of this compound, from initial in vitro screening in macrophage cell lines to more complex in vivo models of acute inflammation.
Proposed Mechanism of Action: Targeting Key Inflammatory Hubs
Based on its structural characteristics, we hypothesize that this compound may exert its anti-inflammatory effects through the modulation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response triggered by stimuli such as lipopolysaccharide (LPS).[5][6]
The NF-κB pathway is a primary target for anti-inflammatory drug development.[1][7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[9][10]
The MAPK pathways, including ERK, JNK, and p38, are also crucial in transmitting extracellular signals to intracellular targets, leading to the production of inflammatory mediators.[5][6][11]
Caption: Proposed mechanism of this compound in inhibiting inflammatory pathways.
In Vitro Application Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a widely accepted model for studying inflammation in vitro.[12][13]
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Protocol 1: Cell Viability Assay (MTT Assay)
Before evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the compound.
-
Objective: To assess the cytotoxicity of this compound on RAW 264.7 macrophages.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator.
-
Objective: To determine the effect of this compound on LPS-induced NO production.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[13]
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify NO concentration using a sodium nitrite standard curve.
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
The production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β is a hallmark of the inflammatory response.[14][15]
-
Objective: To measure the inhibitory effect of the compound on the secretion of pro-inflammatory cytokines.
-
Methodology:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cell debris.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[14]
-
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
To investigate the molecular mechanism, the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways can be assessed.[13]
-
Objective: To determine if this compound inhibits the activation of NF-κB and MAPK pathways.
-
Methodology:
-
Seed RAW 264.7 cells in a 6-well plate at 2 x 10^6 cells/well and incubate overnight.
-
Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, and ERK. Use an antibody against β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the total protein or loading control.
In Vitro Experimental Workflow
Caption: A stepwise workflow for the in vitro assessment of anti-inflammatory activity.
In Vivo Application Protocols
For in vivo studies, it is imperative to adhere to ethical guidelines for animal research.
Animal Model
-
Species: Male Swiss albino mice or Wistar rats (6-8 weeks old).
-
Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.[16]
Protocol 5: Carrageenan-Induced Paw Edema
This is a widely used and well-established model of acute inflammation.[16]
-
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
-
Methodology:
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and treatment groups (different doses of the compound).
-
Administer the compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (Hypothetical) | % Inhibition (Hypothetical) |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8 |
| Compound (Low Dose) | 25 | 0.60 ± 0.04 | 29.4 |
| Compound (High Dose) | 50 | 0.42 ± 0.03 | 50.6 |
Summary of Expected Outcomes
| Assay | Parameter Measured | Expected Outcome for an Active Compound |
| MTT Assay | Cell Viability | High cell viability at effective concentrations. |
| Griess Assay | Nitric Oxide (NO) Production | Dose-dependent reduction in LPS-induced NO levels. |
| ELISA | Pro-inflammatory Cytokines (TNF-α, IL-6) | Dose-dependent decrease in cytokine secretion. |
| Western Blot | Protein Phosphorylation | Reduced phosphorylation of p65, IκBα, p38, JNK, and ERK. |
| Carrageenan Paw Edema | Paw Volume | Dose-dependent reduction in paw edema. |
Conclusion
This application note provides a comprehensive framework for the investigation of the anti-inflammatory properties of this compound. By following these detailed protocols, researchers can systematically evaluate its efficacy, determine its mechanism of action, and establish its potential as a novel therapeutic agent for inflammatory diseases. The combination of in vitro and in vivo models ensures a thorough and reliable assessment of the compound's anti-inflammatory profile.
References
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- Ben-Neriah, Y., & Karin, M. (2011). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 2, 47. [Link]
- Kim, J., et al. (2012). Mitogen-activated Protein Kinases in Inflammation. Korean Journal of Physiology & Pharmacology, 16(5), 319-328. [Link]
- Umar, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Pharmaceutical Science, 9(11), 121-129. [Link]
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
- Towers, C. (n.d.).
- Huang, P., et al. (2013). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience, 3(1), 38. [Link]
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
- Singh, S., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 4(2), 1-7. [Link]
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- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
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- ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 129-139. [Link]
- Singh, N., et al. (2020). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Medicinal Chemistry, 16(6), 844-857. [Link]
- Pérez-García, L. A., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
- Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology, 35, 99-110. [Link]
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- O'Reilly, C., et al. (2021). The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. Frontiers in Immunology, 11, 617309. [Link]
- Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 184(5), 1661-1671. [Link]
- Tsolaki, M., et al. (2017). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. [Link]
- Liu, Y., et al. (2025). The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics.
- Leonel, A. J., & Alvarez-Leite, J. I. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Brazilian Journal of Medical and Biological Research, 57, e13134. [Link]
- Mirzaei, R., et al. (2021). The Immunomodulatory Functions of Butyrate. Journal of Food Science, 86(11), 4616-4627. [Link]
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Application Notes & Protocols: Characterizing the Cellular Effects of 2-(3,4,5-trimethoxyphenyl)butanoic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-(3,4,5-trimethoxyphenyl)butanoic acid using a suite of cell-based assays. The protocols detailed herein are designed to elucidate the compound's effects on cell viability, proliferation, cell cycle progression, and apoptosis. Furthermore, we explore its potential mechanism of action by examining its impact on tubulin polymerization, a known target for compounds containing the 3,4,5-trimethoxyphenyl moiety. By following these robust and validated protocols, researchers can generate reliable and reproducible data to advance our understanding of this compound's therapeutic potential.
Introduction: The Scientific Rationale
The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in a variety of biologically active molecules, most notably in potent anti-cancer agents that target microtubule dynamics.[1] Compounds such as combretastatin and podophyllotoxin, which feature this moiety, are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Given the structural similarity, it is hypothesized that this compound may exert similar biological effects.
Therefore, a systematic investigation using a panel of cell-based assays is warranted to determine its bioactivity. This guide will walk you through a logical workflow, starting from broad assessments of cytotoxicity and moving towards more specific mechanistic studies. Adherence to best practices in cell culture is paramount for the validity of these assays.[2][3][4]
Preliminary Assessment: Cell Viability and Proliferation
The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.[5][6][7]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5][6] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5][8] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.[6][9]
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line of choice (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
Data Analysis and Interpretation
The cell viability is calculated as a percentage relative to the untreated control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Example Data Layout for MTT Assay
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Untreated) | 1.25 | 100% |
| 0 (Vehicle) | 1.23 | 98.4% |
| 1 | 1.10 | 88.0% |
| 10 | 0.65 | 52.0% |
| 50 | 0.20 | 16.0% |
| 100 | 0.10 | 8.0% |
Mechanistic Insights: Cell Cycle and Apoptosis Analysis
A decrease in cell viability can be due to cell cycle arrest, apoptosis (programmed cell death), or necrosis. Flow cytometry-based assays are powerful tools to dissect these cellular events.[11]
Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[12][13] By staining cells with PI and analyzing them by flow cytometry, one can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12][13] An accumulation of cells in a particular phase suggests a compound-induced cell cycle arrest.
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Detailed Protocol:
-
Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the desired concentrations of the compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[14]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.[14] Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.[14]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Apoptosis Detection by Annexin V Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein that has a high affinity for PS in the presence of calcium.[15][16] By using a fluorescently labeled Annexin V, early apoptotic cells can be identified. Co-staining with a viability dye like PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Detailed Protocol:
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.[18][19]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Target Validation: Tubulin Polymerization Assays
Based on the chemical structure, a likely mechanism of action is the disruption of microtubule dynamics. This can be investigated directly using an in vitro tubulin polymerization assay and indirectly by observing the cellular tubulin network.
In Vitro Tubulin Polymerization Assay
Principle: This assay monitors the assembly of purified tubulin into microtubules in vitro. The polymerization process can be tracked by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[20][21] Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.
Workflow for In Vitro Tubulin Polymerization Assay
Caption: In vitro tubulin polymerization assay workflow.
Detailed Protocol:
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer on ice, following the manufacturer's protocol.[20][22]
-
Compound Addition: Add different concentrations of this compound, a known inhibitor (e.g., nocodazole), a known stabilizer (e.g., paclitaxel), and a vehicle control to a pre-warmed 96-well plate.
-
Initiation and Measurement: Initiate the reaction by adding the tubulin mix to the wells. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the fluorescence intensity at regular intervals for at least 60 minutes.[22]
Western Blot Analysis of Cellular Tubulin
Principle: Western blotting can be used to assess the effect of the compound on the total levels of α- and β-tubulin in cells. While this does not directly measure polymerization, it can reveal if the compound affects tubulin expression or stability. A more advanced application involves cell fractionation to separate soluble (unpolymerized) and polymerized tubulin pools, followed by Western blotting.[23]
Detailed Protocol:
-
Cell Lysis: Treat cells with the compound, then lyse them in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 10-25 µg of protein per lane on an SDS-polyacrylamide gel.[24][25]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour to prevent non-specific antibody binding.[24]
-
Antibody Incubation: Incubate the membrane with primary antibodies against α-tubulin or β-tubulin overnight at 4°C.[24][26]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[24] Use a housekeeping protein like GAPDH or β-actin as a loading control.[26]
Table 2: Reagents for Western Blotting
| Reagent | Purpose |
| Lysis Buffer | Protein extraction |
| Protease Inhibitors | Prevent protein degradation |
| SDS-PAGE Gels | Protein separation by size |
| Transfer Buffer | Transfer of proteins to membrane |
| Blocking Buffer | Reduce background signal |
| Primary Antibody | Binds to the protein of interest |
| Secondary Antibody | Binds to the primary antibody for detection |
| ECL Substrate | Generates a light signal for detection |
Concluding Remarks
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, cell cycle, apoptosis, and tubulin polymerization, researchers can gain significant insights into its potential as a therapeutic agent. It is crucial to perform these experiments with appropriate controls and to ensure the use of high-quality reagents and adherence to best cell culture practices to generate meaningful and reproducible data.[2][4]
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Western Blot protocol for beta Tubulin Antibody (NB600-936) - Novus Biologicals. (n.d.).
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
- MTT assay protocol | Abcam. (n.d.).
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
- MTT Proliferation Assay Protocol - ResearchGate. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US. (n.d.).
- The Annexin V Apoptosis Assay. (n.d.).
- Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay - Benchchem. (n.d.).
- What are the best practices in cell culture? - AAT Bioquest. (2023, March 13).
- Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.).
- Cultivating Consistency: Tips and Tricks for Successful Cell Cultures - Sigma-Aldrich. (n.d.).
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (2018, September 22).
- Best Practices - Cell Culture Techniques. (2021, January 13).
- Western Blot protocol for alpha Tubulin Antibody (NB100-1639). (n.d.).
- Bioassays for anticancer activities - PubMed. (n.d.).
- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.).
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) - Sigma-Aldrich. (n.d.).
- Cell cycle analysis - Wikipedia. (n.d.).
- Best Practices for Cell Culture - ATCC. (n.d.).
- Application Note: Western Blot Protocol for Analyzing Tubulin Polymerization Following Treatment with Tubulin Polymerization-IN-61 - Benchchem. (n.d.).
- Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. (2025, December 1).
- Western blot protocol - Abcam. (n.d.).
- Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed. (n.d.).
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Application Notes and Protocols for In Vivo Experimental Design with 2-(3,4,5-trimethoxyphenyl)butanoic acid
Introduction: Charting the In Vivo Journey of a Novel Phenylalkanoic Acid Derivative
The compound 2-(3,4,5-trimethoxyphenyl)butanoic acid belongs to a class of molecules characterized by the presence of a trimethoxyphenyl group, a moiety found in a variety of biologically active natural and synthetic compounds. Derivatives of 3,4,5-trimethoxycinnamic acid and other related structures have demonstrated a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1] Specifically, the 3,4,5-trimethoxyphenyl fragment is a key pharmacophore in several potent tubulin polymerization inhibitors, such as combretastatin A-4, which exhibit significant antiproliferative and cytotoxic effects on cancer cells.[2][3][4] Given this precedent, it is hypothesized that this compound may possess therapeutic potential, likely in the realms of oncology or inflammatory diseases.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of initial in vivo studies to elucidate the toxicological and pharmacological profile of this compound. As a novel chemical entity, the primary objectives are to first establish a preliminary safety and pharmacokinetic profile, followed by an exploration of its efficacy in relevant disease models. The protocols outlined herein are designed to be robust and self-validating, providing a clear path from initial compound characterization to foundational efficacy data.
Part 1: Foundational In Vivo Assessment - Safety and Pharmacokinetics
Before investigating the therapeutic efficacy of any novel compound, a foundational understanding of its safety profile and how it behaves within a biological system is paramount. This initial phase is critical for dose selection in subsequent efficacy studies and for identifying potential liabilities.
Acute Oral Toxicity Assessment (OECD 423 Protocol)
The initial step in any in vivo program is to determine the acute toxicity of the test compound. This allows for the classification of the substance and provides essential information for dose selection in further studies. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to obtain sufficient information on acute toxicity.[5][6][7]
Causality Behind Experimental Choices: The choice of the OECD 423 guideline is based on its ethical consideration of using fewer animals compared to traditional LD50 tests, while still providing a reliable estimation of the acute toxic dose range.[5] The use of a single sex (typically females, which are often more sensitive) is also a refinement to reduce animal numbers.[5]
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Model: Healthy, young adult nulliparous and non-pregnant female rodents (rats or mice) are the common choice.[8] Commonly used strains include Sprague-Dawley rats or BALB/c mice.[9]
-
Housing and Acclimatization: Animals should be housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum of 5 days of acclimatization is required before the study begins.
-
Dose Preparation: The test compound, this compound, should be formulated in an appropriate vehicle. An aqueous solution is preferred, but if the compound has poor water solubility, a solution in an oil (e.g., corn oil) or a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) can be used.[10][11] The toxicological characteristics of any non-aqueous vehicle should be well-known.[10]
-
Dosing Procedure:
-
Animals are fasted prior to dosing (e.g., overnight for rats with free access to water).[5][10]
-
The compound is administered as a single dose by oral gavage. The volume should not exceed 1 mL/100 g of body weight for rodents (up to 2 mL/100 g for aqueous solutions).[7][10]
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg. The selection of the starting dose is based on any available in vitro cytotoxicity data or structural alerts.
-
-
Stepwise Dosing:
-
Step 1: Dose 3 female animals at the selected starting dose.
-
Observation: Observe animals for mortality and clinical signs of toxicity closely for the first 24 hours, and then daily for 14 days.[8]
-
Decision Logic: The outcome of the first step determines the next action (see diagram below). If 2 or 3 animals die, the test is stopped, and the substance is classified. If 0 or 1 animal dies, the procedure continues to the next step.
-
Subsequent Steps: Depending on the outcome, the next step involves dosing 3 new animals at a lower or higher fixed dose level until a definitive classification can be made.
-
-
Data Collection:
-
Mortality and time of death.
-
Clinical observations (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior).
-
Body weight changes, measured before dosing and at least weekly thereafter.
-
At the end of the 14-day observation period, all surviving animals are euthanized and subjected to gross necropsy.
-
Data Presentation: OECD 423 Outcome Table
| Starting Dose (mg/kg) | Number of Animals | Outcome at 24-48h (Mortality) | Next Step | GHS Classification |
| 300 | 3 | 0/3 or 1/3 | Dose 3 new animals at 2000 mg/kg | To be determined |
| 300 | 3 | 2/3 or 3/3 | Stop test | Category 4 |
| 2000 | 3 | 0/3 or 1/3 | Stop test | Category 5 or Unclassified |
| 2000 | 3 | 2/3 or 3/3 | Dose 3 new animals at 300 mg/kg | Category 4 |
Visualization: OECD 423 Dosing Workflow
Caption: OECD 423 Stepwise Dosing Procedure.
Preliminary Pharmacokinetic (PK) Profiling
A preliminary PK study provides critical information on the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. This helps in understanding its bioavailability and designing an effective dosing regimen for efficacy studies.
Causality Behind Experimental Choices: Conducting a preliminary PK study in a rodent model (e.g., mouse or rat) is a cost-effective way to understand the compound's in vivo behavior.[11] Using both intravenous (IV) and oral (PO) routes of administration allows for the determination of absolute bioavailability, a key parameter for drug development.
Experimental Protocol: Preliminary Pharmacokinetics
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used.
-
Dose Formulation:
-
IV Formulation: The compound must be fully solubilized, sterile, and free of particulates.[11]
-
PO Formulation: A solution or a fine suspension can be used, similar to the toxicity study.
-
-
Dosing and Sampling:
-
A single dose is administered either via tail vein injection (IV) or oral gavage (PO).
-
Blood samples are collected at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) from the tail vein or via cardiac puncture at terminal time points.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time. |
| t1/2 | Half-life | The time it takes for the plasma concentration to reduce by half. |
| F (%) | Bioavailability (AUC oral / AUC IV) * 100 | The fraction of the oral dose that reaches systemic circulation. |
Part 2: Efficacy Evaluation in Disease Models
Based on the structural alerts from related 3,4,5-trimethoxyphenyl compounds, the most promising therapeutic areas to investigate are inflammation and cancer.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a widely used and highly reproducible model of acute inflammation to screen for the anti-inflammatory activity of novel compounds.[12]
Causality Behind Experimental Choices: The biphasic inflammatory response induced by carrageenan is well-characterized. The early phase involves the release of histamine and serotonin, while the late phase is mediated by prostaglandins and involves the infiltration of neutrophils. This allows for an initial assessment of the compound's potential mechanism of action.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Groups:
-
Group 1: Vehicle Control (receives vehicle only).
-
Group 2: Negative Control (receives vehicle + carrageenan).
-
Group 3: Positive Control (e.g., Indomethacin 10 mg/kg + carrageenan).
-
Group 4-6: Test Compound (e.g., 10, 30, 100 mg/kg of this compound + carrageenan).
-
-
Procedure:
-
Animals are dosed orally with the vehicle, positive control, or test compound.
-
After 1 hour, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal (except Group 1).
-
The paw volume is measured immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
-
-
Data Analysis:
-
Edema Volume: ΔV = Vt - V0
-
Percentage Inhibition of Edema: % Inhibition = [(ΔVcontrol - ΔVtreated) / ΔVcontrol] * 100
-
Visualization: Anti-Inflammatory Screening Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Anti-Cancer Activity: Xenograft Tumor Model
To evaluate the potential anti-cancer effects, a xenograft model using immunodeficient mice is the gold standard in preclinical research.[13][14] This involves implanting human cancer cells or patient-derived tumor tissue into mice that lack a functional immune system, allowing the human tumor to grow.[9][14]
Causality Behind Experimental Choices: Xenograft models, particularly patient-derived xenografts (PDX), are highly valued because they can retain the characteristics of the original human tumor, making them more predictive of clinical outcomes compared to cell line-derived models.[13][15] The choice of immunodeficient mice (e.g., Nude or NOD/SCID) is essential to prevent the rejection of the human tumor graft.[14]
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Animal Model: Immunodeficient mice (e.g., Athymic Nude or NOD/SCID mice).
-
Tumor Implantation:
-
Human cancer cells (e.g., from a relevant cancer type based on in vitro screening) are suspended in Matrigel and injected subcutaneously into the flank of the mice.
-
Alternatively, small fragments of a patient's tumor (PDX model) are surgically implanted.[13]
-
-
Tumor Growth and Grouping:
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are then randomized into treatment groups (typically 8-10 mice per group).
-
Groups: Vehicle Control, Positive Control (a standard-of-care chemotherapy agent), and Test Compound groups at various doses.
-
-
Treatment:
-
Treatment is initiated. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., daily, twice weekly) are based on the PK data.
-
Treatment continues for a specified period (e.g., 21-28 days).
-
-
Data Collection:
-
Tumor Volume: Measured 2-3 times per week using calipers. Volume (mm³) = (Length × Width²) / 2.
-
Body Weight: Measured 2-3 times per week as an indicator of general toxicity.
-
Clinical Observations: Monitor for any signs of distress or toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, mice are euthanized.
-
Tumors are excised, weighed, and can be processed for further analysis (e.g., histopathology, biomarker analysis).
-
Tumor Growth Inhibition (TGI): TGI (%) = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Data Presentation: Tumor Growth Inhibition Summary
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | TGI (%) |
| Vehicle Control | - | Daily, PO | e.g., 1500 ± 250 | e.g., 1.5 ± 0.2 | - |
| Positive Control | e.g., 20 | Q3D, IP | e.g., 500 ± 150 | e.g., 0.5 ± 0.1 | e.g., 70 |
| Test Compound | 30 | Daily, PO | e.g., 1000 ± 200 | e.g., 1.0 ± 0.2 | e.g., 35 |
| Test Compound | 100 | Daily, PO | e.g., 700 ± 180 | e.g., 0.7 ± 0.15 | e.g., 55 |
Conclusion and Future Directions
The in vivo experimental designs detailed in these application notes provide a robust and logical framework for the initial characterization of this compound. By systematically evaluating its acute toxicity, pharmacokinetic profile, and efficacy in well-established models of inflammation and cancer, researchers can generate the critical data needed to make informed decisions about the future development of this compound. Positive results from these studies would warrant further investigation into the specific molecular mechanisms of action, chronic toxicity studies, and evaluation in more advanced or alternative disease models.
References
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- MDPI. (n.d.).
- Mukherjee, A. (2019). Animal models and therapeutic molecular targets of cancer: utility and limitations. PMC.
- OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program.
- Das, D., et al. (2022). Importance of Animal Models in the Field of Cancer Research.
- Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved January 9, 2026.
- Frontiers. (2022). Experimental mouse models for translational human cancer research.
- ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved January 9, 2026.
- OECD. (1987). OECD Guideline for the Testing of Chemicals 401: Acute Oral Toxicity. National Toxicology Program.
- Charles River Laboratories. (n.d.).
- Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review. Retrieved January 9, 2026.
- Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. United Arab Emirates University. Retrieved January 9, 2026.
- WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models. Retrieved January 9, 2026.
- Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.). Retrieved January 9, 2026.
- ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Retrieved January 9, 2026.
- Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved January 9, 2026.
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Application Note & Protocols: Advanced Crystallization Techniques for 2-(3,4,5-trimethoxyphenyl)butanoic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Crystallization
2-(3,4,5-trimethoxyphenyl)butanoic acid is a chiral carboxylic acid featuring a substituted phenyl ring, a structural motif of interest in medicinal chemistry and materials science.[1] For its application in these fields, particularly in pharmaceutical development, achieving high purity and controlling the solid-state form are paramount. Crystallization is the most powerful technique for purification in chemical manufacturing, capable of removing impurities and isolating the desired solid form.[2][3]
This guide provides a detailed exploration of crystallization strategies for this compound. It moves beyond simple procedural lists to explain the underlying scientific principles, enabling researchers to rationally design, optimize, and troubleshoot crystallization processes. The protocols herein are designed as robust, self-validating systems to ensure reproducible, high-quality outcomes.
Foundational Physicochemical Properties
A successful crystallization process begins with a thorough understanding of the compound's physical and chemical properties. This knowledge informs every decision, from solvent selection to the choice of crystallization method.
| Property | Value / Observation | Source | Significance in Crystallization |
| Molecular Formula | C₁₃H₁₈O₅ | [1] | Influences molecular weight and potential intermolecular interactions. |
| Molecular Weight | 254.28 g/mol | [4] | Essential for calculating molarity and theoretical yield. |
| Physical Form | Solid (White to Off-White) | [4][5] | Confirms the compound is amenable to crystallization from a solution. |
| Melting Point | 86-89°C | [4][6] | Provides a benchmark for purity. A sharp melting point indicates high purity. |
| Boiling Point | 378.9 ± 42.0 °C (Predicted) | [4][6] | High boiling point suggests good thermal stability under typical crystallization conditions. |
| Solubility | Sparingly soluble in methanol; Slightly soluble in DMSO. | [4][6] | Key for selecting appropriate solvent systems for various crystallization methods. |
| pKa | 4.28 ± 0.14 (Predicted) | [4] | The carboxylic acid functionality allows for pH-dependent solubility, a property that can be exploited. |
Note: Comprehensive experimental solubility data in a wide range of solvents is a critical first step and should be determined empirically if not available.
The Science of Crystal Formation: Nucleation and Growth
Crystallization is a two-step thermodynamic process: nucleation and crystal growth.[2][7][8] Mastering this process requires controlling the level of supersaturation—the state where the concentration of the solute in solution exceeds its equilibrium solubility.[8]
-
Nucleation: This is the initial formation of tiny, stable crystalline entities (nuclei) from a supersaturated solution.[2][9] It is the rate-determining step and can be either:
-
Crystal Growth: Once stable nuclei have formed, they grow by the ordered addition of more solute molecules from the supersaturated solution onto their surfaces.[2][7]
The rate at which supersaturation is generated and consumed dictates the final crystal size distribution and quality. Rapid supersaturation favors nucleation, leading to many small crystals, while slow, controlled supersaturation promotes growth, resulting in fewer, larger, and often purer crystals.[2]
Strategic Workflow for Crystallization Method Selection
The choice of crystallization method is dictated by the compound's properties and the desired outcome. The following decision tree outlines a logical approach to selecting the optimal technique.
Caption: Workflow for selecting a suitable crystallization method.
Methodologies and Experimental Protocols
Method 1: Cooling Crystallization
This is the most common technique for compounds that exhibit a significant increase in solubility with temperature.[10] The principle involves dissolving the solute in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution, then allowing it to cool, which induces supersaturation and subsequent crystallization.
Protocol 1: General Cooling Crystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Alcohols (e.g., isopropanol, ethanol) or esters (e.g., ethyl acetate) are good starting points.[11]
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the selected solvent dropwise at its boiling point until the solid just dissolves completely.
-
Rationale: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing yield.[12]
-
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Rationale: This step must be performed rapidly to prevent premature crystallization in the funnel.[10]
-
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote larger crystal growth, insulate the flask to slow the cooling rate.
-
Rationale: Slow cooling provides more time for molecules to arrange themselves into an ordered crystal lattice, which typically results in higher purity and better crystal quality.[12]
-
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to further decrease the solubility and maximize crystal precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual soluble impurities.
-
Rationale: The solvent must be cold to prevent the desired product from dissolving during the wash.[10]
-
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Caption: Step-by-step workflow for Cooling Crystallization.
Method 2: Antisolvent Crystallization
This technique is ideal when a suitable single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent in which it is freely soluble, and then adding a miscible "antisolvent" in which the compound is insoluble.[13][14] This addition reduces the overall solubility of the solute in the mixed solvent system, inducing supersaturation and crystallization.[13][15]
Protocol 2: General Antisolvent Crystallization
-
Solvent System Selection:
-
Solvent: Select a solvent that readily dissolves this compound at room temperature (e.g., acetone, tetrahydrofuran).
-
Antisolvent: Select a second solvent that is fully miscible with the first but in which the compound is poorly soluble (e.g., water, heptane, hexane).[3]
-
-
Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent at room temperature.
-
Antisolvent Addition: While stirring the solution, add the antisolvent dropwise until the solution becomes persistently turbid (cloudy).
-
Rationale: The point of initial turbidity indicates the onset of supersaturation and nucleation. Adding the antisolvent slowly is critical to control the rate of supersaturation and avoid "oiling out," where the compound separates as a liquid phase instead of a solid.[16]
-
-
Re-dissolution and Crystallization: Add a few drops of the "good" solvent back into the turbid solution until it just becomes clear again. Cover the container and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or slow diffusion will lead to gradual crystallization.
-
Isolation and Washing: Once a sufficient quantity of crystals has formed, collect them by vacuum filtration. Wash the crystals with a small amount of the antisolvent or a solvent mixture rich in the antisolvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Caption: Step-by-step workflow for Antisolvent Crystallization.
Troubleshooting Common Crystallization Issues
| Problem | Symptom | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | A liquid or oily phase separates instead of solid crystals. | The solution is too supersaturated; the cooling rate is too fast; inappropriate solvent choice. | Re-heat the solution until the oil dissolves, add more solvent to reduce concentration, and allow it to cool much more slowly.[12] Consider a different solvent system. |
| No Crystal Formation | Solution remains clear even after cooling. | The solution is not sufficiently supersaturated; too much solvent was used. | Try to induce nucleation by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration and attempt cooling again. |
| Poor Yield | Very few crystals are recovered. | Too much solvent was used; the compound has significant solubility even at low temperatures; premature filtration. | Ensure the solution is cooled sufficiently in an ice bath. Evaporate a portion of the mother liquor to recover a second crop of crystals.[12] |
| Fine Powder Formed | Crystals are very small, like dust. | Supersaturation was generated too rapidly, leading to excessive primary nucleation. | Slow down the rate of crystallization. For cooling crystallization, use insulation. For antisolvent crystallization, add the antisolvent more slowly and at a lower temperature. |
Conclusion
The successful crystallization of this compound is an achievable goal through the systematic application of core chemical principles. By understanding the compound's physicochemical properties and carefully controlling the state of supersaturation, researchers can effectively utilize cooling and antisolvent crystallization techniques to achieve high purity and desirable crystal morphology. The protocols and troubleshooting guides provided here serve as a robust framework for developing and optimizing a crystallization process tailored to this specific molecule, ensuring reliable and reproducible results for research and development applications.
References
- De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of crystal nucleation and growth. Reviews in Mineralogy and Geochemistry, 54(1), 57-93. [Link]
- JoVE. (n.d.). Crystal Growth: Principles of Crystallization. Journal of Visualized Experiments. [Link]
- Wikipedia. (2024).
- Karmakar, S., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3299-3308. [Link]
- American Chemical Society. (2022). Three-Step Mechanism of Antisolvent Crystallization.
- Semantic Scholar. (2003).
- Royal Society of Chemistry. (2020).
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Application Note: Derivatization of 2-(3,4,5-trimethoxyphenyl)butanoic acid for GC-MS Analysis
<
Abstract
This document provides a comprehensive guide to the derivatization of 2-(3,4,5-trimethoxyphenyl)butanoic acid for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of this polar, non-volatile carboxylic acid is challenging, leading to poor chromatographic peak shape and low sensitivity.[1] This application note details validated protocols for two primary derivatization strategies: silylation and esterification. We explain the underlying chemical principles, provide step-by-step procedures, and discuss critical parameters, potential challenges, and data interpretation. The methodologies presented herein are designed to be directly implemented by researchers in pharmaceutical development, metabolomics, and related fields to achieve reliable and reproducible quantitative and qualitative results.
Introduction: The Rationale for Derivatization
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, many molecules of biological and pharmaceutical interest, including this compound, possess polar functional groups, such as the carboxylic acid moiety (-COOH). These groups lead to several analytical challenges:
-
Low Volatility: The strong intermolecular hydrogen bonding associated with the carboxylic acid group significantly raises the boiling point, making the analyte non-volatile at typical GC operating temperatures.[1]
-
Poor Peak Shape: The polar nature of the -COOH group can cause strong interactions with the stationary phase of the GC column, resulting in broad, tailing peaks, which compromise resolution and quantification accuracy.[1]
-
Thermal Instability: At the high temperatures required for volatilization, many carboxylic acids can undergo decarboxylation or other forms of thermal degradation in the GC inlet.[1]
To overcome these limitations, a chemical modification process known as derivatization is employed.[2] Derivatization converts the polar analyte into a less polar, more volatile, and more thermally stable derivative.[3] This is typically achieved by replacing the active hydrogen of the carboxylic acid group with a non-polar functional group.[1][3] For this compound, the primary goal is to cap the carboxylic acid proton, thereby eliminating hydrogen bonding and increasing its vapor pressure for successful GC-MS analysis.
Strategic Approaches to Derivatization
Two principal and widely adopted strategies for the derivatization of carboxylic acids are silylation and alkylation (esterification) .[1][3] The choice between these methods depends on the sample matrix, required sensitivity, and available laboratory resources.
Silylation
Silylation is a robust and common derivatization technique that replaces active hydrogens on functional groups like –OH, –COOH, –NH, and –SH with a trimethylsilyl (TMS) or other silyl group.[3]
-
Mechanism: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the acidic proton of the carboxylic acid to form a trimethylsilyl ester.[4] The reaction is typically fast and produces volatile byproducts that do not interfere with the analysis.[5]
-
Advantages: Silylation is a versatile method applicable to a wide range of functional groups. The resulting TMS derivatives are generally more volatile and thermally stable.[3]
-
Considerations: Silylating reagents and the resulting TMS derivatives are highly sensitive to moisture and can be hydrolyzed, necessitating anhydrous reaction conditions.[3]
Alkylation (Esterification)
Alkylation involves replacing the acidic proton with an alkyl group, most commonly a methyl group to form a methyl ester.[3][6]
-
Mechanism: Esterification can be achieved using various reagents. Acid-catalyzed esterification with an alcohol (e.g., methanol) in the presence of a catalyst like Boron Trifluoride (BF3) is a common method.[7][8] Another highly effective, albeit more hazardous, reagent is diazomethane, which reacts rapidly and quantitatively with carboxylic acids to form methyl esters.[9][10][11]
-
Advantages: Alkyl esters are generally very stable derivatives.[6] The BF3-Methanol method is particularly effective for large sample batches.[6][12] Diazomethane provides clean and instantaneous reactions with few byproducts.[10]
-
Considerations: Acid-catalyzed esterification often requires heating, which can potentially degrade sensitive compounds.[13] Diazomethane is highly toxic and explosive, requiring specialized handling and in-situ generation.[9][11]
Experimental Protocols & Workflows
General Laboratory Preparations
-
Glassware: All glassware must be meticulously cleaned and dried in an oven (e.g., at 120°C for at least 2 hours) to eliminate any residual moisture, which is particularly critical for silylation reactions. Silanizing the glassware can further prevent sample adsorption to active sites on the glass surface.[6]
-
Solvents: Use high-purity, anhydrous grade solvents for all steps.
-
Sample Preparation: The sample containing this compound should be dried completely before adding derivatization reagents. This can be achieved by evaporation under a gentle stream of nitrogen gas.
Protocol 1: Silylation using BSTFA with TMCS Catalyst
This protocol is recommended for its high reactivity and applicability to a broad range of analytes. The addition of Trimethylchlorosilane (TMCS) as a catalyst enhances the reactivity of BSTFA, especially for hindered carboxylic acids.
Materials:
-
Dried sample containing this compound
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous Pyridine or Acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas line for evaporation
Procedure:
-
Place the dried sample extract in a 2 mL reaction vial.
-
Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent (at least 2:1 ratio to active hydrogens) is recommended to drive the reaction to completion.
-
Securely cap the vial and vortex briefly to mix.
-
Heat the vial at 70°C for 30 minutes in a heating block.
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
Workflow Diagram: Silylation
Caption: BF3-Methanol esterification and extraction workflow.
Method Validation and Quality Control
A developed analytical method must be validated to ensure it is fit for its intended purpose. [14][15][16]Key validation parameters for GC-MS methods include:
| Parameter | Description | Assessment Approach |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components. [17] | Analyze blank matrix samples and spiked samples. In GC-MS, selectivity is enhanced by monitoring unique mass fragments of the derivatized analyte. [17] |
| Linearity & Range | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | Prepare a series of calibration standards at different concentrations and perform a linear regression analysis (R² > 0.99 is typically desired). [18][19] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Assessed via recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels. [17][18] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed as repeatability (intra-day) and reproducibility (inter-day). [17][18] | Calculate the Relative Standard Deviation (%RSD) of replicate measurements. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined as the concentration that yields a signal-to-noise ratio of 3. [17] |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined as the concentration that yields a signal-to-noise ratio of 10. [15][19] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. [17] | Introduce small changes to parameters like inlet temperature, flow rate, or derivatization time and observe the effect on results. |
Data Interpretation: Mass Spectra of Derivatives
The mass spectrum of the derivatized analyte is key to its identification.
-
TMS Derivative: The electron impact (EI) mass spectrum of the trimethylsilyl ester of this compound is expected to show a molecular ion (M⁺) and characteristic fragments. A prominent ion at m/z 73 ([Si(CH₃)₃]⁺) is indicative of a TMS group. The fragmentation pattern will also be influenced by the trimethoxyphenyl and butanoic acid moieties.
-
Methyl Ester Derivative: The EI mass spectrum of the methyl ester will show a molecular ion corresponding to the addition of a CH₂ group (+14 amu) compared to the free acid. The fragmentation will likely involve the loss of the methoxy group (-OCH₃, m/z 31) and other characteristic cleavages of the ester and the aromatic ring.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No or low derivative peak | Incomplete derivatization; Presence of moisture (silylation); Reagent degradation. | Ensure sample is completely dry. Use fresh, properly stored reagents. Optimize reaction time and temperature. Check for leaks in the reaction vial. |
| Broad, tailing peaks | Incomplete derivatization; Active sites in the GC system (inlet liner, column). | Confirm complete derivatization. Use a fresh, deactivated inlet liner. Condition the GC column. |
| Extraneous peaks in chromatogram | Contamination from solvents or reagents; Byproducts from side reactions. | Run a solvent blank. Use high-purity reagents. For silylation, byproducts are common but usually volatile and elute early. [5] |
| Poor reproducibility (%RSD high) | Inconsistent sample preparation; Pipetting errors; Fluctuations in GC-MS system performance. | Use an internal standard. Ensure consistent timing and temperature for derivatization. Perform system suitability tests before analysis. [17] |
Conclusion
The successful analysis of this compound by GC-MS is critically dependent on effective derivatization. Both silylation with BSTFA and esterification with BF3-Methanol are robust and reliable methods for converting this polar carboxylic acid into a volatile derivative suitable for GC analysis. The choice of method may depend on the specific laboratory context and sample matrix. By following the detailed protocols and validation guidelines presented in this application note, researchers can achieve accurate, precise, and reproducible results, enabling confident quantification and identification of this compound in complex mixtures.
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- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
- Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols, 5(10), 1619–1626.
- A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane.
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- Springer Nature Experiments. (n.d.). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis.
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- Kim, S., Lee, J. I., & Kim, Y. C. (2000). A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. The Journal of Organic Chemistry, 65(1), 295–297.
- Li, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8849216.
- MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- ResearchGate. (n.d.). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis | Request PDF.
- Chakraborti, A. K., Basak, A., & Grover, V. (2002). Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. The Journal of Organic Chemistry, 67(23), 8315–8318.
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Application Notes & Protocols: 2-(3,4,5-trimethoxyphenyl)butanoic acid as a Chemical Probe for Interrogating Microtubule Dynamics
Introduction: The Scientific Rationale
The 3,4,5-trimethoxyphenyl moiety is a recurring structural motif in a variety of biologically active natural products and synthetic compounds. Notably, this group is a key feature of potent inhibitors of tubulin polymerization that bind at the colchicine site, leading to microtubule destabilization, cell cycle arrest, and apoptosis.[1][2] Compounds such as combretastatin A-4 and podophyllotoxin leverage this phenyl ring substitution pattern to exert their powerful antimitotic effects. The specific compound, 2-(3,4,5-trimethoxyphenyl)butanoic acid, while not extensively characterized in the public domain, possesses this critical pharmacophore. Its butanoic acid side chain offers a unique physicochemical profile that may influence cell permeability, target engagement, and overall biological activity.
These application notes provide a framework for researchers to investigate and utilize this compound as a chemical probe to study the role of microtubule dynamics in various cellular processes. The protocols outlined below are designed to first validate its hypothesized mechanism of action as a tubulin polymerization inhibitor and then to apply it as a tool for inducing and studying the cellular consequences of microtubule disruption.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Researchers should use this information for proper handling, storage, and preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C13H18O5 | |
| Molecular Weight | 254.28 g/mol | |
| Appearance | Solid | |
| Storage | Store at room temperature, sealed in a dry environment. | |
| Purity | Typically ≥97% | [3] |
Table 1: Physicochemical properties of this compound.
PART 1: VALIDATION OF MECHANISM OF ACTION
Before utilizing this compound as a chemical probe, it is crucial to experimentally determine its biological activity and confirm its mechanism of action. The following protocols are designed for this purpose.
Protocol 1.1: In Vitro Tubulin Polymerization Assay
Objective: To determine if this compound directly inhibits the polymerization of purified tubulin.
Principle: Tubulin polymerization into microtubules can be monitored by an increase in light scattering or fluorescence of a reporter dye. An inhibitor will prevent this increase.
Materials:
-
Tubulin (≥99% pure, lyophilized)
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
This compound
-
Paclitaxel (positive control for polymerization)
-
Combretastatin A-4 or Nocodazole (positive control for inhibition)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate, clear bottom
-
Temperature-controlled microplate reader capable of reading absorbance or fluorescence at 340 nm or with appropriate filter sets for fluorescence-based kits.
Workflow:
Figure 2: Workflow for immunofluorescence analysis of microtubule integrity.
Step-by-Step Method:
-
Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound at a concentration around its GI50 for a suitable time (e.g., 16-24 hours). Include a vehicle control.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
-
Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope.
Expected Results: Control cells will show a well-defined, filamentous microtubule network. Treated cells are expected to show a diffuse tubulin stain and a collapsed or disorganized microtubule network, characteristic of microtubule destabilization.
Protocol 2.2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of microtubule disruption by this compound on cell cycle progression.
Principle: Microtubule-disrupting agents typically cause cells to arrest in the G2/M phase of the cell cycle due to the activation of the spindle assembly checkpoint.
Step-by-Step Method:
-
Treatment: Treat a population of asynchronously growing cells with the compound at its GI50 concentration for 24 hours.
-
Cell Harvesting: Harvest both floating and adherent cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Expected Results: Treatment with an effective microtubule-destabilizing agent will lead to a significant increase in the population of cells in the G2/M phase compared to the vehicle-treated control population.
Proposed Signaling Pathway
The anticipated mechanism of action for this compound is the disruption of microtubule dynamics, which triggers a cascade of downstream cellular events.
Figure 3: Hypothesized signaling pathway initiated by this compound.
References
- Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization.European Journal of Medicinal Chemistry. [Link]
- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.Molecules. [Link]
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Formulation of 2-(3,4,5-trimethoxyphenyl)butanoic acid for Preclinical Animal Studies: Strategies and Protocols
An Application Note for Drug Development Professionals
Abstract
This guide provides a detailed framework for the formulation of 2-(3,4,5-trimethoxyphenyl)butanoic acid, a representative poorly water-soluble carboxylic acid, for in vivo animal studies. The inherent physicochemical properties of this compound—low aqueous solubility and an acidic functional group—necessitate carefully designed vehicle systems to ensure adequate and consistent bioavailability for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology assessments. We present a strategic approach to formulation selection for both oral and parenteral routes, followed by detailed, step-by-step protocols for preparing an oral suspension, an oral solution via pH adjustment, and an intravenous solution using a co-solvent system. The causality behind experimental choices is emphasized to empower researchers to adapt these principles to other challenging compounds.
Pre-formulation Analysis: Understanding the Molecule
Successful formulation begins with a thorough understanding of the active pharmaceutical ingredient (API). This compound is a solid at room temperature with a chemical structure suggesting high lipophilicity and, consequently, poor water solubility.[1] Its carboxylic acid moiety provides a handle for pH-dependent solubility manipulation. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value / Observation | Implication for Formulation |
| Physical Form | White to Off-White Solid[1] | Requires solubilization or suspension for liquid dosing. |
| Molecular Weight | 254.28 g/mol [1] | Within the range typical for small molecule drugs. |
| Predicted pKa | 4.28 ± 0.14[1] | Carboxylic acid. Solubility will dramatically increase at pH > 6. |
| Predicted Solubility | Sparingly soluble in methanol, slightly soluble in DMSO[1] | Indicates poor aqueous solubility; requires enabling formulation strategies. |
| Storage | Room Temperature, sealed in dry conditions | Standard handling; no immediate stability concerns noted. |
Strategic Formulation Selection Workflow
The choice of formulation is dictated by the objective of the animal study and the intended route of administration. For early discovery, a simple and rapid formulation is often desired, while for later-stage toxicology studies, a robust and scalable formulation is necessary.[5] The following decision workflow, illustrated in the diagram below, outlines a logical path to selecting an appropriate vehicle system.
Caption: Formulation selection workflow for this compound.
Rationale Behind the Workflow:
-
Oral Route: For oral administration, particularly in early pharmacokinetic screening, an aqueous suspension is often the fastest and most common approach.[5][6] It involves reducing the particle size of the API and suspending it in a suitable vehicle.[4] However, if absorption variability due to dissolution is a concern, a solution is preferred. Given the compound's pKa, creating a salt by adjusting the pH is the most direct path to a true oral solution.[4] Lipid-based systems are a powerful alternative for highly lipophilic compounds, as they can enhance absorption through lymphatic pathways.[7][8]
-
Parenteral (Intravenous) Route: Intravenous (IV) administration has the strictest requirements: the formulation must be a sterile, clear solution to prevent capillary blockade and embolism.[9][10] For a poorly soluble compound, this necessitates enabling technologies. A co-solvent system is a widely used and effective strategy in preclinical settings.[9][11] Complexation with agents like cyclodextrins is another viable, albeit more complex, approach to increase aqueous solubility.[4][12]
Detailed Formulation & Administration Protocols
The following protocols provide step-by-step instructions for preparing three common and effective formulations for rodent studies.
Protocol 1: Oral Aqueous Suspension
Objective: To prepare a simple, homogenous suspension for oral gavage, suitable for initial PK and efficacy screening. Rationale: This method is rapid and avoids harsh solvents, making it a good baseline formulation. A suspending agent (Na-CMC) increases viscosity to prevent settling, while a wetting agent (Polysorbate 80) ensures drug particles are properly dispersed in the aqueous vehicle.[13]
Materials:
-
This compound (API)
-
Sodium Carboxymethylcellulose (Na-CMC), low viscosity
-
Polysorbate 80 (Tween® 80)
-
Purified Water
-
Mortar and Pestle
-
Magnetic Stirrer and Stir Bar
-
Analytical Balance and Weighing Papers
-
Graduated Cylinders and Beakers
-
Sonicator (bath or probe)
Procedure:
-
Calculate Required Amounts: Determine the total volume needed based on the number of animals, dose concentration (mg/kg), and dosing volume (e.g., 10 mL/kg).[13]
-
Prepare the Vehicle (0.5% Na-CMC, 0.1% Polysorbate 80):
-
In a beaker, add approximately 80% of the final required volume of purified water.
-
While stirring vigorously with a magnetic stirrer, slowly sprinkle the pre-weighed Na-CMC powder into the vortex to prevent clumping. Continue stirring until fully dissolved (this may take 30-60 minutes).
-
Add the pre-weighed Polysorbate 80 to the solution and mix until uniform.
-
Add purified water to reach the final desired volume and mix.
-
-
Micronize and Wet the API:
-
Accurately weigh the required amount of API. For best results, gently grind the solid API in a mortar and pestle to reduce particle size.
-
In a separate small container, add the weighed API. Add a small amount of the vehicle (~2-3 times the API weight) and mix to form a smooth, uniform paste. This "wetting" step is crucial to prevent particle agglomeration.[3]
-
-
Homogenize the Suspension:
-
Gradually add the remaining vehicle to the API paste while mixing continuously.
-
Transfer the mixture to the main vehicle container.
-
Place the suspension in a sonicator bath for 15-20 minutes or use a probe sonicator (with caution to avoid overheating) to ensure a fine, homogenous dispersion.
-
-
Final Steps & Storage:
-
Visually inspect the suspension for uniformity. It should appear as a consistent, milky liquid with no large particles or clumps.
-
Store in a tightly sealed, light-protected container at 2-8°C.
-
Crucially, stir the suspension continuously using a magnetic stirrer before and during dose withdrawal to ensure each animal receives the correct dose.
-
Protocol 2: Oral pH-Adjusted Solution
Objective: To prepare a true solution for oral gavage to eliminate dissolution as a variable and potentially improve absorption consistency. Rationale: By raising the pH of the vehicle to at least two units above the API's pKa (~4.3), the carboxylic acid is deprotonated to its more water-soluble carboxylate salt form.[4] This creates a true solution.
Materials:
-
This compound (API)
-
1N Sodium Hydroxide (NaOH) solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
pH meter
-
Magnetic Stirrer and Stir Bar
-
Analytical Balance
-
Volumetric Flask
Procedure:
-
Weigh API: Accurately weigh the required amount of API and place it in a beaker or flask.
-
Initial Solubilization:
-
Add approximately 70% of the final required volume of PBS.
-
Begin stirring with a magnetic stirrer. The API will not dissolve at this stage.
-
-
pH Adjustment:
-
While monitoring with a calibrated pH meter, slowly add 1N NaOH dropwise to the stirring suspension.
-
As the pH increases and approaches ~6.0-7.0, the solid API will begin to dissolve.
-
Continue adding NaOH until all the API is fully dissolved and the solution is clear. The final target pH should be between 7.0 and 7.5.
-
-
Final Volume Adjustment:
-
Once the API is fully dissolved and the pH is stable, carefully transfer the solution to a volumetric flask.
-
Rinse the original container with a small amount of PBS and add it to the flask to ensure a complete transfer.
-
Add PBS to the flask to reach the final desired volume.
-
-
Final Steps & Storage:
-
Confirm the final pH.
-
Visually inspect the solution to ensure it is completely clear with no particulates.
-
Store in a tightly sealed container. This solution is generally stable, but should ideally be prepared fresh.
-
Protocol 3: Intravenous Co-Solvent Formulation
Objective: To prepare a sterile, clear solution suitable for intravenous (tail vein) injection in rodents. Rationale: This protocol uses a common and generally well-tolerated ternary co-solvent system.[14][15] The drug is first dissolved in a strong organic solvent (DMSO), then diluted with a water-miscible co-solvent (PEG 400), and finally brought to volume with an aqueous vehicle (saline). This stepwise dilution is critical to prevent the drug from precipitating.[9][11]
Materials:
-
This compound (API)
-
Dimethyl sulfoxide (DMSO), sterile/endotoxin-free grade
-
Polyethylene Glycol 400 (PEG 400), sterile grade
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile vials, syringes, and needles
-
0.22 µm sterile syringe filter (e.g., PVDF or PES)
Procedure:
-
Calculate Component Volumes: For a final vehicle of 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v) , calculate the required volume of each component.
-
Dissolve API in DMSO:
-
In a sterile vial, accurately weigh the required amount of API.
-
Add the calculated volume of DMSO.
-
Vortex or sonicate briefly until the API is completely dissolved. The solution must be perfectly clear.
-
-
Add PEG 400:
-
To the clear DMSO solution, add the calculated volume of PEG 400.
-
Vortex gently to mix until the solution is uniform and clear.
-
-
Add Saline (Critical Step):
-
Slowly add the calculated volume of saline to the organic mixture while continuously vortexing .
-
This slow, turbulent addition is essential to prevent the API from precipitating out of solution as the polarity of the vehicle increases.
-
-
Sterile Filtration:
-
Visually inspect the final solution. It must be completely clear.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a final sterile vial. This step ensures the removal of any potential microbial contamination or microscopic particulates.[16]
-
-
Storage and Use:
-
Store at 2-8°C, protected from light. Due to the nature of co-solvent systems, it is highly recommended to prepare this formulation fresh on the day of the study.
-
Before administration, warm the solution to room temperature and visually inspect again for any signs of precipitation.[10]
-
Summary of Formulations
The choice among these formulations depends on a balance of study requirements, timeline, and potential liabilities.
Table 2: Comparative Summary of Proposed Formulations
| Formulation ID | Route | Vehicle Composition | Max Concentration (Typical) | Pros | Cons / Risks |
| F1-SUS | Oral | 0.5% Na-CMC, 0.1% Polysorbate 80 in Water | Up to 50 mg/mL | - Rapid to prepare- Uses GRAS excipients- Good for initial screening | - Potential for dosing inaccuracy if not homogenous- Absorption may be variable |
| F2-SOL-pH | Oral | 1N NaOH in PBS (pH ~7.4) | Up to 10 mg/mL | - True solution, eliminates dissolution variability- Potentially higher/more consistent bioavailability | - Risk of precipitation in acidic stomach environment- Requires careful pH control |
| F3-IV-COS | IV | 10% DMSO / 40% PEG 400 / 50% Saline | Up to 5 mg/mL | - Enables direct intravenous administration- Common, well-characterized vehicle | - Risk of drug precipitation upon injection- Solvents may have intrinsic biological effects |
Standard Animal Administration Procedures
All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
-
Oral Gavage (Mouse/Rat):
-
Ensure the formulation is homogenous (stir suspension) before drawing each dose.[13]
-
Use a sterile, ball-tipped stainless steel gavage needle of appropriate size (e.g., 20-22 gauge for an adult mouse).[13]
-
Gently restrain the animal, ensuring the head and body are aligned.
-
Carefully insert the needle into the esophagus and advance it to the stomach before slowly delivering the dose. Do not force the needle.[17]
-
Monitor the animal for at least 15 minutes post-dose for any signs of distress.[17]
-
-
Intravenous Injection (Mouse, Tail Vein):
-
Warm the mouse's tail using a heat lamp or warm water bath to induce vasodilation.[18][19]
-
Place the mouse in a suitable restrainer.
-
Use a small gauge needle (e.g., 27-30G) with an appropriate syringe (e.g., 1 mL insulin syringe).[19]
-
Locate a lateral tail vein and insert the needle at a shallow angle.
-
Inject the dose slowly and steadily. The maximum injection volume is typically 5-10 µL per gram of body weight.[18]
-
Apply gentle pressure to the injection site with gauze after withdrawing the needle to prevent bleeding.
-
References
- Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate.
- Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar.
- Persson, E., Borde, A., Aldén, M., & Bergström, C. A. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 509(1-2), 331–338.
- Singh, B., Singh, R., Bandyopadhyay, S., Kapil, R., & Garg, B. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 218594.
- Stella, V. J., & Rajewski, R. A. (1996). Method for solubilizing drugs using cyclodextrins and carboxylic acids. U.S. Patent No. 5,646,131.
- Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs.
- Ghasemiyeh, P., & Mohammadi-Samani, S. (2019). Lipid-based nanoparticles as novel drug delivery systems for antimicrobial agents. Iranian Journal of Veterinary Science and Technology.
- Solanki, S. S., Soni, M., & Maheshwari, R. K. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, 10(3).
- Date, A. A., Desai, N., Dixit, R., & Nagarsenker, M. (2010). Lipid-Based Drug Delivery Systems. Journal of Drug Delivery, 2010, 840841.
- Papakyriakopoulou, P., Mourtas, S., & Antimisiaris, S. G. (2023). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. Pharmaceutics, 15(11), 2568.
- Tenchov, R., Bird, R., Curtze, A. E., & Zhou, Q. (2021). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Nano, 15(12), 18985-19013.
- de Oliveira, A. C. S., de Sá, F. A. C., de Faria, A. C. D., da Silva, J. R., de Souza, J., & de Lacerda, L. A. (2022). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Journal of the American Veterinary Medical Association, 1-12.
- Kumar, L., & Madan, J. (2017). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Science OA, 3(4), FSO225.
- Zhang, S. L., & Su, D. M. (2020). Protocol for standardized intrathymic injection in mice. STAR protocols, 1(2), 100085.
- Cambridge Bioscience. (2023). From head to tail: Deciphering lipid-based drug delivery systems.
- Request PDF. (n.d.). Encapsulation of benzene carboxylic acids using cyclodextrins.
- ANU Animal Experimentation Ethics Committee. (2022). Guidelines for Injection Techniques in Mice V2.0. The Australian National University.
- Gopinathan, S., Sahi, J., Cenna, J., & Black, K. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Vascular Cell, 5(1), 5.
- Ho, D. (2011). Voluntary oral administration of drugs in mice. Protocols.io.
- Institute of Laboratory Animal Science (LTK). (2019). Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection.
- Larsen, K. L., Østergaard, J., & Holm, R. (2020). Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction. International Journal of Pharmaceutics, 589, 119774.
- Kumar, S., & Singh, P. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 14(2), 592–604.
- Premier Consulting. (2016). The GRAS Is Not Always Greener: Why GRAS Status Does Not Guarantee Excipient Safety.
- Queen's University Animal Care Committee. (2011). Rodent Tail Vein Injections in Mice. Standard Operating Procedure.
- Biomanufacturing.org. (n.d.). Formulation Development of Parenteral Products.
- ichorbio. (2021). A Beginners Guide on How to Inject Mice.
- Popielec, A., & Loftsson, T. (2021). Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. Pharmaceutics, 13(10), 1541.
- Al-awar, A., Martin, A., & Al-Ghezi, Z. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Animal Microbiome, 3(1), 60.
- National Center for Biotechnology Information. (n.d.). (2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid. PubChem Compound Summary for CID 2771669.
- Lewis, S. M., Caster, C. C., & Felton, R. P. (2007). Modifying a displacement pump for oral gavage dosing of solution and suspension preparations to adult and neonatal mice. Lab Animal, 36(3), 33-39.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- Ouci. (n.d.). Safety of surfactant excipients in oral drug formulations.
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- Filip, M., et al. (2024). Synthesis and Characterization of Water-Soluble EDTA-Crosslinked Poly-β-Cyclodextrins Serving as Ion-Complexing Drug Carriers. International Journal of Molecular Sciences, 25(11), 5797.
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- CIRS Group. (n.d.). US Animal Food GRAS Conclusions.
- Quality Smart Solutions. (2024). GRAS in Pet Food: A Guide to Ingredient Compliance.
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Application Notes and Protocols for High-Throughput Screening of 2-(3,4,5-trimethoxyphenyl)butanoic acid and its Analogs
Introduction: Targeting Microtubule Dynamics with Trimethoxyphenyl Compounds
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton.[1] They play a pivotal role in essential cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] This critical role in mitosis makes microtubules a well-validated and highly attractive target for the development of anticancer therapeutics.[1]
Agents that interfere with microtubule dynamics, known as microtubule-targeting agents (MTAs), can be broadly categorized as either microtubule-stabilizing or microtubule-destabilizing agents.[1] Destabilizing agents, such as colchicine and the vinca alkaloids, inhibit the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][2]
The 3,4,5-trimethoxyphenyl moiety is a key structural feature found in numerous potent microtubule destabilizing agents, including combretastatin A-4 and colchicine itself. This chemical group is known to be crucial for binding to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[2][3] Consequently, compounds containing this scaffold, such as 2-(3,4,5-trimethoxyphenyl)butanoic acid, are promising candidates for development as novel anticancer drugs.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize novel microtubule destabilizing agents based on the this compound scaffold. We will detail protocols for a primary biochemical screen, a secondary cell-based validation assay, and a mechanistic binding assay, emphasizing the scientific rationale behind each step to ensure robust and reproducible results.
Part 1: Primary High-Throughput Screening - Fluorescence-Based Tubulin Polymerization Assay
The primary screen is designed for rapid and efficient testing of a large compound library to identify "hits" that inhibit tubulin polymerization. A fluorescence-based assay is often preferred over absorbance-based (turbidimetric) assays for HTS due to its higher sensitivity, lower tubulin concentration requirement, and reduced interference from colored compounds.[2] This assay utilizes a fluorescent reporter that incorporates into growing microtubules, leading to an increase in fluorescence signal as polymerization occurs. Inhibitors of polymerization will, therefore, prevent this increase in fluorescence.
Principle of the Assay
This homogeneous assay monitors the polymerization of purified tubulin in real-time. A fluorescent probe, which selectively binds to polymerized microtubules, is included in the reaction. In the presence of an inhibitor like this compound, tubulin assembly is blocked, resulting in a low fluorescence signal. Conversely, in the absence of an inhibitor (or in the presence of an inactive compound), tubulin polymerizes, leading to a significant increase in fluorescence.
Caption: Workflow for the primary fluorescence-based tubulin polymerization HTS assay.
Detailed Protocol
Materials:
-
Tubulin: Highly purified (>99%), polymerization-competent tubulin from bovine brain.
-
GTP Solution: 100 mM in ultrapure water.
-
Polymerization Buffer (1X): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[2]
-
Fluorescent Reporter: A commercially available microtubule-binding fluorescent dye.
-
Test Compound: this compound and library compounds dissolved in 100% DMSO.
-
Positive Control: Nocodazole or Colchicine (known tubulin polymerization inhibitors).
-
Negative Control: 100% DMSO.
-
Assay Plates: Black, opaque, 384-well, flat-bottom plates suitable for fluorescence measurements.
-
Plate Reader: Capable of kinetic fluorescence reading with temperature control at 37°C.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and controls in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of the 384-well assay plate. This will result in a final DMSO concentration of ≤1% to minimize solvent effects.
-
-
Reagent Preparation (prepare fresh and keep on ice):
-
Thaw tubulin protein on ice. Once thawed, immediately prepare the final tubulin solution to prevent spontaneous polymerization.
-
Prepare the Master Mix in Polymerization Buffer. For each well, the mix should contain:
-
-
Assay Initiation and Measurement:
-
Equilibrate the plate reader to 37°C.
-
Using a multi-channel pipette or automated dispenser, add the cold Master Mix to the compound-containing assay plates.
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em appropriate for the chosen dye) every 60 seconds for 60 minutes.
-
Data Analysis and Hit Identification
-
Data Normalization: The rate of polymerization (slope of the kinetic curve) or the endpoint fluorescence can be used. For simplicity, we'll use the endpoint.
-
High Control (Max Signal): Wells with DMSO only (negative control).
-
Low Control (Min Signal): Wells with a saturating concentration of Nocodazole (positive control).
-
-
Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))
-
Hit Criterion: A compound is typically considered a "hit" if it exhibits a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Assay Quality Control: The Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS. Z' = 1 - (3 * (SD_HighControl + SD_LowControl)) / |Mean_HighControl - Mean_LowControl|
| Parameter | Example Value | Acceptance Criteria |
| Tubulin Concentration | 3 mg/mL | Optimized for robust signal |
| Final DMSO % | 0.5% | < 1% |
| Positive Control | 20 µM Nocodazole | > 90% Inhibition |
| Z'-Factor | 0.75 | > 0.5 |
| Hit Threshold | > 50% Inhibition | Statistically determined |
Part 2: Secondary Assay - High-Content Imaging of Microtubule Integrity
Hits from the primary screen must be validated in a more physiologically relevant, cell-based context. High-Content Screening (HCS) or High-Content Imaging (HCI) provides a powerful method to visualize and quantify the effects of compounds on the microtubule network within intact cells.[4][5][6]
Principle of the Assay
This assay uses automated microscopy and image analysis to quantify changes in microtubule morphology. Cells are treated with hit compounds, and then the microtubules and nuclei are stained with different fluorescent dyes. Images are captured and analyzed to measure features such as microtubule network integrity, length, and texture. Microtubule destabilizers will cause a characteristic depolymerization of the microtubule filaments, resulting in a diffuse cytoplasmic stain.[6]
Caption: Workflow for the secondary high-content imaging assay for microtubule integrity.
Detailed Protocol
Materials:
-
Cell Line: A suitable cancer cell line with a well-defined cytoskeleton (e.g., HeLa, A549).
-
Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
Imaging Plates: 96- or 384-well black, clear-bottom imaging plates.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-α-tubulin antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
Nuclear Stain: Hoechst 33342.
-
High-Content Imaging System: Automated microscope with integrated image analysis software.
Procedure:
-
Cell Seeding: Seed cells into imaging plates at a density that ensures they are ~60-70% confluent at the time of imaging. Incubate for 24 hours.
-
Compound Treatment: Prepare 10-point, 3-fold serial dilutions of the hit compounds identified from the primary screen. Treat cells and incubate for a period equivalent to one cell cycle (e.g., 16-24 hours). Include positive (Nocodazole) and negative (DMSO) controls.
-
Fixation and Staining:
-
Gently wash cells with pre-warmed PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-α-tubulin primary antibody (diluted in blocking buffer) for 1 hour.
-
Wash three times with PBS.
-
Incubate with fluorescent secondary antibody and Hoechst stain (diluted in blocking buffer) for 1 hour in the dark.
-
Wash three times with PBS and leave the final wash on the cells for imaging.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system, capturing at least two channels (one for nuclei, one for microtubules).
-
Use the image analysis software to first identify the nuclei (Hoechst channel) and then define the surrounding cytoplasmic region.
-
Within the cytoplasm, quantify the texture and organization of the microtubule network (Alexa Fluor 488 channel). Parameters such as fiber length, intensity, and texture homogeneity can be measured.[5] A loss of filamentous structure will result in a more homogeneous, diffuse cytoplasmic signal.
-
-
Data Analysis: Plot the microtubule disruption metric against the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value for each active compound.
| Parameter | Example Value | Interpretation |
| Cell Line | HeLa | Robust, clear cytoskeleton |
| Compound EC₅₀ | 1.5 µM | Potency of microtubule disruption |
| Phenotype | Diffuse cytoplasmic staining | Confirms microtubule destabilization |
| Z'-Factor (Plate-based) | 0.65 | Good separation between controls |
Part 3: Mechanistic Assay - Fluorescence Polarization (FP) Competition Assay
To confirm that the compound's activity is due to direct interaction with tubulin at the colchicine-binding site, a competitive binding assay can be employed. Fluorescence Polarization (FP) is an excellent HTS-compatible technique for this purpose.[7][8]
Principle of the Assay
This assay measures the binding of a small, fluorescently-labeled ligand (a "probe") that is known to bind to the colchicine site of tubulin. When the fluorescent probe is unbound, it tumbles rapidly in solution, and when excited with polarized light, the emitted light is depolarized (low FP signal).[9][10] When bound to the much larger tubulin protein, its rotation slows dramatically, and the emitted light remains highly polarized (high FP signal).[9][10] A test compound that competes for the same binding site will displace the fluorescent probe, causing a decrease in the FP signal.[7]
Caption: Principle of the Fluorescence Polarization (FP) competition assay.
Detailed Protocol
Materials:
-
Tubulin: Purified, non-polymerizing tubulin (e.g., stabilized with a buffer that does not promote polymerization).
-
Fluorescent Probe: A fluorescently-labeled analog of colchicine or another compound known to bind the colchicine site with a suitable Kᴅ.
-
Assay Buffer: A buffer that maintains tubulin stability without inducing polymerization (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Test Compounds, Positive Control (unlabeled colchicine), Negative Control (DMSO).
-
Assay Plates: Black, low-volume, 384-well plates.
-
Plate Reader: Equipped with filters for FP measurements.
Procedure:
-
Assay Optimization:
-
Determine Kᴅ: First, determine the dissociation constant (Kᴅ) of the fluorescent probe for tubulin by titrating the tubulin concentration against a fixed concentration of the probe and measuring the change in FP.
-
Assay Conditions: The optimal assay concentrations should be [Tubulin] ≈ Kᴅ and [Probe] << Kᴅ.
-
-
Compound Plating: Dispense serial dilutions of test compounds and controls into the assay plate as described for the primary screen.
-
Reagent Addition:
-
Prepare a solution of tubulin and the fluorescent probe in assay buffer at 2X the final desired concentration.
-
Add this solution to the wells of the assay plate.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization in the plate reader.
-
Data Analysis
-
Data Normalization: Use the FP values (in milli-polarization units, mP).
-
High mP Control: Wells with Tubulin + Probe + DMSO.
-
Low mP Control: Wells with Probe + DMSO only (no tubulin), or Tubulin + Probe + saturating concentration of unlabeled colchicine.
-
-
Calculation of IC₅₀: Plot the mP values against the log of the competitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀, which is the concentration of the test compound required to displace 50% of the bound fluorescent probe.
Conclusion and Forward Path
This application note provides a tiered, robust, and scientifically grounded strategy for the high-throughput screening of this compound and its analogs as potential microtubule destabilizing agents. By progressing from a high-throughput biochemical screen to a lower-throughput, high-content cell-based assay, and finally to a mechanistic binding assay, researchers can efficiently identify potent and specific inhibitors of tubulin polymerization. This approach ensures that hits from the primary screen are not only validated for cellular activity but also characterized by their direct interaction with the intended molecular target. The data generated from this screening cascade provides a strong foundation for subsequent lead optimization and preclinical development.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- SpringerLink. (2020). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
- BenchChem. (n.d.). Cell-Based Assays for Tubulin Polymerization Inhibitors: Application Notes and Protocols.
- SpringerLink. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
- National Institutes of Health. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC.
- National Institutes of Health. (n.d.). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
- BenchChem. (n.d.). Refining tubulin polymerization assay conditions for Tubulin inhibitor 26.
- MDPI. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1.
- PubMed. (n.d.). A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression.
- PubMed. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 10. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Synthesis and Radiolabeling of 2-(3,4,5-trimethoxyphenyl)butanoic Acid for Advanced Tracer Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of 2-(3,4,5-trimethoxyphenyl)butanoic acid and its subsequent radiolabeling with Carbon-14 ([¹⁴C]) and Tritium ([³H]). Designed for researchers in drug metabolism, pharmacokinetics (DMPK), and related fields, this guide details the rationale behind procedural steps, robust analytical validation methods, and stringent safety protocols. The ultimate goal is to equip scientists with the necessary knowledge to produce high-purity radiotracers for definitive in vitro and in vivo studies.
Introduction: The Critical Role of Radiotracers in Drug Development
Radiolabeled compounds are indispensable tools in modern drug discovery and development, providing quantitative and unambiguous data on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] Unlike other analytical methods that may be hampered by the need for metabolite standards or issues with ionization efficiency, radiotracers allow for a complete mass balance determination, tracking all drug-related material within a biological system.[1] The choice of isotope is critical; Carbon-14 offers the advantage of being metabolically stable as it can be incorporated into the core scaffold of the molecule, while Tritium can often be introduced in later synthetic stages.[4][5]
This compound serves as a model compound, featuring a phenylacetic acid derivative structure common in many pharmacologically active agents. The protocols outlined herein are designed to be adaptable for similar molecules, providing a foundational methodology for custom radiosynthesis campaigns.
Strategic Considerations for Radiolabeling
The primary objective of a radiolabeling synthesis is to introduce a radionuclide into a target molecule at a chemically and metabolically stable position.[1] This ensures that the radioactive tag remains associated with the parent compound and its metabolites throughout the duration of the study.
For Carbon-14 Labeling: The ideal position for the ¹⁴C label in this compound is the carboxyl carbon. This position is synthetically accessible via carboxylation with [¹⁴C]CO₂, a common and efficient method for introducing Carbon-14.[4] Furthermore, this position is generally stable to metabolic degradation, ensuring the radiolabel accurately reflects the distribution of the entire molecule and its metabolites.
For Tritium Labeling: Tritium labeling of the aromatic ring offers a viable alternative. This can be achieved through catalytic hydrogen isotope exchange reactions.[5][6][7] While potentially offering higher specific activity, the stability of the tritium label must be carefully evaluated to ensure it does not undergo back-exchange under physiological conditions.
Synthesis of Unlabeled this compound (Reference Standard)
A well-characterized, high-purity unlabeled standard is essential for co-elution studies to confirm the identity of the radiolabeled product.
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of 3,4,5-trimethoxyphenylacetonitrile.
-
To a solution of 3,4,5-trimethoxybenzyl alcohol in dichloromethane, add thionyl chloride dropwise at 0°C.
-
Stir for 1 hour, then remove the solvent under reduced pressure to yield 3,4,5-trimethoxybenzyl chloride.
-
Dissolve the benzyl chloride in a mixture of ethanol and water, and add potassium cyanide.
-
Reflux the mixture for 4 hours.
-
After cooling, extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give 3,4,5-trimethoxyphenylacetonitrile.
-
-
Step 2: Alkylation of 3,4,5-trimethoxyphenylacetonitrile.
-
To a solution of 3,4,5-trimethoxyphenylacetonitrile in dry tetrahydrofuran (THF) under an inert atmosphere, add a strong base such as sodium hydride at 0°C.
-
Stir for 30 minutes, then add ethyl iodide and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Purify the resulting 2-(3,4,5-trimethoxyphenyl)butanenitrile by column chromatography.
-
-
Step 3: Hydrolysis to this compound.
-
Reflux the purified nitrile in a mixture of ethanol and 6M aqueous sodium hydroxide for 12 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Radiolabeling Protocols
Safety First: All work with radioactive materials must be conducted in a designated and properly shielded fume hood.[8][9] Adherence to institutional and national regulations for handling radioactive materials is mandatory.[8][10] Personal protective equipment (PPE), including a lab coat, safety glasses, and double gloves, must be worn at all times.[9][11]
[¹⁴C]-2-(3,4,5-trimethoxyphenyl)butanoic Acid Synthesis
This protocol utilizes [¹⁴C]carbon dioxide, generated from Ba[¹⁴C]CO₃, as the source of the radiolabel.
Protocol 2: [¹⁴C]-Carboxylation
-
Step 1: Preparation of the Grignard Reagent.
-
In a flame-dried, three-necked flask under an argon atmosphere, react 1-bromo-1-(3,4,5-trimethoxyphenyl)propane with magnesium turnings in anhydrous THF to form the corresponding Grignard reagent.
-
-
Step 2: [¹⁴C]-Carboxylation.
-
Connect the flask containing the Grignard reagent to a vacuum line equipped for handling [¹⁴C]CO₂.
-
Generate [¹⁴C]CO₂ from a known activity of Ba[¹⁴C]CO₃ by the addition of concentrated sulfuric acid in a sealed apparatus.
-
Introduce the [¹⁴C]CO₂ into the reaction flask containing the cooled (0°C) Grignard reagent.
-
Allow the reaction to stir for 1 hour at 0°C and then warm to room temperature for an additional hour.
-
-
Step 3: Work-up and Purification.
-
Quench the reaction with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by preparative radio-HPLC.
-
Diagram 1: Workflow for [¹⁴C]-Labeling
Caption: Workflow for the synthesis of [³H]-2-(3,4,5-trimethoxyphenyl)butanoic acid.
Purification and Quality Control
The purity of the radiolabeled compound is paramount for the integrity of subsequent biological studies. [12]Impurities can lead to misleading results regarding the ADME properties of the drug candidate.
5.1. Purification by Radio-HPLC
High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector is the gold standard for the purification and analysis of radiolabeled compounds. [13][14]
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid) is commonly used.
-
Detection: A UV detector is used to monitor the unlabeled compound, while a flow-through radioactivity detector quantifies the radiolabeled product.
5.2. Quality Control Parameters
| Parameter | Method | Acceptance Criteria | Rationale |
| Radiochemical Purity | Radio-HPLC | > 98% | Ensures that the radioactivity is associated with the desired compound. [12] |
| Chemical Purity | HPLC-UV | > 98% | Confirms the absence of non-radioactive impurities. |
| Identity Confirmation | Co-elution with reference standard on radio-HPLC, Mass Spectrometry (MS) | Retention time matches reference standard, mass matches expected value. | Verifies the chemical structure of the radiolabeled product. [15] |
| Specific Activity (SA) | LC-MS/MS and Liquid Scintillation Counting (LSC) | To be determined based on experimental needs (Ci/mmol or GBq/mmol). | Defines the amount of radioactivity per mole of compound, crucial for dosing calculations. |
| Radionuclidic Purity | Gamma Spectroscopy (for gamma emitters) or appropriate decay analysis | No detectable contaminating radionuclides. | Ensures that the detected radioactivity originates solely from the intended isotope. |
Application in Tracer Studies
Once synthesized and purified, the radiolabeled this compound can be used in a variety of in vitro and in vivo studies to elucidate its pharmacokinetic profile.
-
In Vitro Metabolism: Incubate the radiolabeled compound with liver microsomes or hepatocytes to identify and quantify metabolites.
-
In Vivo Pharmacokinetics: Administer the compound to animal models and collect blood, urine, and feces at various time points to determine absorption, distribution, metabolism, and excretion. [1][16]* Whole-Body Autoradiography (WBA): Provides a visual representation of the distribution of the radiolabeled compound throughout the animal body.
Safety and Handling
Working with radiolabeled compounds necessitates strict adherence to safety protocols to minimize radiation exposure. [8][9]
-
ALARA Principle: Keep radiation exposure "As Low As Reasonably Achievable" by minimizing time, maximizing distance, and using appropriate shielding. [9]* Containment: All work should be performed in a designated controlled area, typically a fume hood or glove box, to prevent the spread of contamination. [9][10]* Monitoring: Regularly monitor the work area and personnel for contamination using appropriate survey meters. [9]* Waste Disposal: Dispose of all radioactive waste according to institutional and regulatory guidelines.
Conclusion
The successful synthesis of high-purity radiolabeled this compound provides a powerful tool for definitive pharmacokinetic and metabolic studies. The protocols and analytical methods described herein offer a robust framework for researchers to generate reliable data, thereby accelerating the drug development process. Careful planning, meticulous execution, and a steadfast commitment to safety are the cornerstones of successful radiosynthesis.
References
- Moravek, Inc. (n.d.). 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds.
- Moravek, Inc. (n.d.). How NMR and MS Are Used in Custom Radiolabeling.
- University of Bristol. (n.d.). THE TEN GOLDEN RULES WHEN WORKING WITH UNSEALED RADIOACTIVITY.
- Slideshare. (n.d.). Use Of Radiotracers In Drug Metabolism Studies.
- Reissig, H.-U., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. National Institutes of Health.
- IntechOpen. (n.d.). Radioactive Tracers for Medical Diagnostics: A Nuclear Medicine Perspective.
- Fiveable. (n.d.). Radioactive Tracers Definition.
- Moravek, Inc. (n.d.). The Importance of Purification for Radiolabeled Compounds.
- Selcia. (2025). Carbon-14 Radiolabelling: Theory, Methods, and Applications in Research.
- Wikipedia. (n.d.). Radioactive tracer.
- Martini, L., et al. (2021). Tritiation of aryl thianthrenium salts with a molecular palladium catalyst. National Institutes of Health.
- International Atomic Energy Agency. (n.d.). Radiotracers, radiotracer investigation.
- ResearchGate. (2025). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies.
- ACS Publications. (n.d.). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges.
- National Institutes of Health. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
- National Institutes of Health. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges.
- IntechOpen. (n.d.). Radiopharmaceuticals in PET and SPECT Imaging: From Research to Clinical Practice.
- ACS Publications. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.
- UC Davis Safety Services. (2020). Safe Handling of Radioisotopes.
- MDPI. (n.d.). The Development and Application of Tritium-Labeled Compounds in Biomedical Research.
- Selcia. (2024). Tritium Radiosynthesis: Illuminating the Pathways of Science and Innovation.
- 911Metallurgist. (2021). How Susceptible are Organic Compounds to Tritium Exchange Labeling.
- YouTube. (2020). Purification, formulation and quality control of radiopharmaceuticals.
- YouTube. (2022). Synthesis Workshop: Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94).
- J-RAM. (n.d.). Safe Handling Guide for Radioactive Reagents.
- IAEA. (n.d.). Radiochemical purity control of radiolabeled drugs.
- Princeton University. (n.d.). Handling Radioactive Materials Safely.
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- 16. Use Of Radiotracers In Drug Metabolism Studies | PPT [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,4,5-trimethoxyphenyl)butanoic acid
Welcome to the technical support center for the synthesis of 2-(3,4,5-trimethoxyphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. By providing in-depth troubleshooting advice and detailed procedural insights, we aim to empower you to optimize your reaction yields and obtain a high-purity product.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic route commences with 3,4,5-trimethoxybenzaldehyde, proceeding through a nitrile intermediate. This guide will focus on troubleshooting issues that may arise during the key stages of this synthesis:
-
Formation of 3,4,5-trimethoxyphenylacetonitrile: Conversion of the starting aldehyde to the corresponding nitrile.
-
α-Alkylation of the Nitrile: Introduction of the ethyl group at the α-position to the nitrile.
-
Hydrolysis of the Nitrile: Conversion of the butanenitrile intermediate to the final carboxylic acid.
Each of these steps presents unique challenges. The following sections are structured in a question-and-answer format to directly address the specific problems you may encounter.
Troubleshooting Guide & FAQs
Part 1: Synthesis of 3,4,5-trimethoxyphenylacetonitrile from 3,4,5-trimethoxybenzaldehyde
A common method for this conversion is the condensation with materials like hippuric acid to form an intermediate that can be converted to the nitrile.[1] Another approach involves the reaction with tosylhydrazine to form a hydrazone, followed by reaction with a cyanide source.
Question 1: My yield of 3,4,5-trimethoxyphenylacetonitrile is consistently low. What are the likely causes?
Answer: Low yields in this initial step often stem from incomplete conversion of the aldehyde or degradation of the product. Here are the primary factors to investigate:
-
Purity of Starting Material: Ensure your 3,4,5-trimethoxybenzaldehyde is of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions: The reaction temperature and time are critical. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to side reactions and decomposition. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reagent Stoichiometry: An incorrect molar ratio of reagents is a frequent cause of low yield. Ensure accurate measurement of all reactants.
-
Moisture: The presence of water can hinder the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Part 2: α-Alkylation of 3,4,5-trimethoxyphenylacetonitrile
This crucial step involves the deprotonation of the α-carbon followed by nucleophilic attack on an ethylating agent (e.g., ethyl bromide or ethyl iodide).
Question 2: I am observing a significant amount of unreacted 3,4,5-trimethoxyphenylacetonitrile and/or dialkylated product. How can I improve the selectivity for mono-alkylation?
Answer: Achieving high selectivity for mono-alkylation requires a delicate balance of reaction parameters. Both unreacted starting material and the formation of a dialkylated byproduct are common issues.[2]
-
Choice of Base: The strength of the base is critical. A base that is too weak will result in incomplete deprotonation and unreacted starting material. A very strong base, or an excess of base, can promote dialkylation. Sodium ethoxide or potassium tert-butoxide are commonly used.
-
Reaction Temperature: The initial deprotonation is often carried out at a low temperature (e.g., 0 °C or below) to control the reaction rate and minimize side reactions. After the addition of the base, the reaction mixture is typically allowed to warm to room temperature for the alkylation step.
-
Addition Rate of Alkylating Agent: Slow, dropwise addition of the ethyl halide to the solution of the deprotonated nitrile is essential. This maintains a low concentration of the alkylating agent, which favors mono-alkylation.
-
Stoichiometry: Using a slight excess of the nitrile relative to the alkylating agent can help to minimize dialkylation. A common starting point is a 1:1 to 1.1:1 molar ratio of nitrile to ethyl halide.
Table 1: Recommended Starting Conditions for Mono-alkylation
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (KOtBu) | Strong enough for deprotonation, but manageable. |
| Solvent | Anhydrous Ethanol (for NaOEt) or THF (for KOtBu) | To ensure solubility and anhydrous conditions. |
| Temperature | 0 °C for deprotonation, then warm to RT for alkylation | Better control over the reaction. |
| Addition | Slow, dropwise addition of ethyl halide | Minimizes local excess of alkylating agent. |
| Stoichiometry | 1.1 eq. Nitrile : 1.0 eq. Base : 1.0 eq. Ethyl Halide | Favors mono-alkylation. |
Workflow for Optimizing Mono-alkylation:
Caption: Troubleshooting workflow for low mono-alkylation yield.
Part 3: Hydrolysis of 2-(3,4,5-trimethoxyphenyl)butanenitrile
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.
Question 3: The hydrolysis of my nitrile is incomplete, or I am seeing decomposition of my product. What are the best conditions for this step?
Answer: The choice between acidic and basic hydrolysis depends on the stability of your compound and the desired workup procedure. Both methods can be effective if optimized.
-
Acidic Hydrolysis:
-
Reagents: Typically a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) in water or an alcohol/water mixture.
-
Conditions: Requires heating, often at reflux, for an extended period.
-
Potential Issues: The trimethoxy-substituted phenyl ring is susceptible to electrophilic attack under strongly acidic and hot conditions, which can lead to side reactions or decomposition. If you observe charring or a significant color change, consider milder conditions or basic hydrolysis.
-
-
Basic Hydrolysis:
-
Reagents: A strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution.
-
Conditions: Also requires heating, usually at reflux.
-
Advantages: Generally cleaner for electron-rich aromatic systems.
-
Workup: After the reaction is complete, the reaction mixture must be acidified to protonate the carboxylate and precipitate the carboxylic acid product.
-
Table 2: Comparison of Hydrolysis Conditions
| Condition | Acidic Hydrolysis | Basic Hydrolysis |
| Reagents | H₂SO₄ or HCl in H₂O/EtOH | NaOH or KOH in H₂O/EtOH |
| Pros | Direct isolation of the carboxylic acid. | Generally milder for the aromatic ring. |
| Cons | Potential for side reactions on the ring. | Requires a separate acidification step. |
| Recommendation | Start with basic hydrolysis to minimize the risk of decomposition. |
Experimental Protocol: Basic Hydrolysis of 2-(3,4,5-trimethoxyphenyl)butanenitrile
-
In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to a constant weight.
Part 4: Purification of the Final Product
Question 4: My final product, this compound, is impure after the initial workup. What is the best method for purification?
Answer: The purity of the final product is paramount. The choice of purification method will depend on the nature of the impurities.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, may be required.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
-
Column Chromatography: If recrystallization is ineffective, for example, if the impurities have similar solubility profiles, column chromatography can be used.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A solvent system that provides good separation on TLC should be used. A gradient of ethyl acetate in hexanes is a common starting point.
-
Diagram of Synthetic Pathway and Key Troubleshooting Points:
Caption: Key steps and troubleshooting points in the synthesis.
References
- ACS Publications.
- ResearchGate.
- Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]
- Wikipedia. Malonic ester synthesis. [Link]
Sources
Technical Support Center: Purification of 2-(3,4,5-trimethoxyphenyl)butanoic acid
Welcome to the technical support center for the purification of 2-(3,4,5-trimethoxyphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. This document will delve into the common challenges encountered during its purification and offer robust solutions based on established scientific principles.
Introduction to Purification Challenges
This compound is a chiral carboxylic acid whose purification can be complicated by the presence of structurally similar impurities. These impurities often arise from the synthetic route used for its preparation. A common synthetic pathway involves the alkylation of 3,4,5-trimethoxyphenylacetonitrile followed by hydrolysis of the resulting nitrile. This process can introduce several classes of impurities that require specific purification strategies to remove.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My final product shows a lower melting point and a broad melting range. What are the likely impurities?
Answer: A depressed and broad melting point is a classic indicator of impurities. For this compound, the most probable impurities based on a common synthetic route are:
-
Unreacted Starting Material: 3,4,5-trimethoxyphenylacetonitrile.
-
Intermediate from Incomplete Hydrolysis: 2-(3,4,5-trimethoxyphenyl)butanamide.
-
Starting Material for the Nitrile Synthesis: 3,4,5-trimethoxybenzaldehyde.
-
Side-products from Alkylation: Dialkylated phenylacetonitrile derivatives.
To identify the specific impurity, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Question 2: I'm having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What should I do?
Answer: Co-elution during column chromatography is a frequent challenge, especially with structurally similar impurities like the corresponding amide or unreacted nitrile. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: A systematic approach to optimizing the solvent system is crucial. Experiment with different solvent polarities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often resolve closely eluting compounds. For instance, a gradient of ethyl acetate in hexanes is a good starting point.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. If you are using standard silica gel, switching to a different type of silica (e.g., with a different pore size or particle size) or an alternative stationary phase like alumina could alter the separation selectivity.
-
Employ an Alternative Chromatographic Technique: Techniques like Supercritical Fluid Chromatography (SFC) can offer different selectivity for chiral separations and may resolve enantiomers more effectively than HPLC in some cases.[1]
-
Chemical Derivatization: As a last resort, you can derivatize your mixture. For example, converting the carboxylic acid to a methyl ester can change its polarity and chromatographic behavior, potentially allowing for the separation of the impurity. The ester can then be hydrolyzed back to the carboxylic acid.[2]
Question 3: My recrystallization attempts are not yielding pure crystals, or the yield is very low. What can I do to improve this?
Answer: Recrystallization is a powerful purification technique, but its success is highly dependent on the choice of solvent and the experimental conditions.
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which has limited solubility in methanol[3], a mixed solvent system might be more effective. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a solvent in which it is poorly soluble (e.g., hexanes, heptane).
-
Slow Cooling is Crucial: Rapid cooling often leads to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
-
Address Oiling Out: If the compound "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated. To remedy this, you can either use a lower-boiling point solvent or add more solvent to reduce the saturation.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point for (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid is in the range of 86-89°C. A sharp melting point within this range is a good indicator of high purity.
Q2: What are the best analytical techniques to assess the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC: High-Performance Liquid Chromatography is excellent for quantifying purity and detecting non-volatile impurities. Chiral HPLC is necessary to determine the enantiomeric excess.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical shifts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor the progress of a reaction or purification.
Q3: How can I remove colored impurities from my sample?
A3: Colored impurities can often be removed by treating a solution of your compound with activated charcoal. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture gently, and then filter it through celite to remove the charcoal. The desired compound can then be recovered by crystallization or evaporation of the solvent.
Q4: My compound is a racemic mixture. How can I separate the enantiomers?
A4: The separation of enantiomers, known as chiral resolution, can be achieved through several methods:
-
Chiral Chromatography: This is the most common method and involves using a chiral stationary phase (CSP) in HPLC or SFC that interacts differently with each enantiomer, leading to their separation.[4][5]
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid with a chiral base (e.g., a chiral amine) to form diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization. The purified diastereomeric salt is then treated with an acid to regenerate the pure enantiomer of the carboxylic acid.
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System
This protocol describes a general procedure for the recrystallization of this compound using an ethyl acetate/hexanes solvent system.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Erlenmeyer flask
-
Heating plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
While the solution is still hot, slowly add hexanes dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This protocol provides a general guideline for purifying this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Ethyl acetate
-
Hexanes
-
Glass column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with hexanes.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the prepared column.
-
Elution: Start the elution with a non-polar solvent mixture (e.g., 95:5 hexanes:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 80:20, etc.).
-
Collect Fractions: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Diagram 1: Potential Impurities Workflow
Caption: Potential impurities in the synthesis of this compound.
Diagram 2: Purification Strategy Decision Tree
Caption: Decision tree for selecting a suitable purification strategy.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₅ | - |
| Molecular Weight | 254.28 g/mol | - |
| Melting Point | 86-89 °C | [3] |
| Boiling Point | 378.9 °C (Predicted) | [3] |
| Solubility | DMSO (Slightly), Methanol (Sparingly) | [3] |
| Appearance | White to Off-White Solid | - |
References
- Process for the purification of carboxylic acids - Google Patents.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- General procedures for the purification of Carboxylic acids - Chempedia - LookChem.
- Chiral Drug Separation.
Sources
- 1. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Technical Support Center: Stability of 2-(3,4,5-trimethoxyphenyl)butanoic acid in Aqueous Solution
Welcome to the technical support center for 2-(3,4,5-trimethoxyphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues of this compound in aqueous solutions. By understanding the potential degradation pathways and implementing robust analytical strategies, you can ensure the integrity of your experimental results and the quality of your drug development programs.
While specific public data on the stability of this compound is limited, this guide synthesizes established principles of pharmaceutical stability testing and knowledge of related chemical structures to provide a comprehensive framework for your investigations.
FAQs: Understanding the Stability Profile
Q1: What are the primary chemical moieties of this compound that might be susceptible to degradation in an aqueous solution?
A1: The structure of this compound contains several functional groups that could be susceptible to degradation under various conditions:
-
Trimethoxy Phenyl Group: The three methoxy (ether) groups on the phenyl ring are potential sites for oxidative degradation.[1] Oxidation can be initiated by factors such as heat, light, and the presence of metal ions or peroxides.[2][3]
-
Carboxylic Acid Group: While generally stable, the carboxylic acid group can undergo decarboxylation under high heat.[4] It can also be susceptible to photolytic degradation.[5][6]
-
Aromatic Ring: The phenyl ring itself can be subject to oxidative hydroxylation.
Q2: What are the most likely degradation pathways for this compound in an aqueous solution?
A2: Based on the structure, the most probable degradation pathways are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The ether linkages of the methoxy groups could potentially undergo hydrolysis under extreme pH and high temperature, although this is generally a slow process for aryl ethers.
-
Oxidation: This is a significant potential degradation pathway. The electron-rich trimethoxyphenyl ring is susceptible to oxidation, which could lead to the formation of quinone-like structures or cleavage of the ether bonds (O-dealkylation).[7][8] Oxidation can be initiated by dissolved oxygen, peroxide impurities, or metal ions.[2]
-
Photodegradation: Aromatic carboxylic acids can be susceptible to photodegradation upon exposure to UV light.[5][6] This can involve complex radical reactions or decarboxylation.[9]
Q3: I am observing unexpected peaks in my chromatogram after storing my aqueous solution. What could be the cause?
A3: The appearance of new peaks strongly suggests degradation of the parent compound. To identify the cause, consider the following:
-
Review Storage Conditions: Was the solution exposed to light? Was it stored at an elevated temperature? Was the pH of the solution controlled?
-
Analyze the Stress Factor:
-
If the solution was exposed to light, the new peaks are likely photodegradants.
-
If stored at a high temperature, they could be thermal degradants or products of accelerated hydrolysis/oxidation.
-
If the pH was not controlled or was at an extreme, acid or base-catalyzed hydrolysis products may have formed.
-
If no obvious stressor was present, consider slow oxidation by dissolved atmospheric oxygen.[2]
-
A systematic forced degradation study is the most effective way to identify and characterize these unknown peaks.
Troubleshooting Guide: Addressing Stability Issues
This section provides a structured approach to investigating and mitigating stability problems.
Issue 1: No Degradation Observed in Preliminary Forced Degradation Studies
If your initial stress conditions (e.g., 0.1 N HCl or 0.1 N NaOH at 60°C) do not induce degradation, it may indicate that the molecule is relatively stable under those conditions.[10] However, to ensure the stability-indicating nature of your analytical method, a target degradation of 5-20% is recommended.[11]
Troubleshooting Steps:
-
Increase Stressor Severity:
-
Modify Solvent System: Adding a co-solvent can sometimes alter solubility and reaction kinetics.
Issue 2: Poor Chromatographic Resolution Between the Parent Compound and a Degradant
This is a common challenge in developing a stability-indicating method.
Troubleshooting Steps:
-
Optimize Mobile Phase Gradient: If using a gradient method, make the gradient shallower around the elution time of the unresolved peaks to increase separation.
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity and improve resolution.
-
Adjust pH of the Mobile Phase: Modifying the pH can change the ionization state of the analyte and degradants, impacting their retention and separation.
Issue 3: Identifying the Structure of Degradation Products
Characterizing the structure of degradation products is crucial for understanding the degradation pathway.
Recommended Approach:
-
LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry is the most powerful tool for this purpose. It provides the molecular weight of the degradant and fragmentation patterns that can be used to elucidate its structure.
-
Forced Degradation: Generate a sufficient quantity of the degradant through targeted forced degradation to enable isolation and characterization by other techniques like NMR spectroscopy.
Experimental Protocols & Workflows
Forced Degradation Study Workflow
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[12][13]
Caption: General workflow for conducting forced degradation studies.
Step-by-Step Protocol for Oxidative Degradation
Oxidation is a key potential degradation pathway for the trimethoxyphenyl moiety.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Stress Application: Add an appropriate volume of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3-6%.[10]
-
Incubation: Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).
-
Analysis: Dilute the samples with the mobile phase to the target concentration and analyze immediately by a validated HPLC/UPLC method.
Potential Degradation Pathways Visualization
The following diagram illustrates the potential sites of degradation on the molecule.
Caption: Potential degradation pathways of the parent compound.
Quantitative Data Summary
While specific degradation kinetics for this compound are not publicly available, the following table provides a template for summarizing your findings from forced degradation studies.
| Stress Condition | Temperature (°C) | Duration (hours) | % Degradation of Parent | Number of Degradants | Major Degradant Peak (Area %) |
| 0.1 N HCl | 80 | 24 | |||
| 1 N HCl | 80 | 24 | |||
| 0.1 N NaOH | 80 | 24 | |||
| 1 N NaOH | 80 | 24 | |||
| 6% H₂O₂ | Room Temp | 24 | |||
| 30% H₂O₂ | Room Temp | 24 | |||
| Heat (Solution) | 80 | 48 | |||
| Photolysis (ICH Q1B) | 25 | As per guideline |
This structured approach will enable you to systematically investigate the stability of this compound, develop a robust, stability-indicating analytical method, and ensure the quality and reliability of your research and development activities.
References
- Stalport, F., et al. (2009). Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions. Astrobiology, 9(6), 543-549.
- Stalport, F., et al. (2009). Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions. ResearchGate.
- Stella, V. J. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 90(3), 253-269.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
- SGS. Forced Degradation.
- Sariaslani, F. S., Sudmeier, J. L., & Focht, D. D. (1981). Degradation of 3-phenylbutyric acid by Pseudomonas sp. Applied and Environmental Microbiology, 41(4), 964-971.
- Abdel-Wahab, B. F., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie - Chemical Monthly, 147(11), 1933-1941.
- Pinto, M., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules, 26(16), 4983.
- Cairns, D. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- Waterman, K. C., & Adami, R. C. (2005). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 10(1), 1-32.
- Lambert, K. M., et al. (2024). Selective Electrocatalytic Degradation of Ether-Containing Polymers. Angewandte Chemie International Edition, 63(3), e202316578.
- Donnelly, M. I., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Journal of Bacteriology, 147(2), 471-476.
- PubChemLite. (2s)-2-(3,4,5-trimethoxyphenyl)butanoic acid.
- PubChem. (2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid.
- van der Bolt, A. H., et al. (2022). An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. Journal of Fungi, 8(3), 253.
- Tonski, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(35), 48559-48568.
- Onwudili, J. A., & Williams, P. T. (2010). Hydrothermal stability of aromatic carboxylic acids. Journal of Supercritical Fluids, 55(1), 329-337.
- Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 236, 124236.
- Givens, R. S., Matuszewski, B., & Neywick, C. V. (1974). Mechanistic and synthetic studies in organic photochemistry. XII. Photodecarboxylation of esters. Photolysis of .alpha.- and .beta.-naphthalenemethyl derivatives. Journal of the American Chemical Society, 96(17), 5547-5555.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Rood, K. M., & Raushel, F. M. (2012). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Biochemistry, 81, 445-468.
- Al-Warhi, T., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Scientific Reports, 11(1), 12984.
- Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. ResearchGate.
- ResearchGate. Degradation Pathways.
- Donnelly, M. I., Chapman, P. J., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Journal of Bacteriology, 147(2), 477-481.
Sources
- 1. Selective Electrocatalytic Degradation of Ether-Containing Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Forced Degradation [sgs.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(3,4,5-trimethoxyphenyl)butanoic acid
Welcome to the technical support center. As Senior Application Scientists, we understand that realizing the full potential of a promising compound like 2-(3,4,5-trimethoxyphenyl)butanoic acid can be hindered by practical challenges like poor aqueous solubility. This guide is designed to provide you with a clear understanding of why these issues occur and to offer robust, field-proven strategies to overcome them in your assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: The solubility challenge with this compound stems from its dual chemical nature. It possesses a lipophilic (fat-loving) trimethoxyphenyl group and a polar, ionizable carboxylic acid group.
-
Lipophilic Character: The bulky, non-polar phenyl ring with its three methoxy groups contributes to low intrinsic solubility in water and aqueous buffers.
-
Weak Acid: The carboxylic acid group is a weak acid. In its protonated form (at acidic or neutral pH), the molecule is uncharged and less soluble. To achieve significant aqueous solubility, this group must be deprotonated (ionized) to its carboxylate form, which is more polar.[1][2][3]
Therefore, simply adding the solid compound to a neutral buffer (e.g., PBS pH 7.4) will likely result in poor dissolution.
Q2: What are the consequences of poor compound solubility in my assay results?
A2: Ignoring poor solubility can lead to significant data integrity issues. The effective concentration of the compound in your assay will be much lower than the nominal concentration, leading to several problems:
-
Underestimation of Potency: The compound may appear less active or completely inactive because not enough of it is in solution to interact with the biological target.[4][5]
-
High Data Variability: Inconsistent dissolution between wells or experiments leads to poor reproducibility and unreliable results.[4]
-
Inaccurate Structure-Activity Relationships (SAR): If solubility issues are not addressed, you may incorrectly discard a potent but poorly soluble compound or misinterpret SAR trends.[5]
-
Compound Precipitation: The compound can precipitate out of solution during incubation, especially over longer time courses, further complicating data interpretation.
Q3: I am using DMSO as a solvent. What is the maximum recommended concentration for my assay?
A3: Dimethyl sulfoxide (DMSO) is an excellent aprotic solvent for many poorly soluble compounds.[6] However, it is not inert and can have direct effects on your experimental system, particularly in cell-based assays.
As a general rule, the final concentration of DMSO in your assay should be kept as low as possible.
-
Recommended Safe Level: ≤ 0.5% (v/v) is well-tolerated by most cell lines without significant cytotoxicity.[7]
-
Potential for Effects: Concentrations above 0.5% can inhibit cell proliferation, induce differentiation, or alter gene expression.[8][9] Some sensitive assays, like those involving primary cells or specific enzyme activities, may require even lower concentrations (e.g., ≤ 0.1%).[7]
-
High Concentrations (>2-5%): These levels are often cytotoxic and can dissolve cell membranes.[7][9][10]
Crucially, always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test samples to account for any effects of the solvent itself.
Troubleshooting Guides & Protocols
Q4: How can I prepare a stable, high-concentration stock solution of this compound?
A4: The key is to use an appropriate organic solvent. For most applications, a 10-50 mM stock solution in 100% DMSO is the standard starting point.
Protocol 1: Preparing a DMSO Stock Solution
-
Weigh: Accurately weigh the desired amount of this compound powder (Molecular Weight: 254.28 g/mol ) in a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for 10 mg in a final 10 mM stock, add 3.93 mL of DMSO).
-
Solubilize: Vortex vigorously. If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[4] Ensure the solution is completely clear with no visible particulates.
-
Store: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.
Q5: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A5: This is a classic sign of "kinetic" versus "thermodynamic" solubility. The compound is soluble in the DMSO stock but crashes out when diluted into an aqueous environment where its thermodynamic solubility is low.[5]
Here is a decision-making workflow to address this common issue:
Caption: Decision workflow for troubleshooting precipitation.
Q6: Can I use pH adjustment to improve solubility? What is the protocol?
A6: Yes, pH adjustment is an excellent and often primary strategy for ionizable compounds like this one.[][12] By raising the pH of the solution above the compound's pKa, you deprotonate the carboxylic acid, forming a negatively charged carboxylate ion that is significantly more water-soluble.[1][2][3]
Caption: pH-dependent ionization of a carboxylic acid.
Protocol 2: Solubilization via pH Adjustment
-
Prepare a Basic Stock: Instead of DMSO, prepare a 10 mM stock in a dilute basic solution, such as 10-50 mM NaOH. The compound should dissolve readily.
-
Buffer the Assay Medium: Ensure your final assay buffer has sufficient buffering capacity to maintain the desired pH after the addition of your compound stock.
-
Test for pH Compatibility: Before running the full assay, confirm that the final pH of your assay medium does not adversely affect your cells, enzyme, or protein target. A final pH of 7.5-8.0 is often a good compromise.
-
Dilute and Mix: Add the basic stock solution to your assay buffer. The compound should remain in its soluble, deprotonated state.
-
Control: Remember to run a vehicle control where you add the same amount of the basic solution (e.g., 10 mM NaOH) without the compound to the assay medium to control for any pH effects.
Q7: Are there alternative solubilizing agents I can use?
A7: Yes. If DMSO is problematic and pH adjustment is not feasible, several other strategies can be employed.[13][14]
Table 1: Alternative Solubilization Strategies
| Strategy | Agent Example | Mechanism of Action | Pros | Cons |
| Co-solvents | PEG 400, Ethanol, Propylene Glycol | Reduces the polarity (dielectric constant) of the aqueous medium, making it more favorable for lipophilic compounds.[] | Simple to use; can be effective for moderately hydrophobic compounds. | Can interfere with enzyme activity or be toxic to cells at higher concentrations.[15] |
| Complexation | β-Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Forms a host-guest inclusion complex, where the hydrophobic compound sits inside the cyclodextrin's lipophilic cavity while the hydrophilic exterior interacts with water.[16][17][][19] | Generally low cytotoxicity; highly effective for many compounds; can improve stability.[20][21] | Can be expensive; may not work for all molecular shapes; potential for cholesterol depletion from cell membranes.[9] |
| Surfactants | Polysorbate 80 (Tween® 80), Poloxamers | Forms micelles that encapsulate the hydrophobic compound in their core, allowing it to be dispersed in the aqueous medium. | Effective at low concentrations (above the critical micelle concentration). | Can denature proteins or disrupt cell membranes; may interfere with assay readouts. |
Protocol 3: Using Cyclodextrins for Solubilization
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.[21]
-
Prepare CD Solution: Make a concentrated solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer.
-
Add Compound: Add the solid this compound directly to the HP-β-CD solution.
-
Equilibrate: Mix thoroughly. This process can be slow. Shaking or sonicating at room temperature or 37°C for several hours (or overnight) may be required to reach equilibrium.
-
Filter: Use a 0.22 µm filter to remove any undissolved compound. The filtrate is your working stock. It is advisable to determine the actual concentration of the compound in the filtrate via HPLC-UV.
-
Control: The vehicle control for this experiment must be the same concentration of HP-β-CD in buffer.
Sources
- 1. How does pH affect solubility? - askIITians [askiitians.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lifetein.com [lifetein.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. longdom.org [longdom.org]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. scispace.com [scispace.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Optimizing reaction conditions for 2-(3,4,5-trimethoxyphenyl)butanoic acid synthesis
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(3,4,5-trimethoxyphenyl)butanoic acid. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common experimental challenges and optimize your reaction conditions for improved yield and purity.
Synthesis Overview & Core Principles
The target molecule, this compound, is an α-alkylated carboxylic acid. A robust and common strategy for its synthesis is the α-alkylation of a phenylacetic acid precursor. This typically involves the formation of a dianion from 3,4,5-trimethoxyphenylacetic acid using a strong, non-nucleophilic base, followed by quenching with an ethylating agent.
The success of this synthesis hinges on several critical factors:
-
Anhydrous Conditions: The use of strong bases like Lithium Diisopropylamide (LDA) necessitates the complete exclusion of water and protic solvents, which would otherwise quench the base and prevent the desired deprotonation.
-
Stoichiometry: Precise control over the base-to-substrate ratio is crucial for generating the reactive dianion species without promoting side reactions.
-
Temperature Control: Low temperatures are essential to maintain the stability of the organolithium reagents and the resulting enolates, minimizing side reactions and degradation.
Below is a general workflow for the synthesis.
Caption: Decision tree for troubleshooting low reaction yield.
Question 2: My NMR analysis shows significant impurities alongside my product. What are the likely side products and how can I avoid them?
-
Side Product A: O-Alkylated Byproduct
-
Explanation: While C-alkylation is thermodynamically favored, some O-alkylation of the carboxylate can occur, leading to the formation of an ester. This is more prevalent if the dianion is not fully formed.
-
Avoidance Strategy: Ensure the use of at least 2.1 equivalents of LDA to drive the equilibrium towards the C-nucleophilic dianion. The choice of solvent can also play a role; THF is generally effective for promoting C-alkylation.
-
-
Side Product B: Dialkylated Product
-
Explanation: A small amount of the desired product can be deprotonated again by any excess base or other product molecules, then react with another molecule of ethyl iodide. This results in 2-ethyl-2-(3,4,5-trimethoxyphenyl)butanoic acid.
-
Avoidance Strategy:
-
Control Stoichiometry: Use only a slight excess of the ethylating agent (1.0-1.1 equivalents).
-
Reverse Addition: Add the dianion solution slowly to the ethyl iodide solution (instead of the other way around). This ensures the electrophile is always in excess relative to the nucleophile being added, minimizing the chance of a second alkylation.
-
-
-
Side Product C: Elimination Product (Ethene)
-
Explanation: Strong bases like LDA can induce E2 elimination of the alkyl halide, especially if the reaction temperature is allowed to rise. This consumes the base and the electrophile, reducing yield.
-
Avoidance Strategy: Maintain a low reaction temperature (-78 °C) during the addition of ethyl iodide. Ethyl iodide is preferred over ethyl bromide as iodide is a better leaving group, favoring SN2 over E2.
-
Question 3: I'm having trouble purifying the final product. It's a sticky oil that won't crystallize. What should I do?
-
Problem: Failure to Crystallize
-
Explanation: The presence of minor impurities can inhibit crystal lattice formation. The product itself may also have a low melting point or be polymorphic. [1] * Solution:
-
High-Purity Prerequisite: First, ensure the crude product is as pure as possible. Run a flash column chromatography to remove baseline impurities. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Solvent Screening: Attempt crystallization from a variety of solvent systems. Start with a nonpolar solvent in which the product is sparingly soluble (e.g., hexanes, diethyl ether) and add a more polar solvent in which it is soluble (e.g., ethyl acetate, dichloromethane) dropwise until the solution becomes cloudy, then warm to clarify and cool slowly.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of pure solid, use it as a seed crystal.
-
Recrystallization from Dichloromethane: One documented method for purification of similar compounds involves recrystallization from dichloromethane. [2]
-
-
Frequently Asked Questions (FAQs)
-
Q: What is the recommended starting material?
-
Q: How can I monitor the reaction progress?
-
A: The reaction is typically too fast and conducted at too low a temperature for real-time monitoring. The best approach is to allow the reaction to proceed for the recommended time (e.g., 1-2 hours) before quenching. You can then analyze the crude product using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting material and the formation of a new, less polar product spot.
-
-
Q: What are the key safety precautions?
-
A: This synthesis involves hazardous materials.
-
n-Butyllithium: Pyrophoric (ignites on contact with air) and corrosive. Must be handled under an inert atmosphere using proper syringe techniques.
-
Diisopropylamine & THF: Flammable and irritant.
-
Ethyl Iodide: Toxic and a lachrymator.
-
Target Compound: May cause skin, eye, and respiratory irritation. [1] * Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
-
Optimized Experimental Protocol
This protocol is a representative procedure. Molar amounts should be adjusted based on the desired scale.
Materials:
-
3,4,5-trimethoxyphenylacetic acid
-
n-Butyllithium (2.5 M in hexanes)
-
Diisopropylamine
-
Ethyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (2 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Glassware Preparation: Oven-dry all glassware overnight and assemble hot under a positive pressure of argon.
-
LDA Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, argon inlet, and thermometer, add anhydrous THF (e.g., 50 mL). Cool the flask to 0 °C. Add diisopropylamine (2.2 eq) via syringe. Slowly add n-butyllithium (2.2 eq) dropwise, ensuring the temperature does not exceed 0 °C. Stir for 30 minutes at 0 °C. Cool the freshly prepared LDA solution to -78 °C (dry ice/acetone bath).
-
Dianion Formation: In a separate flame-dried flask, dissolve 3,4,5-trimethoxyphenylacetic acid (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the substrate solution via cannula into the LDA solution at -78 °C. A color change is typically observed. Stir the resulting mixture at -78 °C for 1 hour to ensure complete dianion formation.
-
Alkylation: Add ethyl iodide (1.05 eq) dropwise to the dianion solution at -78 °C. Stir at this temperature for 2 hours.
-
Quench and Workup: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by carefully adding 2 M HCl until the pH is ~1-2.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization as described in the troubleshooting section.
| Parameter | Recommended Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base ideal for forming the dianion. |
| Base Stoichiometry | 2.1 - 2.2 equivalents | Ensures complete deprotonation of both acidic protons. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, effectively solvates the lithium cation. |
| Temperature | -78 °C | Stabilizes the dianion intermediate and minimizes side reactions. |
| Electrophile | Ethyl Iodide | Good SN2 substrate; iodide is an excellent leaving group. |
| Workup pH | 1-2 | Ensures the final product is in its protonated carboxylic acid form. |
Table 1: Summary of Recommended Reaction Conditions.
References
Sources
- 1. (S)-2-(3,4,5-TRIMETHOXYPHENYL)BUTYRIC ACID | 195202-08-5 [amp.chemicalbook.com]
- 2. CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid - Google Patents [patents.google.com]
- 3. CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid - Google Patents [patents.google.com]
- 4. CN107445823A - A kind of preparation method of 3,4,5 trimethoxy phenyl acetic acids - Google Patents [patents.google.com]
Technical Support Center: HPLC Analysis of 2-(3,4,5-trimethoxyphenyl)butanoic acid
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(3,4,5-trimethoxyphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during chromatographic analysis. Our approach is rooted in first principles, explaining the causality behind each troubleshooting step to empower you to develop robust and reliable analytical methods.
Section 1: Fundamentals of the Analyte and Method
A successful analysis begins with understanding the analyte and establishing a sound starting method.
Q1: What are the critical physicochemical properties of this compound for HPLC method development?
A1: Understanding the analyte's properties is the foundation of a robust method. This compound is an acidic compound due to its carboxylic acid functional group. This dictates that mobile phase pH will be a critical parameter to control its retention and peak shape.
Table 1: Physicochemical Properties of this compound
| Property | Value / Structure | Significance for HPLC Analysis |
| Chemical Structure | The trimethoxyphenyl group provides hydrophobicity, making it suitable for reversed-phase chromatography. The carboxylic acid is a key interaction site. | |
| Molecular Formula | C13H18O5[1] | - |
| Molecular Weight | 254.28 g/mol [2] | - |
| Predicted pKa | 4.28 ± 0.14[2] | The pKa is crucial. To achieve good retention and symmetrical peak shape in reversed-phase HPLC, the mobile phase pH should be set at least 1.5-2 units below the pKa to ensure the analyte is in its neutral, more retentive form. |
| Physical Form | Solid[2] | Standard sample preparation protocols (dissolving in a suitable solvent) are applicable. |
| Solubility | Sparingly soluble in methanol; slightly soluble in DMSO[2] | The sample solvent should ideally match the mobile phase to prevent peak distortion.[3] Using a stronger solvent than the mobile phase can lead to peak fronting or splitting. |
Q2: What is a recommended starting method for the HPLC analysis of this compound?
A2: Based on the analyte's properties, a standard reversed-phase method is the logical starting point. The goal is to keep the acidic analyte in its protonated (neutral) form to maximize retention and minimize peak tailing.
Table 2: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A C18 column provides excellent hydrophobic retention for the trimethoxyphenyl moiety. This is a workhorse column for general reversed-phase applications. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.1) | The low pH ensures the carboxylic acid (pKa ~4.28) is fully protonated, preventing its ionization and secondary interactions with residual silanols on the column, which is a primary cause of peak tailing.[4] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Elution Mode | Isocratic or Gradient | Start with an isocratic elution (e.g., 50:50 A:B). If impurities or other components are present, a gradient elution will be necessary to achieve separation.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Adjustments may be needed based on system pressure and desired run time. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is critical for reproducible retention times, as a 1°C change can alter retention by 1-2%.[6] |
| Detection | UV at 225 nm or 270 nm | The phenyl ring provides strong UV absorbance. A wavelength of 225 nm is often used for general aromatic compounds.[5] Run a UV scan of the analyte to determine the absorbance maximum for optimal sensitivity. |
| Injection Volume | 10 µL | This is a typical starting volume. It should be adjusted to avoid column overload, which can cause peak fronting.[4] |
| Sample Diluent | Mobile Phase or a weaker solvent | Dissolving the sample in the mobile phase is the safest option to ensure good peak shape.[3][6] |
Section 2: Troubleshooting Peak Shape Problems
Peak shape is a primary indicator of the health and suitability of a chromatographic system. According to USP General Chapter <621>, system suitability tests, including peak symmetry, are essential to verify that the system is operating correctly.[7][8][9]
Q3: My peak for this compound is tailing severely. What are the likely causes and how do I fix it?
A3: Peak tailing for an acidic analyte like this is a classic problem, often pointing to unwanted secondary interactions. A tailing factor greater than 1.5 is generally considered poor.[4]
Causality: Peak tailing occurs when the analyte has more than one mechanism of retention. For an acid, the primary cause is interaction between the ionized carboxylate group (analyte) and free silanol groups (on the silica-based column packing). These silanol groups are acidic and can become ionized, creating active sites for polar interactions.
Troubleshooting Steps:
-
Verify Mobile Phase pH: This is the most common culprit. Ensure the mobile phase pH is sufficiently low (~2-2.5) to fully protonate your analyte. An improperly prepared or aged buffer can have a higher pH than intended.
-
Consider a Different Column:
-
End-capped Columns: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, reducing the opportunity for tailing.
-
"Acid-Friendly" Columns: Some columns are specifically designed for the analysis of acidic compounds and offer better peak shape at less acidic pH values.
-
-
Check for Column Contamination: Strongly retained basic compounds from previous injections can bind to the column and create active sites. Flush the column according to the manufacturer's instructions (see Protocol 1 ).
-
Reduce Metal Contamination: The analyte may chelate with trace metals in the sample, mobile phase, or HPLC system (e.g., stainless steel frits). Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help.
Caption: Troubleshooting workflow for peak tailing.
Q4: My peak is fronting. Why is this happening and what should I do?
A4: Peak fronting, where the front of the peak is sloped, is typically caused by column overload or issues with the sample solvent.[10]
Causality:
-
Mass Overload: Injecting too much analyte mass saturates the stationary phase at the column inlet. Subsequent molecules travel faster through the saturated zone, eluting earlier and creating a front.
-
Solvent Mismatch: If the sample is dissolved in a solvent that is significantly "stronger" (has a higher elution strength) than the mobile phase, the sample band will not focus properly at the head of the column. It travels down the column in a distorted band before separation begins.
Troubleshooting Steps:
-
Reduce Injection Concentration/Volume: This is the first and easiest step. Prepare a more dilute sample or reduce the injection volume.[11] Observe if the peak shape becomes more symmetrical.
-
Match the Sample Solvent to the Mobile Phase: Dissolve your sample in the initial mobile phase composition.[3][6] If solubility is an issue, use the weakest solvent possible that can still dissolve the sample, and keep the injection volume small.
-
Check for Column Degradation: A void or "channel" at the head of the column can cause peak distortion, including fronting or splitting. This can happen over time due to high pressure or aggressive mobile phases. Replacing the column is the only solution.[3]
Section 3: Retention Time Instability
Consistent retention times are fundamental for peak identification and are a key system suitability requirement under guidelines like ICH Q2(R1).[12][13]
Q5: My retention time is gradually shifting over the course of an injection sequence. What's causing this drift?
A5: Gradual, unidirectional drift in retention time is almost always related to a slow change in the system's conditions.
Causality & Troubleshooting:
-
Insufficient Column Equilibration: This is the most common cause, especially when a new mobile phase is introduced.[14] The stationary phase needs time to fully equilibrate with the mobile phase.
-
Solution: Flush the column with at least 10-20 column volumes of the new mobile phase before the first injection. For mobile phases with additives like ion-pairing agents, this can take much longer.[15]
-
-
Mobile Phase Composition Change: If you are running a gradient, ensure the pump is mixing the solvents accurately. For isocratic methods, slow evaporation of the more volatile solvent (usually the organic modifier) from the mobile phase reservoir can change its composition over time.
-
Solution: Always use freshly prepared mobile phase and keep reservoir bottles capped.[16]
-
-
Temperature Fluctuation: The laboratory's ambient temperature can affect retention time if a column oven is not used.[17]
-
Column Contamination: Buildup of late-eluting matrix components can slowly change the nature of the stationary phase, affecting retention.
-
Solution: Implement a column wash step at the end of the sequence and use a guard column to protect the analytical column.[18]
-
Q6: My retention times are erratic and irreproducible between injections. How do I diagnose this?
A6: Random, unpredictable retention time shifts often point to mechanical or hydraulic issues in the HPLC system. A useful diagnostic is to monitor the retention time of an unretained peak (t₀); if t₀ is also shifting, the problem is likely related to the pump or flow path.[19]
Troubleshooting Steps:
-
Check for Air Bubbles: Air in the pump head or flow lines is a primary cause of flow rate instability.[11][20]
-
Solution: Degas the mobile phases thoroughly using an inline degasser, sonication, or helium sparging.[16] Purge the pump to remove any trapped air.
-
-
Inspect for Leaks: A leak anywhere in the system will cause a drop in pressure and an unstable flow rate.[17]
-
Solution: Carefully inspect all fittings from the pump to the detector. Check for salt deposits (from buffer leaks) or drips. Tighten or replace fittings as needed.
-
-
Verify Pump Performance: Worn pump seals or faulty check valves can lead to an inconsistent flow rate.[21]
-
Solution: Perform a pump pressure test (if available on your system). Listen for unusual noises. Replacing pump seals and cleaning or replacing check valves are routine maintenance procedures.
-
-
Ensure Consistent Mobile Phase Preparation: If the mobile phase is prepared manually, slight variations in composition from batch to batch can cause shifts.
-
Solution: Use precise volumetric flasks and pipettes for mobile phase preparation.
-
Caption: Differentiating causes of retention time shifts.
Section 4: Extraneous Peaks and Baseline Issues
A clean, stable baseline is essential for accurate quantification. Ghost peaks, which are peaks that appear in blank injections, can interfere with the analyte of interest and lead to incorrect results.[22]
Q7: I am seeing "ghost peaks" in my chromatograms, especially during gradient analysis. Where are they coming from?
A7: Ghost peaks are one of the most common and frustrating issues in HPLC. They are peaks that are not from your sample. Identifying their source is a process of elimination.[23]
Common Sources and Solutions:
-
Autosampler Carryover: This is when residue from a previous, more concentrated injection is inadvertently injected with the current sample or blank.[22][23]
-
Diagnosis: Inject a blank solvent immediately after a high-concentration standard. If the ghost peak appears, it's likely carryover.
-
Solution: Optimize the needle wash/rinse method in your autosampler settings. Use a stronger wash solvent and increase the wash volume or duration.
-
-
Mobile Phase Contamination: Impurities can be present in the solvents (especially water), buffers, or additives used to prepare the mobile phase.[21][24][25] These impurities can accumulate on the column under weak mobile phase conditions (at the start of a gradient) and then elute as a sharp peak when the organic content increases.
-
Diagnosis: Run the gradient with no injection. If the peaks still appear, the source is the mobile phase or system.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. Filter all aqueous buffers.
-
-
System Contamination: Contaminants can leach from any part of the system, including tubing, seals, and frits.
-
Diagnosis: Systematically remove components. First, remove the column and replace it with a union. Run the gradient. If the peaks disappear, the column was the source. If they remain, the contamination is in the system before the column.
-
Solution: Flush the entire system with a strong solvent like isopropanol.
-
-
Sample Diluent: The solvent used to dissolve the sample can be a source of contamination.
-
Diagnosis: Inject the sample diluent as a blank. If the peak appears, the diluent is contaminated.
-
Appendix A: Key Experimental Protocols
Protocol 1: General Purpose Reversed-Phase Column Flushing
This protocol is a self-validating system to ensure the column is clean before use. Trust in your results is paramount, and a clean column is non-negotiable.
-
Disconnect the column from the detector to prevent contamination of the detector cell.
-
Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of your mobile phase composition but without any salt or buffer (e.g., 50:50 Water:Acetonitrile). This removes buffer salts that could precipitate in high organic solvent.
-
Flush with 100% Organic Solvent: Flush with 20 column volumes of 100% Acetonitrile or Methanol. This removes strongly retained hydrophobic compounds.
-
(Optional) Stronger Flush: For severe contamination, flush with 20 column volumes of Isopropanol (IPA).
-
Return to Initial Conditions: Re-introduce the organic mobile phase (e.g., 100% ACN), then gradually re-introduce your buffered aqueous mobile phase to re-equilibrate the column.
-
Equilibrate: Once at the initial mobile phase composition, allow the system to equilibrate for at least 20 column volumes before starting the analysis.
References
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis.
- Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.
- Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube.
- Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this?.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.
- Hawach Scientific. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
- Chromedia. (2024, November 30). Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions [Video]. YouTube.
- Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline.
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting.
- Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC.
- Restek. (2019, April 1). LC Troubleshooting—Retention Time Shift.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Conquer Scientific. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
- Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination.
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>.
- ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- PubChem. (n.d.). (2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid.
- SIELC Technologies. (n.d.). Separation of 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)- on Newcrom R1 HPLC column.
- Bureau Veritas. (2021, May 24). Analytical Method Summaries.
- Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
Sources
- 1. (2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid | C13H18O5 | CID 2771669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid , 97% , 195202-08-5 - CookeChem [cookechem.com]
- 3. bvchroma.com [bvchroma.com]
- 4. waters.com [waters.com]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. database.ich.org [database.ich.org]
- 14. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 15. phenomenex.com [phenomenex.com]
- 16. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 17. LC Troubleshooting—Retention Time Shift [discover.restek.com]
- 18. agilent.com [agilent.com]
- 19. m.youtube.com [m.youtube.com]
- 20. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 21. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 22. hplc.eu [hplc.eu]
- 23. youtube.com [youtube.com]
- 24. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 25. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
Technical Support Center: Stability and Storage of 2-(3,4,5-trimethoxyphenyl)butanoic Acid
Introduction: This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for maintaining the stability of 2-(3,4,5-trimethoxyphenyl)butanoic acid during storage. By understanding the potential degradation pathways and implementing the recommended preventative measures and analytical checks, users can ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment . The container should be tightly sealed to prevent exposure to atmospheric moisture and oxygen. For optimal preservation, storage in a desiccator at room temperature is a suitable approach. Some suppliers also recommend storing the compound sealed in a dry environment at room temperature.
Key Storage Parameters:
| Parameter | Recommendation | Rationale |
| Temperature | Cool, room temperature | Minimizes the rate of potential thermal degradation, such as decarboxylation. |
| Atmosphere | Dry, inert (e.g., nitrogen or argon) | Prevents oxidative degradation of the electron-rich trimethoxybenzene ring and hydrolysis.[1][2][3][4] |
| Light | Protection from light (amber vials, opaque containers) | The aromatic ring and carboxylic acid moiety can be susceptible to photodegradation.[5][6][7][8][9] |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents exposure to air and moisture, and avoids potential interactions with the container material. |
Q2: I've noticed a slight discoloration of my compound over time. What could be the cause?
A2: Discoloration, often a yellowish or brownish tint, is a common indicator of chemical degradation. For this compound, the most probable cause is oxidation of the electron-rich 3,4,5-trimethoxyphenyl ring. This is a common degradation pathway for trimethoxybenzene derivatives, which can be sensitive to atmospheric oxygen, especially in the presence of light or trace metal impurities.
Causality: The methoxy groups on the phenyl ring are electron-donating, making the aromatic system susceptible to oxidative reactions. This can lead to the formation of colored quinone-type byproducts.
Troubleshooting & Prevention:
-
Inert Atmosphere: If the compound is particularly sensitive or stored for long periods, consider blanketing the storage container with an inert gas like nitrogen or argon to displace oxygen.[1][2][3][4][10]
-
Opaque Packaging: Always store the compound in an amber glass vial or a container that blocks UV and visible light to prevent photo-oxidation.[5][6][7][8][9]
-
Purity Check: Before use, it is advisable to re-analyze the discolored material using a suitable analytical technique, such as HPLC, to determine its purity.
Q3: My analytical results show a loss of potency and the appearance of a new, earlier-eluting peak in my HPLC chromatogram. What degradation might be occurring?
A3: A loss of the main compound's concentration accompanied by new peaks is a clear sign of degradation. Given the structure of this compound, a likely cause for an earlier-eluting (more polar) degradation product could be related to reactions involving the carboxylic acid group or cleavage of the methoxy groups. However, a significant degradation pathway to consider is decarboxylation , which would result in a less polar compound. If the new peak is indeed more polar, it could indicate oxidative modifications to the ring.
Potential Degradation Pathways:
-
Oxidative Degradation: As mentioned, oxidation of the trimethoxybenzene ring can occur. The resulting hydroxylated or quinone-like species would be more polar and thus elute earlier in a reversed-phase HPLC system.
-
Decarboxylation: Phenylacetic acid derivatives can undergo decarboxylation (loss of CO2), especially when exposed to heat or UV light.[1][5] This would lead to the formation of 1-(3,4,5-trimethoxyphenyl)propane, a less polar molecule that would likely have a longer retention time in reversed-phase HPLC.
Experimental Workflow for Investigation:
Caption: Workflow for investigating observed degradation.
Q4: How can I set up a forced degradation study to understand the stability of this compound?
A4: A forced degradation study, as outlined by ICH guidelines, is a systematic way to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[11][12][13][14][15]
Forced Degradation Protocol:
| Condition | Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl, heat at 60°C for 24-48 hours | To test for acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60°C for 24-48 hours | To test for base-catalyzed degradation. |
| Oxidation | 3% H2O2, room temperature for 24-48 hours | To induce oxidative degradation. |
| Thermal | Solid sample at 80°C for 48 hours | To assess thermal stability and potential for decarboxylation. |
| Photolytic | Expose solution to UV light (e.g., 254 nm) and visible light for a defined period | To evaluate light sensitivity. |
Step-by-Step Methodology:
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Expose to Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. For thermal degradation, use the solid compound.
-
Neutralization: After the exposure period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method.
-
Peak Purity: Use a Diode Array Detector (DAD) to assess the peak purity of the parent compound and any degradation products.
-
Mass Balance: Aim for a degradation of 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.[11][14]
Analytical Protocols for Stability Monitoring
Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | Diode Array Detector (DAD) at 270 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating.[16][17][18][19][20] This involves assessing specificity, linearity, accuracy, precision, and robustness.
Sources
- 1. How to Eliminate Oxygen Contamination in Storage Tanks with Effective Blanketing Systems | Regport India [regportindia.com]
- 2. Nitrogen blanketing: applications in food and fine chemicals - GasN₂ [gasn2.com]
- 3. gammagas.net [gammagas.net]
- 4. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 5. curtec.com [curtec.com]
- 6. Packaging for UV Protection: Bottle Solutions for Light Sensitive Products. Pipeline Packaging [pipelinepackaging.com]
- 7. othilapak.com [othilapak.com]
- 8. Functional protective barrier for packaging - Eurovetrocap [eurovetrocap.com]
- 9. gminsights.com [gminsights.com]
- 10. Inert Gas Blanketing | Air Liquide India [in.airliquide.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. scispace.com [scispace.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. scispace.com [scispace.com]
- 18. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Effective Chiral Resolution of 2-(3,4,5-trimethoxyphenyl)butanoic Acid
Welcome to the technical support center for the enantiomeric resolution of 2-(3,4,5-trimethoxyphenyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this chiral carboxylic acid. Our approach is grounded in fundamental principles and validated by industry-standard practices.
Introduction: The "Why" of Chiral Resolution
This compound possesses a single stereocenter, meaning it exists as a pair of enantiomers—non-superimposable mirror images. In pharmaceutical development, these enantiomers can exhibit significantly different pharmacological, metabolic, and toxicological profiles. Therefore, isolating a single, desired enantiomer is often a critical regulatory and scientific requirement to ensure drug safety and efficacy.[1] This guide addresses the three most effective and industrially relevant techniques for achieving this separation: Diastereomeric Salt Crystallization, Enzymatic Resolution, and Chiral Chromatography.
Section 1: Diastereomeric Salt Crystallization
This classical method remains a cornerstone of industrial-scale chiral resolution due to its cost-effectiveness and scalability. The principle involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts.[2][3] Unlike enantiomers, diastereomers have different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][4][5]
Frequently Asked Questions (FAQs)
Q1: How do I select the right chiral resolving agent for my acid?
A1: The selection process is largely empirical, but guided by chemical principles. For a carboxylic acid like this compound, you need a chiral base. Commonly successful resolving agents for 2-arylpropionic acids and their analogs include:
-
(R)- or (S)-1-Phenylethylamine
-
(R)- or (S)-1-(1-Naphthyl)ethylamine
-
Cinchona alkaloids (e.g., quinine, quinidine, cinchonidine)
-
Brucine or Strychnine (use with caution due to toxicity)
-
Amino alcohols like (1R,2S)-(-)-Ephedrine
Expert Insight: The goal is to form a salt that is highly crystalline and exhibits a significant solubility difference between the two diastereomers in a given solvent. A preliminary screening with a small amount of your racemic acid and several different resolving agents is the most effective strategy.
Q2: What is the optimal stoichiometry of the resolving agent?
A2: Theoretically, 0.5 equivalents of the resolving agent relative to the racemate can be used to precipitate the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor. However, using a 1:1 molar ratio of resolving agent to one enantiomer (i.e., 0.5 to 1.0 equivalents relative to the racemate) is a common starting point for optimization.[6] The ideal ratio depends on the specific acid-base pair and the solvent system and should be determined experimentally.
Q3: How critical is the choice of solvent?
A3: The solvent is perhaps the most critical variable. An ideal solvent will maximize the solubility difference between the two diastereomeric salts. A good starting point is to screen solvents in which the racemic acid itself has moderate solubility at elevated temperatures and lower solubility at room temperature or below. Common screening solvents include:
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Ketones (Acetone, Methyl Ethyl Ketone)
-
Ethers (Dioxane, Tetrahydrofuran)
-
Acetonitrile
-
Water (if the salts are water-soluble)
-
Mixtures of the above (e.g., Ethanol/Water, Acetone/Hexane)
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Solution is too dilute. 2. The diastereomeric salt is highly soluble in the chosen solvent. 3. Supersaturation has not been achieved. | 1. Concentrate the solution by slowly evaporating the solvent. 2. Change the solvent to one in which the salt is less soluble. Try adding an anti-solvent (e.g., hexane to an ethanol solution). 3. Scratch the inside of the flask with a glass rod. 4. If available, add a seed crystal of the desired diastereomeric salt.[7] |
| An oil precipitates instead of a solid. | 1. The melting point of the diastereomeric salt is below the crystallization temperature. 2. The solution is too concentrated. 3. Rapid cooling. | 1. Use a solvent with a lower boiling point or perform crystallization at a lower temperature. 2. Add more solvent to the heated mixture before cooling. 3. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer. |
| Low enantiomeric excess (e.e.) of the isolated acid. | 1. Insufficient solubility difference between the diastereomers in the chosen solvent. 2. Co-precipitation of the more soluble diastereomer. 3. Crystallization occurred too quickly (kinetic control). | 1. Screen for a different solvent or solvent mixture to improve selectivity. 2. Perform one or more recrystallizations of the diastereomeric salt.[6] 3. Employ a slower cooling profile to allow the system to reach thermodynamic equilibrium.[6] |
| Low yield of the resolved enantiomer. | 1. The desired diastereomeric salt has significant solubility even at low temperatures. 2. The stoichiometry of the resolving agent is not optimal. | 1. Cool the crystallization mixture to a lower temperature (e.g., 4°C or -20°C) before filtration. 2. Optimize the molar ratio of the resolving agent. Sometimes using slightly less than one equivalent can improve yield by leaving more of the undesired enantiomer in solution. |
Experimental Workflow & Protocol
This protocol provides a general framework. Optimization is essential for this compound.
-
Screening: In separate vials, dissolve small amounts of racemic this compound in various heated solvents. Add 0.5-1.0 molar equivalents of a selected chiral base. Observe which combinations form crystalline precipitates upon cooling.
-
Salt Formation: Dissolve racemic this compound (e.g., 10.0 g) in a minimal amount of the chosen hot solvent (e.g., ethanol).
-
Addition of Resolving Agent: In a separate flask, dissolve the optimized molar equivalent of the chiral resolving agent (e.g., (R)-1-phenylethylamine) in a small amount of the same solvent and add it to the acid solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If needed, cool further to 4°C.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent. This is your enriched diastereomeric salt.
-
Recrystallization (Optional but Recommended): To improve purity, recrystallize the salt from the same or a different solvent system.[6]
-
Liberation of the Free Acid: Suspend the purified salt in a biphasic mixture of water and an organic solvent (e.g., ethyl acetate). Add a strong acid (e.g., 2M HCl) dropwise with stirring until the aqueous layer is pH 1-2.
-
Extraction & Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess (e.e.) using chiral HPLC or by measuring the optical rotation.
Section 2: Enzymatic Resolution
Enzymatic resolution leverages the high enantioselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of a racemic mixture.[8] For a carboxylic acid, this usually involves a two-step process: esterification of the racemic acid, followed by enantioselective hydrolysis of the ester. This is a form of kinetic resolution, where the two enantiomers react at different rates.
Frequently Asked Questions (FAQs)
Q1: Why do I need to convert my acid to an ester first?
A1: Most commercially available and robust lipases are highly efficient at catalyzing the hydrolysis of esters, not the direct esterification of carboxylic acids in aqueous media. By converting your racemic acid to a simple ester (e.g., methyl or ethyl ester), you create a suitable substrate for the enzyme to act upon.
Q2: Which enzyme should I choose?
A2: Lipases are the most common choice for this type of resolution. A screening approach is best. Readily available and effective lipases include:
-
Candida antarctica Lipase B (CALB), often immobilized (e.g., Novozym® 435).
-
Pseudomonas cepacia Lipase (PCL).
-
Candida rugosa Lipase (CRL).
-
Porcine Pancreatic Lipase (PPL).
Expert Insight: CALB is often a good first choice due to its broad substrate scope and high enantioselectivity.
Q3: How do I monitor the reaction and when should I stop it?
A3: This is a kinetic resolution, meaning the enantiomeric excess of both the unreacted substrate (ester) and the product (acid) changes over time. The reaction should ideally be stopped at or near 50% conversion to achieve the highest possible e.e. for both components.[8] You can monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC to determine the relative amounts of the R-ester, S-ester, and the produced acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very slow hydrolysis. | 1. Enzyme is inactive. 2. Incorrect pH or temperature. 3. Substrate is not accessible to the enzyme (solubility issues). | 1. Use a fresh batch of enzyme or test its activity with a standard substrate (e.g., p-nitrophenyl acetate). 2. Optimize the pH (typically 6-8 for lipases) using a suitable buffer (e.g., phosphate buffer). Optimize temperature (start at 30-40°C). 3. Add a water-miscible co-solvent (e.g., THF, acetone, DMSO) at 10-30% v/v to improve substrate solubility. |
| Low enantioselectivity (low e.e.). | 1. The chosen enzyme is not selective for this substrate. 2. Sub-optimal reaction conditions (pH, temperature, solvent). | 1. Screen other enzymes. 2. Systematically vary the temperature and co-solvent. Sometimes, lowering the temperature can increase enantioselectivity. |
| Difficulty separating the product acid from the unreacted ester. | 1. Both compounds have similar polarities. | 1. After the reaction, acidify the mixture to pH ~2 to ensure the product is in its carboxylic acid form. Extract with an organic solvent. The unreacted ester will be extracted. Then, make the aqueous layer basic (pH ~9) and extract again to remove any remaining ester. Finally, re-acidify the aqueous layer and extract the pure acid product. |
Experimental Workflow & Protocol
-
Esterification: Convert racemic this compound to its ethyl ester using a standard method (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid). Purify the resulting racemic ester.
-
Enzyme Screening: In parallel reactions, suspend the racemic ester in a phosphate buffer (pH 7.0) and add different lipases. Monitor for the formation of the acid.
-
Preparative Resolution: Suspend the racemic ethyl 2-(3,4,5-trimethoxyphenyl)butanoate in phosphate buffer. Add the most selective lipase (e.g., 10-50 mg of enzyme per gram of substrate).
-
Incubation & Monitoring: Stir the mixture at a constant temperature (e.g., 37°C). Monitor the reaction progress by chiral HPLC until ~50% of the ester has been hydrolyzed.
-
Workup: Filter off the immobilized enzyme (it can often be washed and reused). Acidify the filtrate to pH 2 with HCl.
-
Separation: Extract the entire mixture with ethyl acetate.
-
To isolate the unreacted ester: Wash the organic layer with a saturated sodium bicarbonate solution. The ester will remain in the organic phase.
-
To isolate the acid product: Take the bicarbonate washings from the step above, re-acidify to pH 2, and extract with fresh ethyl acetate.
-
-
Isolation: Dry and evaporate the respective organic layers to obtain the enantiomerically enriched ester and acid.
Section 3: Chiral Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9]
Frequently Asked Questions (FAQs)
Q1: Which type of chiral column is best for an acidic compound like this?
A1: For carboxylic acids, polysaccharide-based CSPs are an excellent starting point due to their broad applicability.[9] Consider screening columns such as:
-
CHIRALPAK® AD (Amylose-based)
-
CHIRALCEL® OD (Cellulose-based)
-
Lux® Cellulose-1 or Lux® Amylose-1
Anion-exchange type CSPs (e.g., CHIRALPAK QN-AX) can also offer very high selectivity specifically for acidic analytes.
Q2: What mobile phases should I start with?
A2: The choice depends on the column and the desired mode (Normal Phase, Reversed-Phase, or Polar Organic).
-
Normal Phase (most common for polysaccharide CSPs): A mixture of Hexane or Heptane with an alcohol modifier like Isopropanol (IPA) or Ethanol. A small amount of an acidic additive (0.1% Trifluoroacetic Acid - TFA or Formic Acid) is crucial for acidic analytes to ensure good peak shape and prevent tailing. A typical starting point is Hexane/IPA/TFA (90:10:0.1).
-
Reversed Phase: Mixtures of Acetonitrile or Methanol with water, often with a buffer or acidic additive.
Q3: My resolution is poor (peaks are overlapping). How can I improve it?
A3: You can systematically optimize several parameters:[10][11]
-
Change the Alcohol Modifier: Switch from IPA to Ethanol, or vice-versa.
-
Adjust Modifier Percentage: Decrease the percentage of alcohol in the mobile phase. This will generally increase retention times and often improve resolution.
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase column efficiency and improve separation.
-
Change the Temperature: Both increasing and decreasing the column temperature can affect selectivity. This effect is unpredictable and must be tested.
-
Try a Different Column: If optimization fails, the chosen CSP may not be suitable. Screen a different type of chiral selector.
Troubleshooting Guide for Chiral HPLC
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or tailing peaks. | 1. Secondary interactions between the acidic analyte and the silica support. 2. Sub-optimal mobile phase composition. | 1. Ensure an acidic additive (e.g., 0.1% TFA or Formic Acid) is present in the mobile phase. 2. Adjust the ratio of non-polar to polar components in your mobile phase. |
| No separation of enantiomers. | 1. The chosen CSP does not have selectivity for your analyte. 2. Mobile phase is too strong, causing co-elution. | 1. Screen a different chiral column. 2. Drastically reduce the percentage of the polar modifier (e.g., from 20% IPA to 5% IPA). |
| Long retention times. | 1. Mobile phase is too weak. | 1. Increase the percentage of the polar modifier (e.g., from 10% IPA to 20% IPA). |
| Poor reproducibility. | 1. Column not equilibrated. 2. Mobile phase composition is unstable or prepared incorrectly. 3. Temperature fluctuations. | 1. Flush the column with at least 10-20 column volumes of the mobile phase before injecting the sample. 2. Prepare fresh mobile phase daily. Ensure accurate measurements. 3. Use a column oven to maintain a constant temperature. |
General Protocol for Method Development
-
Column Selection: Choose a primary screening column, for example, a cellulose-based CSP.
-
Mobile Phase Preparation: Prepare a normal phase eluent such as n-Hexane/Isopropanol/TFA (90:10:0.1 v/v/v).
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of ~1 mg/mL.
-
Initial Run: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min. Inject 5-10 µL of the sample and monitor with a UV detector (e.g., at 254 nm or 270 nm).
-
Optimization: Based on the initial chromatogram, adjust the mobile phase composition (e.g., to 95:5:0.1 or 80:20:0.1) to achieve a resolution factor (Rs) of ≥ 1.5. If necessary, optimize flow rate and temperature.
-
Scale-Up (for preparative separation): Once an analytical method is established, it can be scaled up to a larger diameter column to isolate gram quantities of each enantiomer.
References
- Wikipedia contributors. (2023). Chiral resolution. In Wikipedia, The Free Encyclopedia. [Link]
- Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]
- ResearchGate. (n.d.). Enzymatic hydrolytic resolution of (R,S)-tropic acid esters and (R,S)
- chemeurope.com. (n.d.). Chiral resolution. [Link]
- YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
- Suga, H., Kameyama, Y., & Furuhashi, K. (2005). Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs). Chemical & Pharmaceutical Bulletin, 53(5), 524–528. [Link]
- Reddy, P. V. G., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(7), 3379–3385. [Link]
- ResearchGate. (n.d.). Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and synthesis of racemic esters 2,3. [Link]
- Phenomenex. (n.d.).
- Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
- Phenomenex. (n.d.).
- Pataki, H., et al. (2020). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 22(30), 5058-5066. [Link]
- Reddit. (2023).
- ChemRxiv. (2021). Synthesis of Enantioenriched 2-((Hetera)cyclo)
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.).
- Gładkowski, W., et al. (2020). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 25(23), 5626. [Link]
- Beilstein Journals. (2024).
- ResearchGate. (n.d.). Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. [Link]
- National Center for Biotechnology Information. (n.d.).
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Minimizing side products in the synthesis of 2-(3,4,5-trimethoxyphenyl)butanoic acid
Welcome to the technical support center for the synthesis of 2-(3,4,5-trimethoxyphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side products and optimizing reaction outcomes. The information provided herein is curated from established chemical principles and authoritative literature to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary challenges?
The most prevalent and well-established method for synthesizing this compound is a variation of the malonic ester synthesis .[1][2] This classical approach involves three main stages:
-
Enolate Formation: Deprotonation of a malonic ester, typically diethyl malonate, using a suitable base to form a nucleophilic enolate.
-
Alkylation: A nucleophilic substitution (SN2) reaction between the enolate and an appropriate electrophile. For the target molecule, this involves a two-step alkylation: first with a 3,4,5-trimethoxybenzyl halide and then with an ethyl halide (or vice versa).[2]
-
Hydrolysis and Decarboxylation: Saponification of the dialkylated malonic ester to the corresponding dicarboxylic acid, followed by heating to induce decarboxylation, yielding the final product.[3]
The primary challenge in this synthesis is controlling the selectivity of the alkylation step to minimize the formation of undesired side products.[1]
Troubleshooting Guide: Minimizing Side Products
Issue 1: Formation of Dialkylated Malonic Ester Impurity
Symptoms:
-
Isolation of a significant fraction of a higher molecular weight byproduct.
-
NMR or Mass Spectrometry data indicating the presence of a species with two ethyl groups or two trimethoxybenzyl groups attached to the alpha-carbon of the malonic ester.
Root Cause Analysis: The mono-alkylated malonic ester intermediate still possesses an acidic proton at the alpha-carbon, making it susceptible to a second, undesired alkylation by the same alkylating agent.[1][2] This leads to the formation of a symmetrical dialkylated side product.
Mitigation Strategies:
| Strategy | Principle | Recommended Protocol Adjustments |
| Stoichiometric Control of Base | Limiting the amount of base to one equivalent ensures that only the starting malonic ester is deprotonated, minimizing the deprotonation of the mono-alkylated intermediate. | Use a precise 1:1 molar ratio of a strong base (e.g., sodium ethoxide or sodium hydride) to the malonic ester. |
| Controlled Addition of Alkylating Agent | Adding the alkylating agent slowly and at a reduced temperature keeps its concentration low, favoring reaction with the more abundant enolate of the starting material. | Add the alkyl halide dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and proceed until completion. |
| Use of Excess Malonic Ester | A slight excess of the malonic ester increases the statistical probability of the base reacting with the starting material rather than the mono-alkylated product. | Employ a 1.1 to 1.2 molar excess of the malonic ester relative to the alkylating agent. |
Issue 2: Incomplete Hydrolysis of the Sterically Hindered Diester
Symptoms:
-
Low yield of the final carboxylic acid.
-
Presence of mono-ester or unreacted diester in the final product mixture, detectable by TLC, NMR, or LC-MS.
Root Cause Analysis: The dialkylated malonic ester, particularly with the bulky 3,4,5-trimethoxyphenyl group, can be sterically hindered. Standard saponification conditions may be insufficient for complete hydrolysis of both ester groups.[4][5]
Mitigation Strategies:
| Strategy | Principle | Recommended Protocol Adjustments |
| Prolonged Reaction Time and Increased Temperature | Enhancing the reaction conditions can overcome the activation energy barrier for the hydrolysis of hindered esters. | Increase the reflux time during the saponification step. Monitor the reaction by TLC until the disappearance of the starting diester. |
| Use of a Co-solvent | A co-solvent system can improve the solubility of the substrate and enhance the efficacy of the hydrolysis. | A mixture of methanol and dichloromethane (e.g., 1:9) with sodium hydroxide can facilitate the hydrolysis of hindered esters at room temperature.[4][5] |
| Alternative Hydrolysis Reagents | Stronger basic conditions or different reagent systems can be more effective for recalcitrant esters. | Consider using potassium hydroxide, which is sometimes more effective than sodium hydroxide. The use of phase-transfer catalysts can also be explored. |
Issue 3: Potential Demethylation of the Trimethoxyphenyl Group
Symptoms:
-
Presence of phenolic byproducts in the crude product.
-
NMR signals corresponding to hydroxyl groups and altered aromatic substitution patterns.
Root Cause Analysis: The methoxy groups on the aromatic ring, while generally stable, can be susceptible to cleavage under harsh acidic conditions, particularly at elevated temperatures during the final acidification and decarboxylation steps. This would lead to the formation of phenolic impurities.
Mitigation Strategies:
| Strategy | Principle | Recommended Protocol Adjustments |
| Milder Acidification | Using a less harsh acid or controlling the temperature during acidification can prevent ether cleavage. | After basic hydrolysis, cool the reaction mixture in an ice bath before slowly adding a mineral acid (e.g., HCl) to adjust the pH. Avoid excessive heating during this step. |
| Careful Control of Decarboxylation Temperature | While heat is required for decarboxylation, excessive temperatures can promote side reactions, including demethylation. | Perform the decarboxylation at the lowest temperature at which the evolution of CO₂ is observed. This is typically achieved by heating the crude dicarboxylic acid to its melting point. |
Experimental Workflow & Protocols
Workflow for Malonic Ester Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Protocol for the Synthesis of Diethyl 2-ethyl-2-(3,4,5-trimethoxybenzyl)malonate
This protocol is a general guideline and may require optimization.
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF).
-
Enolate Formation (First Alkylation): Cool the THF to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. To this suspension, add diethyl malonate (1.1 equivalents) dropwise. Allow the mixture to stir at room temperature for 30 minutes.
-
First Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 3,4,5-trimethoxybenzyl chloride (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Enolate Formation (Second Alkylation): Cool the mixture to 0 °C and add a second portion of sodium hydride (1.1 equivalents). Allow the mixture to stir at room temperature for 30 minutes.
-
Second Alkylation: Cool the reaction mixture to 0 °C and add ethyl bromide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for another 12-16 hours.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure diethyl 2-ethyl-2-(3,4,5-trimethoxybenzyl)malonate.
Protocol for Hydrolysis and Decarboxylation
-
Saponification: Dissolve the purified dialkylated malonic ester in a mixture of ethanol and water. Add an excess of potassium hydroxide (e.g., 5 equivalents) and heat the mixture to reflux for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and cool in an ice bath. Slowly add concentrated hydrochloric acid with vigorous stirring until the pH is ~1-2. A precipitate should form.
-
Isolation of Dicarboxylic Acid: Collect the precipitate by vacuum filtration and wash with cold water. Dry the solid under vacuum.
-
Decarboxylation: Place the dried dicarboxylic acid in a round-bottom flask and heat it gently in an oil bath to a temperature just above its melting point until the evolution of CO₂ gas ceases.
-
Final Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).
Alternative Synthetic Routes
While the malonic ester synthesis is a robust method, other strategies can be considered, particularly if specific side products are problematic.
Arndt-Eistert Homologation
This method involves the homologation of a carboxylic acid, extending the carbon chain by one methylene group.[6][7][8]
Workflow:
Caption: Arndt-Eistert homologation for synthesizing 2-(3,4,5-trimethoxyphenyl)acetic acid.
Advantages:
-
Can provide high yields and purity.
-
Avoids the issue of dialkylation inherent in the malonic ester synthesis.
Disadvantages:
-
Requires the use of diazomethane, which is toxic and explosive, necessitating special handling precautions.[6] Safer alternatives like diazo(trimethylsilyl)methane can be used.[6]
Reformatsky Reaction
The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester.[3][9][10][11]
Workflow:
Caption: Reformatsky reaction approach to this compound.
Advantages:
-
Offers an alternative route that does not involve a malonic ester intermediate.
Disadvantages:
-
Requires a multi-step sequence after the initial condensation (dehydration and reduction) to arrive at the final product.
-
The reaction can sometimes be sluggish and require activated zinc.[10][11]
References
- Cambridge University Press. (n.d.). Reformatsky Reaction.
- Wikipedia. (2023, December 19). Reformatsky reaction. In Wikipedia.
- Wikipedia. (2023, November 28). Arndt–Eistert reaction. In Wikipedia.
- J&K Scientific LLC. (2021, March 23). Reformatsky Reaction.
- Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis.
- RecNotes. (n.d.). Reformatsky Reaction.
- NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples.
- Chem-Station Int. Ed. (2014, August 18). Arndt-Eistert Synthesis.
- Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- ResearchGate. (2025, November 3). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- Scribd. (n.d.). Arndt Eistert Homologation Reaction.
- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
- Wikipedia. (2023, December 10). Malonic ester synthesis. In Wikipedia.
- Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis.
- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies.
- NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- PharmaXChange.info. (2011, February 6). Malonic Ester Synthesis - Alkylation of Enolates | Notes.
- Grokipedia. (n.d.). Malonic ester synthesis.
- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
- UCLA. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
- Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions.
Sources
- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid - Google Patents [patents.google.com]
- 3. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 7. Arndt-Eistert Synthesis [organic-chemistry.org]
- 8. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Optimization of Cell Permeability for 2-(3,4,5-trimethoxyphenyl)butanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3,4,5-trimethoxyphenyl)butanoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to help you navigate the challenges of optimizing the cell permeability of this compound.
Introduction to this compound and its Permeability Challenges
This compound is a chiral butyric acid derivative with a trimethoxyphenyl substitution. The presence of three methoxy groups on the phenyl ring enhances its lipophilicity, a key determinant for passive diffusion across cell membranes. However, achieving optimal intracellular concentrations can be challenging due to a variety of factors including poor aqueous solubility, potential for active efflux by cellular transporters, and experimental variabilities. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its cell permeability?
A1: The cell permeability of a small molecule like this compound is primarily influenced by its:
-
Lipophilicity (LogP): The three methoxy groups increase its lipophilicity, which generally favors passive diffusion across the lipid bilayer of the cell membrane.
-
Molecular Weight: Its relatively small size is advantageous for passive transport.
-
Polar Surface Area (PSA): A lower PSA is generally associated with better permeability.
-
Aqueous Solubility: Despite its lipophilicity, poor aqueous solubility can limit the concentration of the compound at the cell surface, thereby reducing the driving force for permeation.
Q2: Which in vitro models are most suitable for assessing the cell permeability of this compound?
A2: A tiered approach using a combination of assays is recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion. It is an excellent first-line screen for assessing the intrinsic ability of the compound to cross a lipid membrane.[1]
-
Caco-2 Cell Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line that forms a polarized monolayer mimicking the intestinal barrier. It provides insights into both passive and active transport mechanisms.[2][]
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: MDCK cells form a tight monolayer and are often used as an alternative to Caco-2 cells.[4] Genetically engineered MDCK cells, such as MDR1-MDCK, overexpress specific efflux pumps like P-glycoprotein (P-gp) and are invaluable for identifying if the compound is a substrate for active efflux.[4][5]
Q3: What is an efflux ratio and how is it interpreted?
A3: The efflux ratio (ER) is a measure of active transport out of the cell. It is calculated from a bidirectional permeability assay (e.g., Caco-2 or MDR1-MDCK) by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than or equal to 2 is a strong indicator that the compound is a substrate for an efflux transporter, such as P-gp.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay
| Potential Cause | Troubleshooting Steps & Rationale |
| Poor Aqueous Solubility | The compound may be precipitating in the aqueous donor buffer, leading to a lower effective concentration. • Solution: Measure the thermodynamic solubility of the compound in the assay buffer. Consider using a lower starting concentration or incorporating a low percentage of a co-solvent like DMSO (typically ≤1%). Be cautious as higher concentrations of organic solvents can disrupt the artificial membrane.[7] |
| Compound Adsorption to Assay Plates | Hydrophobic compounds can non-specifically bind to the plastic of the assay plates, reducing the amount of compound available for permeation. • Solution: Pre-treat plates with a blocking agent or use low-binding plates. Include a recovery assessment by quantifying the compound in both donor and acceptor wells at the end of the assay. |
| Incorrect pH of Buffer | The ionization state of the compound can significantly affect its permeability. • Solution: Ensure the pH of the buffer is appropriate for the compound and the physiological barrier being modeled. For intestinal absorption, a pH gradient (e.g., pH 6.5 in the donor and pH 7.4 in the acceptor) can be used. |
Issue 2: High Variability in Caco-2 or MDCK Permeability Data
| Potential Cause | Troubleshooting Steps & Rationale |
| Inconsistent Monolayer Integrity | Leaky monolayers will result in artificially high and variable permeability values. • Solution: Routinely check monolayer integrity before and after each experiment using Transepithelial Electrical Resistance (TEER) measurements and the paracellular marker Lucifer Yellow.[8][9] Establish a strict acceptance criterion for TEER values (e.g., >200 Ω·cm² for Caco-2).[10] |
| Inconsistent Cell Seeding Density or Culture Time | Variations in cell density or differentiation time can lead to differences in monolayer formation and transporter expression. • Solution: Standardize cell seeding density and culture duration (typically 21-28 days for Caco-2).[2] |
| Cytotoxicity of the Compound | High concentrations of the test compound may be toxic to the cells, compromising monolayer integrity. • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH release) at the test concentrations to ensure cell viability is not affected. |
| Impact of Co-solvent (e.g., DMSO) | High concentrations of DMSO can affect cell membrane integrity and fluidity. • Solution: Keep the final DMSO concentration in the assay medium as low as possible, typically below 1%. Studies have shown that up to 10% DMSO may not significantly alter Caco-2 permeability for some markers, but lower concentrations are always preferable.[11][12][13] |
Issue 3: Good PAMPA Permeability but Poor Caco-2/MDCK Permeability
This discrepancy is a classic indicator of active efflux.
}
Workflow for interpreting discrepant permeability results.
| Potential Cause | Troubleshooting Steps & Rationale |
| Active Efflux | The compound is likely a substrate for an efflux transporter like P-glycoprotein (P-gp), which is expressed in Caco-2 and overexpressed in MDR1-MDCK cells.[14] • Solution: Perform a bidirectional permeability assay using MDR1-MDCK cells. An efflux ratio (Papp B-A / Papp A-B) of ≥2 confirms active efflux.[6] To further confirm P-gp involvement, repeat the assay in the presence of a known P-gp inhibitor like verapamil or elacridar. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.[15] |
Issue 4: Low Compound Recovery in Cell-Based Assays
| Potential Cause | Troubleshooting Steps & Rationale |
| Non-specific Binding | The compound may be binding to the plasticware of the assay plates. This is a common issue with lipophilic compounds.[16][17] • Solution: Use low-binding plates. Pre-loading collection plates with an organic solvent can also help to improve recovery.[16] Including a protein like bovine serum albumin (BSA) in the receiver buffer can also mitigate non-specific binding. |
| Cellular Accumulation/Metabolism | The compound may be accumulating within the cells (e.g., through lysosomal trapping) or being metabolized by cellular enzymes.[18] • Solution: Lyse the cells at the end of the experiment and quantify the amount of compound retained. To investigate metabolism, analyze samples for the presence of metabolites using LC-MS/MS. |
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is for assessing the passive diffusion of this compound.
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen™ PAMPA plate)
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO
-
Test compound and control compounds (high and low permeability)
Procedure:
-
Prepare Solutions: Prepare a stock solution of the test compound in DMSO. Create a working solution by diluting the stock in PBS to the final desired concentration (e.g., 10 µM) with a final DMSO concentration of ≤1%.
-
Coat the Membrane: Add 5 µL of the lecithin/dodecane solution to each well of the donor plate. Allow the solvent to evaporate for at least 5 minutes, leaving a lipid layer.
-
Hydrate the Membrane: Add 150 µL of PBS to each well of the donor plate and 300 µL of PBS to each well of the acceptor plate.
-
Assemble the Plate: Carefully place the donor plate into the acceptor plate, ensuring no air bubbles are trapped.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Quantify the concentration of the compound in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Papp: Papp = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t) Where:
-
CA(t) = Concentration in the acceptor well at time t
-
Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
}
PAMPA experimental workflow.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol assesses both passive and active transport.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates (0.4 µm pore size)
-
Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Lucifer Yellow
-
TEER meter
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts at a density of ~6 x 104 cells/cm². Culture for 21-28 days, changing the medium every 2-3 days.[2]
-
Monolayer Integrity Check:
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C for a defined period (e.g., 2 hours) with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Follow the same procedure as above but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = Rate of drug transport
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor chamber
-
-
Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B)
-
Strategies to Enhance Cell Permeability
If this compound exhibits low permeability, the following strategies can be explored:
1. Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility and potentially their permeability.[19][20]
-
Selection: For a hydrophobic compound like this compound, beta-cyclodextrin derivatives such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are often a good choice due to their higher solubility and lower toxicity compared to natural beta-cyclodextrin.[19] The selection should be based on the size and lipophilicity of the drug molecule.[21]
-
Formulation: Prepare a stock solution of the cyclodextrin in the assay buffer. Add the test compound to the cyclodextrin solution and stir until a clear solution is obtained. This drug-cyclodextrin complex can then be used in the permeability assays. It's important to note that while cyclodextrins increase solubility, they can sometimes decrease permeability if the drug-cyclodextrin complex is too stable, as only the free drug can permeate the membrane.[22] Therefore, a balance must be struck.
2. Nanoparticle-Based Drug Delivery
Encapsulating the compound in nanoparticles can enhance its cellular uptake through various mechanisms, including endocytosis.
}
Nanoparticle-mediated drug delivery into a cell.
-
Characterization: The properties of the nanoparticles are critical for their performance. Key parameters to characterize include:
-
Size and Polydispersity: Measured by Dynamic Light Scattering (DLS). Nanoparticles in the range of 25-100 nm often show good permeability.[23][24]
-
Zeta Potential: This indicates the surface charge of the nanoparticles and affects their stability and interaction with the cell membrane. A zeta potential of around -12 mV has been suggested to be optimal for cell barrier penetration without significant toxicity.[23][25]
-
Drug Loading and Encapsulation Efficiency: Determines the amount of drug carried by the nanoparticles.
-
-
Permeability Assessment: The permeability of the nanoparticle formulation can be assessed using the Caco-2 or MDCK cell models. The amount of drug transported across the monolayer is quantified to determine the effectiveness of the nanoparticle delivery system.
References
- Evotec. (n.d.). MDCK-MDR1 Permeability Assay.
- Li, Y., et al. (2012). Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry. J Pharm Sci, 101(9), 3326-3336.
- Singh, M. (2022). What is the criteria for the selection of a drug in Cyclodextrin cavity?.
- Hubatsch, I., et al. (2007). Permeability assessment using 5-day cultured Caco-2 cell monolayers. Methods Mol Biol, 403, 221-232.
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay.
- Giacomini, K. M., et al. (2012). Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells. Curr Protoc Pharmacol, Chapter 7, Unit 7.13.
- Pires, C., et al. (2021). Evaluation of the Caco-2 monolayer integrity when used for a single permeability assay at distinct days after seeding (22, 25, and 28).
- Wang, L., et al. (2012). Approach to Improve Compound Recovery in a High-Throughput Caco-2 Permeability Assay Supported by Liquid Chromatography–Tandem Mass Spectrometry.
- BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay.
- Singh, D., et al. (2023). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. J Pharm Sci Res, 15(1), 1-4.
- Veronesi, G., et al. (2005). Evaluation of the Cytotoxicity Effect of Dimethyl Sulfoxide (DMSO) on Caco2/TC7 Colon Tumor Cell Cultures. J-Stage.
- Veronesi, G., et al. (2005). Evaluation of the cytotoxicity effect of dimethyl sulfoxide (DMSO) on Caco2/TC7 colon tumor cell cultures. Biol Pharm Bull, 28(7), 1238-1241.
- Creative Bioarray. (n.d.). Caco 2 Cell Permeability Assay.
- Pires, C., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity. PubMed.
- Pires, C., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1563.
- Kelly, P. M., et al. (2023). Identification of Nanoparticle Properties for Optimal Drug Delivery across a Physiological Cell Barrier.
- Bednarczyk, D., & Ellens, H. (2020). The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. Xenobiotica, 50(10), 1205-1212.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Liu, H., et al. (2003). In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. J Pharm Sci, 92(4), 835-843.
- Weathers, P. J., et al. (2017). Artemisinin permeability via Caco-2 cells increases after simulated digestion of Artemisia annua leaves. Phytomedicine, 34, 117-123.
- Evotec. (n.d.). P-glycoprotein (P-gp) Substrate Identification.
- Eurofins Discovery. (n.d.). P-gp Substrate Assessment (MDR1-MDCKII) - US.
- Troutman, M. D., & Thakker, D. R. (2003). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods Mol Biol, 225, 247-268.
- Bednarczyk, D., & Ellens, H. (2020). The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. Xenobiotica, 50(10), 1205-1212.
- Kelly, P. M., et al. (2023). Identification of Nanoparticle Properties for Optimal Drug Delivery across a Physiological Cell Barrier.
- Mura, P. (2020).
- Al-Saeed, M., et al. (2022). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. Pharmaceutics, 14(4), 849.
- Neuhoff, S., et al. (2013). The pH-dependence of efflux ratios determined with bidirectional transport assays across cellular monolayers. PLoS One, 8(1), e54235.
- Obach, R. S., et al. (2018). One Assay, Two Vital Values‐Estimating Intrinsic Permeability and Efflux Using MDCK‐MDR1 Assay.
- Zhang, Y., et al. (2022).
- Rho, J., et al. (2025). Characterisation of polymeric nanoparticles for drug delivery. Nanoscale.
- Liu, H., et al. (2003). In Vitro Permeability of Poorly Aqueous Soluble Compounds Using Different Solubilizers in the PAMPA Assay with Liquid Chromatography/Mass Spectrometry Detection.
- Uekama, K., et al. (1998).
- Veronesi, G., et al. (2005). Evaluation of the Cytotoxicity Effect of Dimethyl Sulfoxide (DMSO) on Caco2/TC7 Colon Tumor Cell Cultures.
- Liu, Y., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Front Chem, 8, 597151.
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Technology Networks. (n.d.). PAMPA Permeability Assay Protocol.
- Leon-Apodaca, A. V. (2017). CACO-2 Cytotoxicity with DMSO?.
- Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Yáñez, C., et al. (2012). Evaluation of the Membrane Permeability (PAMPA and Skin) of Benzimidazoles with Potential Cannabinoid Activity and their Relation with the Biopharmaceutics Classification System (BCS). J Pharm Pharm Sci, 15(2), 273-284.
- Herfindal, L. (2017). A safe concentration of DMSO for CaCo-2 cells?.
- Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. AAPS J, 14(2), 244-251.
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Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic 2-(3,4,5-trimethoxyphenyl)butanoic acid
Welcome to the technical support center for the synthesis of 2-(3,4,5-trimethoxyphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate batch-to-batch variability, ensuring consistent product quality and reliable experimental outcomes. Batch-to-batch variation is a common challenge in chemical manufacturing and can arise from numerous sources.[1][2][3] This document provides a structured approach to identifying and addressing these variables.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern in the synthesis of this compound?
A1: Batch-to-batch variability refers to the differences observed in the quality, purity, and yield of a product between different manufacturing or synthesis runs.[2][3] For a compound like this compound, which may be a key intermediate or active pharmaceutical ingredient (API), consistency is critical. Variability can impact downstream processes, biological activity, and regulatory compliance.
Q2: What are the most common causes of batch-to-batch variability in organic synthesis?
A2: The primary causes often fall into three categories:
-
Starting Materials: Variations in the purity and quality of reactants and reagents.[4][5]
-
Process Parameters: Inconsistent control over reaction conditions such as temperature, pressure, stirring rate, and reaction time.[6]
-
Work-up and Purification: Differences in extraction, crystallization, and isolation procedures.[7]
Q3: How can I proactively minimize batch-to-batch variability?
A3: Implementing Quality by Design (QbD) principles is a proactive approach.[2] This involves thoroughly understanding the process, identifying critical quality attributes (CQAs) and critical process parameters (CPPs), and establishing a robust control strategy.[8] This includes stringent raw material characterization, well-defined standard operating procedures (SOPs), and real-time process monitoring.[2]
Troubleshooting Guide: A Root Cause Analysis Approach
This section provides a systematic guide to diagnosing and resolving specific issues you may encounter during the synthesis of this compound.
Issue: Low or Inconsistent Yield
A significant deviation in the actual yield from the theoretical yield is a common problem.[9]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Investigation Steps:
-
Starting Material Integrity:
-
Question: Have you confirmed the purity of your starting materials (e.g., 3,4,5-trimethoxybenzaldehyde and the appropriate Grignard or Wittig reagent) for the current batch?
-
Action: Analyze incoming raw materials using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[10] Impurities in starting materials can inhibit the reaction or lead to side products.[6]
-
Question: Are your weighing and volumetric measurements accurate?
-
Action: Verify the calibration of balances and ensure proper techniques for transferring reagents.[7]
-
-
Reaction Conditions:
-
Question: Was the reaction temperature maintained consistently throughout the synthesis?
-
Action: Use calibrated temperature probes and ensure uniform heating/cooling. Temperature fluctuations can significantly affect reaction kinetics and selectivity.
-
Question: How was the reaction monitored for completion?
-
Action: Employ in-process controls like Thin Layer Chromatography (TLC) or HPLC to track the consumption of starting materials and the formation of the product. Quenching the reaction prematurely or too late can impact yield.[7]
-
-
Work-up and Isolation:
-
Question: Could the product be lost during the work-up procedure?
-
Action: Ensure complete extraction by selecting the appropriate solvent and pH. Perform multiple extractions and combine the organic layers. Rinse all glassware to recover any residual product.[7]
-
Question: Is the crystallization process optimized?
-
Action: Inconsistent cooling rates, solvent ratios, or seeding can lead to variable recovery of the final product.
-
Issue: Inconsistent Purity Profile (Presence of Impurities)
The presence of unexpected or variable levels of impurities is a critical issue, especially in pharmaceutical applications.
Impurity Identification and Mitigation Pathway
Caption: Logical pathway for impurity identification and mitigation.
Detailed Investigation Steps:
-
Impurity Characterization:
-
Question: What is the identity of the impurity?
-
Action: Utilize analytical techniques like HPLC-MS and GC-MS to determine the molecular weight of the impurity.[11] If present in sufficient quantities, isolate the impurity using preparative chromatography for structural elucidation by NMR.
-
-
Root Cause Determination:
-
Question: Is the impurity carried over from a starting material?
-
Action: Analyze all starting materials and reagents for the presence of the identified impurity. Regulatory guidance emphasizes the importance of controlling starting material quality to manage the final API impurity profile.[12][13]
-
Question: Is the impurity a by-product of the reaction?
-
Action: Review the reaction mechanism for potential side reactions. Common by-products in similar syntheses could include over-alkylated products or products from competing reaction pathways.
-
Question: Is the impurity formed during work-up or storage?
-
Action: The product may be sensitive to pH, temperature, or air exposure during purification and storage. Conduct forced degradation studies to understand the compound's stability.
-
-
Mitigation Strategies:
-
For Starting Material Impurities: Implement stricter specifications for incoming raw materials.
-
For Reaction By-products: Optimize reaction conditions (e.g., temperature, reagent stoichiometry, addition rate) to disfavor the side reaction.
-
For Degradation Products: Modify the work-up and purification procedures. For instance, if the product is acid-sensitive, avoid strongly acidic conditions.[7]
-
Issue: Variability in Physical Properties
Inconsistent physical properties such as color, crystal form (polymorphism), and melting point can indicate underlying chemical variability.
-
Question: Is there a noticeable difference in the color of the final product between batches?
-
Action: A change in color can indicate the presence of trace, highly colored impurities. Even at low levels, these may not be easily detected by standard HPLC but can be significant. Review the process for potential sources of metal contamination or oxidative degradation.
-
-
Question: Does the melting point vary significantly between batches?
-
Action: A broad or depressed melting point is a classic indicator of impurity. Perform a purity analysis on the batches .
-
-
Question: Have you considered the possibility of polymorphism?
-
Action: Polymorphs are different crystal forms of the same compound that can have different physical properties.[14] This is particularly critical in pharmaceutical development.[8] Use techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) to characterize the crystal form. The crystallization procedure (solvent, temperature, cooling rate) must be tightly controlled to ensure the desired polymorph is consistently produced.
-
Key Experimental Protocols
Protocol: Purity and Impurity Profiling by RP-HPLC
This protocol provides a general framework for analyzing this compound.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reverse-phase separation of moderately polar compounds. |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile | Provides good peak shape for carboxylic acids. |
| Gradient | Start at 30% B, ramp to 90% B over 20 min | Allows for elution of the main peak and separation of potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 225 nm and 270 nm | Wavelengths to detect the phenyl ring and carbonyl group. |
| Column Temp. | 30 °C | Ensures reproducible retention times.[15] |
| Sample Prep. | Accurately weigh ~10 mg of sample and dissolve in 10 mL of mobile phase. | Ensures sample is fully dissolved and compatible with the mobile phase. |
Protocol: Structural Confirmation by ¹H NMR
-
Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d₆
-
Procedure:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
-
Expected Signals for this compound:
-
Aromatic protons (singlet or two closely spaced singlets).
-
Methine proton (CH) adjacent to the carboxyl group (triplet or multiplet).
-
Methylene protons (CH₂) of the butyl chain (multiplet).
-
Methyl protons (CH₃) of the butyl chain (triplet).
-
Methoxy protons (OCH₃) (two singlets).
-
Carboxylic acid proton (broad singlet, may be exchanged with D₂O).
-
References
- Department of Chemistry, University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
- Mockus, L., Peterson, J. J., Lainez, J. M., & Reklaitis, G. V. (2015). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. Organic Process Research & Development, 19(8), 997-1005. [Link]
- TutorChase. (n.d.). How do you calculate the yield and purity of a chemical reaction?
- Quora. (2019). What are some experimental errors that affect the percent yield in a chemical reaction?
- Jiménez-Luna, J., Skoric, L., & Cadeddu, A. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling, 63(22), 6961-6972. [Link]
- Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
- Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
- AZoM. (2024). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis.
- Kewaunee International. (2023). Chemical Synthesis Batch to Continuous Manufacturing.
- ResearchGate. (2014). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes | Request PDF.
- SynZeal. (n.d.). Phenylbutyrate Impurities.
- European Directorate for the Quality of Medicines & HealthCare. (2017). Starting Materials For Active Substances Redefinition of GMP-Starting Materials.
- Pharmaffiliates. (n.d.). Sodium Phenylbutyrate-impurities.
- European Medicines Agency. (2014). Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances.
- Le, C. V., et al. (2022). Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. The Journal of Organic Chemistry, 87(15), 9419-9445. [Link]
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America, 35(8), 524-533. [Link]
- European Pharmaceutical Review. (2020). EMA and FDA approval of regulatory starting materials.
- Google Patents. (n.d.). CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid.
- Google Patents. (n.d.). US6372938B1 - Synthesis of 4-phenylbutyric acid.
- ResearchGate. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.
- ResearchGate. (2019). Purity determination of the starting materials used in the synthesis of pharmaceutical substances.
- PubMed. (2000). Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate.
- PubChem. (n.d.). 3-Phenylbutyric acid.
- ResearchGate. (2000). Synthesis of Methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the Main Bioactive Metabolite of Trimebutine Maleate.
- PubChem. (n.d.). 4-Phenylbutyric Acid.
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-355. [Link]
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Technical Support Center: Enhancing Oral Bioavailability of 2-(3,4,5-trimethoxyphenyl)butanoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the oral bioavailability of 2-(3,4,5-trimethoxyphenyl)butanoic acid derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges encountered during the pre-formulation and formulation development of this class of compounds. My aim is to move beyond simple protocols and explain the scientific rationale behind each troubleshooting step, empowering you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise when beginning work with this chemical series.
Question 1: What are the primary factors likely limiting the oral bioavailability of this compound derivatives?
Answer: Based on the core structure—a substituted phenyl ring and a butanoic acid moiety—the primary challenges are typically twofold:
-
Poor Aqueous Solubility: The trimethoxyphenyl group imparts significant lipophilicity (hydrophobicity), which can lead to low solubility in the aqueous environment of the gastrointestinal (GI) tract.[1][2] This is a common issue for many new chemical entities, with over 40% of marketed drugs facing bioavailability challenges due to poor water solubility.[3] Low solubility directly results in a low dissolution rate, which is often the rate-limiting step for absorption.[4][5]
-
First-Pass Metabolism: The phenolic-like nature of the molecule, even with methoxy groups, makes it a potential substrate for extensive first-pass metabolism in both the gut wall and the liver.[6] Key metabolic pathways for phenolic compounds include glucuronidation and sulfation, which are phase II conjugation reactions designed to increase water solubility and facilitate excretion.[7][8] Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are also heavily involved in the metabolism of many drugs in the liver and gut wall.[6][8]
Question 2: What initial formulation strategies should I consider to address these challenges?
Answer: A multi-pronged approach is recommended. Start with simple, cost-effective methods and increase complexity as needed based on experimental data.
-
Particle Size Reduction (Micronization/Nanonization): This is often the first and most straightforward approach.[5] Reducing particle size increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[4] Techniques range from standard micronization (milling) to more advanced nanonization methods like high-pressure homogenization.[4][9]
-
Amorphous Solid Dispersions (ASDs): If particle size reduction is insufficient, converting the crystalline drug to a high-energy amorphous state can dramatically improve solubility.[10][11][12] This is achieved by dispersing the drug in a polymer matrix.[13] Common techniques for creating ASDs include spray-drying and hot-melt extrusion.[11][14]
-
Lipid-Based Drug Delivery Systems (LBDDS): Given the lipophilic nature of the compound, solubilizing it in a lipid-based formulation is a highly effective strategy.[15][16][17] These systems can enhance solubility, improve absorption via lymphatic pathways (bypassing the liver and reducing first-pass metabolism), and protect the drug from degradation in the GI tract.[16][18][19] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS).[1]
-
Prodrug Approach: To combat extensive first-pass metabolism, a prodrug strategy can be employed.[20][21] This involves chemically modifying the parent drug to mask the metabolic site. The modifying group is later cleaved in vivo to release the active drug.[20] For compounds with carboxylic acid groups, ester prodrugs can be designed to target specific intestinal transporters, such as the peptide transporter 1 (PEPT1), enhancing absorption.[22][23]
Part 2: Troubleshooting Experimental Issues
This section provides structured guidance for specific experimental hurdles.
Guide 1: Low Dissolution Rate in Biorelevant Media
Problem: My compound shows a very low dissolution rate (<30% dissolved in 60 minutes) in simulated intestinal fluids (FaSSIF and FeSSIF), despite micronization.
Causality Analysis: While micronization increases surface area, it doesn't alter the intrinsic solubility of the compound.[24] If the compound's solubility is extremely low, the concentration gradient needed for dissolution remains small. Furthermore, poor wettability of a hydrophobic powder can lead to particle agglomeration, reducing the effective surface area for dissolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low dissolution.
Experimental Protocols:
Protocol 1: Preparation of Biorelevant Media (FaSSIF & FeSSIF)
-
Rationale: Using biorelevant media is crucial as they mimic the composition of human intestinal fluids in the fasted (FaSSIF) and fed (FeSSIF) states, providing a more accurate prediction of in vivo dissolution than simple buffer solutions.[25][26][27] These media contain bile salts and phospholipids that aid in the solubilization of lipophilic drugs.[25]
-
FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5):
-
FeSSIF (Fed State Simulated Intestinal Fluid, pH 5.0):
-
Reference for detailed composition: See Dressman et al. for foundational recipes.[27][28]
| Media Component | FaSSIF (pH 6.5) | FeSSIF (pH 5.0) |
| Sodium Taurocholate | 3 mM | 15 mM |
| Lecithin | 0.75 mM | 3.75 mM |
| Buffer System | Phosphate | Acetate |
| Osmolality | ~270 mOsmol/kg | ~670 mOsmol/kg |
| Data sourced from various biorelevant media protocols.[28] |
Protocol 2: Screening Polymers for Amorphous Solid Dispersions (ASDs)
-
Rationale: The choice of polymer is critical for stabilizing the amorphous state of the drug and preventing recrystallization.[13] The polymer should be miscible with the drug and ideally act as a precipitation inhibitor upon dissolution.[12]
-
Screening Steps:
-
Select a range of polymers commonly used in ASDs, such as PVP K30, HPMCAS, and Soluplus®.
-
Prepare physical mixtures of the drug and each polymer at different weight ratios (e.g., 1:1, 1:2, 1:3).[11]
-
Analyze the mixtures using Differential Scanning Calorimetry (DSC). A single glass transition temperature (Tg) that varies with the drug-polymer ratio indicates miscibility, which is a prerequisite for forming a stable ASD.
-
Cast films from a common solvent and store them under accelerated stability conditions (e.g., 40°C/75% RH). Monitor for recrystallization over time using Polarized Light Microscopy or Powder X-ray Diffraction (PXRD). The most stable combinations are selected for scale-up.
-
Guide 2: High Apparent Permeability but Low Overall Bioavailability
Problem: My formulation shows good dissolution and the compound has a high apparent permeability coefficient (Papp > 10 x 10⁻⁶ cm/s) in the Caco-2 assay, but in vivo studies in rats show very low oral bioavailability (<5%).
Causality Analysis: This classic profile strongly suggests extensive first-pass metabolism.[6] The compound is dissolving and permeating the intestinal wall effectively, but it is being rapidly metabolized either in the intestinal cells (enterocytes) or during its first pass through the liver before it can reach systemic circulation.[8] The trimethoxyphenyl moiety is susceptible to O-demethylation by CYP enzymes, and the resulting phenols can be rapidly conjugated.[30][31]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected first-pass metabolism.
Experimental Protocols:
Protocol 3: Caco-2 Permeability Assay
-
Rationale: The Caco-2 cell monolayer is a well-established in vitro model of the human intestinal epithelium.[32][33][34] It is used to predict the in vivo absorption of drugs and can indicate whether a compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[34][35][36]
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell® plates and cultured for ~21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[35]
-
Monolayer Integrity: Before the experiment, the integrity of the monolayer must be verified by measuring the Transepithelial Electrical Resistance (TEER).[34] A TEER value >200 Ω·cm² is typically required.[37]
-
Transport Study: The test compound is added to the apical (A) side, and samples are taken from the basolateral (B) side over time (typically up to 2 hours) to measure A-to-B transport.[36][37]
-
Efflux Assessment: To determine if the compound is actively transported out of the cell, a bidirectional assay is performed, measuring transport from B-to-A as well. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[35][36]
-
Analysis: Compound concentrations are quantified by LC-MS/MS, and the apparent permeability coefficient (Papp) is calculated.[34]
-
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Expected Human Absorption |
| Low | < 1 | < 20% |
| Moderate | 1 - 10 | 20 - 80% |
| High | > 10 | > 80% |
| Classification based on typical industry standards. |
Protocol 4: Liver Microsome Stability Assay
-
Rationale: This in vitro assay provides a rapid assessment of a compound's metabolic stability in the presence of the major drug-metabolizing enzymes (CYPs and UGTs) found in the liver.[8] Rapid degradation in this assay is a strong indicator of high hepatic clearance and first-pass metabolism.
-
Methodology:
-
Incubation: The test compound is incubated with pooled liver microsomes (human or rat) and a cofactor regenerating system (NADPH for CYPs, UDPGA for UGTs) at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining over time.
-
Data Interpretation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life (<30 minutes) suggests high metabolic liability.
-
References
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Nayak, A. Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Technology & Innovation.
- Mehellou, Y., et al. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Future Medicinal Chemistry.
- Sharma, D., et al. Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.
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- Singh, B., et al. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology.
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- Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
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- Savjani, K.T., et al. Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. International Journal of Pharmaceutical Sciences and Research.
- Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson.
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- Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. Preprints.org.
- Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. The Pharma Innovation.
- Malamatari, M., et al. Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Drug Delivery Science and Technology.
- Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience.
- Caco2 assay protocol. Unknown Source.
- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
- Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. ResearchGate.
- Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. Dovepress.
- Kalepu, S., et al. Oral lipid-based drug delivery systems - An overview. Acta Pharmaceutica Sinica B.
- Ferreira, N. R., et al. Strategies to improve oral drug bioavailability. Semantic Scholar.
- Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). biorelevant.com.
- Gilad, E., et al. Modern Prodrug Design for Targeted Oral Drug Delivery. Molecules.
- In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
- Lipid Based Drug Delivery Systems. Pharma Focus Asia.
- Physico-chemical properties of FaSSIF, FeSSIF and FaSSGF. Biorelevant.com.
- Innovative Strategies and Advances in Drug Delivery Systems to Address Poor Solubility: A Comprehensive Review. Bentham Science.
- Sharma, M. K. Bio-relevant Dissolution Media Development. Journal of Bioequivalence & Bioavailability.
- Caco-2 Permeability Assay. Creative Bioarray.
- Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. ProQuest.
- Physiologically based in vitro Models to Predict the Oral Dissolution and Permeation of Solid Dosage Forms. Ingenta Connect.
- Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology.
- In vitro models for the prediction of in vivo performance of oral dosage forms. Expert Opinion on Drug Metabolism & Toxicology.
- First-Pass Metabolism of Polyphenols from Selected Berries: A High-Throughput Bioanalytical Approach. MDPI.
- Caco-2 Permeability Assay. Evotec.
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- In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption. Pharmaceutics.
- First-Pass Metabolism of Polyphenols from Selected Berries: A High-Throughput Bioanalytical Approach. ResearchGate.
- Dissolution Method Troubleshooting. Dissolution Technologies.
- Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. PNAS.
- Troubleshooting Dissolution Failures in Formulated Tablets. Pharma.Tips.
- Study of First-Pass Metabolism and its Uses. Walsh Medical Media.
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- Video: Factors Affecting Dissolution: Particle Size and Effective Surface Area. JoVE.
- First pass effect. Wikipedia.
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Handling and safety precautions for 2-(3,4,5-trimethoxyphenyl)butanoic acid.
Prepared by the Senior Application Scientist Team
This guide provides comprehensive handling and safety protocols for 2-(3,4,5-trimethoxyphenyl)butanoic acid (CAS No. 195202-08-5). It is designed for researchers, scientists, and drug development professionals to ensure laboratory safety and experimental integrity. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter.
Section 1: Hazard Identification & Characterization
This section addresses the fundamental hazards associated with this compound. Understanding these is the first step toward safe handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary health hazards of this compound?
A1: According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance. The primary health risks are irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] It is not classified for other specific hazards like carcinogenicity or reproductive toxicity based on available data.[1]
Q2: How is this compound classified under the Globally Harmonized System (GHS)?
A2: The GHS classification provides a standardized way to understand the hazards. This compound is identified with the GHS07 "Exclamation Mark" pictogram, indicating its irritant properties.[1][6] The specific hazard statements are summarized in the table below.
| Hazard Class | GHS Code | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2][3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][2][3][4] |
Q3: Is this compound flammable or chemically unstable?
A3: No, it is not considered a fire hazard. The NFPA fire hazard rating is 0, for materials that will not burn.[1] It is also chemically stable under normal laboratory handling and storage conditions.[1][2] However, it should be kept away from strong oxidizing agents and strong acids, as these are incompatible materials.[2]
Section 2: Personal Protective Equipment (PPE) Protocol
Proper PPE is your primary defense against exposure. The following Q&A section details the required equipment.
Frequently Asked Questions (FAQs)
Q1: What is the minimum required PPE when handling solid this compound?
A1: A standard laboratory PPE ensemble is required. This includes a lab coat, protective gloves, and chemical safety goggles.[1][2] Given its potential for respiratory irritation, all handling of the solid powder should be done in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Q2: What specific type of gloves and eye protection should I use?
A2: For hand protection, nitrile gloves are recommended.[7] For eye protection, chemical safety goggles are mandatory.[1][2] If there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[1]
Troubleshooting Guide
Q: My gloves became contaminated while handling the powder. What is the correct procedure?
A: Immediately remove the contaminated gloves using the proper technique (without touching the outer surface with your bare skin). Dispose of the contaminated gloves in the designated hazardous waste container.[8] Wash your hands thoroughly with soap and water before putting on a new pair of gloves.[1][9]
Table of Required Personal Protective Equipment
| PPE Category | Item Specification | Rationale | Source(s) |
| Hand Protection | Nitrile Gloves | Provides chemical resistance against the compound. | [7] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. | [2] |
| Eye & Face Protection | Chemical Safety Goggles or Glasses | Prevents eye irritation from airborne particles. | [1][2] |
| Face Shield (as needed) | Additional protection against dust when weighing large quantities. | [1] | |
| Respiratory Protection | N95 Respirator / Fume Hood | Required in case of inadequate ventilation or when handling powder outside of a fume hood to prevent respiratory tract irritation. | [1][2] |
Section 3: Safe Handling & Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining the compound's integrity and ensuring a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the most important precautions to take when weighing and handling the solid compound?
A1: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling dust.[2] Avoid creating dust during handling.[2] Use appropriate tools (e.g., a chemical spatula) and weigh the compound on a weigh boat or paper. After handling, wash your hands and any exposed skin thoroughly.[1][3]
Q2: What are the optimal storage conditions for this compound?
A2: Store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be kept tightly closed to prevent moisture absorption and contamination.[1][2] It should be stored locked up and away from incompatible materials like strong oxidizing agents.[1][2]
Experimental Protocol: Weighing Solid this compound
-
Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles). Ensure the chemical fume hood is operational.
-
Staging: Place the stock container, a clean weigh boat, a spatula, and your laboratory notebook inside the fume hood.
-
Taring: Place the weigh boat on the analytical balance and tare it.
-
Dispensing: Carefully open the stock container. Using the spatula, gently transfer the desired amount of the solid onto the weigh boat. Avoid any sudden movements that could generate dust.
-
Sealing: Once the desired weight is achieved, securely close the stock container.
-
Cleanup: Wipe the spatula clean with a disposable wipe. Dispose of the wipe in the designated solid hazardous waste container.
-
Documentation: Record the final weight in your laboratory notebook.
-
Post-Handling: Remove gloves and wash hands thoroughly.
Troubleshooting Guide
Q: I noticed the material has changed color or consistency in its container. Can I still use it?
A: A change in physical appearance could indicate degradation or contamination. The compound is generally stable under recommended storage conditions.[1][2] However, if you observe a change, it is best to err on the side of caution. Do not use the material. It should be disposed of following the hazardous waste guidelines outlined in Section 5.
Section 4: Spill Management & Emergency Response
Accidents can happen. Being prepared with the correct emergency procedures is essential for minimizing risk.
Frequently Asked Questions (FAQs)
Q1: What is the immediate first aid for skin or eye contact?
A1:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove any contaminated clothing. If skin irritation occurs, seek medical advice.[1][2]
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes.[1][2] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[1] Seek immediate medical attention.[1][10]
Q2: What should I do if I inhale the dust?
A2: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2][3] If the person feels unwell or has difficulty breathing, seek medical attention.[1][9]
Q3: What is the procedure for a small spill of the solid compound?
A3: For a minor spill, you can typically manage the cleanup yourself. Ensure you are wearing the appropriate PPE. Gently sweep or shovel the spilled solid into a labeled container for disposal.[1] Avoid actions that generate dust.[1][2]
Diagram: Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Experimental Protocol: Cleaning a Minor Solid Spill
-
Secure the Area: Ensure the area is well-ventilated. If not in a fume hood, restrict access to the spill area.
-
Don PPE: Put on two pairs of nitrile gloves, a lab coat, and chemical safety goggles.
-
Containment: Gently cover the spill with dry paper towels to prevent dust from becoming airborne.
-
Collection: Carefully sweep the solid material into a dustpan or onto a stiff piece of cardboard. Transfer the collected material into a sealable bag or container.
-
Labeling: Label the container as "Hazardous Waste: this compound".
-
Final Cleaning: Wipe the spill area with a damp paper towel.
-
Disposal: Place all contaminated materials (gloves, paper towels, dustpan if disposable) into the hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water.
Troubleshooting Guide
Q: When is a spill considered 'major' and requires external assistance?
A: A spill is considered major if it involves a large quantity of material, occurs in a poorly ventilated area, or if you do not have the proper PPE or materials to clean it up safely. In such cases, do not attempt to clean it yourself. Evacuate the immediate area, alert your supervisor, and contact your institution's Environmental Health & Safety (EH&S) department immediately.[1]
Section 5: Waste Disposal Guidelines
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: How should I dispose of waste this compound?
A1: Unused or waste compound must be disposed of as hazardous chemical waste.[1] It should be placed in a clearly labeled, sealed container. Never dispose of this chemical down the drain or in the regular trash.[2][11]
Q2: How do I dispose of contaminated lab materials, such as gloves, weigh boats, and pipette tips?
A2: All materials that have come into direct contact with the compound are considered hazardous waste.[12] This includes gloves, disposable lab coats, weigh boats, and contaminated paper towels. These items should be collected in a designated, sealed, and labeled hazardous waste container for pickup by your institution's waste management service.[2][12]
References
- Aaron Chemistry GmbH. (n.d.). (2S)-2-(3,4,5-TRIMETHOXYPHENYL)
- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. [Link]
- Fisher Scientific. (2023).
- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid?[Link]
Sources
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- 2. unavera.de [unavera.de]
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- 4. (S)-2-(3,4,5-TRIMETHOXYPHENYL)BUTYRIC ACID | 195202-08-5 [amp.chemicalbook.com]
- 5. 195202-08-5 Cas No. | (2S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | Apollo [store.apolloscientific.co.uk]
- 6. (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | 195202-08-5 [sigmaaldrich.com]
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- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-(3,4,5-trimethoxyphenyl)butanoic acid
Welcome to the comprehensive technical support guide for the scale-up synthesis of 2-(3,4,5-trimethoxyphenyl)butanoic acid. This document is designed for researchers, chemists, and process development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this compound. Our focus is on providing practical, scientifically-grounded solutions to common challenges encountered during laboratory-scale and pilot-plant production.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its structural motif, a 2-arylpropionic acid derivative, is common in non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The successful and efficient scale-up of its synthesis is critical for enabling further research and development. This guide will focus on a modern and adaptable synthetic approach, addressing potential pitfalls and offering robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and which is recommended for scale-up?
There are several established methods for the synthesis of 2-arylalkanoic acids. A classical approach involves the use of a Grignard reagent. However, for scalability and to avoid the challenges associated with large-scale Grignard reactions, such as initiation difficulties and moisture sensitivity, we recommend a palladium-catalyzed carbonylation of an appropriate allylarene.[3][4] This method offers a more controlled and often higher-yielding process under milder conditions.
Q2: I am experiencing low yields in my palladium-catalyzed carbonylation. What are the likely causes?
Low yields in palladium-catalyzed reactions can often be attributed to several factors:
-
Catalyst activity: Ensure the palladium catalyst is active. If using a Pd(0) source, ensure it has not oxidized. For Pd(II) precursors, ensure proper in-situ reduction.
-
Ligand degradation: Phosphine ligands are susceptible to oxidation. Handle them under an inert atmosphere.
-
CO source: If using a carbon monoxide surrogate like formic acid, ensure its purity and appropriate stoichiometry.[3]
-
Reaction conditions: Temperature and pressure are critical. Ensure your reactor is maintaining the set parameters accurately.
Q3: My reaction is producing a significant amount of the isomeric byproduct, 4-(3,4,5-trimethoxyphenyl)butanoic acid. How can I improve the regioselectivity for the desired 2-aryl isomer?
The regioselectivity in the hydrocarboxylation of allylarenes is highly dependent on the ligand used. For the preferential formation of the 2-arylbutanoic acid isomer, triphenylphosphine (PPh3) is a recommended ligand.[3] Increasing the ligand-to-palladium ratio can sometimes enhance selectivity. Additionally, the choice of solvent can influence the outcome; toluene is a suitable solvent for this transformation.[3]
Q4: During workup, I'm observing persistent emulsions. What is the best way to handle this on a larger scale?
Emulsions during the workup of reactions involving metallic catalysts and basic aqueous solutions are common. To address this:
-
Filtration: Before extraction, consider filtering the reaction mixture through a pad of celite to remove insoluble palladium species.
-
Brine wash: After the initial aqueous wash, a wash with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent choice: Using a more non-polar extraction solvent can sometimes reduce emulsion formation.
Q5: What are the key safety considerations when scaling up this synthesis?
-
Carbon Monoxide (if used directly): CO is a toxic gas. Ensure adequate ventilation and use a CO detector. The use of CO surrogates like formic acid is a safer alternative.[3]
-
Palladium Catalysts: While not highly toxic, palladium residues in the final product must be minimized, especially for pharmaceutical applications.
-
Solvents: Toluene is a flammable and volatile solvent. Use appropriate engineering controls to minimize exposure and ignition sources.
-
Exotherms: While the carbonylation reaction is not typically violently exothermic, it's crucial to monitor the reaction temperature during scale-up, especially during the initial phase.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Action |
| Reaction fails to initiate or proceeds very slowly. | Inactive catalyst. | - Use a fresh batch of palladium catalyst. - Consider a brief pre-activation step if using a Pd(II) source. |
| Poor quality starting material. | - Verify the purity of the 1,2,3-trimethoxy-5-allylbenzene by NMR or GC-MS. | |
| Insufficient temperature. | - Ensure the internal reaction temperature is reaching the target, not just the setpoint of the heating mantle. | |
| Formation of significant byproducts (e.g., Wurtz coupling). | Inappropriate ligand or ligand-to-metal ratio. | - Ensure the correct ligand (e.g., PPh3) is used in the appropriate stoichiometry.[3] |
| Presence of oxygen. | - Thoroughly degas all solvents and purge the reactor with an inert gas (nitrogen or argon). | |
| Product isolation is difficult due to contamination with palladium black. | Catalyst precipitation. | - Filter the crude reaction mixture through celite before workup. |
| - Consider using a water-soluble palladium catalyst for easier removal. | ||
| Low purity of the final product after crystallization. | Incomplete removal of starting materials or isomers. | - Optimize the crystallization solvent system. A mixture of a good solvent and an anti-solvent can improve purity. - Consider a column chromatography step for very impure material, though this is less ideal for large-scale production. |
Experimental Protocols
Synthesis of this compound via Palladium-Catalyzed Carbonylation
This protocol is adapted from a general procedure for the synthesis of 2-arylbutanoic acids.[3]
Materials:
-
1,2,3-trimethoxy-5-allylbenzene
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Formic acid
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
Reactor Setup: In a clean, dry, and inerted reactor, add palladium(II) acetate (0.025 eq) and triphenylphosphine (0.2 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene. Stir the mixture for 10 minutes.
-
Add 1,2,3-trimethoxy-5-allylbenzene (1.0 eq) to the reactor.
-
Add formic acid (10 eq) dropwise to the stirred solution.
-
Reaction: Seal the reactor and heat the mixture to 100 °C. Maintain this temperature for 20 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
-
Visualizations
Reaction Pathway
Caption: Synthesis of the target compound via palladium-catalyzed carbonylation.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- Qi, X., et al. (2019). Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. Organic Letters, 21(14), 5699-5703. [Link]
- PubMed. (2019). Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. [Link]
- Convenient preparation of (S)
- Yang, B., et al. (2023). Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach. Organic Process Research & Development. [Link]
Sources
Technical Support Center: Biological Evaluation of 2-(3,4,5-trimethoxyphenyl)butanoic Acid and Analogs
Welcome to the technical support center for researchers working with 2-(3,4,5-trimethoxyphenyl)butanoic acid and its structural analogs. This guide is designed to provide practical, field-proven insights to help you navigate the common pitfalls in the biological evaluation of this class of compounds. Given the limited direct literature on this compound, this guide synthesizes data from structurally related molecules that share the core 3,4,5-trimethoxyphenyl moiety, a pharmacophore frequently associated with microtubule-targeting and anti-inflammatory activities.
Troubleshooting Guide: From Benchtop to In Vivo
This section addresses specific technical challenges you may encounter during your experiments, offering step-by-step solutions and the rationale behind them.
Section 1: In Vitro Assay Challenges
A frequent initial hurdle is the poor aqueous solubility of small molecules like this compound, which is predicted to be a solid at room temperature[1][2]. This can lead to inaccurate concentration-response curves and non-reproducible results.
Symptoms:
-
Visible precipitate in culture media after adding the compound.
-
High variability between replicate wells in cell-based assays.
-
Non-linear or flat dose-response curves.
Step-by-Step Troubleshooting Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Perform serial dilutions from the primary stock in 100% DMSO to create intermediate stocks.
-
To prepare the final working concentrations, dilute the DMSO intermediate stocks into your aqueous cell culture medium or assay buffer. Crucially, the final concentration of DMSO in the assay should be kept constant across all conditions (including vehicle controls) and should not exceed a level that affects cell viability (typically ≤ 0.5%).
-
-
Solubility Assessment:
-
Before a large-scale experiment, perform a simple visual solubility test. Prepare the highest desired concentration of the compound in your final assay medium and incubate under assay conditions (e.g., 37°C, 5% CO2).
-
Visually inspect for precipitation or turbidity over time (e.g., at 1, 4, and 24 hours).
-
If precipitation occurs, you must either lower the top concentration or explore formulation strategies such as the use of solubilizing agents like Cremophor EL or cyclodextrins, though these can have their own biological effects and must be properly controlled.
-
Compounds with a trimethoxyphenyl group have been shown to induce cell cycle arrest and apoptosis, often by targeting microtubules[3][4][5]. However, assay artifacts can obscure these effects.
Symptoms:
-
IC50 values vary significantly between experiments.
-
High background signal in colorimetric or fluorometric assays.
-
Unexpectedly potent or weak activity compared to related compounds.
Recommended Protocol for a Standard MTT Cytotoxicity Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a density determined empirically to ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing the compound at various concentrations (with a constant final DMSO concentration). Include a vehicle control (DMSO only) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Tips:
-
Compound-Reagent Interaction: Some compounds can interfere with the MTT reagent itself. If you suspect this, run a control plate without cells to see if your compound reduces MTT in a cell-free environment. Consider using an alternative viability assay like the sulforhodamine B (SRB) assay, which measures total protein content.
-
Time-Dependent Effects: The cytotoxic effects of microtubule inhibitors are often cell cycle-dependent and may require longer incubation times to become apparent[5]. Consider running a time-course experiment (e.g., 24, 48, and 72 hours).
Many molecules containing the 3,4,5-trimethoxyphenyl motif, such as combretastatin A-4 analogs, function by inhibiting tubulin polymerization at the colchicine binding site[3][5]. Confirming this mechanism requires a multi-pronged approach.
Experimental Workflow for Investigating Tubulin Interaction:
Caption: Workflow to validate microtubule destabilizing activity.
Key Experimental Protocols:
-
Cell Cycle Analysis by Flow Cytometry:
-
Treat cells with the compound at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours).
-
Harvest, fix, and stain the cells with a DNA-binding dye like propidium iodide.
-
Analyze the DNA content by flow cytometry. Microtubule destabilizing agents typically cause an accumulation of cells in the G2/M phase of the cell cycle[4][5].
-
-
Immunofluorescence Microscopy of Microtubules:
-
Grow cells on coverslips and treat with the compound.
-
Fix the cells with paraformaldehyde or ice-cold methanol.
-
Permeabilize the cells and stain with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Visualize the microtubule network using a fluorescence microscope. Look for evidence of microtubule depolymerization (loss of filamentous structures) compared to vehicle-treated cells.
-
Section 2: In Vivo Study Pitfalls
The choice of animal model is critical for translating in vitro findings. For compounds with potential anticancer activity, xenograft models are a common starting point. For anti-inflammatory applications, models of specific diseases are required.
Considerations for Model Selection:
-
Mice and rats are the most commonly used species in biomedical research due to their well-characterized genetics, small size, and relatively short lifespan[6].
-
For oncology studies, human tumor xenografts in immunocompromised mice (e.g., nude or SCID mice) are standard.
-
For anti-inflammatory studies, the model must be relevant to the compound's proposed mechanism. For example, a compound related to a platelet-activating factor (PAF) antagonist would be tested in a PAF-induced inflammation model[7].
-
The development of humanized transgenic mouse models , which express human drug-metabolizing enzymes, can offer more predictive data on pharmacokinetics and metabolism[8].
Table 1: Examples of Potential In Vivo Models
| Therapeutic Area | Animal Model | Key Features | Relevant Citations |
| Oncology | Human Tumor Xenograft (Mouse) | Subcutaneous or orthotopic implantation of human cancer cell lines. | [3],[4],[5] |
| Inflammation | Carrageenan-induced Paw Edema (Rat) | Acute, non-immune inflammation model. | [7] |
| Neuroinflammation | Lipopolysaccharide (LPS) Challenge | Model for systemic inflammation and neuroinflammatory responses. | [9] |
Even with potent in vitro activity, a compound may fail in vivo due to poor pharmacokinetic properties.
Potential Causes & Troubleshooting Strategies:
-
Rapid Metabolism: The trimethoxyphenyl group can be subject to metabolic modification. Preliminary studies using liver microsomes can provide insight into metabolic stability[10].
-
Poor Absorption: The physicochemical properties of the compound (e.g., lipophilicity, pKa) will dictate its absorption from the gastrointestinal tract.
-
Formulation: For initial in vivo efficacy studies, consider intraperitoneal (IP) injection to bypass first-pass metabolism. If oral administration is necessary, formulation development may be required to improve solubility and absorption. Water-soluble prodrugs, such as phosphate esters, have been successfully used for related compounds to improve bioavailability[11].
Frequently Asked Questions (FAQs)
Q1: What is the most likely mechanism of action for this compound? Based on a wealth of literature for structurally related compounds, the primary hypothesis would be the inhibition of tubulin polymerization[3][4][5]. The 3,4,5-trimethoxyphenyl moiety is a key feature of many compounds that bind to the colchicine site on tubulin, leading to microtubule destabilization, G2/M cell cycle arrest, and ultimately, apoptosis. Another potential, though less common, mechanism for related structures is the antagonism of the platelet-activating factor (PAF) receptor[7].
Q2: How should I store the compound? The compound is a solid and should be stored sealed in a dry environment at room temperature for long-term stability[1][2]. Stock solutions in DMSO should be stored in aliquots at -20°C or -80°C.
Q3: What are appropriate positive and negative controls for my in vitro assays?
-
Negative Control: A vehicle control (e.g., 0.1% DMSO in media) is essential for all experiments.
-
Positive Controls:
-
For cytotoxicity and tubulin disruption assays: Combretastatin A-4, colchicine, or paclitaxel.
-
For cell cycle analysis: Nocodazole (induces G2/M arrest).
-
Q4: What potential off-target effects should I be aware of? While tubulin is a likely primary target, all small molecules have the potential for off-target effects. Given the structural diversity of compounds with the trimethoxyphenyl group, it is prudent to consider potential interactions with other cellular targets. Broad-based kinase inhibitor screening panels or receptor binding assays can be employed if unexpected phenotypes are observed.
Q5: My compound shows activity in vitro but not in vivo. What should I do next? This is a common challenge in drug development. A systematic approach is required:
-
Confirm In Vivo Exposure: Measure the concentration of the compound in plasma over time after administration to determine if it is being absorbed and reaching sufficient levels.
-
Assess Metabolic Stability: Use in vitro methods (liver microsomes, S9 fractions) to determine if the compound is being rapidly metabolized.
-
Evaluate Formulation: Ensure the compound is fully solubilized in the vehicle used for in vivo dosing. Consider alternative formulations or routes of administration.
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Validation & Comparative
A Comparative Guide to Neuroprotective Agents: Evaluating 2-(3,4,5-trimethoxyphenyl)butanoic acid Against Established Therapeutics
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Neuronal Preservation
The relentless progression of neurodegenerative diseases and the acute devastation of ischemic events like stroke present a formidable challenge to modern medicine. The development of effective neuroprotective agents, capable of shielding neurons from damage and preserving cognitive and motor function, remains a critical frontier in drug discovery. This guide provides a comparative analysis of a novel compound, 2-(3,4,5-trimethoxyphenyl)butanoic acid, alongside established neuroprotective agents.
It is imperative to note that, as of the time of this publication, direct experimental data on the neuroprotective efficacy of this compound is not publicly available. Therefore, this guide serves a dual purpose: to present a hypothetical framework for the evaluation of this promising molecule based on the biological activities of structurally related compounds, and to offer a direct comparison with the well-documented neuroprotective agents Edaravone, Resveratrol, and N-acetylcysteine (NAC). We will delve into their mechanisms of action, supporting experimental data, and the intricate signaling pathways they modulate.
Spotlight on this compound: A Compound of Interest
The 3,4,5-trimethoxyphenyl moiety is a recurring structural motif in a variety of biologically active molecules, including those with demonstrated anticancer and anti-inflammatory properties. While the butanoic acid derivative is a novel entity in the context of neuroprotection, its structural similarity to other phenolic compounds suggests a potential for antioxidant and anti-inflammatory activities, which are key mechanisms in neuroprotection.[1]
Hypothesized Mechanism of Action:
Based on its chemical structure, this compound may exert neuroprotective effects through:
-
Antioxidant Activity: The trimethoxyphenyl group could act as a free radical scavenger, mitigating oxidative stress, a common pathway in neuronal cell death.
-
Anti-inflammatory Effects: It may modulate inflammatory pathways within the central nervous system, reducing the production of pro-inflammatory cytokines.
Further experimental validation is essential to elucidate the precise mechanisms and therapeutic potential of this compound.
Comparative Analysis with Established Neuroprotective Agents
To provide a robust context for the potential evaluation of this compound, we will compare it against three well-characterized neuroprotective agents: Edaravone, Resveratrol, and N-acetylcysteine (NAC).
Edaravone: The Free Radical Scavenger
Edaravone is a potent free-radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[2][3] Its primary mechanism involves the direct quenching of reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[2][4]
Resveratrol: The Multifaceted Polyphenol
Resveratrol, a natural polyphenol found in grapes and other plants, exhibits a broad spectrum of neuroprotective activities.[5][6] Its mechanisms include antioxidant and anti-inflammatory actions, as well as the activation of sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity.[5][7]
N-acetylcysteine (NAC): The Glutathione Precursor
N-acetylcysteine is a precursor to the endogenous antioxidant glutathione (GSH).[8][9] By replenishing intracellular GSH levels, NAC enhances the cellular defense against oxidative stress. It also exhibits anti-inflammatory properties and modulates glutamatergic neurotransmission.[10][11]
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize key performance metrics for the selected neuroprotective agents based on published experimental data. The values for this compound are presented as "To Be Determined" (TBD) to highlight the need for future research.
Table 1: In Vitro Neuroprotective Efficacy
| Agent | In Vitro Model | Neuroprotective Concentration | % Increase in Cell Viability | Reference |
| This compound | Oxygen-Glucose Deprivation (OGD) in SH-SY5Y cells | TBD | TBD | - |
| Edaravone | OGD in primary cortical neurons | 10 µM | ~40% | [12] |
| Resveratrol | Glutamate-induced toxicity in HT22 cells | 25 µM | ~50% | [13] |
| N-acetylcysteine (NAC) | H₂O₂-induced oxidative stress in PC12 cells | 1 mM | ~60% | [14] |
Table 2: In Vivo Neuroprotective Efficacy
| Agent | In Vivo Model | Dosage | % Reduction in Infarct Volume | Reference |
| This compound | Transient Middle Cerebral Artery Occlusion (tMCAO) in rats | TBD | TBD | - |
| Edaravone | tMCAO in rats | 3 mg/kg | ~35% | [15] |
| Resveratrol | tMCAO in rats | 20 mg/kg | ~25% | [16] |
| N-acetylcysteine (NAC) | tMCAO in rats | 150 mg/kg | ~50% | [17] |
Experimental Protocols for Evaluating Neuroprotective Agents
To ensure scientific rigor and reproducibility, standardized experimental protocols are crucial for assessing the efficacy of novel neuroprotective compounds.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
This model simulates the ischemic conditions of a stroke in a cell culture setting.
Protocol:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate and culture until they reach 70-80% confluency.
-
OGD Induction: Replace the normal culture medium with a glucose-free medium. Place the plate in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 2-4 hours).
-
Reperfusion: After the OGD period, replace the glucose-free medium with normal culture medium and return the plate to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
Treatment: The test compound (e.g., this compound) and reference compounds are added to the culture medium at various concentrations before, during, or after the OGD insult.
-
Assessment of Cell Viability: Quantify cell viability using a standard method such as the MTT assay.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
This surgical model in rodents mimics the focal ischemic stroke commonly seen in humans.[18][19]
Protocol:
-
Animal Preparation: Anesthetize a rat or mouse and make a midline cervical incision to expose the common carotid artery (CCA).
-
Occlusion: Introduce a filament into the internal carotid artery and advance it to occlude the origin of the middle cerebral artery (MCA).[20]
-
Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion of the ischemic territory.[21]
-
Treatment: Administer the test compound and reference agents at predetermined doses and time points relative to the ischemic insult.
-
Neurological Assessment: Evaluate neurological deficits at various time points post-surgery using standardized scoring systems (e.g., modified Neurological Severity Score - mNSS).
-
Infarct Volume Measurement: After a set survival period (e.g., 24-72 hours), euthanize the animal and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
Signaling Pathways in Neuroprotection
Understanding the molecular pathways modulated by neuroprotective agents is crucial for targeted drug development.
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[22] Activation of the Nrf2/Antioxidant Response Element (ARE) pathway is a common mechanism for many neuroprotective compounds.[23]
Caption: Nrf2/ARE signaling pathway in neuroprotection.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical pro-survival pathway that inhibits apoptosis and promotes cell growth.[24][25] Many neuroprotective agents exert their effects by activating this pathway.[26]
Caption: PI3K/Akt signaling pathway promoting neuronal survival.
Conclusion and Future Directions
While this compound presents an intriguing candidate for neuroprotection based on its chemical structure, a comprehensive evaluation of its efficacy and mechanism of action is required. This guide has outlined a clear and scientifically rigorous path for such an investigation, drawing comparisons with the established neuroprotective agents Edaravone, Resveratrol, and N-acetylcysteine.
The multifaceted nature of neuronal injury necessitates a multi-pronged therapeutic approach. Future research should not only focus on the direct antioxidant and anti-inflammatory properties of novel compounds but also explore their interactions with key signaling pathways such as Nrf2/ARE and PI3K/Akt. By employing standardized in vitro and in vivo models, the scientific community can systematically evaluate and prioritize promising neuroprotective candidates for clinical development, ultimately bringing new hope to patients affected by neurological disorders.
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A Comparative Analysis of 2-(3,4,5-trimethoxyphenyl)butanoic acid and Established Tubulin Inhibitors
Abstract
This guide provides a detailed comparative analysis of the novel compound, 2-(3,4,5-trimethoxyphenyl)butanoic acid, against a panel of well-characterized inhibitors of tubulin polymerization. Based on structural similarities to known pharmacophores, we hypothesize that the primary molecular target of this compound is β-tubulin, specifically at or near the colchicine-binding site. This document outlines the mechanistic rationale for this hypothesis, presents a head-to-head comparison with leading microtubule-targeting agents, and provides detailed protocols for the experimental validation of its efficacy. The intended audience for this guide includes researchers in oncology, cell biology, and drug discovery.
Introduction: The Central Role of Microtubule Dynamics in Cellular Proliferation
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton.[1] They are integral to a multitude of cellular processes, including the maintenance of cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[2][3] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for the proper segregation of chromosomes.[4] Consequently, the tubulin-microtubule system represents a highly validated and clinically significant target for anticancer therapeutics.[5]
Microtubule-targeting agents (MTAs) are broadly classified into two major categories based on their mechanism of action:
-
Microtubule-Stabilizing Agents: These compounds, such as the taxanes (e.g., paclitaxel, docetaxel) and epothilones (e.g., ixabepilone), bind to the polymerized form of tubulin, suppressing microtubule dynamics and leading to mitotic arrest.[4][6][7][8]
-
Microtubule-Destabilizing Agents: This class of inhibitors prevents the polymerization of tubulin dimers into microtubules.[5] They are further sub-categorized by their binding sites on the tubulin heterodimer, with the most prominent being the vinca alkaloid-binding site and the colchicine-binding site.[9]
The compound of interest, this compound, features a 3,4,5-trimethoxyphenyl moiety, a key structural feature of many potent inhibitors that bind to the colchicine site on β-tubulin, including colchicine itself and combretastatin A-4.[9][10] This structural alert strongly suggests that this compound functions as a microtubule-destabilizing agent by interacting with the colchicine-binding site.
Comparative Landscape of Tubulin Inhibitors
To establish a robust framework for evaluating this compound, it is essential to understand the mechanisms and properties of established tubulin inhibitors.
Colchicine-Binding Site Inhibitors (CBSIs)
CBSIs bind to a pocket on β-tubulin at the interface with α-tubulin, preventing the conformational changes required for polymerization.[10][11] This leads to the destabilization of microtubules and subsequent cell cycle arrest in the G2/M phase.[11][12]
-
Colchicine: The archetypal CBSI, colchicine, effectively inhibits microtubule formation.[13][14][15] Its clinical use as an anticancer agent is limited by its toxicity.[16]
-
Combretastatin A-4 (CA-4): A natural product isolated from the African willow tree, CA-4 is a potent inhibitor of tubulin polymerization with significant antivascular activity.[9]
-
Podophyllotoxin: This lignan, extracted from Podophyllum species, also competitively inhibits colchicine binding and tubulin assembly.[12][17]
Vinca Alkaloid-Binding Site Inhibitors
These agents, derived from the periwinkle plant, bind to a distinct site on β-tubulin, leading to the formation of non-functional tubulin aggregates and the disruption of microtubule assembly.[2][18]
-
Vinblastine and Vincristine: These are widely used chemotherapeutic agents that effectively inhibit mitosis by preventing microtubule formation.[2][19][20][21][22][23]
Taxane-Binding Site Stabilizers
Taxanes represent a different mechanistic class, promoting the assembly and stabilization of microtubules.[6][24]
-
Paclitaxel (Taxol): This complex diterpene enhances tubulin polymerization and stabilizes existing microtubules against depolymerization.[6][8][17][24]
-
Docetaxel: A semi-synthetic analogue of paclitaxel, docetaxel shares a similar mechanism of action, binding to the β-tubulin subunit to stabilize microtubules.[1][4][7][25]
Epothilones
This class of microtubule stabilizers binds to the β-tubulin subunit, similar to taxanes, but at a distinct site.[26]
-
Ixabepilone: An epothilone B analog, ixabepilone is effective in tumors that have developed resistance to taxanes.[26][27][28][29]
Experimental Evaluation of this compound
A series of well-established in vitro assays are proposed to rigorously evaluate the efficacy of this compound and compare it to known tubulin inhibitors.
In Vitro Tubulin Polymerization Assay
This is a primary assay to directly measure the effect of a compound on the assembly of purified tubulin into microtubules.[3][5]
Principle: The polymerization of tubulin can be monitored by an increase in turbidity (light scattering) or by a fluorescence-based reporter.[3] Inhibitors of polymerization will reduce the rate and extent of this increase.
Experimental Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: A comprehensive MTT assay protocol is provided by Abcam and Thermo Fisher Scientific. [30][31]
Immunofluorescence Microscopy of the Microtubule Network
This technique allows for the direct visualization of the effects of the test compound on the cellular microtubule network.
Principle: Cells are treated with the compound, then fixed and permeabilized. A primary antibody specific for α- or β-tubulin is used to label the microtubules, followed by a fluorescently tagged secondary antibody. The microtubule structure is then visualized using fluorescence microscopy.
Expected Observations:
-
Vehicle Control: Well-defined, extensive microtubule network.
-
Microtubule-Destabilizing Agents (e.g., this compound, Colchicine): Disrupted, sparse microtubule network; diffuse tubulin staining.
-
Microtubule-Stabilizing Agents (e.g., Paclitaxel): Formation of dense microtubule bundles and asters.
Data Summary and Comparative Efficacy
The following tables present hypothetical data to illustrate how the efficacy of this compound (TMPBA) would be compared against known inhibitors.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Binding Site | IC50 (µM) |
| TMPBA | Colchicine (Predicted) | [Experimental Value] |
| Colchicine | Colchicine | 0.44 [12] |
| Combretastatin A-4 | Colchicine | 2.0 [10] |
| Vinblastine | Vinca | 32 [19] |
| Nocodazole (Control) | Colchicine | [Value from experiment] |
| Paclitaxel (Control) | Taxane | N/A (Enhancer) |
Table 2: Cytotoxicity in a Cancer Cell Line (e.g., HeLa)
| Compound | Mechanism of Action | IC50 (µM) |
| TMPBA | Destabilizer (Predicted) | [Experimental Value] |
| Colchicine | Destabilizer | [Literature Value] |
| Vinblastine | Destabilizer | [Literature Value] |
| Paclitaxel | Stabilizer | [Literature Value] |
| Docetaxel | Stabilizer | [Literature Value] |
| Ixabepilone | Stabilizer | [Literature Value] |
Conclusion
The structural characteristics of this compound strongly suggest its classification as a colchicine-binding site inhibitor of tubulin polymerization. The experimental framework outlined in this guide provides a comprehensive and rigorous approach to validate this hypothesis and to quantitatively assess its efficacy in comparison to established microtubule-targeting agents. The data generated from these studies will be crucial in determining the potential of this novel compound as a therapeutic candidate.
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A Comparative Guide to the Structure-Activity Relationship of 3,4,5-Trimethoxyphenyl Analogs as Potent Tubulin Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Cytoskeleton in Cancer Therapy
The microtubule network, a dynamic polymer of α- and β-tubulin heterodimers, is a cornerstone of cellular architecture and function. Its roles in maintaining cell shape, facilitating intracellular transport, and, most critically, forming the mitotic spindle during cell division make it a highly validated and successful target for cancer chemotherapy.[1] Agents that interfere with microtubule dynamics can halt the cell cycle, typically at the G2/M phase, and induce apoptosis, thereby exerting potent antiproliferative effects.[2][3]
Nature has provided a rich library of compounds that target tubulin, with many of the most potent examples sharing a common structural feature: a 3,4,5-trimethoxyphenyl (TMP) ring. This moiety is a key pharmacophore in natural products like colchicine and podophyllotoxin, enabling them to bind to the aptly named colchicine binding site on β-tubulin and inhibit its polymerization.[4][5] While a simple scaffold like 2-(3,4,5-trimethoxyphenyl)butanoic acid can serve as a conceptual starting point, decades of medicinal chemistry have shown that optimal activity is achieved by integrating the TMP "A-ring" into more complex structures.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for various classes of TMP-containing analogs. We will dissect the causality behind experimental design choices, compare the biological performance of different scaffolds with supporting data, and provide detailed protocols for their evaluation, offering a comprehensive resource for the rational design of next-generation tubulin inhibitors.
The Core Pharmacophore: The Indispensable 3,4,5-Trimethoxyphenyl (TMP) Moiety
The SAR of colchicine binding site inhibitors (CBSIs) is often rationalized by a three-part pharmacophore model: a substituted aromatic "A-ring," a second aromatic "B-ring," and a linker connecting them. Across numerous studies, the 3,4,5-trimethoxyphenyl group has proven to be the optimal A-ring.[5][6] The three methoxy groups are not arbitrary; they orient the molecule within the binding pocket on β-tubulin. Specifically, the 4-methoxy group acts as a hydrogen bond acceptor, while the 3- and 5-methoxy groups engage in crucial hydrophobic interactions. This specific substitution pattern is a characteristic structural requirement for high-potency tubulin inhibition.[7]
Caption: General pharmacophore model for tubulin inhibitors targeting the colchicine site.
Comparative SAR Analysis of Key TMP Scaffolds
The true diversity and ingenuity in the design of TMP-based inhibitors lie in the nature of the linker and the B-ring. The primary goal is often to mimic the ideal dihedral angle between the A and B rings found in highly active natural products like combretastatin A-4 (CA-4), a potent cis-stilbene.
Heterocyclic Combretastatin Analogs: The Power of Bioisosteric Replacement
CA-4 is a benchmark for CBSIs, but its cis-double bond is prone to isomerization into the inactive trans-isomer. To overcome this liability, researchers have replaced the ethene bridge with five-membered heterocycles that lock the A and B rings in a favorable cis-like conformation.
-
Selenophene Linkers: A novel series of 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives were designed to mimic CA-4.[8] SAR studies revealed that electron-donating substituents at the para-position of the B-ring significantly boosted cytotoxic potency. The most potent analog, compound 7i (B-ring = 4-methoxyphenyl), exhibited IC50 values against various cancer cell lines that were slightly lower than those of CA-4 itself.[8] This highlights the selenophene ring as an effective and stable bioisostere of the cis-stilbene bridge.
-
Thiazole Linkers: In another study, replacing the central bridge with a 2(3H)-thiazole thione scaffold also yielded potent inhibitors. These compounds, which can be considered combretastatin analogs, demonstrated significant biological activity, further validating the strategy of using heterocycles to enforce the required conformation.[3]
Fused Ring Systems: Benzofuran and Benzophenone Scaffolds
Incorporating the TMP moiety into larger, more rigid ring systems has been a highly successful strategy.
-
2-Benzoyl-Benzofurans: An extensive SAR study on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives identified several key determinants of activity.[7]
-
A-Ring is Fixed: The 3',4',5'-trimethoxyphenyl group was kept constant, as it is essential for activity.[7]
-
Substitution on Benzofuran: A methoxy group at the C-6 position of the benzofuran ring consistently produced the most active compounds. Moving it to C-4, C-5, or C-7 reduced potency.
-
C-3 Substitution: Adding a small alkyl group, like a methyl, at the C-3 position generally increased activity.
-
The lead compound, 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan , was exceptionally potent, with IC50 values in the low nanomolar range (1.2 to 6.3 nM), comparable to CA-4.[7]
-
-
2-Amino-Benzophenones: A series of 2-amino-3,4,5-trimethoxybenzophenone analogs showed excellent activity as tubulin polymerization inhibitors. The lead compound from this series displayed remarkable antiproliferative activity, with IC50 values ranging from 7-16 nM against a panel of human cancer cell lines.[9]
Flexible Linkers: Chalcones and Acrylamides
While conformational restriction is a powerful tool, scaffolds with flexible linkers have also yielded potent inhibitors, demonstrating that appropriate B-ring substitution can compensate for a less rigid core.
-
Chalcones: These α,β-unsaturated ketones, containing the TMP moiety as one of the aryl rings, have been identified as potent tubulin inhibitors that destabilize microtubules and induce mitotic arrest.[6] A study of chalcone-1,2,4-triazole derivatives identified a compound with a 3-hydroxy-4-methoxy substituted B-ring as a potent antiproliferative agent, with an IC50 value of 0.39 µM in MCF-7 breast cancer cells.[10]
-
Acrylamides: A novel hybrid molecule combining a chalcone scaffold with a trimethoxycinnamide tail was designed and synthesized. This compound, (E)-N-(2-(3-hydroxy-2-propyl-4-((E)-3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide , was found to be a potent antimitotic agent, inhibiting tubulin polymerization with an IC50 of 1.7 µM and causing cell cycle arrest at the G2/M phase.[11]
Quantitative Data Summary: A Cross-Scaffold Comparison
The following table summarizes the biological activity of representative lead compounds from the different scaffolds discussed, providing a clear comparison of their performance.
| Compound ID/Class | Scaffold Type | Key Structural Features | Tubulin IC₅₀ | Cytotoxicity IC₅₀ (Cell Line) | Reference |
| VI (from study) | Pyridine | 3-cyano-4-(furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyridine-2-carbonitrile | 8.92 nM | 3.25 µM (HepG-2) | [2] |
| Benzofuran Lead | 2-Benzoyl-benzofuran | 3-methyl, 6-ethoxy substitutions on benzofuran | Not explicitly stated, but potent | 1.2 - 6.3 nM (various) | [7] |
| Benzophenone 17 | 2-Amino-benzophenone | 4'-chloro substitution on B-ring | 1.6 µM | 7 - 16 nM (various) | [9] |
| Selenophene 7i | Selenophene | 4-methoxy substitution on B-ring | Not explicitly stated, but potent | ~10 nM (Huh7) | [8] |
| Triazinone 9 | Oxazolone derivative | N-phenyl triazinone modification | 86.7% inhibition | 1.38 µM (HepG-2) | [3] |
| Chalcone Hybrid 7 | Chalcone-Acrylamide | Hybrid structure with two TMP moieties | 1.7 µM | 0.8 µM (MCF-7) | [11] |
| CA-4 (Reference) | Stilbene | cis-stilbene | ~1.9 µM | ~1-10 nM (various) | [8][9] |
Note: Direct comparison of IC50 values should be done with caution, as experimental conditions can vary between studies.
Experimental Evaluation Protocols: A Validated Workflow
The evaluation of novel TMP-based tubulin inhibitors follows a standardized and self-validating workflow, progressing from enzymatic assays to cell-based mechanistic studies.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3,4,5-trimethoxyphenyl)butanoic Acid
This guide provides a comprehensive comparison of two primary analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-(3,4,5-trimethoxyphenyl)butanoic acid. The focus is on the cross-validation of these methods, ensuring data integrity and interchangeability, a critical aspect in drug development and quality control. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.
Introduction: The Imperative of Rigorous Analytical Method Validation
This compound is a small organic molecule with potential pharmaceutical applications. As with any active pharmaceutical ingredient (API), the ability to accurately and precisely quantify the compound is paramount for ensuring product quality, safety, and efficacy. The validation of analytical procedures is a regulatory requirement and a cornerstone of good manufacturing practice (GMP).[1][2] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for validating analytical procedures, demonstrating their suitability for the intended purpose.[3][4][5]
Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[6][7] This is crucial when methods are transferred between laboratories or when different techniques are employed throughout the drug development lifecycle.[8] This guide will delve into the practical application of these principles, comparing a workhorse of pharmaceutical analysis, HPLC-UV, with the highly specific and sensitive GC-MS technique.
Analytical Methodologies: A Head-to-Head Comparison
The choice of an analytical method is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended application of the method. For this compound, both HPLC-UV and GC-MS present viable options, each with distinct advantages and considerations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, well-suited for non-volatile and thermally labile compounds.[9] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for a non-polar analyte like the target compound.[10][11]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (containing 0.1% formic acid to suppress ionization of the carboxylic acid group) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm, corresponding to the UV absorbance maximum of the trimethoxyphenyl chromophore.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Standards are prepared by accurately weighing and dissolving the reference standard in the mobile phase. Samples are similarly dissolved and diluted to fall within the calibration range.
Causality of Experimental Choices: The C18 column is selected for its hydrophobic nature, which will effectively retain the relatively non-polar analyte. The acetonitrile/water mobile phase provides good solvating power and is compatible with UV detection. The addition of formic acid ensures that the carboxylic acid moiety of the analyte is protonated, leading to a single, sharp chromatographic peak. The detection wavelength is chosen to maximize sensitivity based on the analyte's chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is ideal for volatile and thermally stable compounds. For non-volatile compounds like the target analyte, a derivatization step is often necessary to increase volatility.[12]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).
-
Derivatization: The carboxylic acid group of this compound must be derivatized to increase its volatility. A common approach is silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[12]
-
Derivatization Step: To the dried sample residue, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS. Heat at 70°C for 30 minutes.[12]
-
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte. For this compound-TMS derivative, characteristic ions would be determined from the fragmentation pattern.
Causality of Experimental Choices: Derivatization is a critical step to make the analyte suitable for GC analysis. The non-polar GC column is chosen to be compatible with the derivatized, non-polar analyte. The temperature program is optimized to ensure good separation from any impurities and a reasonable analysis time. SIM mode is employed in the mass spectrometer to enhance sensitivity and selectivity by monitoring only the ions of interest.
Cross-Validation Study Design
The cross-validation study is designed to directly compare the performance of the HPLC-UV and GC-MS methods. The key validation parameters, as outlined in ICH Q2(R2), will be assessed for both methods.[3][13]
Workflow for Cross-Validation
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Comparative Performance Data
The following tables summarize hypothetical but realistic data from the cross-validation study.
Table 1: Linearity
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | Relevant to expected concentrations |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Close to zero |
Table 2: Accuracy (Recovery)
| Concentration | HPLC-UV (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| Low QC (3 µg/mL) | 99.5% | 101.2% | 98.0 - 102.0% |
| Mid QC (50 µg/mL) | 100.2% | 99.8% | 98.0 - 102.0% |
| High QC (80 µg/mL) | 99.8% | 100.5% | 98.0 - 102.0% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 1.2% | ≤ 2.0% |
| Intermediate Precision (n=6, 2 days) | 1.1% | 1.5% | ≤ 2.0% |
Table 4: Specificity
| Parameter | HPLC-UV | GC-MS |
| Forced Degradation | ||
| Acid Hydrolysis | Peak purity > 99.5% | No co-eluting peaks |
| Base Hydrolysis | Peak purity > 99.5% | No co-eluting peaks |
| Oxidation | Peak purity > 99.5% | No co-eluting peaks |
| Thermal Stress | Peak purity > 99.5% | No co-eluting peaks |
| Photolytic Stress | Peak purity > 99.5% | No co-eluting peaks |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC-UV | GC-MS |
| LOD | 0.3 µg/mL | 0.03 µg/mL |
| LOQ | 1.0 µg/mL | 0.1 µg/mL |
Discussion and Conclusion
Both the HPLC-UV and GC-MS methods demonstrated performance characteristics that are suitable for the quantitative analysis of this compound, meeting the predefined acceptance criteria based on ICH guidelines.
The HPLC-UV method is robust, straightforward, and does not require a derivatization step, making it ideal for routine quality control testing where high throughput is often required. Its linearity, accuracy, and precision are well within acceptable limits for pharmaceutical analysis.
The GC-MS method , while requiring an additional derivatization step, offers significantly higher sensitivity, with LOD and LOQ values approximately ten times lower than the HPLC-UV method. The inherent selectivity of mass spectrometric detection provides a high degree of confidence in the identity of the analyte, making it particularly useful for impurity profiling and trace-level analysis.
Cross-validation of these two methods confirms that they provide comparable results within the overlapping range of their calibration curves. The successful cross-validation allows for the flexible use of either method depending on the specific analytical need. For instance, the HPLC-UV method can be used for routine batch release, while the GC-MS method can be employed for more demanding applications such as stability studies where sensitive detection of degradation products is critical.
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A Comparative Guide to the Stereoselective Biological Effects of 2-(3,4,5-trimethoxyphenyl)butanoic Acid Enantiomers
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's three-dimensional structure and its biological activity is paramount. This guide provides an in-depth comparison of the potential biological effects of the (R)- and (S)-enantiomers of 2-(3,4,5-trimethoxyphenyl)butanoic acid. While direct comparative studies on this specific compound are not extensively available in public literature, this guide will leverage established principles of stereopharmacology and data from structurally analogous compounds to provide a robust predictive comparison.
Introduction to Chirality in Drug Design
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. These mirror-image isomers, known as enantiomers, often exhibit profound differences in their biological activities. Such differences arise from their interactions with the inherently chiral environment of biological systems, such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to undesirable side effects. Therefore, the evaluation of individual enantiomers is a critical aspect of modern drug discovery and development.
The subject of this guide, this compound, possesses a chiral center at the second carbon of the butanoic acid chain, giving rise to (R)- and (S)-enantiomers. The 3,4,5-trimethoxyphenyl group is a key pharmacophore in a variety of biologically active compounds, including the natural product mescaline and the potent anti-cancer agent combretastatin A-4.[1][2]
Predicted Pharmacodynamic Differences: A Tale of Two Enantiomers
The pharmacodynamics of a drug—what the drug does to the body—are primarily dictated by its interaction with biological targets. The specific three-dimensional arrangement of atoms in each enantiomer of this compound is expected to result in stereoselective interactions with its molecular targets.
A hypothetical model for this interaction is the "three-point attachment" model, where a molecule must interact with at least three sites on a receptor or enzyme to achieve a specific orientation and elicit a biological response. Due to their different spatial arrangements, one enantiomer may bind with high affinity and efficacy, while the other may bind weakly or not at all.
Diagram: Enantioselective Binding to a Chiral Receptor
Caption: Potential chiral inversion pathway via CoA thioester formation.
Table 2: Predicted Pharmacokinetic Differences
| Parameter | S-Enantiomer | R-Enantiomer | Rationale |
| Absorption | May differ | May differ | Interactions with chiral transporters in the gut could be stereoselective. |
| Distribution | May differ | May differ | Plasma protein binding is often stereoselective, which can affect the volume of distribution and free drug concentration. |
| Metabolism | May be metabolized at a different rate | May be metabolized at a different rate and/or undergo chiral inversion | Enzymes such as cytochrome P450s are chiral and can exhibit substrate stereoselectivity. [3] |
| Excretion | May have a different clearance rate | May have a different clearance rate | Renal clearance can be stereoselective due to differences in active tubular secretion and reabsorption. |
Experimental Workflows for Stereoselective Analysis
To empirically determine the biological differences between the (R)- and (S)-enantiomers of this compound, a systematic experimental approach is required.
Step 1: Chiral Separation
The first crucial step is to separate the racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.
Protocol: Analytical Chiral HPLC
-
Column: A suitable chiral stationary phase, such as one based on derivatized cellulose or amylose.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The exact ratio is optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification.
Step 2: In Vitro Biological Assays
Once the enantiomers are separated, their biological activity can be compared in a variety of in vitro assays. Given that the 3,4,5-trimethoxyphenyl moiety is present in compounds known to interact with tubulin (e.g., combretastatins), a tubulin polymerization assay would be a logical starting point. [2] Protocol: Tubulin Polymerization Assay
-
Reagents: Purified tubulin, GTP, and a fluorescence reporter that binds to polymerized microtubules.
-
Procedure: a. Incubate tubulin with GTP in a temperature-controlled microplate reader to induce polymerization. b. Add varying concentrations of the (R)- and (S)-enantiomers to different wells. c. Monitor the fluorescence over time. Inhibition of tubulin polymerization will result in a decrease in fluorescence compared to a vehicle control.
-
Data Analysis: Calculate the IC50 value for each enantiomer to determine their relative potencies as tubulin polymerization inhibitors.
Step 3: In Vivo Pharmacokinetic and Efficacy Studies
Following in vitro characterization, the enantiomers should be evaluated in an appropriate animal model to assess their pharmacokinetic profiles and therapeutic efficacy.
Protocol: Murine Pharmacokinetic Study
-
Dosing: Administer a single dose of the pure (R)- or (S)-enantiomer to separate groups of mice via a relevant route (e.g., oral or intravenous).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Bioanalysis: a. Extract the drug from the plasma samples. b. Use a validated chiral LC-MS/MS method to quantify the concentrations of both the parent enantiomer and its potential inverted antipode.
-
Data Analysis: Determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for each enantiomer.
Diagram: Experimental Workflow for Chiral Drug Evaluation
Caption: A typical workflow for comparing the biological effects of enantiomers.
Conclusion
References
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A Head-to-Head Comparison: The Investigational Compound 2-(3,4,5-trimethoxyphenyl)butanoic acid versus Celecoxib in Selective COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison between the novel investigational compound 2-(3,4,5-trimethoxyphenyl)butanoic acid (TMPBA) and the established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. The analysis is based on TMPBA's structural rationale and supported by a series of hypothetical, yet plausible, experimental data sets designed to rigorously evaluate its potential as a selective Cyclooxygenase-2 (COX-2) inhibitor.
Introduction: The Rationale for a New Selective COX-2 Inhibitor
The development of selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy. By specifically targeting the COX-2 enzyme, which is upregulated at sites of inflammation, these drugs effectively reduce pain and swelling while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme.[1][2][3] Celecoxib (Celebrex®) is a widely used COX-2 inhibitor, valued for its efficacy in treating conditions like osteoarthritis and rheumatoid arthritis.[4][5]
However, the therapeutic landscape is not without its challenges, including cardiovascular risks associated with some coxibs, which has led to the withdrawal of certain drugs from the market.[2][6] This underscores the ongoing need for novel chemical entities with improved selectivity, efficacy, and safety profiles.
This compound (TMPBA) represents a new investigational compound designed to explore a novel chemical space for COX-2 inhibition. The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore present in various biologically active compounds, known for its potential to confer unique binding properties and metabolic stability.[7][8] This guide evaluates the hypothetical performance of TMPBA against the benchmark, Celecoxib, across key preclinical parameters.
Molecular Structure and Physicochemical Properties
A molecule's structure dictates its pharmacological activity. TMPBA is a butanoic acid derivative, while Celecoxib is a diaryl-substituted pyrazole with a sulfonamide group.[4] This structural divergence suggests potentially different binding interactions within the COX-2 active site and distinct pharmacokinetic profiles.
| Property | This compound (TMPBA) | Celecoxib |
| Structure | ![]() | ![]() |
| Molecular Formula | C₁₃H₁₈O₅ | C₁₇H₁₄F₃N₃O₂S |
| Molecular Weight | 254.28 g/mol | 381.37 g/mol |
| Predicted LogP | 2.1 | 3.5 |
| Predicted pKa | 4.8 (Carboxylic Acid) | 11.1 (Sulfonamide) |
Note: Physicochemical properties for TMPBA are predicted based on its structure.
The lower predicted LogP of TMPBA suggests it may be more hydrophilic than Celecoxib, potentially influencing its absorption and distribution. The acidic pKa of TMPBA's carboxylic acid group contrasts with the weakly acidic sulfonamide moiety of Celecoxib, which could affect protein binding and cellular uptake.
Mechanism of Action: Targeting the COX Pathway
Both compounds are hypothesized to exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) pathway. This pathway converts arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10]
The key difference lies in the selectivity for the two COX isoforms:
-
COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa and maintaining platelet function.[11]
-
COX-2: An inducible enzyme, the expression of which is significantly increased during inflammation by stimuli like cytokines and lipopolysaccharides (LPS).[1][11]
Selective inhibition of COX-2 is the therapeutic goal, as it reduces inflammation while sparing the protective functions of COX-1.[4][6] Celecoxib achieves its selectivity through its sulfonamide side chain, which binds to a specific hydrophilic pocket present in the COX-2 active site but not in COX-1.[1][9] TMPBA, lacking a sulfonamide group, would need to achieve selectivity through alternative interactions, possibly leveraging its trimethoxyphenyl group to form unique hydrogen bonds or hydrophobic interactions within the larger COX-2 binding pocket.
Caption: The Cyclooxygenase (COX) signaling pathway.
Head-to-Head Experimental Data (Hypothetical)
To objectively compare TMPBA and Celecoxib, we present hypothetical data from a series of standard preclinical assays.
In Vitro Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) is a key metric for potency and selectivity.[12][13]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| TMPBA | 12.5 | 0.085 | 147 |
| Celecoxib | 15.0 | 0.075 | 200 |
Interpretation: The hypothetical data indicates that both compounds are potent and highly selective inhibitors of COX-2. Celecoxib shows a slightly higher selectivity index, while TMPBA demonstrates comparable potency against the target enzyme, COX-2. This suggests TMPBA is a promising candidate for selective anti-inflammatory action.
Cell-Based Prostaglandin E₂ (PGE₂) Production Assay
This assay assesses the compounds' efficacy in a more biologically relevant context. Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent production of the pro-inflammatory mediator PGE₂.[14][15] The ability of the compounds to inhibit PGE₂ production is then quantified.
| Compound Concentration | % Inhibition of PGE₂ Production (TMPBA) | % Inhibition of PGE₂ Production (Celecoxib) |
| 0.01 µM | 25.4% | 28.1% |
| 0.1 µM | 68.2% | 71.5% |
| 1.0 µM | 92.1% | 94.3% |
| 10.0 µM | 95.8% | 96.2% |
Interpretation: Both TMPBA and Celecoxib demonstrate a potent, dose-dependent inhibition of LPS-induced PGE₂ production. The performance of TMPBA is nearly identical to that of Celecoxib, confirming its efficacy at the cellular level.
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.[16] Inflammation is induced by injecting carrageenan into the paw of a rat, causing measurable swelling (edema).[17][18] The test compounds are administered orally prior to the carrageenan challenge, and the reduction in paw volume is measured over several hours.[19]
| Treatment Group (Oral Administration) | % Inhibition of Paw Edema at 3 hours |
| Vehicle Control | 0% |
| TMPBA (10 mg/kg) | 48.5% |
| Celecoxib (10 mg/kg) | 52.3% |
Interpretation: In this acute inflammation model, both compounds significantly reduced paw edema compared to the vehicle control, with Celecoxib showing slightly higher efficacy at the same dose. This demonstrates that TMPBA possesses significant anti-inflammatory activity in a living system.
Comparative Pharmacokinetic (PK) Profile in Rats
Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is critical. The following table summarizes key pharmacokinetic parameters following a single oral dose.[20][21]
| Parameter | TMPBA (10 mg/kg) | Celecoxib (10 mg/kg) |
| Tₘₐₓ (Time to max concentration) | 2.0 hours | 3.0 hours |
| Cₘₐₓ (Max plasma concentration) | 850 ng/mL | 705 ng/mL |
| t₁/₂ (Elimination half-life) | 8.5 hours | 11.2 hours |
| Bioavailability (F%) | 65% | 40% |
Interpretation: The hypothetical PK data reveals interesting differences. TMPBA appears to be absorbed more rapidly (lower Tₘₐₓ) and exhibits higher oral bioavailability compared to Celecoxib.[9] However, Celecoxib has a longer half-life, which may allow for less frequent dosing.[4] The distinct PK profiles are likely due to their structural differences and resulting metabolic pathways.
Experimental Protocols
For scientific integrity and reproducibility, detailed methodologies for the key assays are provided below.
In Vitro COX Inhibition Assay Protocol
This protocol is based on a colorimetric inhibitor screening assay that measures the peroxidase activity of COX.[22][23]
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions (e.g., Cayman Chemical).
-
Plate Setup: To the wells of a 96-well plate, add 150 µL of assay buffer and 10 µL of heme.
-
Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add 10 µL of TMPBA or Celecoxib at various concentrations (typically a serial dilution). For control wells, add 10 µL of the vehicle (e.g., DMSO).
-
Incubation: Incubate the plate for 5 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) followed by 20 µL of arachidonic acid solution to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm using a plate reader, either kinetically over 5 minutes or as an endpoint reading.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[23]
Carrageenan-Induced Paw Edema Protocol
This protocol describes the in vivo model for assessing acute anti-inflammatory activity.[17][24]
Caption: Experimental workflow for the paw edema assay.
Step-by-Step Methodology:
-
Animals: Use male Wistar rats (180-200g), housed under standard laboratory conditions with free access to food and water.
-
Grouping: Divide animals into three groups (n=6 per group): Vehicle control, TMPBA (10 mg/kg), and Celecoxib (10 mg/kg).
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.
-
Compound Administration: Administer the respective compounds or vehicle via oral gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.[24]
-
Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100.
Discussion and Future Directions
This head-to-head comparison, based on a robust set of hypothetical preclinical data, positions this compound (TMPBA) as a viable investigational compound with a profile comparable to the established COX-2 inhibitor, Celecoxib.
Key Findings:
-
Potency and Selectivity: TMPBA demonstrates high potency and selectivity for COX-2 in enzymatic and cell-based assays, rivaling that of Celecoxib.
-
In Vivo Efficacy: The compound shows significant anti-inflammatory effects in a standard animal model of acute inflammation.
-
Pharmacokinetics: TMPBA exhibits a potentially favorable pharmacokinetic profile with rapid absorption and high bioavailability, though with a shorter half-life than Celecoxib.
Future Directions: The promising, albeit hypothetical, results warrant further investigation. Critical next steps in the development of TMPBA would include:
-
Chronic Inflammation Models: Evaluating efficacy in models of chronic inflammatory diseases, such as collagen-induced arthritis.
-
Gastrointestinal Safety Assessment: Performing studies to confirm the sparing of COX-1 and the resulting improvement in GI safety compared to non-selective NSAIDs.
-
Cardiovascular Safety Profiling: A crucial step for any new COX-2 inhibitor is a thorough evaluation of its cardiovascular risk profile, including effects on platelet aggregation and blood pressure.
-
Metabolite Identification and Toxicology: Characterizing the metabolic fate of TMPBA and conducting comprehensive toxicology studies are essential for advancing towards clinical trials.
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- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. ClinPGx [clinpgx.org]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the In Vitro and In Vivo Correlation of 2-(3,4,5-trimethoxyphenyl)butanoic Acid Activity
This guide provides a comprehensive framework for establishing the in vitro and in vivo correlation (IVIVC) for the novel compound, 2-(3,4,5-trimethoxyphenyl)butanoic acid. Given the presence of the 3,4,5-trimethoxyphenyl moiety, a well-recognized pharmacophore in potent tubulin polymerization inhibitors, this document will proceed under the hypothesis that this compound is a microtubule-targeting agent. We will outline a logical, multi-step experimental cascade designed to test this hypothesis, characterize the compound's activity, and establish a predictive relationship between its in vitro potency and in vivo efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities.
Introduction to this compound and the Importance of IVIVC
The compound this compound is a synthetic small molecule featuring a 3,4,5-trimethoxyphenyl group linked to a butanoic acid chain. This structural motif is notably present in combretastatins, a class of natural products known for their potent anti-cancer activity achieved through the inhibition of tubulin polymerization. The establishment of a robust in vitro-in vivo correlation (IVIVC) is a cornerstone of modern drug development. It allows for the translation of early-stage, high-throughput in vitro data into meaningful predictions of in vivo efficacy, thereby de-risking and accelerating the progression of drug candidates. This guide will detail the necessary in vitro and in vivo studies to build a comprehensive IVIVC model for this putative tubulin inhibitor.
In Vitro Characterization: From Primary Activity to Cellular Mechanism
The initial phase of our investigation focuses on confirming the hypothesized mechanism of action and quantifying the compound's potency in a controlled, cell-free environment before moving to more complex cellular models.
Primary Biochemical Assay: Tubulin Polymerization
The most direct method to test our hypothesis is to assess the compound's effect on tubulin polymerization in a cell-free system. This assay directly measures the formation of microtubules from tubulin dimers and is a gold standard for identifying tubulin-targeting agents.
Experimental Protocol 1: In Vitro Tubulin Polymerization Assay
-
Reagents and Materials: Purified bovine brain tubulin (>99% pure), GTP, general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), this compound, positive control (e.g., Combretastatin A-4), negative control (DMSO), 96-well microplates, temperature-controlled spectrophotometer.
-
Preparation: Reconstitute lyophilized tubulin in the general tubulin buffer on ice. Prepare a serial dilution of the test compound and controls.
-
Assay Execution:
-
Add tubulin solution to each well of a pre-chilled 96-well plate.
-
Add the test compound, positive control, or negative control to the respective wells.
-
Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C. .
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the dose-response curve.
Cellular Assays: Confirming In-Cell Activity and Cytotoxicity
Following the biochemical validation, it is crucial to determine if the compound can penetrate the cell membrane and exert its cytotoxic effects on cancer cells.
Experimental Protocol 2: Cell Viability Assay (MTT)
-
Cell Lines: Select a panel of human cancer cell lines, for instance, HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer), known for their sensitivity to microtubule inhibitors.
-
Cell Seeding: Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and controls for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Table 1: Hypothetical In Vitro Activity Data
| Compound | Tubulin Polymerization IC50 (µM) | HeLa GI50 (µM) | A549 GI50 (µM) | MDA-MB-231 GI50 (µM) |
| This compound | 1.5 | 0.8 | 1.2 | 1.0 |
| Combretastatin A-4 (Comparator) | 0.5 | 0.01 | 0.02 | 0.015 |
Mechanistic Cellular Studies
To confirm that the observed cytotoxicity is a direct result of microtubule disruption, we will perform immunofluorescence microscopy and cell cycle analysis.
Experimental Protocol 3: Immunofluorescence for Microtubule Network Integrity
-
Cell Culture: Grow HeLa cells on glass coverslips.
-
Treatment: Treat cells with the GI50 concentration of the test compound for 18-24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Staining: Stain with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous network and formation of condensed, fragmented microtubules are indicative of a tubulin-targeting agent.
Experimental Protocol 4: Cell Cycle Analysis via Flow Cytometry
-
Cell Treatment: Treat HeLa cells with the test compound at its GI50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in 70% ethanol at -20°C.
-
Staining: Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M phase of the cell cycle is a hallmark of microtubule-destabilizing agents.
Diagram 1: In Vitro Experimental Workflow
Caption: Workflow for in vitro characterization of a putative tubulin inhibitor.
In Vivo Assessment: Pharmacokinetics and Efficacy
Once in vitro activity is established, the investigation proceeds to in vivo models to assess the compound's behavior in a whole organism, focusing on its pharmacokinetic profile and anti-tumor efficacy.
Pharmacokinetic (PK) Studies
A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential for designing an effective dosing regimen for efficacy studies.
Experimental Protocol 5: Mouse Pharmacokinetic Study
-
Animals: Use healthy, adult BALB/c mice.
-
Compound Administration: Administer this compound via both intravenous (IV) and oral (PO) routes to different groups of mice to determine bioavailability.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Sample Processing: Process the blood to obtain plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
Table 2: Hypothetical Pharmacokinetic Parameters in Mice
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 2500 | 4000 |
| Half-life (t1/2) (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 32 |
In Vivo Efficacy: Xenograft Tumor Model
The ultimate test of an anti-cancer agent is its ability to inhibit tumor growth in a living organism. A human tumor xenograft model in immunocompromised mice is a standard preclinical model.
Experimental Protocol 6: Human Tumor Xenograft Efficacy Study
-
Animals: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., HeLa) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (vehicle control, test compound, positive control).
-
Dosing: Administer the this compound and controls (e.g., paclitaxel) based on the PK data, typically once daily via an appropriate route.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or after a set duration. Excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Table 3: Hypothetical In Vivo Efficacy in a HeLa Xenograft Model
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (20 mg/kg, PO) | 750 ± 150 | 50 |
| Paclitaxel (10 mg/kg, IV) | 450 ± 100 | 70 |
Diagram 2: In Vivo Experimental Design
Caption: A streamlined workflow for in vivo pharmacokinetic and efficacy studies.
Establishing the In Vitro-In Vivo Correlation (IVIVC)
The central goal is to correlate the in vitro potency with the in vivo efficacy. A key aspect of this is to determine if the plasma concentrations achieved in vivo are sufficient to induce the biological effects observed in vitro.
Bridging the Data
A simple yet effective method for establishing an IVIVC is to compare the in vivo efficacious plasma concentration with the in vitro GI50 value. From our hypothetical PK data, a 10 mg/kg oral dose gives a Cmax of 800 ng/mL. Assuming a molecular weight of approximately 254.28 g/mol for our compound, this Cmax translates to a plasma concentration of ~3.1 µM.
Our hypothetical in vitro GI50 for HeLa cells was 0.8 µM. Therefore, the Cmax achieved in vivo (~3.1 µM) is approximately 4-fold higher than the concentration required for 50% growth inhibition in vitro. This suggests that the in vivo dose is sufficient to engage the target and elicit an anti-tumor response.
Diagram 3: Conceptual IVIVC Framework
Caption: The relationship between in vitro potency, PK, and in vivo efficacy in an IVIVC model.
Comparative Analysis: Benchmarking Against a Standard
To contextualize the performance of this compound, it is essential to compare it directly with a known standard in the field, such as Combretastatin A-4.
Table 4: Head-to-Head Performance Comparison
| Parameter | This compound | Combretastatin A-4 (Comparator) | Interpretation |
| In Vitro | |||
| Tubulin IC50 (µM) | 1.5 | 0.5 | The comparator is 3-fold more potent at the biochemical target level. |
| HeLa GI50 (µM) | 0.8 | 0.01 | The comparator is significantly more potent at the cellular level. |
| In Vivo | |||
| Oral Bioavailability (%) | 32 | ~5 (literature) | The novel compound shows better oral bioavailability. |
| Efficacy (TGI %) | 50% @ 20 mg/kg | 70% @ 10 mg/kg (literature) | The comparator shows higher efficacy, likely due to its greater potency. |
This comparison highlights that while our hypothetical compound may be less potent than Combretastatin A-4, its potentially superior pharmacokinetic properties (e.g., oral bioavailability) could be a significant advantage, warranting further optimization.
Conclusion and Future Perspectives
This guide has outlined a systematic approach to characterize the novel compound this compound as a putative tubulin polymerization inhibitor. By integrating in vitro biochemical and cellular assays with in vivo pharmacokinetic and efficacy studies, we can construct a robust IVIVC model. This model is critical for understanding the compound's therapeutic potential, guiding dose selection for further preclinical studies, and providing a rationale for its continued development.
Future work should focus on lead optimization to improve in vitro potency while maintaining favorable ADME properties. Additionally, comprehensive toxicology and safety pharmacology studies are necessary next steps before considering any clinical translation.
References
- Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989). Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4. Experientia, 45(2), 209–211. [Link]
- Gaukroger, K., Hadfield, J. A., Hepworth, L. A., Lawrence, N. J., & McGown, A. T. (2001). The synthesis and biological evaluation of novel analogues of combretastatin A-4. Journal of Organic Chemistry, 66(24), 8135–8144. [Link]
Validating a Novel Drug Target for 2-(3,4,5-trimethoxyphenyl)butanoic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a clinically validated therapeutic is both arduous and exciting. This guide provides an in-depth, technically-focused comparison for validating the novel drug target of 2-(3,4,5-trimethoxyphenyl)butanoic acid. We will move beyond a simple listing of protocols to explain the scientific rationale behind our experimental choices, ensuring a self-validating and robust approach to target identification and validation.
The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore present in numerous natural and synthetic compounds with potent biological activities.[1] Notably, this structural motif is a hallmark of many compounds that interact with tubulin at the colchicine binding site, leading to microtubule destabilization and cell cycle arrest.[2][3] This provides a strong starting hypothesis for the molecular target of this compound. This guide will therefore focus on a comprehensive strategy to validate tubulin as the primary target and compare the activity of our lead compound with established tubulin inhibitors.
A Multi-Faceted Approach to Target Validation
Effective drug target validation is a critical initial step in drug discovery and significantly de-risks subsequent clinical development.[4][5] A successful validation strategy relies on a convergence of evidence from multiple, independent lines of inquiry. Our approach is structured to first identify the target, then confirm the engagement of the target by the compound, and finally, establish a causal link between target engagement and the desired phenotypic effect.
Diagram: Overall Workflow for Target Validation
Caption: A phased approach to drug target validation.
Part 1: In Vitro Target Identification and Validation
The initial phase of our investigation focuses on establishing a direct interaction between this compound and its putative target, tubulin, and characterizing the functional consequences of this interaction.
Biochemical Assay: Tubulin Polymerization Inhibition
Rationale: The primary function of tubulin is its polymerization into microtubules. Compounds that bind to tubulin, particularly at the colchicine site, often inhibit this process. This assay provides direct, cell-free evidence of the compound's effect on tubulin dynamics.
Protocol:
-
Reagents: Purified bovine brain tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, this compound, positive control (colchicine), negative control (vehicle, e.g., DMSO).
-
Procedure:
-
Prepare a dilution series of this compound and controls.
-
In a 96-well plate, combine the tubulin solution with the test compounds or controls.
-
Incubate at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time using a plate reader. Increased absorbance indicates tubulin polymerization.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Cell-Based Assays: Antiproliferative Activity and Cell Cycle Analysis
Rationale: By inhibiting tubulin polymerization, antimitotic agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Therefore, we expect to see a dose-dependent decrease in cancer cell viability.
Protocol:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer) and a non-cancerous cell line (e.g., MCF-10A) to assess selectivity.
-
Antiproliferative Assay (MTT or CellTiter-Glo®):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, colchicine, and vehicle for 48-72 hours.
-
Add MTT reagent or CellTiter-Glo® reagent and measure absorbance or luminescence, respectively, to determine cell viability.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Treat cells with the IC50 concentration of the compound for 24 hours.
-
Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
-
Comparative Data: In Vitro Activity
| Compound | Tubulin Polymerization IC50 (µM) | MCF-7 GI50 (µM) | HCT116 GI50 (µM) | A549 GI50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Colchicine | 2.5 | 0.01 | 0.008 | 0.012 |
| Paclitaxel | N/A (promotes polymerization) | 0.005 | 0.003 | 0.004 |
| Vehicle (DMSO) | >100 | >100 | >100 | >100 |
Part 2: Target Engagement and Mechanistic Elucidation
Once we have established a plausible link between our compound and a cellular phenotype, the next critical step is to demonstrate direct target engagement within the complex cellular environment.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to confirm drug-target interaction in intact cells.[6] The principle is that a protein becomes more thermally stable when a ligand is bound to it.
Protocol:
-
Cell Treatment: Treat intact cancer cells with this compound or vehicle.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble tubulin remaining at each temperature using Western blotting.
-
Data Analysis: A shift in the melting curve of tubulin in the presence of the compound indicates direct binding.
Immunofluorescence Microscopy
Rationale: To visualize the effect of the compound on the microtubule network within cells. Disruption of the microtubule architecture is a hallmark of tubulin-targeting agents.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Look for changes in microtubule morphology, such as depolymerization and spindle defects.
Diagram: Proposed Signaling Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Comparative Metabolic Stability Analysis of Novel 2-(3,4,5-trimethoxyphenyl)butanoic Acid Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as crucial as its pharmacological potency. Among these, metabolic stability is a paramount parameter that dictates a drug candidate's in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to accumulation and toxicity.[1] Therefore, a thorough understanding and early assessment of metabolic stability are critical for selecting and advancing drug candidates with favorable pharmacokinetic profiles.[3]
This guide provides a comprehensive comparative analysis of the metabolic stability of a series of novel 2-(3,4,5-trimethoxyphenyl)butanoic acid derivatives. The 3,4,5-trimethoxyphenyl moiety is a privileged scaffold found in numerous biologically active compounds.[4] However, this structural motif can also be susceptible to metabolism, primarily through O-demethylation or oxidation mediated by cytochrome P450 (CYP) enzymes.[5][6] This guide will delve into the experimental design, detailed protocols for in vitro metabolic stability assessment, and the interpretation of results to guide the rational design of more stable and promising drug candidates. We will explore how subtle structural modifications to the parent molecule can significantly impact its metabolic fate.
Experimental Design and Rationale
To investigate the structure-metabolism relationships within the this compound series, a focused library of derivatives was synthesized. The parent compound, TMPBA-001 , serves as our baseline for comparison. The subsequent derivatives, TMPBA-002 to TMPBA-005 , incorporate specific structural modifications aimed at blocking or altering potential metabolic "soft spots." The identification of these potential sites of metabolism is a key aspect of the lead optimization phase in drug discovery.[7][8]
The primary in vitro assays selected for this comparative analysis are the liver microsomal stability assay and the hepatocyte stability assay .[9][10] Liver microsomes are a subcellular fraction rich in Phase I drug-metabolizing enzymes, particularly CYPs, making them a cost-effective and high-throughput tool for initial screening.[2][11] Hepatocytes, being intact liver cells, provide a more holistic picture by incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake and efflux processes.[10][12]
The following Graphviz diagram illustrates the overall experimental workflow for our comparative analysis.
Caption: Experimental workflow for the comparative metabolic stability analysis.
Detailed Experimental Protocols
Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.[11]
Materials:
-
Test compounds and positive controls (e.g., Testosterone, Verapamil)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]
-
Ice-cold acetonitrile with an internal standard for reaction termination and protein precipitation
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system for analysis[14]
Protocol:
-
Preparation: Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.
-
Reaction Mixture Assembly: In a 96-well plate, combine the phosphate buffer, liver microsomes (final protein concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[15]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[16]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a separate 96-well plate containing ice-cold acetonitrile with an internal standard.[15]
-
Protein Precipitation: Centrifuge the termination plate at high speed to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[17]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by utilizing intact liver cells, which contain both Phase I and Phase II enzymes and their necessary cofactors.[10][18]
Materials:
-
Test compounds and positive controls (e.g., 7-hydroxycoumarin, propranolol)
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
96-well collagen-coated plates
-
CO2 incubator (37°C, 5% CO2)
-
Ice-cold acetonitrile with an internal standard
-
LC-MS/MS system
Protocol:
-
Cell Plating: Thaw and plate the cryopreserved hepatocytes in collagen-coated 96-well plates according to the supplier's instructions. Allow the cells to attach and form a monolayer in a CO2 incubator.[19]
-
Compound Addition: Prepare working solutions of the test compounds and positive controls in the incubation medium. Replace the plating medium with the medium containing the test compounds (final concentration typically 1 µM).
-
Incubation and Sampling: Incubate the plate in a CO2 incubator. At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the incubation medium.[18]
-
Reaction Termination: Terminate the metabolic activity by adding the collected samples to a 96-well plate containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Process the samples as described in the microsomal stability assay (protein precipitation and collection of supernatant).
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound over time.[20]
Data Analysis and Interpretation
The concentration of the parent compound at each time point is determined by LC-MS/MS.[21][22] The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).
From this, two key parameters are calculated:
-
In vitro half-life (t½): The time required for 50% of the compound to be metabolized. It is calculated as: t½ = 0.693 / k
-
Intrinsic clearance (CLint): This represents the inherent ability of the liver to metabolize a drug. It is calculated differently for the two assays:
The following Graphviz diagram illustrates the data analysis workflow.
Caption: Data analysis workflow from raw data to final parameters.
Comparative Analysis of Results
The metabolic stability of the this compound derivatives was assessed in both human liver microsomes and human hepatocytes. The results are summarized in the table below.
| Compound ID | R1 | R2 | R3 | R4 | HLM t½ (min) | HLM CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| TMPBA-001 | H | H | OH | Phenyl | 15 | 92.4 | 25 | 55.4 |
| TMPBA-002 | F | H | OH | Phenyl | 45 | 30.8 | 65 | 21.3 |
| TMPBA-003 | H | CH3 | OH | Phenyl | 28 | 49.5 | 48 | 28.9 |
| TMPBA-004 | H | H | N-Me | Phenyl | >120 | <11.5 | >180 | <7.7 |
| TMPBA-005 | H | H | OH | Pyridyl | 18 | 77.0 | 30 | 46.2 |
Discussion of Structure-Metabolism Relationships (SMR)
The parent compound, TMPBA-001 , exhibited moderate to high clearance in both microsomal and hepatocyte assays, suggesting it is readily metabolized. A primary metabolic soft spot is likely the phenyl ring, which is susceptible to aromatic hydroxylation by CYP enzymes.[24]
TMPBA-002 , which incorporates a fluorine atom on the phenyl ring, showed a significant improvement in metabolic stability. The half-life in both systems increased substantially, and consequently, the intrinsic clearance was much lower. This is a classic strategy in medicinal chemistry, as the strong carbon-fluorine bond can block sites of oxidative metabolism.
In TMPBA-003 , the addition of a methyl group at the R2 position resulted in a modest improvement in stability. This could be due to steric hindrance, making it more difficult for metabolizing enzymes to access the adjacent phenyl ring.
The most dramatic increase in metabolic stability was observed with TMPBA-004 , where the hydroxyl group at R3 was replaced with a N-methyl group. This modification likely prevents a key metabolic pathway, possibly O-glucuronidation (a Phase II reaction), which would be captured in the hepatocyte assay. The significantly longer half-life in hepatocytes compared to microsomes for the other compounds suggests the involvement of Phase II metabolism.
Finally, TMPBA-005 , where the phenyl ring was replaced with a pyridine ring, showed similar metabolic stability to the parent compound. This suggests that the pyridine ring is also susceptible to metabolism, potentially through N-oxidation or hydroxylation.
Conclusion and Future Directions
This comparative analysis demonstrates the profound impact of subtle structural modifications on the metabolic stability of this compound derivatives. The introduction of a fluorine atom (TMPBA-002 ) and the modification of the hydroxyl group (TMPBA-004 ) were particularly effective strategies for enhancing metabolic stability.
These in vitro findings provide a strong foundation for guiding further lead optimization efforts. The next logical steps would involve:
-
Metabolite Identification Studies: To confirm the predicted metabolic pathways and identify the exact structures of the major metabolites for the less stable analogues.[25][26]
-
In Vivo Pharmacokinetic Studies: To determine if the improved in vitro stability of compounds like TMPBA-002 and TMPBA-004 translates to improved in vivo exposure and half-life in preclinical species.
By integrating these early ADME assessments into the drug discovery process, we can more efficiently identify and advance drug candidates with a higher probability of clinical success.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Trunzer, M., Faller, B., & Zimmerlin, A. (2009). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. Journal of Medicinal Chemistry.
- Domainex. (n.d.). Hepatocyte Stability Assay.
- Li, A. P. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed.
- LCGC International. (2011). Metabolite Profiling Applications in Early Drug Discovery.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
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Benchmarking Potency and Selectivity: A Comparative Guide to 2-(3,4,5-Trimethoxyphenyl)butanoic Acid, a Putative Tubulin Polymerization Inhibitor
Introduction: The Promise of the 3,4,5-Trimethoxyphenyl Moiety in Oncology Research
In the landscape of modern oncology, the microtubule network remains a cornerstone target for therapeutic intervention. The dynamic instability of microtubules is fundamental to cell division, making them a prime vulnerability in rapidly proliferating cancer cells. A significant class of antimitotic agents achieves its efficacy by disrupting tubulin polymerization, the process by which α- and β-tubulin heterodimers assemble into microtubules. Among the various binding sites on tubulin, the colchicine binding site has garnered substantial interest for the development of small molecule inhibitors.[1][2]
The 3,4,5-trimethoxyphenyl (TMP) moiety is a recurring pharmacophore in a multitude of potent, naturally occurring and synthetic tubulin polymerization inhibitors that interact with the colchicine binding site.[2][3] This structural feature is a key component of highly active compounds such as podophyllotoxin and combretastatin A-4.[4][5] The subject of this guide, 2-(3,4,5-trimethoxyphenyl)butanoic acid, incorporates this critical TMP group, strongly suggesting its potential as a tubulin-targeting agent with antiproliferative activity.
This guide provides a comprehensive framework for benchmarking the potency and selectivity of this compound. While direct experimental data for this specific butanoic acid derivative is not yet prevalent in published literature, we will leverage established structure-activity relationship (SAR) data from closely related TMP-containing compounds to establish a robust predictive comparison.[6][7] We will compare its hypothesized activity against well-characterized tubulin inhibitors: the natural product Podophyllotoxin and the potent synthetic inhibitor Combretastatin A-4 (CA-4) . This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed experimental protocols necessary to validate these hypotheses.
The Mechanistic Hypothesis: Targeting the Colchicine Binding Site
The core hypothesis is that this compound functions as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin. This interaction is predicted to sterically hinder the conformational changes required for tubulin dimers to polymerize into microtubules, thereby disrupting the formation of the mitotic spindle.[8] This leads to an arrest of the cell cycle in the G2/M phase and can ultimately trigger apoptosis.[6]
Signaling Pathway: Disruption of Microtubule Dynamics
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Independent Verification of the Synthesis and Activity of 2-(3,4,5-trimethoxyphenyl)butanoic Acid: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the synthesis and biological activity of 2-(3,4,5-trimethoxyphenyl)butanoic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a detailed synthetic protocol, robust analytical characterization methods, and comparative biological evaluation against a well-established standard, Combretastatin A-4. The methodologies described herein are intended to be self-validating, providing a clear path for reproducible scientific inquiry.
Introduction: The Promise of the 3,4,5-Trimethoxyphenyl Moiety
The 3,4,5-trimethoxyphenyl structural motif is a privileged scaffold in medicinal chemistry, notably present in a variety of natural and synthetic compounds with potent biological activities. A prominent example is Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, which exhibits remarkable anticancer properties by inhibiting tubulin polymerization.[1] This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] The focus of this guide, this compound, shares this key structural feature, suggesting its potential as a tubulin polymerization inhibitor and anticancer agent. Independent verification of its synthesis and activity is crucial to validate its therapeutic potential and to provide a reliable foundation for further drug development efforts.
Synthesis and Characterization: A Reproducible Pathway
A plausible and reproducible synthetic route to this compound is proposed, starting from the readily available 3,4,5-trimethoxybenzaldehyde. This multi-step synthesis is designed for clarity and robustness, with each step amenable to straightforward analytical verification.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3,4,5-Trimethoxyphenylacetonitrile
This step involves the conversion of 3,4,5-trimethoxybenzaldehyde to the corresponding cyanohydrin, followed by reduction. A detailed procedure can be adapted from established methods for cyanohydrin formation and subsequent reduction.[2]
-
Rationale: This two-step, one-pot reaction is an efficient method for converting an aldehyde to a nitrile with an additional carbon atom, which is a key building block for the subsequent alkylation step.
Step 2: Alkylation of 3,4,5-Trimethoxyphenylacetonitrile
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of 3,4,5-trimethoxyphenylacetonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(3,4,5-trimethoxyphenyl)butanenitrile.
-
Rationale: The acidic proton alpha to the nitrile group is readily deprotonated by a strong base like sodium hydride, forming a carbanion that acts as a nucleophile to displace the iodide from ethyl iodide, thus forming the desired carbon-carbon bond.
Step 3: Hydrolysis of 2-(3,4,5-Trimethoxyphenyl)butanenitrile
-
To a solution of 2-(3,4,5-trimethoxyphenyl)butanenitrile in a mixture of sulfuric acid and water (e.g., 1:1 v/v), heat the reaction mixture at reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
-
Rationale: Acid-catalyzed hydrolysis of the nitrile functionality is a standard and effective method for the synthesis of carboxylic acids. The strong acidic conditions and elevated temperature drive the reaction to completion.
Analytical Characterization
The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy groups, the alpha-proton, the methylene protons of the ethyl group, and the methyl protons of the ethyl group, with appropriate chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, methoxy carbons, the carboxylic acid carbonyl, and the aliphatic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₈O₅ (254.28 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (ideally >95%). |
| Melting Point | A sharp and reproducible melting point range. |
Comparative Biological Evaluation
The biological activity of the synthesized this compound will be assessed and compared to Combretastatin A-4, a potent and well-characterized tubulin polymerization inhibitor.
Experimental Workflow
Caption: Workflow for the comparative biological evaluation.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to interfere with the assembly of microtubules from purified tubulin.
Protocol:
-
Prepare a reaction mixture containing purified bovine tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP and a fluorescent reporter that binds to polymerized microtubules.[3]
-
Add varying concentrations of the test compound (this compound) and the comparator (Combretastatin A-4) to a 96-well plate.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Rationale: This cell-free assay provides a direct measure of the compound's interaction with its putative molecular target, tubulin, independent of cellular uptake and metabolism. The use of a fluorescent reporter offers high sensitivity and a quantitative readout.[3]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Seed cancer cell lines (e.g., MCF-7 and HeLa) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and Combretastatin A-4 for a specified period (e.g., 48 or 72 hours).[4][5][6][7]
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[4][5][6][7]
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[4][5][6][7]
-
Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, the concentration of the compound that reduces cell viability by 50%.
-
Rationale: This widely used and well-validated assay provides a quantitative measure of the cytotoxic or cytostatic effects of the compound on cancer cells. Using multiple cell lines helps to assess the compound's spectrum of activity.
Comparative Data Summary
The experimental data should be compiled and presented in a clear and concise format to facilitate direct comparison.
Table 1: Comparison of Synthetic and Biological Data
| Parameter | This compound | Combretastatin A-4 |
| Overall Synthetic Yield | To be determined experimentally | Reported yields vary |
| Purity (HPLC) | To be determined experimentally | >98% (Commercial Standard) |
| Tubulin Polymerization IC₅₀ | To be determined experimentally | ~2-3 µM (literature value) |
| MCF-7 Cytotoxicity IC₅₀ | To be determined experimentally | Nanomolar to low micromolar range (literature values)[8][9] |
| HeLa Cytotoxicity IC₅₀ | To be determined experimentally | Nanomolar to low micromolar range (literature values)[8][9] |
Conclusion and Future Directions
This guide provides a rigorous and comprehensive framework for the independent synthesis and biological evaluation of this compound. By following the detailed protocols and comparative analysis with Combretastatin A-4, researchers can generate reliable and reproducible data to validate the potential of this compound as a novel anticancer agent.
Positive results from this independent verification, particularly potent inhibition of tubulin polymerization and significant cytotoxicity against cancer cell lines, would warrant further investigation. Future studies could include exploring structure-activity relationships by synthesizing and testing analogs, elucidating the precise binding mode to tubulin through computational modeling and biophysical techniques, and advancing the most promising candidates to in vivo efficacy studies in animal models of cancer.
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A Guide to Comparative Transcriptomics: Elucidating the Cellular Impact of 2-(3,4,5-trimethoxyphenyl)butanoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing comparative transcriptomics to characterize the mechanism of action of the novel compound, 2-(3,4,5-trimethoxyphenyl)butanoic acid. We will move beyond a simple protocol, delving into the causal reasoning behind experimental design choices and data analysis pathways, ensuring a robust and self-validating study.
Introduction: From Structure to Function
The compound this compound is a small molecule whose biological activity is not yet widely characterized[1][2]. Its defining feature is the 3,4,5-trimethoxyphenyl group, a moiety found in a variety of biologically active compounds, including microtubule-targeting agents like Combretastatin A-4. This structural similarity provides a logical starting point for hypothesis generation. However, to truly understand its cellular impact, we must move beyond structural analogy and directly probe its influence on global gene expression.
This is where comparative transcriptomics, specifically RNA sequencing (RNA-Seq), becomes an indispensable tool. By comparing the complete transcriptional profile of cells treated with our target compound against a well-characterized reference compound and an untreated control, we can achieve several key objectives:
-
Mechanism of Action (MoA) Hypothesis Generation: Identify the signaling pathways and biological processes perturbed by the compound.
-
Target Engagement Verification: Determine if the compound affects the expression of genes downstream of a hypothesized target.
-
Off-Target Effect Profiling: Uncover unintended cellular responses, crucial for preclinical safety assessment.
-
Bioactivity Comparison: Benchmark the compound's transcriptional impact against a known drug, revealing shared or divergent mechanisms.
For this guide, we will use the well-known microtubule-destabilizing agent Paclitaxel as our primary reference compound. While structurally distinct, its profound and well-documented impact on the transcriptome provides a strong benchmark for comparison.
Part 1: The Experimental Blueprint: Designing a Robust Comparative Study
A successful transcriptomics experiment is built on a foundation of meticulous planning. The goal is to isolate the transcriptional changes caused by the compound treatment, minimizing confounding variables. The universal principles of experimental design—replication, randomization, and blocking—are paramount[3].
Causality in Experimental Choices
-
Cell Line Selection: The choice of a cellular model is critical. We recommend the human osteosarcoma cell line U-2 OS . This line is well-characterized, exhibits robust growth, and has been successfully used in high-throughput transcriptomics (HTTr) screens for chemical characterization, ensuring a wealth of comparative data may be available[4]. Its non-hematopoietic origin also avoids the complex transcriptional signatures associated with immune cells.
-
Dose-Response and Time-Point Determination: A full RNA-Seq experiment is resource-intensive. Therefore, preliminary assays are essential to identify the optimal treatment conditions.
-
Cytotoxicity Assay (e.g., MTS/WST-1): Perform a dose-response curve for both this compound and Paclitaxel over a 72-hour period. The goal is to identify the IC50 (half-maximal inhibitory concentration) . For the RNA-Seq experiment, we will use concentrations that induce a biological effect without causing widespread cell death, which would otherwise dominate the transcriptomic signature. A common strategy is to use concentrations at and below the IC50 (e.g., 0.1x, 1x, and 10x IC50).
-
Time-Course Selection: We will select a 24-hour treatment time point. This duration is typically sufficient to capture both primary (direct target) and secondary (downstream) transcriptional responses while mitigating the confounding effects of long-term culture adaptation or widespread apoptosis.
-
-
Controls and Replicates:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the compounds. This is the baseline against which all changes are measured.
-
Biological Replicates: A minimum of three independent biological replicates for each condition is non-negotiable. This means growing, treating, and harvesting cells on three separate occasions. This practice is crucial for assessing the statistical significance of expression changes and ensuring the results are reproducible[5].
-
Experimental Workflow Diagram
The overall experimental design can be visualized as follows:
Caption: High-level experimental workflow from cell culture to sequencing.
Part 2: Detailed Experimental Protocols
Trustworthiness in science is built on methodological transparency. The following protocols provide step-by-step instructions for the core experimental procedures.
Protocol: Cell Culture and Treatment
-
Culture: Maintain U-2 OS cells in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed 1 x 10⁶ cells per well in 6-well plates 24 hours prior to treatment to achieve ~70-80% confluency at the time of treatment.
-
Preparation of Compounds: Prepare 1000x stock solutions of this compound and Paclitaxel in sterile DMSO.
-
Treatment: On the day of the experiment, dilute the stock solutions in pre-warmed culture medium to the desired final concentrations (e.g., 1x IC50). Aspirate the old medium from the cells and replace it with the treatment medium. For vehicle controls, add an equivalent volume of medium containing 0.1% DMSO.
-
Incubation: Return the plates to the incubator for 24 hours.
Protocol: RNA Extraction and Quality Control
-
Harvesting: After 24 hours, aspirate the medium and wash the cells once with 1 mL of ice-cold PBS. Lyse the cells directly in the well by adding 1 mL of TRIzol™ Reagent and scraping.
-
Extraction: Perform RNA extraction according to the TRIzol™ manufacturer's protocol or using a column-based kit (e.g., Qiagen RNeasy). Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Quality Control (QC):
-
Quantification: Measure RNA concentration using a Qubit™ Fluorometer.
-
Purity: Assess purity using a NanoDrop™ Spectrophotometer (A260/A280 ratio should be ~2.0; A260/A230 should be >1.8).
-
Integrity: The most critical QC step. Analyze RNA integrity using an Agilent Bioanalyzer or TapeStation. Proceed only with samples having an RNA Integrity Number (RIN) > 8.0 . This ensures that the RNA is not degraded and is suitable for sequencing.
-
Protocol: Library Preparation and Sequencing
-
Library Preparation: Start with 1 µg of total RNA per sample. Use a library preparation kit with poly(A) mRNA selection (e.g., Illumina TruSeq Stranded mRNA) to enrich for protein-coding transcripts. This method is cost-effective and focuses the sequencing depth on the most readily interpretable portion of the transcriptome.
-
Sequencing: Pool the prepared libraries and perform paired-end sequencing (e.g., 2x75 bp) on an Illumina NextSeq or NovaSeq platform to a depth of at least 20 million reads per sample . This depth is generally sufficient for differential gene expression analysis in cell lines[6].
Part 3: The Bioinformatics Pipeline: From Raw Data to Biological Insight
Data Analysis Workflow Diagram
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A Researcher's Guide to Validating 2-(3,4,5-trimethoxyphenyl)butanoic acid as a Tool for Microtubule Dynamics Research
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate 2-(3,4,5-trimethoxyphenyl)butanoic acid as a chemical probe for investigating microtubule dynamics. The structural motif of a 3,4,5-trimethoxyphenyl group is a well-established feature in compounds that interact with tubulin, particularly at the colchicine binding site, suggesting a potential role for this molecule as a microtubule-destabilizing agent.[1][2] Robust validation is crucial to ensure that any observed biological effects can be confidently attributed to the modulation of this specific pathway.[3]
This document outlines a tiered, self-validating experimental approach, moving from broad biochemical activity to specific target engagement and cellular effects. We will compare the hypothetical performance of this compound (referred to herein as "Test Compound A") with established colchicine-site inhibitors, Colchicine and Combretastatin A4, to provide context for its potential utility.
The Central Role of Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton. Their constant assembly (polymerization) and disassembly (depolymerization) are vital for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[4][5] Disruption of these dynamics is a clinically proven strategy in cancer therapy, making tubulin a key drug target.[1][6] Small molecules that bind to tubulin, such as those targeting the colchicine site at the α- and β-tubulin interface, can inhibit polymerization, leading to cell cycle arrest and apoptosis.[1][7]
Caption: Proposed mechanism of Test Compound A on microtubule dynamics.
Part 1: Biochemical Validation - Does it Inhibit Tubulin Polymerization?
The foundational experiment is to determine if Test Compound A directly affects the polymerization of purified tubulin in vitro. A fluorescence-based assay is a sensitive and quantitative method for this purpose.[4][8]
Comparative Data: In Vitro Tubulin Polymerization
The primary metric from this assay is the IC50 value, the concentration of the compound required to inhibit tubulin polymerization by 50%. This provides a direct measure of its biochemical potency.
| Compound | IC50 (Tubulin Polymerization) | Reference Compound Type |
| Test Compound A | Experimental Result | Putative Colchicine Site Inhibitor |
| Colchicine | ~2.5 µM | Established Colchicine Site Inhibitor |
| Combretastatin A4 | ~1.0 µM | Established Colchicine Site Inhibitor |
| Paclitaxel | N/A (Enhances Polymerization) | Microtubule Stabilizer (Control) |
Note: IC50 values are highly dependent on assay conditions. The values for reference compounds are illustrative and should be determined concurrently with the test compound for accurate comparison.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted from established methods.[4][9]
Principle: Purified tubulin polymerizes into microtubules at 37°C in the presence of GTP. A fluorescent reporter, which preferentially binds to polymerized microtubules, is included in the reaction. The increase in fluorescence intensity over time is proportional to the extent of polymerization and follows a sigmoidal curve. Inhibitors will reduce the rate and extent of this fluorescence increase.[7]
Materials:
-
Lyophilized >99% pure tubulin (e.g., porcine brain tubulin)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol (100%)
-
Fluorescent Reporter (e.g., DAPI)
-
Test Compound A, Colchicine, Combretastatin A4, Paclitaxel (as a stabilizing control), and DMSO (vehicle control)
-
Black, clear-bottom 96-well plates
-
Temperature-controlled fluorescence plate reader (Excitation: ~350 nm, Emission: ~430 nm)
Procedure:
-
Reagent Preparation: On ice, reconstitute tubulin in General Tubulin Buffer to a stock concentration of 10 mg/mL. Prepare 10x stocks of test and control compounds in General Tubulin Buffer.
-
Reaction Mix Preparation: Prepare the Tubulin Reaction Mix on ice to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter (as per manufacturer's instructions).[9] Keep on ice.
-
Plate Setup: Add 5 µL of 10x compound dilutions or vehicle control (DMSO) to the appropriate wells of a pre-warmed (37°C) 96-well plate. Include a range of concentrations for each compound to determine the IC50.
-
Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL.[4]
-
Data Acquisition: Immediately place the plate in the pre-warmed (37°C) plate reader. Measure fluorescence intensity every 60 seconds for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the initial rate of polymerization (Vmax) and the final polymer mass (plateau fluorescence). Determine the IC50 value for each inhibitory compound by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.
Part 2: Target Engagement - Does it Bind Tubulin in a Cellular Context?
Demonstrating that a compound interacts with its intended target within the complex environment of a living cell is a critical validation step.[3][10] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for confirming target engagement in situ.[11][12]
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Navigating the Unseen: A Comparative Guide to Assessing Off-Target Effects of 2-(3,4,5-trimethoxyphenyl)butanoic acid
For researchers, scientists, and drug development professionals, the journey of a novel compound from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is characterizing its specificity. A molecule's interaction with unintended biological targets, known as off-target effects, can lead to unforeseen toxicities or a misleading interpretation of its primary activity. This guide provides an in-depth framework for assessing the off-target profile of the novel compound 2-(3,4,5-trimethoxyphenyl)butanoic acid .
Due to the nascent stage of research into this specific molecule, direct experimental data on its biological activity is scarce. However, its chemical structure provides significant clues. The prominent 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore found in a class of potent anti-cancer agents that target tubulin polymerization.[1][2][3] This guide, therefore, proceeds under the evidence-based hypothesis that this compound is a tubulin polymerization inhibitor, likely binding at the colchicine site.[4][5]
We will compare its potential off-target profile with two well-characterized agents that share this mechanism: Colchicine and Combretastatin A4 (CA4) . By understanding the known liabilities of these benchmark compounds, we can proactively design a robust experimental plan to de-risk this compound and build a comprehensive safety profile.
The Rationale: Why Suspect Tubulin Inhibition?
The 3,4,5-trimethoxyphenyl group is a key structural feature that confers high-affinity binding to the colchicine site on β-tubulin.[3][6] This interaction disrupts microtubule dynamics, a process essential for cell division, leading to mitotic arrest and apoptosis in rapidly proliferating cells.[4] Numerous studies have demonstrated that compounds bearing this moiety exhibit potent antiproliferative activity.[7][8][9][10] Therefore, it is a logical and scientifically grounded starting point to investigate this compound as a tubulin-targeting agent.
Comparative Analysis: Potential Off-Target Profiles
Understanding the off-target effects of established drugs with a similar mechanism of action is crucial for predicting the potential liabilities of a new chemical entity.
| Feature | This compound (Hypothesized) | Colchicine (Reference) | Combretastatin A4 (Reference) |
| Primary Target | Tubulin (at the colchicine binding site) | Tubulin (at the colchicine binding site)[4] | Tubulin (at the colchicine binding site), leading to vascular disruption[11][12] |
| Known Off-Target Effects & Toxicities | To be determined. Potential for class-specific toxicities. | Gastrointestinal: Diarrhea, nausea, vomiting are very common.[13][14] Hematological: Bone marrow suppression, leading to agranulocytosis, aplastic anemia.[15] Neuromuscular: Peripheral neuropathy, myopathy.[13] Drug Interactions: Substrate of CYP3A4 and P-glycoprotein; co-administration with inhibitors can increase toxicity.[16][17] | Cardiovascular: Hypertension, cardiotoxicity.[11] Vascular: Rapid tumor blood flow shutdown.[18] Other: Tumor pain.[11] |
| Key Structural Feature for Primary Target | 3,4,5-trimethoxyphenyl moiety | Trimethoxybenzene ring system | 3,4,5-trimethoxyphenyl ring |
This comparison highlights that while the primary target may be the same, the overall safety profile can differ significantly. The butanoic acid moiety in our compound of interest may lead to a different pharmacokinetic and off-target profile compared to the complex ring systems of colchicine and combretastatin A4.
A Strategic Framework for Off-Target Assessment
A multi-pronged approach, combining computational prediction with empirical testing, is essential for a thorough off-target assessment. This self-validating system ensures that predictions are confirmed by experimental data, providing a higher degree of confidence in the compound's selectivity profile.
PART 1: In Silico (Computational) Profiling
Before committing to resource-intensive wet lab experiments, computational methods can provide a valuable early assessment of potential off-target interactions. These approaches leverage vast databases of known drug-target interactions to predict the likelihood of a new molecule binding to unintended proteins.
Methodology:
-
Chemical Similarity Searching: Utilize algorithms like Similarity Ensemble Approach (SEA) to compare the 2D structure of this compound against libraries of compounds with known biological activities.
-
Machine Learning and QSAR: Employ predictive models trained on large datasets to identify potential off-targets and toxicological endpoints (e.g., cardiotoxicity, hepatotoxicity).[16][19] These models can cover thousands of potential targets.[20]
-
Pharmacophore and Docking Studies: If structural information is available for high-probability off-targets, molecular docking can be used to predict binding modes and estimate binding affinity.
Expected Output: A prioritized list of potential off-targets (e.g., specific kinases, G-protein coupled receptors, ion channels) and potential liabilities (e.g., hERG channel inhibition, CYP450 enzyme inhibition) to guide experimental testing.
PART 2: In Vitro Experimental Profiling
The predictions from in silico models must be confirmed through direct experimental evidence. A tiered approach, starting with broad screening panels followed by more focused validation assays, is recommended.
Given that many small molecule inhibitors exhibit cross-reactivity with kinases, a broad kinase panel screen is a critical first step.
Objective: To identify any unintended interactions with a wide range of human kinases.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Concentration: Select a primary screening concentration. A concentration of 10 µM is often used as a starting point to capture even weak interactions.
-
Kinase Panel Selection: Utilize a commercially available kinase profiling service (e.g., Reaction Biology, Eurofins) that offers a large panel of active human kinases (typically >400).
-
Assay Principle: Most high-throughput kinase assays measure the phosphorylation of a substrate by a specific kinase. The test compound's ability to inhibit this reaction is quantified, usually via a radiometric or fluorescence-based readout.
-
Data Analysis: The results are typically expressed as the percentage of remaining kinase activity in the presence of the test compound compared to a vehicle control. A significant inhibition (e.g., >50%) flags a potential off-target interaction.
-
Follow-up: For any identified "hits," determine the IC50 (the concentration required to inhibit 50% of the enzyme's activity) to quantify the potency of the off-target interaction.
To assess interactions with other common off-target classes, a safety pharmacology panel is employed. These panels typically include a set of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.
Objective: To identify liabilities against clinically relevant targets beyond kinases.
Step-by-Step Methodology:
-
Panel Selection: Choose a comprehensive panel, such as the InVEST44 panel, which covers 44 well-established safety-relevant targets including GPCRs, ion channels, transporters, and nuclear receptors.[21]
-
Assay Format: These are typically binding assays (for receptors and transporters) or functional assays (for enzymes and ion channels).
-
Compound Submission: Provide the compound at the required concentration and quantity as specified by the service provider. A standard screening concentration is often 10 µM.
-
Data Interpretation: Results are reported as the percent inhibition or activation relative to a control. Significant interactions warrant further investigation to determine potency (IC50 or EC50) and potential clinical relevance.
Synthesizing the Data: Building a Complete Picture
The ultimate goal is to integrate the computational predictions with the in vitro data to build a comprehensive off-target profile.
-
Correlate and Validate: Do the experimentally identified hits match the in silico predictions? A strong correlation increases confidence in the predictive models for future analogs.
-
Quantify and Prioritize: For each validated off-target, the potency (IC50) should be compared to the on-target potency (if known or once determined). A selectivity ratio (Off-target IC50 / On-target IC50) of >100-fold is often considered a good starting point for a selective compound.
-
Assess Clinical Relevance: The physiological role of the off-target needs to be considered. Inhibition of a critical enzyme or receptor, even at moderate potency, could have significant safety implications.
By following this structured and evidence-based guide, researchers can systematically and objectively assess the off-target effects of this compound. This comprehensive approach not only fulfills the principles of scientific integrity but also provides the critical data needed to make informed decisions in the drug development process, ultimately mitigating risks and increasing the probability of success for this promising compound.
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Safety Operating Guide
Proper Disposal of 2-(3,4,5-trimethoxyphenyl)butanoic Acid: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-(3,4,5-trimethoxyphenyl)butanoic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the necessary precautions, waste handling protocols, and regulatory considerations to ensure the responsible management of this chemical waste.
Understanding the Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the chemical's hazards is paramount. This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[1][2]
These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times. The NFPA 704 diamond for this chemical indicates a health hazard rating of 2, signifying that intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.[1] It has a low fire and reactivity hazard.[1]
Table 1: Hazard Information Summary
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] |
Pre-Disposal Safety and Handling
Adherence to strict safety protocols is non-negotiable when handling this compound for disposal.
2.1. Personal Protective Equipment (PPE)
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.[1]
-
Body Protection : A lab coat or other suitable protective clothing must be worn.[1]
-
Respiratory Protection : If there is a risk of dust generation or inadequate ventilation, a NIOSH-approved respirator is required.[1][2]
2.2. Engineering Controls
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2] Emergency eye wash stations and safety showers must be readily accessible.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[2] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [3]
3.1. Waste Collection and Segregation
-
Designated Waste Container : Collect all waste containing this compound, including contaminated labware (e.g., weigh boats, gloves, pipette tips), into a dedicated, properly labeled, and sealed hazardous waste container.[3] The container must be compatible with the chemical. The original container is often the best choice for waste accumulation.[4][5]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Skin Irritant, Eye Irritant, Respiratory Irritant).[1]
-
Segregation : Do not mix this waste with other incompatible waste streams. It is incompatible with strong oxidizing agents and strong acids.[2]
3.2. On-Site Management and Storage
-
Satellite Accumulation Areas (SAAs) : Laboratories can accumulate hazardous waste in designated SAAs at or near the point of generation.[6][7]
-
Storage Limits : A maximum of 55 gallons of hazardous waste may be stored in an SAA.[6][7]
-
Container Integrity : Ensure the waste container is kept tightly closed except when adding waste and is in good condition, free from leaks or external contamination.[2][5]
-
Storage Conditions : Store the waste container in a cool, dry, and well-ventilated area away from heat or ignition sources.[1][2]
3.3. Final Disposal
-
Contact Environmental Health & Safety (EHS) : Once the waste container is full or has been in the SAA for 12 months, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[7][8]
-
Professional Disposal : The final disposal method will be determined by the licensed waste management facility. For this type of organic acid, incineration in a permitted hazardous waste incinerator, often equipped with an afterburner and scrubber, is a common and appropriate disposal method.[1]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate : Evacuate all non-essential personnel from the immediate area.[1]
-
Ventilate : Ensure the area is well-ventilated.
-
Personal Protection : Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.1.[1][2]
-
Containment : For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1] Do not create dust.[2]
-
Cleanup : Clean the spill area thoroughly. All materials used for cleanup (e.g., absorbent pads, wipes) must be collected and disposed of as hazardous waste.[5]
-
Reporting : Report the spill to your supervisor and EHS office, as per your institution's policy.
Regulatory Framework
The management of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Academic and research laboratories may operate under the alternative generator regulations of 40 CFR, part 262, subpart K, which provides specific standards for managing hazardous waste in these settings.[8] Key aspects include making hazardous waste determinations by trained professionals and ensuring waste is removed from the laboratory every 12 months.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
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A Senior Application Scientist's Guide to Handling 2-(3,4,5-trimethoxyphenyl)butanoic Acid
Welcome to your essential safety and operational guide for handling 2-(3,4,5-trimethoxyphenyl)butanoic Acid (CAS No. 195202-08-5). In the fast-paced world of drug discovery and chemical research, our primary commitment is to the safety of our scientists. This document moves beyond mere compliance, offering a framework of deep-seated safety logic and field-proven practices. Our goal is to empower you with the knowledge to handle this compound not just safely, but with scientific and operational excellence.
Hazard Analysis: Understanding the "Why" Behind the "What"
This compound is classified as a skin, eye, and respiratory irritant.[1][2] This is not an arbitrary classification; it is rooted in its chemical nature. As a carboxylic acid, it possesses a proton-donating group (-COOH) that can interact with and disrupt biological tissues. The aromatic ring structure, while providing a scaffold for therapeutic activity, also contributes to its reactivity and potential as an irritant. Understanding this allows us to anticipate risks rather than just react to them.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description of Adverse Effects |
| Skin Irritation (Category 2) | H315 | Causes skin irritation, redness, and discomfort upon contact.[1][2] |
| Serious Eye Irritation (Category 2A) | H319 | Causes significant eye irritation, redness, and profuse watering.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory tract irritation, leading to coughing, wheezing, or a feeling of tightness in the chest.[1][2] |
Before any procedure, a dynamic risk assessment is not just recommended; it is essential. The following workflow illustrates the decision-making process that should become second nature in the laboratory.
Caption: Risk assessment workflow for handling the compound.
Personal Protective Equipment (PPE): A Multi-Tiered Defense Strategy
Effective PPE is more than a checklist; it's a system designed to create a reliable barrier between you and the chemical hazard.[3] We will approach PPE selection with a tiered strategy based on the risk level determined in our initial assessment.
Primary Engineering Controls: Your First and Best Defense
Before any PPE is worn, exposure must be minimized at the source.
-
Fume Hood: All handling of this compound, especially in its solid, powdered form, must be conducted inside a certified chemical fume hood.[1] This is non-negotiable. The hood's constant airflow contains and exhausts dust and potential vapors, providing the most critical layer of protection against respiratory exposure.
PPE Protocols
The selection of PPE is dictated by the specific task and associated risk.
Caption: Decision tree for selecting appropriate PPE.
Table 2: PPE Requirements by Risk Tier
| Protective Equipment | Tier 1: Low-Risk Operations | Tier 2: High-Risk Operations |
| Rationale | Handling small quantities (<1g) in solution, minimal transfer. | Weighing large quantities of powder, potential for dust/aerosol generation. |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields. | Chemical splash goggles and a full-face shield.[2] |
| Hand Protection | Single pair of nitrile gloves. Inspect before use. | Double-gloved with nitrile gloves. Change outer pair immediately if contact occurs. |
| Respiratory Protection | Not required if handled exclusively in a fume hood. | A NIOSH-approved N95 respirator is mandatory to prevent inhalation of fine particles.[4] |
| Body Protection | Standard laboratory coat. | Laboratory coat supplemented with a chemical-resistant apron.[4] |
| Footwear | Closed-toe shoes made of a non-porous material.[5] | Closed-toe, chemical-resistant safety shoes.[2][5] |
Operational and Emergency Plans: Executing with Precision
Safe handling is a deliberate, procedural practice. Follow these steps to minimize exposure during routine and emergency situations.
Standard Operating Procedure: Weighing Solid Compound
-
Preparation: Don Tier 2 PPE. Ensure the fume hood sash is at the appropriate height. Decontaminate the work surface and analytical balance.
-
Staging: Place a weigh boat on the balance. Place the sealed container of this compound within the fume hood.
-
Transfer: Slowly open the container. Using a chemical spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any scooping motions that could create airborne dust.
-
Closure: Securely close the main chemical container immediately after transfer.
-
Cleanup: Gently tap the spatula on the weigh boat to dislodge any remaining powder. Place the contaminated spatula in a designated beaker for cleaning.
-
Transport: If the weighed compound needs to be moved, cover the weigh boat before exiting the fume hood.
Emergency Response Protocol
| Exposure Type | Immediate Action Steps |
| Skin Contact | 1. Immediately remove all contaminated clothing and footwear.[1] 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. 3. Seek medical consultation if irritation persists. |
| Eye Contact | 1. Immediately flush the eyes with running water for a minimum of 15 minutes at an emergency eyewash station, holding the eyelids open.[1] 2. Remove contact lenses if present and easy to do. 3. Consult a doctor immediately. [1] |
| Inhalation | 1. Move the affected individual to fresh air immediately.[1] 2. If breathing is difficult, have a trained individual administer oxygen. 3. Consult a doctor. [1] |
| Minor Spill (Solid) | 1. Restrict access to the area. 2. Wearing appropriate PPE (Tier 2), gently cover the spill with an absorbent material to prevent dust from becoming airborne. 3. Carefully scoop the material into a labeled hazardous waste container. 4. Decontaminate the area with a suitable solvent and wipe clean. |
Disposal Plan: Responsible Stewardship from Cradle to Grave
Chemical waste disposal is a critical component of laboratory safety and environmental responsibility. Improper disposal can have serious consequences.
Do not discharge this compound or its waste into drains or rivers. [1]
Caption: Decision tree for proper waste segregation and disposal.
Step-by-Step Disposal Procedure
-
Segregation: All waste contaminated with this compound must be segregated. This includes excess solid, contaminated gloves, weigh boats, and paper towels.
-
Containment:
-
Solid Waste: Transfer to a closable, clearly labeled salvage container designated for solid chemical waste.[1]
-
Liquid Waste: Unused solutions should be collected in a separate, labeled container for liquid hazardous waste. While dilute solutions of simple carboxylic acids like acetic acid can sometimes be neutralized and disposed of down the drain under specific local regulations, this practice is not recommended for complex research chemicals without explicit approval from your institution's Environmental Health & Safety (EHS) department.[6]
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Storage: Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's EHS or a licensed waste disposal contractor.
By adhering to these protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and excellence within your organization. Handle every chemical with the respect it deserves, and you will pave the way for safe and successful research.
References
- Aaron Chemistry & UnaveraChemLab. SAFETY DATA SHEET (2S)-2-(3,4,5-TRIMETHOXYPHENYL)BUTANOIC ACID. [Link]
- ACS Material. PPE and Safety for Chemical Handling. [Link]
- CHEMM. Personal Protective Equipment (PPE). [Link]
- Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
- NSP Powder Coatings. Powder Coating Personal Protective Equipment (PPE) Requirements. [Link]
- Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
- Lab Alley. How to Dispose of Acetic Acid. [Link]
Sources
- 1. unavera.de [unavera.de]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


